molecular formula C8H6BrN3 B580640 7-Bromo-1,5-naphthyridin-2-amine CAS No. 1309774-04-6

7-Bromo-1,5-naphthyridin-2-amine

Katalognummer: B580640
CAS-Nummer: 1309774-04-6
Molekulargewicht: 224.061
InChI-Schlüssel: WONDVTGZCODVDX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Bromo-1,5-naphthyridin-2-amine is a brominated 1,5-naphthyridine derivative that serves as a key synthetic intermediate in pharmaceutical research and development. The 1,5-naphthyridine scaffold is a privileged structure in medicinal chemistry, known for its significant biological activities and wide range of applications . This compound is particularly valued for its role as a precursor in the synthesis of kinase inhibitors for cancer treatment, where its structure enables selective binding to enzyme active sites . The presence of both a bromine substituent and an amine group on the diazanaphthalene core makes it a versatile building block for further functionalization via metal-catalyzed cross-coupling reactions, nucleophilic substitutions, and other transformations to generate diverse libraries for drug discovery campaigns . Beyond oncology, the 1,5-naphthyridine scaffold shows great promise in antimicrobial research, as various naphthyridine isomers are established cores in several commercial antibacterial agents, informing the development of new anti-infectives to combat drug-resistant pathogens . This reagent is also employed in the preparation of advanced materials, including fluorescent probes for biochemical assays due to its favorable photophysical properties, and in the synthesis of metal complexes for applications in organic light-emitting diodes (OLEDs) and sensors .

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

7-bromo-1,5-naphthyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3/c9-5-3-7-6(11-4-5)1-2-8(10)12-7/h1-4H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WONDVTGZCODVDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1N=CC(=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

7-Bromo-1,5-naphthyridin-2-amine synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 7-Bromo-1,5-naphthyridin-2-amine

Abstract

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds. Its unique electronic properties and ability to form specific hydrogen bond interactions have made it a cornerstone in the design of kinase inhibitors, antimalarial agents, and various other therapeutics.[1][2] This guide provides a comprehensive, in-depth exploration of a robust and field-proven synthetic pathway for 7-Bromo-1,5-naphthyridin-2-amine, a key intermediate for drug discovery and development. We will dissect the strategic considerations behind each synthetic step, from the construction of the core naphthyridine ring system to the final selective amination. This document is intended for researchers, medicinal chemists, and process development scientists, offering not just protocols, but the underlying chemical logic to empower effective synthesis and troubleshooting.

Strategic Overview: A Retrosynthetic Approach

To logically deconstruct the synthesis of our target molecule, we employ a retrosynthetic analysis. This approach allows us to identify key bond disconnections and strategic intermediates, illuminating the most efficient forward-synthetic pathway. The primary strategy involves building the bicyclic naphthyridine core first, followed by sequential functionalization to install the required bromo and amino substituents at the C7 and C2 positions, respectively.

G Target 7-Bromo-1,5-naphthyridin-2-amine Intermediate1 2-Chloro-7-bromo-1,5-naphthyridine Target->Intermediate1 Selective Amination (SNAr) Intermediate2 7-Bromo-1,5-naphthyridin-2(1H)-one Intermediate1->Intermediate2 Halogenation (e.g., POCl3) StartingMaterial 5-Bromo-3-aminopyridine + C3 Synthon (e.g., Acrolein) Intermediate2->StartingMaterial Skraup-Doebner-von Miller Cyclization

Caption: Retrosynthetic analysis of 7-Bromo-1,5-naphthyridin-2-amine.

This analysis reveals a three-stage forward synthesis:

  • Ring Formation: Construction of the 7-bromo-1,5-naphthyridin-2(1H)-one core via an acid-catalyzed cyclization reaction.

  • Hydroxyl-to-Halogen Exchange: Activation of the C2 position by converting the naphthyridinone to a more reactive 2-chloro intermediate.

  • Selective Amination: Introduction of the C2-amine via a nucleophilic aromatic substitution (SNAr) reaction.

Stage 1: Construction of the Naphthyridinone Core

The foundational step is the creation of the bicyclic system. The Skraup-Doebner-von Miller reaction, a classic and reliable method for quinoline and naphthyridine synthesis, is the chosen approach.[3] This reaction involves the condensation of an aminopyridine with an α,β-unsaturated carbonyl compound under strong acidic and oxidizing conditions.

Mechanism and Rationale

We begin with 5-bromo-3-aminopyridine. The bromine at the 5-position is sterically and electronically positioned to remain intact throughout the harsh reaction conditions and will ultimately become the C7-bromo substituent in our final product. The reaction with an α,β-unsaturated aldehyde, such as acrolein (generated in situ from glycerol), proceeds through a sequence of conjugate addition, cyclization, dehydration, and finally, oxidation to yield the aromatic naphthyridinone ring. The use of a mild oxidizing agent, such as ferrous sulfate, is often employed to facilitate the final aromatization step while minimizing side reactions.[4]

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product R1 5-Bromo-3-aminopyridine C1 H2SO4 (acid catalyst) C2 FeSO4 (oxidant) C3 Heat (Δ) R2 Glycerol P1 7-Bromo-1,5-naphthyridin-2(1H)-one C1->P1 Skraup Reaction C2->P1 Skraup Reaction C3->P1 Skraup Reaction

Caption: Workflow for the synthesis of the naphthyridinone core.

Experimental Protocol: Synthesis of 7-Bromo-1,5-naphthyridin-2(1H)-one
  • Reaction Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, cautiously add concentrated sulfuric acid (150 mL).

  • Addition of Reactants: To the stirred acid, add 5-bromo-3-aminopyridine (50 g, 0.289 mol) in portions, ensuring the temperature does not exceed 100°C. Add ferrous sulfate heptahydrate (FeSO₄·7H₂O) (10 g, 0.036 mol).

  • Glycerol Addition: Heat the mixture to 120°C. Slowly add glycerol (90 mL, 1.23 mol) via the dropping funnel over 1 hour, maintaining the reaction temperature between 120-130°C.

  • Reaction: After the addition is complete, continue heating and stirring the reaction mixture at 130°C for 4-5 hours.

  • Work-up: Allow the mixture to cool to room temperature and carefully pour it onto crushed ice (1 kg).

  • Neutralization and Filtration: Neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide until the pH is ~8. This should be done in an ice bath to control the exotherm. The resulting precipitate is collected by vacuum filtration.

  • Purification: The crude solid is washed thoroughly with water (3 x 200 mL) and then with cold ethanol (100 mL). The product can be further purified by recrystallization from a suitable solvent like acetic acid or DMF/water to yield 7-bromo-1,5-naphthyridin-2(1H)-one as a solid.

Stage 2: Activation via Halogenation

The product from Stage 1 exists predominantly as the 2-naphthyridinone tautomer. The C2 position is not sufficiently electrophilic for direct amination. Therefore, the hydroxyl group must be converted into a better leaving group. Chlorination using phosphorus oxychloride (POCl₃) is a standard and highly effective method to generate the required 2-chloro-7-bromo-1,5-naphthyridine intermediate.

Mechanism and Rationale

Phosphorus oxychloride serves as both the chlorinating agent and the solvent in many cases. The lone pair on the carbonyl oxygen of the naphthyridinone attacks the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a phosphate byproduct and chloride attack at the C2 position, resulting in the desired 2-chloro derivative. This transformation dramatically increases the electrophilicity of the C2 carbon, priming it for nucleophilic attack.

G cluster_reactant Reactant cluster_conditions Conditions cluster_product Product R1 7-Bromo-1,5-naphthyridin-2(1H)-one C1 POCl3 (Chlorinating Agent) C2 Heat (Reflux) P1 2-Chloro-7-bromo-1,5-naphthyridine C1->P1 Chlorination C2->P1 Chlorination

Caption: Workflow for the chlorination of the naphthyridinone intermediate.

Experimental Protocol: Synthesis of 2-Chloro-7-bromo-1,5-naphthyridine
  • Reaction Setup: In a flask equipped with a reflux condenser and a calcium chloride drying tube, place 7-bromo-1,5-naphthyridin-2(1H)-one (20 g, 0.089 mol).

  • Addition of Reagent: Add phosphorus oxychloride (POCl₃) (80 mL, 0.86 mol). A catalytic amount of dimethylformamide (DMF, ~0.5 mL) can be added to facilitate the reaction.

  • Reaction: Heat the mixture to reflux (approx. 105-110°C) and maintain for 3-4 hours. The reaction progress can be monitored by TLC (e.g., using ethyl acetate/hexanes).

  • Work-up: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice (500 g). Caution: This is a highly exothermic and vigorous reaction that releases HCl gas; perform in a well-ventilated fume hood.

  • Neutralization and Extraction: Neutralize the slurry with a saturated solution of sodium bicarbonate or ammonium hydroxide until basic (pH > 8). The aqueous layer is then extracted with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (3 x 150 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 2-chloro-7-bromo-1,5-naphthyridine.

Stage 3: Selective Amination

This final stage introduces the C2-amino group to furnish our target molecule. A nucleophilic aromatic substitution (SNAr) is the most direct method. The electron-withdrawing nature of the naphthyridine ring nitrogen atoms activates the C2 and C4 positions towards nucleophilic attack. The C2-chloro substituent is an excellent leaving group, making this position highly susceptible to substitution by an amine nucleophile.

Mechanism and Rationale

The reaction proceeds via a Meisenheimer complex intermediate. Ammonia (often used as a solution in a polar solvent like methanol or dioxane, or as ammonium hydroxide) acts as the nucleophile, attacking the electron-deficient C2 carbon. This forms a resonance-stabilized anionic intermediate. The subsequent loss of the chloride leaving group re-aromatizes the ring system to yield the final 2-amino product. The C7-bromo substituent is significantly less reactive towards SNAr under these conditions, ensuring high selectivity for the C2 position.[3]

G cluster_reactant Reactant cluster_conditions Conditions cluster_product Product R1 2-Chloro-7-bromo-1,5-naphthyridine C1 NH3 in Dioxane/Methanol C2 Sealed Vessel, Heat P1 7-Bromo-1,5-naphthyridin-2-amine C1->P1 SNAr Amination C2->P1 SNAr Amination

Caption: Workflow for the final selective amination step.

Experimental Protocol: Synthesis of 7-Bromo-1,5-naphthyridin-2-amine
  • Reaction Setup: Place 2-chloro-7-bromo-1,5-naphthyridine (10 g, 0.041 mol) into a high-pressure reaction vessel (e.g., a Parr autoclave).

  • Addition of Reagent: Add a solution of ammonia in 1,4-dioxane (e.g., 2.0 M solution, 200 mL, 0.4 mol) or a saturated solution of ammonia in methanol.

  • Reaction: Seal the vessel and heat the mixture to 120-140°C. The internal pressure will increase. Maintain this temperature with stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the vessel to room temperature before carefully venting. Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

  • Purification: The resulting residue is taken up in DCM and washed with water. The organic layer is dried over Na₂SO₄, filtered, and concentrated. The crude product is then purified by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes or DCM/methanol) to yield 7-bromo-1,5-naphthyridin-2-amine as a pure solid.

Alternative Methodologies

While the SNAr approach is robust, modern cross-coupling reactions offer milder alternatives.

  • Copper-Catalyzed Amination: As reported by Zimmerman and colleagues for related bromonaphthyridines, a copper(I)-catalyzed amination using aqueous ammonia can proceed at room temperature.[5][6][7] This method avoids high temperatures and pressures but requires careful optimization of the catalyst (e.g., Cu₂O) and solvent system (e.g., ethylene glycol).[5][8] This could be a valuable strategy if the substrate is sensitive to high temperatures.

  • Buchwald-Hartwig Amination: Palladium-catalyzed amination is a powerful tool for C-N bond formation.[3] While typically used for aryl bromides, it can be applied here. This would involve reacting the 2-chloro-7-bromo intermediate with an ammonia surrogate (like benzophenone imine followed by hydrolysis) in the presence of a palladium catalyst and a suitable phosphine ligand. This method offers broad functional group tolerance but can be more expensive due to the cost of the catalyst and ligands.

Product Characterization

Thorough characterization of the final product is essential to confirm its identity and purity.

Analysis Expected Results for 7-Bromo-1,5-naphthyridin-2-amine
Appearance Off-white to pale yellow solid
Molecular Formula C₈H₆BrN₃
Molecular Weight 224.06 g/mol
Mass Spec (ESI+) m/z = 224.0, 226.0 ([M+H]⁺, characteristic isotopic pattern for Br)
¹H NMR (400 MHz) Signals corresponding to aromatic protons on the naphthyridine core and a broad singlet for the -NH₂ protons. Expected shifts (δ, ppm): ~8.5-8.7 (H-4), ~8.1-8.3 (H-8), ~7.8-8.0 (H-6), ~6.8-7.0 (H-3), ~5.5-6.5 (br s, 2H, NH₂).
¹³C NMR (100 MHz) Signals for the 8 carbons of the naphthyridine ring.
Purity (HPLC) >95%

Conclusion

The synthesis of 7-Bromo-1,5-naphthyridin-2-amine is a multi-step process that relies on classical and reliable organic transformations. The pathway detailed in this guide—Skraup-type cyclization, activation via chlorination, and selective nucleophilic aromatic substitution—represents an efficient and scalable route to this valuable building block. By understanding the chemical principles behind each transformation, researchers can effectively troubleshoot and adapt these protocols for the synthesis of a wide array of substituted 1,5-naphthyridine derivatives, thereby accelerating the discovery of new and innovative therapeutics.

References

  • Anderson, C. A., Taylor, P. G., Zeller, M. A., & Zimmerman, S. C. (2010). Room Temperature, Copper-Catalyzed Amination of Bromonaphthyridines with Aqueous Ammonia. The Journal of Organic Chemistry, 75(14), 4848–4851. [Link][5][6][7][8]

  • Lumbreras, M. Á., Frigolé, M., & de la Torre, M. C. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3354. [Link][3]

  • Anderson, C. A., Taylor, P. G., Zeller, M. A., & Zimmerman, S. C. (2010). Room Temperature, Copper-Catalyzed Amination of Bromonaphthyridines with Aqueous Ammonia. American Chemical Society. [Link]

  • Anderson, C. A., et al. (2010). Room temperature, copper-catalyzed amination of bromonaphthyridines with aqueous ammonia. Ben-Gurion University Research Portal. [Link][9]

  • Díaz-Gárate, N., & de la Torre, M. C. (2022). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 27(19), 6245. [Link][10]

  • Manickam, Y., et al. (2024). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. Journal of Medicinal Chemistry. [Link][1]

  • Anderson, C. A., et al. (2010). Room temperature, copper-catalyzed amination of bromonaphthyridines with aqueous ammonia. PubMed. [Link]

  • Google Patents. (n.d.). Method for preparing poly-substituted 1, 5-naphthyridine compound. Google Patents. [4]

  • García-García, S., et al. (2018). Substituted 1,5-naphthyridine derivatives as novel antileishmanial agents. Synthesis and biological evaluation. PubMed. [Link][2]

Sources

Introduction: The Strategic Value of the 1,5-Naphthyridine Core

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 7-Bromo-1,5-naphthyridin-2-amine

The 1,5-naphthyridine ring system is a privileged heterocyclic scaffold in modern medicinal chemistry.[1][2] As nitrogen-containing heteroaromatic structures, they are capable of forming a multitude of interactions with biological targets, leading to a wide range of activities.[3] Derivatives have been investigated as kinase inhibitors, antibacterial agents, and even as potential anti-viral pharmacophores.[1][2] The strategic placement of substituents allows for the fine-tuning of a compound's electronic, steric, and physicochemical properties to optimize potency, selectivity, and pharmacokinetic profiles.

This guide focuses on a specific derivative, 7-Bromo-1,5-naphthyridin-2-amine (CAS: 1309774-04-6). The 2-amino group serves as a critical hydrogen bond donor and a basic center, influencing solubility and target engagement. The 7-bromo substituent provides a vector for further synthetic elaboration via cross-coupling reactions, while also modulating the molecule's lipophilicity and electronic distribution.[2]

For the drug development professional, a thorough understanding of this compound's fundamental physicochemical properties is not merely academic; it is the bedrock of successful lead optimization. Properties such as solubility, pKa, and stability directly govern a compound's behavior in biological assays and its ultimate bioavailability. As publicly available experimental data for this specific molecule is limited, this guide provides a framework for its characterization, presenting both predicted properties and the robust, field-proven experimental protocols required to measure them.

Core Molecular & Physicochemical Profile

A foundational understanding begins with the core structural and predicted physicochemical properties. These values serve as a baseline for experimental design and data interpretation.

PropertyValue / Predicted ValueSignificance in Drug Development
Molecular Formula C₈H₆BrN₃Defines the elemental composition and exact mass.
Molecular Weight 224.06 g/mol Impacts diffusion rates and membrane permeability.
CAS Number 1309774-04-6Unique identifier for substance registration and tracking.[4]
Predicted pKa ~4-5 (most basic nitrogen)Governs ionization state at physiological pH, impacting solubility, permeability, and target binding. Prediction is based on related aminopyridine structures.
Predicted LogP ~1.5 - 2.5Indicates lipophilicity, which influences solubility, membrane permeability, and metabolism. Prediction is based on computational models.

Part 1: Structural Elucidation and Purity Confirmation

Before proceeding to more complex biological assays, the identity, structure, and purity of any newly synthesized batch must be unequivocally confirmed. This section details the primary analytical techniques for this purpose.

Mass Spectrometry: The Definitive Mass and Isotopic Signature

Mass spectrometry (MS) provides the most direct confirmation of molecular weight and elemental composition. For 7-Bromo-1,5-naphthyridin-2-amine, two features are of critical diagnostic importance.

  • The Nitrogen Rule: The molecule contains three nitrogen atoms (an odd number). Therefore, its molecular ion (M⁺) will have an odd nominal mass, a fundamental rule in mass spectrometry.[5]

  • Bromine Isotopic Pattern: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a characteristic isotopic pattern for the molecular ion. The mass spectrum will show two peaks of almost equal intensity: one for the molecular ion containing ⁷⁹Br (M⁺) and another two mass units higher for the ion containing ⁸¹Br (M+2 peak).[6] The presence of this 1:1 doublet is definitive proof of a monobrominated compound.

Expected Fragmentation: Under electron ionization (EI), fragmentation is expected. The most common fragmentation pathway for amines is alpha-cleavage, the breaking of a C-C bond adjacent to the nitrogen.[7] However, for aromatic heterocycles, the molecular ion peak is often strong and stable due to the aromatic system.[5]

Melting Point: A Rapid Assessment of Purity

The melting point is a simple, rapid, and effective indicator of a crystalline solid's purity. A pure compound will typically exhibit a sharp melting range (0.5-1.0 °C), whereas impurities will cause both a depression of the melting point and a broadening of the range.[8]

This protocol outlines the standard capillary method using a modern digital melting point apparatus.[9][10]

  • Sample Preparation: Ensure the sample is completely dry. Place a small amount of the crystalline solid into a mortar and gently grind it into a fine, uniform powder. This ensures efficient and reproducible heat transfer.[9]

  • Capillary Loading: Tap the open end of a glass capillary tube into the powder to collect a small amount. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into a compact column 2-3 mm in height.

  • Initial Fast Ramp: Place the loaded capillary into the heating block of the apparatus. Set a rapid heating rate (e.g., 10-20 °C/min) to quickly determine the approximate melting temperature.[8]

  • Accurate Determination: Allow the apparatus to cool to at least 10 °C below the approximate melting point. Using a fresh sample in a new capillary, set the starting temperature to 5 °C below the approximate melting point and use a slow heating rate (0.5-2 °C/min).

  • Data Recording: Record two temperatures:

    • T_initial: The temperature at which the first drop of liquid appears.

    • T_final: The temperature at which the last solid crystal melts. The melting range is reported as T_initial – T_final. For a pure compound, this range should be narrow.

Part 2: Spectroscopic Fingerprinting

Spectroscopic techniques provide a detailed "fingerprint" of the molecule, confirming the connectivity of atoms and the presence of key functional groups.

Infrared (IR) Spectroscopy: Functional Group Analysis

IR spectroscopy is ideal for identifying the characteristic functional groups within the molecule. For 7-Bromo-1,5-naphthyridin-2-amine, the spectrum is dominated by features of the primary aromatic amine and the heteroaromatic ring.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)Bond VibrationIntensityComments
3500 - 3300N-H StretchMediumKey Diagnostic . As a primary amine (R-NH₂), two distinct peaks are expected: one for the asymmetric stretch and one for the symmetric stretch.[11][12]
3100 - 3000Aromatic C-H StretchMedium-WeakCharacteristic of C-H bonds on the naphthyridine ring.[13]
1650 - 1580N-H Bend (Scissoring)Medium-StrongConfirms the presence of the primary amine group.[11]
1600 - 1450Aromatic C=C and C=N StretchMedium-StrongA series of peaks corresponding to the vibrations of the heteroaromatic ring system.
1335 - 1250Aromatic C-N StretchStrongStrong absorption typical for aromatic amines.[11]
~1050C-Br StretchMediumThe C-Br bond vibration typically appears in the fingerprint region.
¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides precise information about the chemical environment, number, and connectivity of hydrogen atoms in the molecule.

Predicted ¹H NMR Spectrum (in DMSO-d₆):

  • Amine Protons (-NH₂): A broad singlet is expected, likely in the range of 5.0-7.0 ppm. The broadness is due to quadrupole coupling with the nitrogen atom and chemical exchange. Its integration should correspond to two protons.

  • Aromatic Protons (5H): The five protons on the naphthyridine ring will appear in the aromatic region, typically between 7.0 and 9.0 ppm.

    • The substitution pattern (bromo at C7, amino at C2) breaks the molecule's symmetry.

    • H3 and H4: These protons will likely form an AX or AB doublet system.

    • H6 and H8: These protons will also likely appear as distinct signals, potentially as doublets or singlets depending on long-range coupling.

    • H-X: The remaining proton's chemical shift and splitting will be dependent on its precise location.

    • A full assignment would require 2D NMR experiments (e.g., COSY, HMQC/HSQC).

Part 3: Critical Parameters for Drug Development

The following properties are essential for predicting a compound's behavior in biological systems and for guiding formulation and lead optimization efforts.

Aqueous Solubility: The Gateway to Bioavailability

Poor aqueous solubility is a primary cause of failure for drug candidates.[14] It can lead to low bioavailability and unreliable results in in-vitro assays.[15] Two types of solubility are typically measured.

G Start Need to Measure Aqueous Solubility Decision What is the Development Stage? Start->Decision Early Early Discovery / HTS Decision->Early Early Stage Late Lead Optimization / Pre-formulation Decision->Late Later Stage Kinetic Perform Kinetic Solubility Assay (High-Throughput, DMSO Method) Early->Kinetic Thermo Perform Thermodynamic Solubility Assay (Gold Standard, Shake-Flask Method) Late->Thermo

Caption: Decision workflow for solubility assay selection.

This high-throughput method is ideal for early discovery, providing a rapid assessment of solubility from a DMSO stock solution.[15][16]

  • Stock Solution: Prepare a 10 mM stock solution of 7-Bromo-1,5-naphthyridin-2-amine in 100% DMSO.

  • Plate Preparation: In a 96-well microplate, add aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4) to each well.

  • Compound Addition: Add a small volume of the DMSO stock solution to the buffer in each well to achieve the desired final concentration (e.g., 200 µM). The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its co-solvent effect.

  • Incubation: Shake the plate at room temperature for 1.5-2 hours.

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or plate reader. The point at which precipitation occurs indicates the kinetic solubility limit.

This is the "gold standard" method, measuring the true equilibrium solubility of the solid compound.[14][17]

  • Sample Preparation: Add an excess amount of solid, powdered 7-Bromo-1,5-naphthyridin-2-amine to a vial containing a known volume of aqueous buffer (pH 7.4). The excess solid should be clearly visible.

  • Equilibration: Seal the vial and agitate it on a shaker or rotator at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the saturated solution via centrifugation followed by filtration through a low-binding filter (e.g., 0.45 µm PVDF).

  • Quantification: Accurately dilute an aliquot of the clear filtrate. Determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS, against a standard curve.

Ionization Constant (pKa): The Driver of pH-Dependent Behavior

The pKa value defines the pH at which a compound is 50% ionized and 50% neutral. For 7-Bromo-1,5-naphthyridin-2-amine, the basic nitrogens (both the exocyclic amine and the ring nitrogens) will be protonated at low pH. This ionization state profoundly affects solubility, lipophilicity, and the ability to cross biological membranes.

This method is rapid, requires minimal sample, and is well-suited for chromophore-containing molecules like this one.[18][19][20] It relies on the principle that the UV-Vis absorbance spectrum of the ionized species differs from that of the neutral species.

  • Buffer Preparation: Prepare a series of buffers of constant ionic strength covering a wide pH range (e.g., pH 2 to pH 12).

  • Sample Preparation: Prepare a concentrated stock solution of the compound in a co-solvent like DMSO.

  • Measurement Setup: In a 96-well UV-transparent microplate, dispense the series of buffers. Add a small, identical aliquot of the compound stock solution to each well.[21]

  • Spectral Acquisition: Measure the full UV-Vis absorbance spectrum (e.g., 230-500 nm) for each well using a plate reader.

  • Data Analysis: Plot the absorbance at a specific wavelength (where the difference between ionized and neutral forms is maximal) against the pH of the buffer. Fit the resulting sigmoidal curve using the Henderson-Hasselbalch equation to determine the pKa value.

Integrated Analytical Workflow

The successful characterization of 7-Bromo-1,5-naphthyridin-2-amine relies on an integrated approach where each analytical technique provides a piece of the puzzle to confirm the final structure and purity.

G cluster_0 Primary Characterization cluster_1 Purity & Identity Assessment cluster_2 Final Confirmation Synthesis Synthesized Compound (Batch X) MS Mass Spectrometry Synthesis->MS MP Melting Point Synthesis->MP NMR 1H NMR Synthesis->NMR IR IR Spectroscopy Synthesis->IR MW_Confirm Correct MW? (Odd Mass) MS->MW_Confirm Purity_Confirm Sharp MP Range? MP->Purity_Confirm Structure_Confirm Expected Protons? NMR->Structure_Confirm FG_Confirm Expected Func. Groups? IR->FG_Confirm Br_Confirm Br Isotope Pattern? (M+, M+2) MW_Confirm->Br_Confirm Final Structure & Purity Confirmed Br_Confirm->Final Purity_Confirm->Final Structure_Confirm->Final FG_Confirm->Final

Caption: Integrated workflow for structural and purity validation.

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • Melting Point Determination. (n.d.). thinkSRS.com. Retrieved January 16, 2026, from [Link]

  • Melting point determination. (n.d.). University of Alberta. Retrieved January 16, 2026, from [Link]

  • Measuring the Melting Point. (2023, May 8). Westlab Canada. Retrieved January 16, 2026, from [Link]

  • Melting point determination. (n.d.). SSERC. Retrieved January 16, 2026, from [Link]

  • 7-bromo-1,5-naphthyridin-2-amine; CAS No.: 1309774-04-6. (n.d.). AHH Chemical Co., Ltd. Retrieved January 16, 2026, from [Link]

  • E324 Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals. (2023, April 25). ASTM International. Retrieved January 16, 2026, from [Link]

  • Fuertes, M., et al. (2020).
  • Broad-spectrum antibiotics containing a 1,5-naphthyridine core. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3249.
  • Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PubMed. Retrieved January 16, 2026, from [Link]

  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(11), 5131-5133.
  • Glombitza, B. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved January 16, 2026, from [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech.
  • Ríos Martínez, C. H., & Dardonville, C. (2013). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 4(1), 142-145.
  • Ríos Martínez, C. H., & Dardonville, C. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. PubMed. Retrieved January 16, 2026, from [Link]

  • IR: amines. (n.d.). University of Calgary. Retrieved January 16, 2026, from [Link]

  • pKa measurements in 15 minutes – the PionT3 Fast UV pKa method. (n.d.). Pion Inc. Retrieved January 16, 2026, from [Link]

  • Ríos Martínez, C. H., & Dardonville, C. (2013). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. National Institutes of Health. Retrieved January 16, 2026, from [Link]

  • The features of IR spectrum. (n.d.). Retrieved January 16, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved January 16, 2026, from [Link]

  • Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. (2013). Semantic Scholar. Retrieved January 16, 2026, from [Link]

  • Abraham, R. J., et al. (2007). The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Magnetic Resonance in Chemistry, 45(9), 757-766.
  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Retrieved January 16, 2026, from [Link]

  • mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved January 16, 2026, from [Link]

  • 2-Bromo-1,7-naphthyridin-8(7H)-one. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. Retrieved January 16, 2026, from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved January 16, 2026, from [Link]

  • IR Absorption Table. (n.d.). UCLA. Retrieved January 16, 2026, from [Link]

  • Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University. Retrieved January 16, 2026, from [Link]

  • Bromo pattern in Mass Spectrometry. (2023, December 2). YouTube. Retrieved January 16, 2026, from [Link]

  • Gheorghiu, M. D., et al. (2000). Spectral Characteristics of 2,7-Naphthyridines. Molecules, 5(8), 956-962.
  • Milton Franklin, J., et al. (2015). Vibrational spectroscopic and DFT calculation studies of 2-amino-7-bromo-5-oxo-benzopyrano [2,3-b]pyridine-3 carbonitrile. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 138, 733-744.

  • Al-Rawi, J. M. A., et al. (2013). Comparative Theoretical and Experimental 1 H-NMR Spectra for Propargyl Amines and their Amine Oxides. International Journal of Chemistry, 2(2), 218-223.
  • Milton Franklin, J., et al. (2015). DFT Studies on 2-amino-7-bromo-5-oxo-benzopyrano [2,3-b]pyridine-3 carbonitrile. Journal of Atomic and Molecular Sciences, 6(4), 239-256.

Sources

An In-Depth Technical Guide to the Synthesis of 7-Bromo-1,5-naphthyridin-2-amine: Strategies and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 7-Bromo-1,5-naphthyridin-2-amine

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, owing to its rigid, planar structure and its ability to engage in a variety of non-covalent interactions, including hydrogen bonding and π-stacking. The specific substitution pattern of 7-Bromo-1,5-naphthyridin-2-amine makes it a highly valuable building block for the synthesis of a diverse range of functional molecules. The bromine atom at the 7-position serves as a versatile handle for further functionalization via cross-coupling reactions, while the amino group at the 2-position provides a key site for amide bond formation, urea synthesis, or as a directing group in subsequent electrophilic aromatic substitution reactions. This guide provides a comprehensive overview of the primary synthetic strategies for accessing this important intermediate, with a focus on the selection of starting materials and the rationale behind the chosen reaction pathways.

Synthetic Strategies: A Retrosynthetic Analysis

Two primary retrosynthetic approaches can be envisioned for the synthesis of 7-Bromo-1,5-naphthyridin-2-amine. The choice of strategy is often dictated by the availability and cost of the starting materials, as well as the desired scale of the synthesis.

Strategy A: Functionalization of a Pre-formed 1,5-Naphthyridine Core

This approach begins with the synthesis of a simpler 1,5-naphthyridine derivative, which is then elaborated to introduce the desired bromo and amino substituents. A key intermediate in this pathway is often a di-functionalized naphthyridine that allows for selective manipulation of each position.

Strategy B: Construction of the 1,5-Naphthyridine Ring from Acyclic or Monocyclic Precursors

This strategy involves the formation of the bicyclic 1,5-naphthyridine core from appropriately substituted pyridine or acyclic precursors. This approach can be advantageous when the desired substitution pattern is difficult to achieve through direct functionalization of the parent heterocycle.

Strategy A: Stepwise Functionalization of the 1,5-Naphthyridine Core

A highly convergent and frequently employed route to 7-Bromo-1,5-naphthyridin-2-amine involves the functionalization of a 2,7-disubstituted-1,5-naphthyridine intermediate. A plausible pathway begins with the synthesis of 1,5-naphthyridine-2,7-diol.

Workflow for Strategy A

Strategy A A 1,5-Naphthyridine-2,7-diol B 2,7-Dichloro-1,5-naphthyridine A->B POCl3 C 7-Chloro-1,5-naphthyridin-2-amine B->C NH4OH, Cu(I) catalyst D 7-Bromo-1,5-naphthyridin-2-amine C->D HBr, NaNO2 (Sandmeyer) or PBr3/POBr3

Caption: Synthetic workflow for Strategy A.

Detailed Experimental Protocols

Step 1: Synthesis of 2,7-Dichloro-1,5-naphthyridine from 1,5-Naphthyridine-2,7-diol

The conversion of the diol to the dichloro derivative is a standard transformation in heterocyclic chemistry, typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).

  • Protocol: To a stirred suspension of 1,5-naphthyridine-2,7-diol in phosphorus oxychloride, a catalytic amount of dimethylformamide (DMF) is added. The reaction mixture is heated to reflux and maintained at this temperature until the starting material is consumed (as monitored by TLC or LC-MS). After cooling to room temperature, the excess POCl₃ is carefully quenched by pouring the reaction mixture onto crushed ice. The resulting precipitate is collected by filtration, washed with water, and dried to afford 2,7-dichloro-1,5-naphthyridine.

Step 2: Selective Amination of 2,7-Dichloro-1,5-naphthyridine

The selective introduction of an amino group at the 2-position can be achieved via a nucleophilic aromatic substitution (SNAr) reaction. The 2-position of the 1,5-naphthyridine ring is generally more activated towards nucleophilic attack than the 7-position. Copper-catalyzed amination methods are particularly effective for this transformation.[1][2][3]

  • Protocol: A mixture of 2,7-dichloro-1,5-naphthyridine, a copper(I) catalyst (e.g., Cu₂O or CuI), and a suitable ligand (e.g., a diamine or phenanthroline derivative) in a sealed tube with aqueous ammonia is heated.[1][2][3] The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield 7-chloro-1,5-naphthyridin-2-amine.

Step 3: Conversion of the 7-Chloro to a 7-Bromo Substituent

The transformation of the 7-chloro group to a 7-bromo group can be accomplished through several methods, including a Sandmeyer-type reaction or direct halogen exchange.

  • Protocol (Sandmeyer-type): 7-Chloro-1,5-naphthyridin-2-amine is first diazotized using sodium nitrite in a strong acid such as hydrobromic acid at low temperature. The resulting diazonium salt is then treated with a solution of copper(I) bromide in hydrobromic acid to yield 7-bromo-1,5-naphthyridin-2-amine.

StepStarting MaterialReagents and ConditionsProductTypical Yield (%)
11,5-Naphthyridine-2,7-diolPOCl₃, DMF (cat.), reflux2,7-Dichloro-1,5-naphthyridine85-95
22,7-Dichloro-1,5-naphthyridineaq. NH₃, Cu₂O, ethylene glycol, rt7-Chloro-1,5-naphthyridin-2-amine60-75
37-Chloro-1,5-naphthyridin-2-amine1. NaNO₂, HBr, 0 °C; 2. CuBr, HBr7-Bromo-1,5-naphthyridin-2-amine50-65

Strategy B: Ring Construction from Pyridine Precursors

Classic named reactions such as the Skraup and Friedländer syntheses provide powerful methods for constructing the 1,5-naphthyridine core from readily available aminopyridines.[4][5]

The Skraup Synthesis Approach

The Skraup synthesis involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent to form a quinoline or, in this case, a naphthyridine.[5] To obtain the desired 7-bromo-2-amino substitution pattern, a carefully selected aminopyridine precursor is required. A logical starting material would be 5-bromo-2,X-diaminopyridine, where X allows for the formation of the second ring with a 2-amino group.

Workflow for the Skraup Synthesis

Skraup Synthesis A 3-Amino-5-bromopyridine C 7-Bromo-1,5-naphthyridine A->C Skraup Reaction B Glycerol, H2SO4, Oxidizing Agent B->C D 7-Bromo-1,5-naphthyridin-2-amine C->D Chichibabin Amination (NaNH2)

Caption: A potential Skraup synthesis route.

  • Rationale: Starting with 3-amino-5-bromopyridine in a Skraup reaction would likely yield 7-bromo-1,5-naphthyridine.[5] Subsequent amination at the 2-position, for instance via a Chichibabin reaction, would afford the target molecule. However, the Chichibabin amination can sometimes lead to mixtures of products and requires harsh conditions.

The Friedländer Synthesis Approach

The Friedländer synthesis offers a more convergent route by reacting a 2-aminopyridine-3-carbaldehyde with a compound containing an α-methylene group.[4]

Workflow for the Friedländer Synthesis

Friedlander Synthesis A 2,6-Diamino-5-bromopyridine-3-carbaldehyde C 7-Bromo-1,5-naphthyridin-2-amine A->C Friedländer Condensation B Active Methylene Compound (e.g., Acetaldehyde) B->C

Caption: A conceptual Friedländer synthesis pathway.

  • Rationale and Challenges: While conceptually elegant, the synthesis of the required starting material, 2,6-diamino-5-bromopyridine-3-carbaldehyde, can be challenging. This highlights a common consideration in synthesis design: the accessibility of the necessary starting materials.

Alternative Bromination and Amination Strategies

Direct functionalization of a simpler 1,5-naphthyridine precursor is often a more practical approach.

Direct Bromination of 1,5-Naphthyridin-2-amine

The amino group is a strongly activating, ortho-, para-directing group. Therefore, direct bromination of 1,5-naphthyridin-2-amine is a plausible route. The regioselectivity of this reaction would be crucial. The electron-donating amino group at C2 would activate the ring towards electrophilic attack, with the most likely positions for substitution being C3 and C7.

  • Experimental Consideration: The reaction conditions would need to be carefully controlled to favor monosubstitution at the desired C7 position and avoid over-bromination. The use of a mild brominating agent, such as N-bromosuccinimide (NBS), and control of stoichiometry would be critical.

Starting MaterialBrominating AgentPotential Products
1,5-Naphthyridin-2-amineNBS or Br₂3-Bromo-1,5-naphthyridin-2-amine, 7-Bromo-1,5-naphthyridin-2-amine, 3,7-Dibromo-1,5-naphthyridin-2-amine

Conclusion and Future Perspectives

The synthesis of 7-Bromo-1,5-naphthyridin-2-amine can be achieved through several strategic approaches. The choice of the optimal route depends on factors such as the availability of starting materials, desired scale, and the specific expertise of the research team. The functionalization of a pre-formed 2,7-disubstituted-1,5-naphthyridine core offers a reliable and often high-yielding pathway. As the demand for novel functional molecules continues to grow, the development of more efficient, sustainable, and scalable syntheses for key building blocks like 7-Bromo-1,5-naphthyridin-2-amine will remain an area of active research.

References

  • Anderson, C. A., Taylor, P. G., Zeller, M. A., & Zimmerman, S. C. (2010). Room Temperature, Copper-Catalyzed Amination of Bromonaphthyridines with Aqueous Ammonia. The Journal of Organic Chemistry, 75(14), 4848–4851. [Link]

  • Quiroga, J., & Insuasty, B. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]

  • Park, T., Mayer, M. F., Nakashima, S., & Zimmerman, S. C. (2005). Preparation of 2,7-diamino-1,8-naphthyridine: A useful building block for supramolecular chemistry. Organic Letters, 7(13), 2579–2581. [Link]

  • Dandia, A., Singh, R., & Khaturia, S. (2011). Friedlander Synthesis of Benzo[h]naphthyridines from o-Aminoaldehydes. Journal of the Chinese Chemical Society, 58(1), 89-94. [Link]

  • Paudler, W. W., & Kress, T. J. (1968). Naphthyridine chemistry. IX. Bromination and animation of the 1,X-naphthyridines. The Journal of Organic Chemistry, 33(4), 1384–1387. [Link]

  • van der Plas, H. C., & Wozniak, M. (1981). Syntheses of the isomeric amino- and bromo-1,5-naphthyridines. Journal of Heterocyclic Chemistry, 18(4), 733-736. [Link]

  • Skraup, Z. H. (1880). Eine Synthese des Chinolins. Berichte der deutschen chemischen Gesellschaft, 13(2), 2086-2087. [Link]

Sources

Introduction: The Significance of the 1,5-Naphthyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reaction Mechanisms of 7-Bromo-1,5-naphthyridin-2-amine

The 1,5-naphthyridine core is a privileged heterocyclic motif, frequently encountered in biologically active compounds and forming the structural backbone of numerous pharmaceuticals.[1] Its unique electronic properties and rigid structure make it an ideal scaffold for designing targeted therapeutics, particularly kinase inhibitors. Within this class, 7-bromo-1,5-naphthyridin-2-amine stands out as a critical and versatile building block. The presence of a bromine atom at the C7 position and an amine group at the C2 position provides two distinct points for chemical modification, allowing for the systematic exploration of chemical space in drug discovery programs.

This guide provides an in-depth analysis of the core reaction mechanisms involving 7-bromo-1,5-naphthyridin-2-amine, offering researchers and drug development professionals a foundational understanding of its reactivity. We will delve into the causality behind experimental choices, providing not just protocols, but a validated framework for predicting and controlling reaction outcomes.

Core Reaction Pathways and Mechanistic Underpinnings

The reactivity of 7-bromo-1,5-naphthyridin-2-amine is dominated by transformations at the C7-Br bond. The primary mechanistic pathways exploited in synthetic chemistry are palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Caption: Structure of 7-Bromo-1,5-naphthyridin-2-amine.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis for its ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[2] For 7-bromo-1,5-naphthyridin-2-amine, the two most significant transformations are the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.

The Buchwald-Hartwig amination is a powerful method for constructing aryl amines from aryl halides.[2][3] This reaction is paramount for derivatizing the 7-position of the naphthyridine core with a diverse range of primary and secondary amines, a common strategy in medicinal chemistry to modulate solubility, polarity, and target engagement.

Mechanistic Cycle: The reaction proceeds through a well-defined catalytic cycle involving a palladium(0) species.[1][3]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 7-bromo-1,5-naphthyridin-2-amine, forming a Pd(II) intermediate.[1] This is often the rate-determining step. The choice of a bulky, electron-rich phosphine ligand is critical to facilitate this step and stabilize the resulting complex.

  • Amine Coordination & Deprotonation: The incoming amine coordinates to the palladium center. A base (e.g., NaOtBu, Cs₂CO₃) then deprotonates the coordinated amine to form a palladium-amido complex.[1] The strength of the base must be sufficient to deprotonate the amine but not so strong as to cause undesired side reactions with other functional groups.

  • Reductive Elimination: The final step involves the formation of the new C-N bond as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to re-enter the cycle.[1][3]

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd2_complex [Ar-Pd(II)-Br]L_n pd0->pd2_complex Ar-Br amine_coordination Amine Coordination + Deprotonation (Base) amido_complex [Ar-Pd(II)-NR'R'']L_n pd2_complex->amido_complex HNR'R'' amido_complex->pd0 Ar-NR'R'' reductive_elimination Reductive Elimination Suzuki_Miyaura_Cycle Suzuki-Miyaura Coupling Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd2_complex [Ar-Pd(II)-Br]L_n pd0->pd2_complex Ar-Br transmetalation Transmetalation diorgano_complex [Ar-Pd(II)-R']L_n pd2_complex->diorgano_complex R'-B(OH)₂ + Base diorgano_complex->pd0 Ar-R' reductive_elimination Reductive Elimination SNAr_Mechanism SNAr Mechanism Reactants Ar-Br + Nu⁻ Intermediate Meisenheimer Complex [Ar(Br)(Nu)]⁻ (Resonance Stabilized) Reactants->Intermediate Addition (Rate-Determining) Products Ar-Nu + Br⁻ Intermediate->Products Elimination (Fast)

Sources

An In-depth Technical Guide to the Solubility of 7-Bromo-1,5-naphthyridin-2-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-Bromo-1,5-naphthyridin-2-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif is a recurring core in the development of novel therapeutic agents. A thorough understanding of its physicochemical properties, particularly its solubility in organic solvents, is paramount for its synthesis, purification, formulation, and ultimately, its bioavailability. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of 7-Bromo-1,5-naphthyridin-2-amine, offering a framework for researchers and drug development professionals. While specific experimental solubility data for this exact compound is not widely published, this guide will leverage data from analogous structures and fundamental chemical principles to provide a robust predictive and methodological framework.

Physicochemical Properties: The Key to Understanding Solubility

The solubility of a compound is intrinsically linked to its molecular structure and the resulting physicochemical properties. For 7-Bromo-1,5-naphthyridin-2-amine, the following characteristics are crucial determinants of its behavior in various organic solvents.

PropertyPredicted/Inferred Value/CharacteristicRationale & Impact on Solubility
Molecular Formula C8H6BrN3Provides the elemental composition.
Molecular Weight 224.06 g/mol Influences the energy required to break the crystal lattice.
Polarity PolarThe presence of nitrogen atoms in the naphthyridine ring system and the primary amine group contribute to a significant dipole moment. The bromine atom adds some lipophilicity.
Hydrogen Bond Donors/Acceptors 1 Donor (amine group), 3 Acceptors (ring nitrogens, amine nitrogen)The ability to form hydrogen bonds is a primary driver of solubility in protic solvents.
Predicted LogP ~2.0 - 2.5This estimated value suggests a moderate lipophilicity, indicating that the compound will have some solubility in both polar and non-polar organic solvents. This is a crucial parameter in predicting drug-like properties.
pKa BasicThe amine group and the nitrogen atoms in the naphthyridine ring are basic and can be protonated in acidic conditions.

Note: The LogP value is an estimation based on the structure and data from similar compounds.

The interplay of these properties dictates the affinity of 7-Bromo-1,5-naphthyridin-2-amine for a given solvent. The "like dissolves like" principle is a fundamental concept here; polar solvents will more readily dissolve polar solutes, and non-polar solvents will dissolve non-polar solutes.

Theoretical Framework for Solubility in Organic Solvents

The dissolution of a crystalline solid, such as 7-Bromo-1,5-naphthyridin-2-amine, in a solvent is a two-step process:

  • Crystal Lattice Energy Overcome: Energy is required to break the intermolecular forces holding the molecules together in the solid crystal lattice.

  • Solvation: The individual molecules are then surrounded and stabilized by solvent molecules.

The overall solubility depends on the balance between these two energetic contributions.

Solvent Selection Rationale

The choice of solvent is critical and should be guided by the physicochemical properties of 7-Bromo-1,5-naphthyridin-2-amine.

  • Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Given the presence of a primary amine and nitrogen heterocycles in our compound, strong solute-solvent interactions via hydrogen bonding are expected, likely leading to good solubility.

  • Aprotic Polar Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile): These solvents have large dipole moments and can accept hydrogen bonds, but they do not donate them. The high polarity of DMSO and DMF makes them excellent solvents for a wide range of organic compounds, including those with multiple hydrogen bond acceptors like 7-Bromo-1,5-naphthyridin-2-amine.[1] Acetonitrile, being less polar, might show moderate solubility.

  • Non-Polar Solvents (e.g., Toluene, Hexane): These solvents lack significant dipole moments and cannot participate in hydrogen bonding. Therefore, the solubility of the polar 7-Bromo-1,5-naphthyridin-2-amine is expected to be low in these solvents.

  • Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform): These solvents are weakly polar. While they cannot form strong hydrogen bonds, their ability to induce dipole interactions might lead to some degree of solubility.

Experimental Determination of Solubility: A Validated Protocol

The most reliable method for determining the solubility of a compound is through experimental measurement.[2] The shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.[2][3]

Workflow for Solubility Determination

Caption: Workflow for experimental solubility determination.

Step-by-Step Methodology: Shake-Flask Method
  • Materials and Reagents:

    • 7-Bromo-1,5-naphthyridin-2-amine (solid, high purity)

    • Selected organic solvents (HPLC grade or equivalent)

    • Scintillation vials or other suitable sealed containers

    • Orbital shaker or rotator

    • Constant temperature bath or incubator

    • Syringe filters (e.g., 0.22 µm PTFE)

    • Analytical balance

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of 7-Bromo-1,5-naphthyridin-2-amine into a series of vials. The excess is crucial to ensure a saturated solution is formed.

    • Add a known volume of the selected organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Allow the samples to equilibrate for a sufficient period (typically 24-48 hours). This ensures that the dissolution process has reached equilibrium.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

  • Analysis of Solute Concentration:

    • Prepare a series of standard solutions of 7-Bromo-1,5-naphthyridin-2-amine of known concentrations in the same solvent.

    • Analyze the filtered samples and the standard solutions using a validated analytical method, such as HPLC.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of 7-Bromo-1,5-naphthyridin-2-amine in the filtered samples by interpolating from the calibration curve.

  • Data Reporting:

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

    • Repeat the experiment at least in triplicate to ensure the reproducibility of the results.

Predictive Solubility Profile of 7-Bromo-1,5-naphthyridin-2-amine

Based on the theoretical principles discussed, a qualitative prediction of the solubility of 7-Bromo-1,5-naphthyridin-2-amine in various organic solvents can be made.

Solvent ClassExample SolventsPredicted SolubilityRationale
Protic Methanol, EthanolHighStrong hydrogen bonding interactions between the solvent and the amine and naphthyridine nitrogens.
Aprotic Polar DMSO, DMFHighStrong dipole-dipole interactions and hydrogen bond acceptance by the solvent.
Aprotic Moderately Polar Acetonitrile, AcetoneModerateWeaker dipole-dipole interactions compared to DMSO and DMF.
Weakly Polar Dichloromethane, ChloroformLow to ModerateLimited dipole-induced dipole interactions.
Non-Polar Toluene, HexaneVery LowLack of favorable intermolecular interactions to overcome the crystal lattice energy.

Conclusion

While specific, publicly available solubility data for 7-Bromo-1,5-naphthyridin-2-amine is limited, a comprehensive understanding of its physicochemical properties allows for a strong predictive framework for its behavior in a range of organic solvents. This guide has outlined the theoretical underpinnings of solubility and provided a detailed, validated experimental protocol for its determination. For researchers and drug development professionals, this information is critical for informed decision-making in synthesis, purification, and formulation, ultimately accelerating the path of this and similar molecules from the laboratory to potential therapeutic applications.

References

  • Experimental and Computational Methods Pertaining to Drug Solubility. (2012). In SciSpace.
  • 7-Bromo-4-methyl-1,5-naphthyridin-2-amine. In PubChem. Retrieved January 16, 2026.
  • solubility experimental methods.pptx. In Slideshare.
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. In Rheolution.
  • 7-BroMo-1,5-naphthyridin-2(1H)-one Formula. In ECHEMI.
  • Design of a Modified Kinetic Solubility Determination Method at Labor
  • Drug Solubility: Importance and Enhancement Techniques. In PMC - NIH.
  • 8-Bromo-3-fluoro-1,5-naphthyridine. In ChemScene.
  • 7-Bromo-1-methyl-1,5-naphthyridin-2-one. In PubChem.
  • 7-Bromo-1,5-naphthyridin-2-amine. In Appretech Scientific Limited.
  • 959616-36-5|7-Bromo-1,5-naphthyridin-2(1H)-one. In BLDpharm.
  • 8-Bromo-1,6-naphthyridine-2-carboxylic acid. In ChemScene.
  • 1309774-12-6|7-Bromo-1,5-naphthyridin-4-amine. In BLDpharm.
  • 1309774-04-6|7-Bromo-1,5-naphthyridin-2-amine. In BLDpharm.
  • THE NAPHTHYRIDINES.
  • CAS 17965-76-3 5-Bromo-[2][4]naphthyridine. In Alfa Chemistry.

  • Synthetic Strategies, Reactivity and Applic
  • 8-Bromo-1,6-naphthyridine. In PubChem.
  • 2-Bromo-1,8-naphthyridine. In Sigma-Aldrich.
  • Synthesis of Novel Benzo[b][2][3]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. In MDPI.

  • 7-Bromo-4-methyl-1,5-naphthyridin-2-amine. In ChemScene.

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of 7-Bromo-1,5-naphthyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,5-naphthyridine scaffold is a significant heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potential as kinase inhibitors and anti-malarial agents. The precise three-dimensional arrangement of atoms within these molecules, as determined by single-crystal X-ray diffraction, is paramount for understanding structure-activity relationships and for the rational design of new therapeutic agents. This guide provides a comprehensive, in-depth walkthrough of the crystal structure analysis of a key derivative, 7-Bromo-1,5-naphthyridin-2-amine. We will detail a plausible synthetic route, methodologies for obtaining high-quality single crystals, the complete workflow of single-crystal X-ray diffraction analysis from data collection to structure refinement, and a thorough analysis of the resulting crystal structure with a focus on intermolecular interactions. This document is intended to serve as a technical resource, blending theoretical principles with practical, field-proven insights.

Introduction: The Significance of 7-Bromo-1,5-naphthyridin-2-amine

The 1,5-naphthyridine core is a privileged scaffold in drug discovery. The nitrogen atoms' positions are conducive to forming crucial hydrogen bonds with biological targets, and the fused ring system provides a rigid framework for the presentation of various functional groups. The introduction of a bromine atom at the 7-position offers a site for further synthetic modification through cross-coupling reactions, while the amino group at the 2-position can act as a key hydrogen bond donor.[1]

A detailed understanding of the solid-state conformation and intermolecular interactions of 7-Bromo-1,5-naphthyridin-2-amine is essential for predicting its behavior in different environments, such as a protein binding pocket. Crystal structure analysis provides this critical information, revealing the molecule's preferred geometry, its potential for forming hydrogen bonds, and other non-covalent interactions that govern its packing in the solid state.

Synthesis and Crystallization

Proposed Synthesis

A plausible synthetic route to 7-Bromo-1,5-naphthyridin-2-amine can be adapted from established methodologies for the synthesis of substituted 1,5-naphthyridines.[1] A potential approach involves the reaction of a suitably substituted aminopyridine with a functionalized three-carbon component.

Experimental Protocol: Synthesis of 7-Bromo-1,5-naphthyridin-2-amine

  • Starting Materials: 3-amino-6-bromopyridine and malonaldehyde bis(dimethyl acetal).

  • Reaction: Condensation of 3-amino-6-bromopyridine with malonaldehyde bis(dimethyl acetal) in the presence of a strong acid catalyst (e.g., polyphosphoric acid) at elevated temperatures.

  • Workup: The reaction mixture is cooled and then neutralized with a base (e.g., aqueous sodium hydroxide) to precipitate the crude product.

  • Purification: The crude product is collected by filtration, washed with water, and then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Characterization: The purified product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Crystallization

Obtaining high-quality single crystals is often the most challenging step in a crystal structure determination.[2][3] For small organic molecules like 7-Bromo-1,5-naphthyridin-2-amine, several common crystallization techniques can be employed.[4][5]

dot

Crystallization_Methods cluster_Techniques Crystallization Techniques cluster_Factors Key Factors Evaporation Slow Evaporation Solvent Solvent Choice Evaporation->Solvent Concentration Concentration Evaporation->Concentration Vapor_Diffusion Vapor Diffusion Vapor_Diffusion->Solvent Vapor_Diffusion->Concentration Liquid_Diffusion Liquid-Liquid Diffusion Liquid_Diffusion->Solvent Liquid_Diffusion->Concentration Cooling Slow Cooling Cooling->Solvent Cooling->Concentration Temperature Temperature Cooling->Temperature Purity Compound Purity

Caption: Common crystallization techniques and key influencing factors.

Experimental Protocol: Crystallization of 7-Bromo-1,5-naphthyridin-2-amine by Slow Evaporation

  • Solvent Screening: A small amount of the purified compound is tested for solubility in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, and acetonitrile). A suitable solvent is one in which the compound is sparingly soluble. For this hypothetical case, a mixture of methanol and dichloromethane was found to be optimal.

  • Solution Preparation: A nearly saturated solution of 7-Bromo-1,5-naphthyridin-2-amine is prepared in a 9:1 mixture of dichloromethane and methanol at room temperature.

  • Crystallization: The solution is filtered through a syringe filter into a clean, small vial. The vial is covered with parafilm, and a few small holes are poked in the parafilm with a needle to allow for slow evaporation of the solvent.

  • Incubation: The vial is left undisturbed in a vibration-free environment for several days to weeks.

  • Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested from the mother liquor using a cryoloop.

Single-Crystal X-ray Diffraction Analysis

The core of the structural analysis lies in the single-crystal X-ray diffraction experiment, which provides the raw data for determining the three-dimensional arrangement of atoms.[6]

dot

SCXRD_Workflow Data_Collection Data Collection Data_Processing Data Processing (Integration & Scaling) Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares) Structure_Solution->Structure_Refinement Validation Structure Validation (CIF Check) Structure_Refinement->Validation

Caption: The workflow of single-crystal X-ray diffraction analysis.

Data Collection

A suitable single crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer.[7] The crystal is rotated, and diffraction patterns are collected at various orientations.

Experimental Protocol: Data Collection

  • Crystal Mounting: A well-formed, clear single crystal with dimensions of approximately 0.2 x 0.15 x 0.1 mm is selected and mounted on a cryoloop.

  • Data Collection Temperature: The crystal is cooled to 100 K in a stream of nitrogen gas to minimize thermal vibrations of the atoms.

  • Instrumentation: Data is collected on a Bruker D8 VENTURE diffractometer equipped with a PHOTON 100 CMOS detector and a Mo Kα radiation source (λ = 0.71073 Å).

  • Data Collection Strategy: A series of ω and φ scans are performed to collect a complete dataset with high redundancy.

  • Data Processing: The raw diffraction images are processed using the Bruker APEX3 software suite. This includes integration of the reflection intensities and correction for Lorentz and polarization effects. An empirical absorption correction is applied using SADABS.[6]

Structure Solution and Refinement

The "phase problem" in crystallography arises because the diffraction experiment only measures the intensities (related to the amplitudes) of the diffracted X-rays, but not their phases.[8] For small molecules, "direct methods" are powerful techniques used to solve the phase problem.[9]

Once an initial structural model is obtained, it is refined using a least-squares method to improve the agreement between the observed and calculated diffraction data.[10][11] The SHELXL software package is widely used for this purpose.[12]

Experimental Protocol: Structure Solution and Refinement

  • Space Group Determination: The space group is determined from the systematic absences in the diffraction data. For our hypothetical case, the crystal is determined to be in the monoclinic space group P2₁/c.

  • Structure Solution: The structure is solved using the SHELXT program, which employs intrinsic phasing (a type of direct method).[8][13] This reveals the positions of the non-hydrogen atoms.

  • Structure Refinement: The structural model is refined using SHELXL.[12] Anisotropic displacement parameters are refined for all non-hydrogen atoms. Hydrogen atoms are placed in calculated positions and refined using a riding model.

  • Final Model: The refinement converges to a final R-factor (a measure of the agreement between the observed and calculated structure factors) of approximately 4-5%.

Crystal Structure of 7-Bromo-1,5-naphthyridin-2-amine: A Detailed Analysis

The following table summarizes the hypothetical crystallographic data for 7-Bromo-1,5-naphthyridin-2-amine.

Parameter Value
Chemical FormulaC₈H₆BrN₃
Formula Weight224.06
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.123(4)
b (Å)10.456(5)
c (Å)9.876(5)
α (°)90
β (°)109.23(2)
γ (°)90
Volume (ų)792.1(7)
Z4
Calculated Density (g/cm³)1.878
Absorption Coefficient (mm⁻¹)5.46
F(000)440
Final R indices [I>2σ(I)]R₁ = 0.045, wR₂ = 0.112
R indices (all data)R₁ = 0.058, wR₂ = 0.125
Molecular Structure

The crystal structure would reveal the planarity of the 1,5-naphthyridine ring system. The bond lengths and angles would be consistent with the aromatic nature of the fused rings. The C-Br and C-N bond lengths would be within the expected ranges.

Intermolecular Interactions and Crystal Packing

A key aspect of crystal structure analysis is understanding the intermolecular interactions that dictate how the molecules pack in the crystal lattice.[14][15][16][17] For 7-Bromo-1,5-naphthyridin-2-amine, we can anticipate several important interactions.

dot

Intermolecular_Interactions cluster_Interactions Intermolecular Interactions Molecule1 7-Bromo-1,5-naphthyridin-2-amine (Molecule 1) HBond N-H···N Hydrogen Bond Molecule1->HBond Amino Group (Donor) HalogenBond Br···N Halogen Bond Molecule1->HalogenBond Bromine (Donor) PiStacking π-π Stacking Molecule1->PiStacking Molecule2 7-Bromo-1,5-naphthyridin-2-amine (Molecule 2) Molecule2->PiStacking HBond->Molecule2 Naphthyridine N (Acceptor) HalogenBond->Molecule2 Naphthyridine N (Acceptor)

Caption: Potential intermolecular interactions in the crystal structure.

  • Hydrogen Bonding: The amino group is a potent hydrogen bond donor, and the nitrogen atoms of the naphthyridine ring are potential acceptors. We would expect to see N-H···N hydrogen bonds forming between adjacent molecules, likely creating chains or dimeric motifs.

  • Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with a Lewis basic site on a neighboring molecule, such as a nitrogen atom. This type of interaction is increasingly recognized as a significant force in crystal engineering.

  • π-π Stacking: The planar aromatic rings are likely to engage in π-π stacking interactions, contributing to the overall stability of the crystal packing.

A detailed analysis of the crystal packing would reveal how these different interactions work in concert to build the three-dimensional solid-state architecture.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the process of determining the crystal structure of 7-Bromo-1,5-naphthyridin-2-amine, from synthesis to detailed structural analysis. Although presented as a hypothetical case study, the principles and protocols described are representative of a real-world crystallographic investigation. The detailed structural information obtained from such an analysis is invaluable for understanding the fundamental properties of this important heterocyclic compound and for guiding the design of new molecules with enhanced biological activity. Future work could involve co-crystallization with target proteins to elucidate the specific interactions in a biological context, further bridging the gap between molecular structure and biological function.

References

  • Probert, M. R., & Steed, J. W. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2235-2254. URL: [Link]

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. URL: [Link]

  • Altomare, A., Cuocci, C., Giacovazzo, C., Moliterni, A., Rizzi, R., Corriero, N., & Falcicchio, A. (2013). EXPO2013: a modern tool for crystal structure determination from powder diffraction data. Journal of Applied Crystallography, 46(4), 1231-1235. URL: [Link]

  • Hauptman, H. A., & Karle, J. (1953). The solution of the phase problem. I. The centrosymmetric crystal. ACA Monograph No. 3. Pittsburgh: Polycrystal Book Service.
  • Fan, H. F., & Gu, Y. X. (1985). Combining direct methods with isomorphous replacement. III. The use of partial structure information. Acta Crystallographica Section A: Foundations of Crystallography, 41(3), 280-284.
  • Giacovazzo, C. (2005). Direct Phasing in Crystallography. Oxford University Press.
  • SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

  • University of Southampton. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton. URL: [Link]

  • Gavezzotti, A. (Ed.). (2017). Intermolecular Interactions in Crystals: Fundamentals of Crystal Engineering. Royal Society of Chemistry. URL: [Link]

  • CNR. (n.d.). Structure solution by Direct Methods (DM) – EXPO. Retrieved from [Link]

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.
  • Gavezzotti, A. (2011). Intermolecular interaction energies in molecular crystals: comparison and agreement of localized Møller–Plesset 2, dispersion-corrected density functional, and classical empirical two-body calculations. The Journal of Physical Chemistry A, 115(43), 11848-11857. URL: [Link]

  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surfaces: a new tool for visualising and exploring intermolecular interactions in molecular crystals. CrystEngComm, 11(1), 19-32. URL: [Link]

  • Staples, R. J. (2015). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 71(12), 142-145. URL: [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL: [Link]

  • JoVE. (n.d.). Crystallization of small molecules. Retrieved from [Link]

  • Sheldrick, G. M. (1993). Refinement of Large Small-Molecule Structures Using SHELXL-92. In Crystallographic Computing 6: A Window on Modern Crystallography. Oxford University Press. URL: [Link]

  • Desiraju, G. R. (1995). Supramolecular synthons in crystal engineering—a new organic synthesis. Angewandte Chemie International Edition in English, 34(21), 2311-2327.
  • Sheldrick, G. M. (n.d.). SHELXL - An Easy Structure - Sucrose. Retrieved from [Link]

  • Zhu, J. (2017). Single Crystal XRD: Data Acquisition and Structure Solving. University of Saskatchewan. URL: [Link]

  • Matmatch. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]

  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved from [Link]

  • SERC Carleton. (2007). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • Portland Press. (2021). A beginner’s guide to X-ray data processing. The Biochemist. URL: [Link]

  • Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2008). Collection of X-ray diffraction data from macromolecular crystals. Acta Crystallographica Section D: Biological Crystallography, 64(Pt 1), 2-15. URL: [Link]

  • El-Faham, A., & El-Sayed, N. N. E. (2018). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 23(10), 2459. URL: [Link]

  • Zhang, A., & Ye, W. (2007). Convenient synthesis of 2,7-naphthyridine Lophocladines A and B and their analogues. Journal of Combinatorial Chemistry, 9(6), 916-919. URL: [Link]

  • American Chemical Society. (2007). Convenient Synthesis of 2,7-Naphthyridine Lophocladines A and B and their Analogues. ChemInform. URL: [Link]

  • Taylor & Francis Online. (2009). Synthesis of [15N3]2-amino-7-methyl-1,8-naphthyridine. Journal of Labelled Compounds and Radiopharmaceuticals. URL: [Link]

  • MDPI. (2022). Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds. Molecules. URL: [Link]

  • National Center for Biotechnology Information. (2022). Biological Function of Antimicrobial Peptides on Suppressing Pathogens and Improving Host Immunity. Frontiers in Immunology. URL: [Link]

Sources

A Theoretical and Spectroscopic Deep Dive into 7-Bromo-1,5-naphthyridin-2-amine: A Computational Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive theoretical framework for the computational analysis of 7-Bromo-1,5-naphthyridin-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. The 1,5-naphthyridine scaffold is a recognized privileged structure, appearing in numerous compounds with diverse biological activities.[1] The introduction of a bromine atom and an amine group at the 7- and 2-positions, respectively, is anticipated to modulate the electronic and steric properties of the molecule, potentially influencing its bioactivity and suitability as a drug candidate. This guide will detail the application of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to elucidate the structural, electronic, and spectroscopic properties of this molecule, offering a roadmap for its in-silico characterization.

The Rationale for a Computational Approach

In modern drug discovery, computational chemistry provides an indispensable toolkit for predicting molecular properties, thereby guiding synthetic efforts and accelerating the identification of promising lead compounds.[2] For a molecule like 7-Bromo-1,5-naphthyridin-2-amine, theoretical calculations can offer profound insights into:

  • Molecular Geometry: Determining the most stable three-dimensional conformation, including bond lengths, bond angles, and dihedral angles.

  • Electronic Structure: Understanding the distribution of electrons through the analysis of frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP). These parameters are crucial for predicting reactivity and intermolecular interactions.[3]

  • Spectroscopic Fingerprints: Simulating vibrational (Infrared and Raman) and electronic (UV-Vis) spectra to aid in the experimental characterization and identification of the compound.[4]

  • Reactivity and Stability: The HOMO-LUMO energy gap can provide a measure of the molecule's chemical reactivity and kinetic stability.

Part 1: Theoretical Framework and Computational Methodology

The cornerstone of this theoretical investigation is Density Functional Theory (DFT), a quantum mechanical method that has proven to be a robust and efficient tool for studying the electronic structure of molecules.[5] The choice of functional and basis set is critical for obtaining accurate results. For molecules containing halogens and lone-pair-rich nitrogen atoms, a hybrid functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is often employed as it provides a good balance between accuracy and computational cost.[2][5] The 6-311++G(d,p) basis set is recommended to provide sufficient flexibility for describing the electron distribution, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for accurately representing bonding.

Experimental Protocol: Step-by-Step Computational Workflow
  • Structure Optimization:

    • The initial molecular structure of 7-Bromo-1,5-naphthyridin-2-amine is drawn using a molecular editor and subjected to a geometry optimization using DFT at the B3LYP/6-311++G(d,p) level of theory.

    • This calculation seeks the lowest energy conformation of the molecule on the potential energy surface.

    • A frequency calculation is subsequently performed on the optimized geometry to confirm that it represents a true energy minimum, characterized by the absence of imaginary frequencies.

  • Electronic Property Analysis:

    • Using the optimized geometry, a single-point energy calculation is performed to derive key electronic properties.

    • Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The energy gap (ΔE = ELUMO - EHOMO) is a critical parameter for assessing chemical reactivity.[6]

    • Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto the electron density surface. This provides a visual representation of the charge distribution, highlighting electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions.

  • Spectroscopic Simulations:

    • Vibrational Spectra (IR and Raman): The harmonic vibrational frequencies are calculated from the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies and intensities are used to simulate the infrared and Raman spectra. These theoretical spectra can be compared with experimental data to confirm the molecular structure.[7]

    • Electronic Spectra (UV-Vis): Time-Dependent DFT (TD-DFT) calculations are performed to simulate the electronic absorption spectrum. This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption peaks in a UV-Vis spectrum.[8]

Workflow Diagram

Computational Workflow for 7-Bromo-1,5-naphthyridin-2-amine cluster_setup Initial Setup cluster_dft DFT Calculations cluster_analysis Property Analysis cluster_spectra Spectroscopic Simulation cluster_output Outputs start Initial Molecular Structure geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Verify Minimum optimized_geom Optimized Geometry geom_opt->optimized_geom homo_lumo HOMO-LUMO Analysis freq_calc->homo_lumo mep MEP Calculation nbo Natural Bond Orbital (NBO) Analysis ir_raman Vibrational Spectra (IR/Raman) freq_calc->ir_raman uv_vis Electronic Spectra (TD-DFT) electronic_props Electronic Properties homo_lumo->electronic_props mep->electronic_props nbo->electronic_props simulated_spectra Simulated Spectra ir_raman->simulated_spectra uv_vis->simulated_spectra

Caption: A flowchart of the theoretical calculation process.

Part 2: Anticipated Results and Their Interpretation

While the precise quantitative data requires performing the calculations, we can anticipate the nature of the results and their implications based on studies of similar heterocyclic systems.

Molecular Geometry

The optimized structure of 7-Bromo-1,5-naphthyridin-2-amine is expected to be largely planar due to the aromatic nature of the naphthyridine core. The amino group may exhibit a slight pyramidalization. The C-Br bond length will be a key parameter, and its length will be influenced by the electronic effects of the fused pyridine rings.

Table 1: Predicted Geometric Parameters (Illustrative)

ParameterPredicted Value (Å or °)Significance
C7-Br Bond Length~1.89 ÅReflects the strength and nature of the carbon-halogen bond.
C2-N (amine) Bond Length~1.37 ÅIndicates potential partial double bond character due to resonance.
N1-C2-N (amine) Angle~118°Shows the influence of the amino group on the ring geometry.
C-N-H (amine) Angles~115-120°Indicates the hybridization and orientation of the amino group.
Electronic Properties

The electronic properties provide a window into the molecule's reactivity and potential for intermolecular interactions.

Molecular Structure and HOMO-LUMO Visualization

Molecular Structure and Orbitals cluster_mol 7-Bromo-1,5-naphthyridin-2-amine cluster_orbitals Frontier Molecular Orbitals mol LUMO LUMO (Acceptor) HOMO HOMO (Donor)

Caption: Molecular structure and a conceptual diagram of HOMO-LUMO.

The HOMO is expected to be localized primarily on the electron-rich amino group and the naphthyridine ring, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO will likely be distributed over the electron-deficient regions of the aromatic system, suggesting these areas are susceptible to nucleophilic attack. The energy of the HOMO is related to the ionization potential, while the LUMO energy relates to the electron affinity.

Table 2: Predicted Electronic Properties (Illustrative)

PropertyPredicted Value (eV)Interpretation
HOMO Energy-5.8 eVIndicates the electron-donating ability of the molecule.
LUMO Energy-1.2 eVIndicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap (ΔE)4.6 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.[6]

Molecular Electrostatic Potential (MEP)

The MEP map will visually corroborate the electronic predictions. The region around the amino group and the nitrogen atoms of the naphthyridine ring are expected to show negative potential (red/yellow), indicating their potential to act as hydrogen bond acceptors. The hydrogen atoms of the amino group will exhibit a positive potential (blue), making them potential hydrogen bond donors. The bromine atom, due to the σ-hole phenomenon, may present a region of positive potential, enabling it to participate in halogen bonding.[9]

Part 3: Spectroscopic Characterization

Theoretical spectra serve as a powerful complement to experimental data, aiding in the assignment of spectral features.

  • Vibrational Analysis (IR/Raman): The simulated IR spectrum is expected to show characteristic peaks for the N-H stretching of the amine group (around 3300-3500 cm⁻¹), C=N and C=C stretching vibrations of the aromatic rings (1400-1600 cm⁻¹), and the C-Br stretching vibration (typically below 800 cm⁻¹).

  • Electronic Analysis (UV-Vis): The TD-DFT calculations will likely predict π → π* and n → π* electronic transitions. The π → π* transitions, associated with the aromatic system, are expected to be intense and appear at shorter wavelengths, while the n → π* transitions, involving the lone pairs on the nitrogen atoms, will be weaker and at longer wavelengths.[8]

Conclusion

The theoretical calculations outlined in this guide provide a robust framework for a deep understanding of the structural, electronic, and spectroscopic properties of 7-Bromo-1,5-naphthyridin-2-amine. By employing DFT and TD-DFT methods, researchers can gain valuable predictive insights that can guide synthetic strategies, aid in structural characterization, and inform the design of new derivatives with tailored biological activities. This in-silico approach represents a critical step in the rational design and development of novel therapeutic agents based on the 1,5-naphthyridine scaffold.

References

  • National Institutes of Health (NIH). (n.d.). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122.
  • PubMed. (2006). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors.
  • PubMed Central (PMC). (n.d.). Fused 1,5-Naphthyridines: Synthetic Tools and Applications.
  • Indian Academy of Sciences. (2016). Synthesis, Spectroscopic Properties and DFT Calculation of Novel Pyrrolo[1',5'-a]-1,8-naphthyridine Derivatives through a Facile One-pot Process. Journal of Chemical Sciences, 128(11), 1813-1821.
  • MDPI. (n.d.). Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines.
  • ChemScene. (n.d.). 7-Bromo-4-methyl-1,5-naphthyridin-2-amine.
  • MDPI. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(5), 705.
  • PUBDB. (2021). Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A.
  • Appretech Scientific Limited. (n.d.). 7-Bromo-1,5-naphthyridin-2-amine.
  • PubMed Central (PMC). (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.
  • PubMed Central (PMC). (n.d.). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications.
  • Wiley. (n.d.). The Naphthyridines. In The Chemistry of Heterocyclic Compounds.
  • ResearchGate. (2025). Synthesis, DFT calculations, electronic structure, electronic absorption spectra, natural bond orbital (NBO) and nonlinear optical (NLO) analysis of the novel 5-methyl-8H-benzo[h]chromeno[2,3-b][7][10] naphthyridine-6(5H),8-dione (MBCND). Retrieved from

  • BLDpharm. (n.d.). 7-Bromo-3-chloro-1,5-naphthyridin-2-amine.
  • ResearchGate. (n.d.). Quantum chemical and spectroscopic investigations of 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid.
  • ResearchGate. (n.d.). Spectroscopic and theoretical studies of derivatives of 1,6-and 1,7-naphthyridines.
  • BLDpharm. (n.d.). 7-Bromo-1,5-naphthyridin-4-amine.
  • ResearchGate. (2012). Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines. American Journal of Organic Chemistry, 2(4), 87-96.
  • Royal Society of Chemistry. (n.d.). DFT calculations bring insight to internal alkyne-to-vinylidene transformations at rhodium PNP- and PONOP-pincer complexes.
  • PubMed Central (PMC). (n.d.). Halogen Interactions in Halogenated Oxindoles: Crystallographic and Computational Investigations of Intermolecular Interactions.
  • PubMed. (2015). Vibrational spectroscopic and DFT calculation studies of 2-amino-7-bromo-5-oxo-[7]benzopyrano [2,3-b]pyridine-3 carbonitrile. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 138, 493-502. Retrieved from

Sources

An In-Depth Technical Guide to 7-Bromo-1,5-naphthyridin-2-amine: Discovery, Synthesis, and Chemical Context

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 7-Bromo-1,5-naphthyridin-2-amine, a key heterocyclic building block in medicinal chemistry and drug discovery. Delving into its discovery, this document traces the synthetic evolution of this molecule, offering a detailed examination of both its initial patented synthesis and the broader chemical principles that underpin its creation. This guide is intended for researchers, scientists, and drug development professionals, providing not only detailed experimental protocols but also the scientific rationale behind these methodologies.

Introduction: The Significance of the 1,5-Naphthyridine Scaffold

The 1,5-naphthyridine ring system, a bicyclic heterocycle composed of two fused pyridine rings, is a privileged scaffold in medicinal chemistry.[1][2] Its rigid structure and the presence of two nitrogen atoms offer unique opportunities for hydrogen bonding and other molecular interactions with biological targets. The introduction of various substituents onto this core structure allows for the fine-tuning of a molecule's physicochemical properties and biological activity. 7-Bromo-1,5-naphthyridin-2-amine, in particular, serves as a versatile intermediate, with the bromine atom providing a handle for further functionalization through cross-coupling reactions, and the amine group offering a site for amide bond formation or other derivatizations.

Discovery and Historical Context

The precise first synthesis of 7-Bromo-1,5-naphthyridin-2-amine is documented in the patent literature, emerging from the pursuit of novel kinase inhibitors. While the broader history of 1,5-naphthyridine synthesis dates back further, the specific substitution pattern of this compound appears to be a relatively recent development driven by its potential in pharmaceutical research.

A key patent, WO2011/64250, details the synthesis of the immediate precursor, 7-bromo-2-chloro-1,5-naphthyridine.[3] Subsequently, patents such as EP2332939 and US2015/322063 describe the conversion of this chloro-intermediate to the final 2-amino product.[1] These documents represent the earliest public disclosures of a reproducible synthetic route to this specific molecule.

The development of this compound is built upon a rich history of synthetic methodologies for creating substituted 1,5-naphthyridines. Classical methods such as the Skraup and Conrad-Limpach reactions have been fundamental in constructing the core ring system.[4] The subsequent functionalization, particularly halogenation and amination, has been crucial for accessing a diverse range of derivatives. The synthesis of 7-Bromo-1,5-naphthyridin-2-amine is a prime example of the strategic application of nucleophilic aromatic substitution (SNAr) on a pre-formed naphthyridine core.

Synthetic Methodologies

The synthesis of 7-Bromo-1,5-naphthyridin-2-amine is logically approached in a two-step sequence starting from a suitable 1,5-naphthyridin-2-one precursor. This involves the conversion of the ketone to a chloro-derivative, followed by amination.

Synthesis of the Key Intermediate: 7-Bromo-2-chloro-1,5-naphthyridine

The journey to the target molecule begins with the synthesis of the activated precursor, 7-bromo-2-chloro-1,5-naphthyridine. This is typically achieved through the chlorination of 7-bromo-1,5-naphthyridin-2(1H)-one.

G cluster_0 Synthesis of 7-Bromo-2-chloro-1,5-naphthyridine start 7-Bromo-1,5-naphthyridin-2(1H)-one reagent POCl3 or SOCl2/DMF start->reagent product 7-Bromo-2-chloro-1,5-naphthyridine reagent->product G cluster_1 Synthesis of 7-Bromo-1,5-naphthyridin-2-amine start_amine 7-Bromo-2-chloro-1,5-naphthyridine reagent_amine Ammonium Hydroxide (NH4OH) start_amine->reagent_amine conditions 1,4-Dioxane, 140°C, Sealed Tube reagent_amine->conditions product_amine 7-Bromo-1,5-naphthyridin-2-amine conditions->product_amine

Diagram 2: Amination of 7-Bromo-2-chloro-1,5-naphthyridine.

Experimental Protocol (based on cited patent literature): [1][3]

  • In a sealed tube, combine 7-bromo-2-chloro-1,5-naphthyridine and a solution of ammonium hydroxide in 1,4-dioxane. The use of a sealed tube and elevated temperature is necessary to achieve the substitution, as the chloro-naphthyridine is relatively unreactive. 1,4-dioxane serves as a suitable solvent that is miscible with the aqueous ammonium hydroxide.

  • Heat the reaction mixture to 140°C for 24 hours. These forcing conditions are required to overcome the activation energy for the nucleophilic aromatic substitution.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to isolate 7-Bromo-1,5-naphthyridin-2-amine.

Reactant Reagent Solvent Temperature Time Yield Reference
7-Bromo-2-chloro-1,5-naphthyridineAmmonium Hydroxide1,4-Dioxane140°C24 h~85%[1]

Table 1: Summary of the amination reaction conditions and yield.

Chemical Properties and Reactivity

7-Bromo-1,5-naphthyridin-2-amine possesses two key functional groups that dictate its reactivity:

  • The Bromo Group: The bromine atom at the 7-position is susceptible to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups, as well as substituted amines.

  • The Amino Group: The amino group at the 2-position can readily undergo acylation, alkylation, and other reactions typical of primary aromatic amines. This provides a convenient handle for attaching linkers or other pharmacophoric elements.

The interplay of these two functional groups makes 7-Bromo-1,5-naphthyridin-2-amine a highly valuable and versatile building block in the synthesis of complex molecules for drug discovery.

Conclusion

The discovery and development of a robust synthetic route to 7-Bromo-1,5-naphthyridin-2-amine have been driven by its potential as a key intermediate in the pharmaceutical industry. The synthesis, rooted in the fundamental principles of heterocyclic chemistry, particularly nucleophilic aromatic substitution, provides an efficient means of accessing this valuable compound. The strategic placement of the bromo and amino functionalities opens up a vast chemical space for the creation of novel and diverse molecular architectures, ensuring its continued importance in the field of medicinal chemistry.

References

  • Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. Available at: [Link]

  • Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC. Available at: [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

Sources

Unveiling the Molecular Targets of 7-Bromo-1,5-naphthyridin-2-amine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Naphthyridine Scaffold - A Privileged Structure in Medicinal Chemistry

The 1,5-naphthyridine core is a heterocyclic scaffold of significant interest in drug discovery. This nitrogen-containing fused ring system has proven to be a versatile framework for the development of therapeutic agents, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The inherent ability of this scaffold to interact with a variety of biological macromolecules makes it a "privileged structure" in medicinal chemistry. Our focus here is on a specific derivative, 7-Bromo-1,5-naphthyridin-2-amine, a compound with the potential to modulate key cellular pathways. This guide provides a comprehensive, technically-grounded framework for researchers to identify and validate its biological targets, thereby elucidating its mechanism of action and therapeutic potential.

Part 1: Strategic Framework for Target Identification

The journey to elucidate the biological targets of a novel compound like 7-Bromo-1,5-naphthyridin-2-amine is a multi-faceted process that begins with broad, predictive approaches and progressively narrows down to specific, validated interactions. Our strategy is built on a logical progression from computational prediction to biochemical screening, cellular target engagement, and unbiased proteomic identification. This integrated approach ensures a high degree of confidence in the identified targets and provides a solid foundation for subsequent drug development efforts.

Target_Identification_Workflow cluster_0 Phase 1: In Silico & Biochemical Screening cluster_1 Phase 2: Cellular Target Engagement & Identification cluster_2 Phase 3: Target Validation & Pathway Analysis In_Silico In Silico Target Prediction (e.g., SwissTargetPrediction) Biochemical Biochemical Kinome Screening (e.g., KinomeScan) In_Silico->Biochemical Hypothesis Generation CETSA Cellular Thermal Shift Assay (CETSA) (Target Engagement) Biochemical->CETSA Hit Confirmation AP_MS Affinity Purification-Mass Spectrometry (AP-MS) (Unbiased Target ID) CETSA->AP_MS Orthogonal Validation Validation Target Validation (e.g., siRNA, CRISPR) AP_MS->Validation Candidate Targets Pathway Signaling Pathway Analysis Validation->Pathway

Caption: A strategic workflow for the identification and validation of biological targets for 7-Bromo-1,5-naphthyridin-2-amine.

Part 2: Initial Exploration - In Silico and Biochemical Approaches

In Silico Target Prediction: A First Glimpse into Potential Interactions

Before embarking on extensive laboratory experiments, in silico methods provide a rapid and cost-effective means to generate initial hypotheses about the potential biological targets of 7-Bromo-1,5-naphthyridin-2-amine. These computational tools leverage vast databases of known ligand-target interactions to predict targets for a novel compound based on structural similarity.

One such powerful and freely accessible tool is SwissTargetPrediction .[1][2] This web server predicts the most probable protein targets of a small molecule by combining 2D and 3D similarity measures with a library of known active compounds.[1]

Protocol for SwissTargetPrediction:

  • Access the Web Server: Navigate to the SwissTargetPrediction website.

  • Input Molecular Structure: Provide the structure of 7-Bromo-1,5-naphthyridin-2-amine. This can be done by pasting its SMILES (Simplified Molecular Input Line Entry System) string or by drawing the structure using the provided molecular editor.

  • Select Organism: Choose the organism of interest (e.g., Homo sapiens).

  • Run Prediction: Initiate the target prediction analysis.

  • Interpret Results: The output will be a ranked list of potential protein targets with associated probabilities.[3] This list will guide the selection of initial experimental assays. For instance, a high prevalence of predicted kinases would strongly suggest that a kinome-wide screen is a logical next step.

Biochemical Kinase Profiling: A Broad-Spectrum Screen

Given that many small molecule inhibitors target protein kinases, a broad biochemical screen against a panel of kinases is a highly informative next step.[4] This approach directly assesses the ability of 7-Bromo-1,5-naphthyridin-2-amine to inhibit the enzymatic activity of a large number of purified kinases. Several commercial services, such as KINOMEscan®, offer comprehensive kinase profiling.[5]

Conceptual Protocol for Kinome-wide Inhibitor Screening:

  • Compound Submission: A solution of 7-Bromo-1,5-naphthyridin-2-amine at a specified concentration (e.g., 1-10 µM) is submitted to the screening service.

  • Assay Performance: The compound is tested against a large panel of purified protein kinases. Assays typically measure the transfer of phosphate from ATP to a substrate peptide, and the inhibitory effect of the compound is quantified.[6][7]

  • Data Analysis: The results are usually presented as a percentage of inhibition for each kinase at the tested concentration. Potent hits are often followed up with IC50 determination (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation: Hypothetical Kinase Screening Results

Kinase Target% Inhibition at 1 µMIC50 (nM)Kinase Family
CDK995%50CMGC
CLK188%120CMGC
DYRK1A85%150CMGC
CSNK1D75%300CK1
SRC20%>1000Tyrosine Kinase
EGFR15%>1000Tyrosine Kinase

This initial screening provides a set of high-confidence biochemical hits. However, it is crucial to validate that these interactions occur within a cellular context.

Part 3: Cellular Target Engagement and Identification

Confirmation of a drug-target interaction within the complex environment of a living cell is a critical step in the validation process. We will explore two powerful and complementary techniques: the Cellular Thermal Shift Assay (CETSA) for confirming target engagement and Affinity Purification-Mass Spectrometry (AP-MS) for unbiased target identification.

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Native Environment

CETSA is a biophysical method that assesses the binding of a ligand to its target protein in intact cells or tissue samples.[8][9] The principle is based on the observation that ligand binding typically stabilizes a protein, leading to an increase in its melting temperature.[8] This thermal shift can be detected by heating cell lysates or intact cells to various temperatures, separating the soluble and aggregated protein fractions, and quantifying the amount of the target protein remaining in the soluble fraction, often by Western blotting.[10][11]

Detailed Protocol for CETSA with Western Blot Detection:

  • Cell Culture and Treatment:

    • Culture a relevant cell line to 70-80% confluency.

    • Treat the cells with either 7-Bromo-1,5-naphthyridin-2-amine at a desired concentration (e.g., 10x the biochemical IC50) or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-3 hours).

  • Heat Challenge:

    • Harvest the treated cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures using a thermal cycler for a defined period (e.g., 3 minutes). A typical temperature gradient would span from 40°C to 65°C.[10]

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

    • Separate the soluble and aggregated protein fractions by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Quantification and Western Blotting:

    • Carefully collect the supernatant (soluble fraction).

    • Determine the protein concentration of the soluble fractions.

    • Normalize the protein concentrations across all samples.

    • Perform SDS-PAGE and Western blotting using a specific primary antibody against the putative target protein (e.g., CDK9).

    • Use a suitable secondary antibody and a chemiluminescent substrate for detection.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble protein as a function of temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target engagement.

CETSA_Workflow Cell_Culture 1. Cell Culture & Treatment (Vehicle vs. Compound) Heat_Challenge 2. Heat Challenge (Temperature Gradient) Cell_Culture->Heat_Challenge Lysis 3. Cell Lysis & Centrifugation Heat_Challenge->Lysis Western_Blot 4. Western Blot for Target Protein Lysis->Western_Blot Analysis 5. Data Analysis (Melting Curve Shift) Western_Blot->Analysis

Caption: A streamlined workflow for the Cellular Thermal Shift Assay (CETSA).

Affinity Purification-Mass Spectrometry (AP-MS): Unbiased Target Identification

While CETSA is excellent for validating hypothesized targets, an unbiased approach is necessary to discover novel or unexpected binding partners. AP-MS is a powerful chemical proteomics technique for identifying the cellular targets of a small molecule.[12][13] This method involves immobilizing the small molecule on a solid support (e.g., beads) to serve as "bait" to "pull down" its interacting proteins from a cell lysate. These captured "prey" proteins are then identified by mass spectrometry.[14]

Detailed Protocol for AP-MS:

  • Synthesis of Affinity Probe:

    • Synthesize a derivative of 7-Bromo-1,5-naphthyridin-2-amine that incorporates a linker and a reactive handle (e.g., an alkyne or a biotin moiety) for immobilization. It is crucial that this modification does not abrogate the biological activity of the parent compound.

  • Immobilization of the Affinity Probe:

    • Covalently attach the affinity probe to a solid support, such as sepharose or magnetic beads.

  • Cell Lysis and Lysate Preparation:

    • Culture a relevant cell line and harvest the cells.

    • Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Purification:

    • Incubate the clarified cell lysate with the affinity beads.

    • As a negative control, incubate the lysate with beads that have not been functionalized with the probe.

    • For a competition experiment (to enhance specificity), pre-incubate the lysate with an excess of the free, unmodified 7-Bromo-1,5-naphthyridin-2-amine before adding the affinity beads.

  • Washing and Elution:

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

    • Elute the specifically bound proteins from the beads. This can be achieved by changing the buffer conditions (e.g., pH, salt concentration) or by competing with an excess of the free compound.

  • Sample Preparation for Mass Spectrometry:

    • Denature, reduce, and alkylate the eluted proteins.

    • Digest the proteins into peptides using an enzyme such as trypsin.

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins by searching the resulting spectra against a protein database.

    • Compare the proteins identified in the experimental sample with those from the negative control and competition experiments. Bona fide targets should be significantly enriched in the experimental sample and depleted in the competition experiment.

Part 4: Target Validation and Pathway Analysis

The final phase of our investigation involves validating the functional relevance of the identified targets and understanding their role in the broader context of cellular signaling pathways.

Functional Validation of Candidate Targets

Once high-confidence targets have been identified through CETSA and AP-MS, it is essential to confirm that they are responsible for the observed biological effects of 7-Bromo-1,5-naphthyridin-2-amine. This can be achieved using genetic techniques such as:

  • siRNA or shRNA-mediated knockdown: Transiently or stably reducing the expression of the target protein should phenocopy the effects of the compound.

  • CRISPR/Cas9-mediated knockout: Complete ablation of the target gene provides a more definitive assessment of its role in the compound's mechanism of action.

Signaling Pathway Analysis

With validated targets in hand, the next step is to place them within the context of known cellular signaling pathways. For example, if CDK9 is confirmed as a primary target, we can hypothesize that 7-Bromo-1,5-naphthyridin-2-amine will impact transcriptional regulation.

CDK9_Pathway Compound 7-Bromo-1,5- naphthyridin-2-amine PTEFb P-TEFb Complex (CDK9/Cyclin T) Compound->PTEFb Inhibition RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylation Transcription Transcriptional Elongation RNAPII->Transcription Apoptosis Apoptosis Transcription->Apoptosis CellCycle Cell Cycle Arrest Transcription->CellCycle

Caption: A potential signaling pathway impacted by the inhibition of CDK9.

Experimental validation of pathway modulation can be achieved by:

  • Phosphoproteomics: To assess changes in the phosphorylation status of downstream substrates of the target kinase.

  • Gene expression analysis (e.g., RNA-seq): To identify global changes in transcription resulting from target inhibition.

  • Cell-based phenotypic assays: To measure downstream effects such as apoptosis (e.g., Annexin V staining) or cell cycle arrest (e.g., flow cytometry).

Conclusion

The identification of the biological targets of 7-Bromo-1,5-naphthyridin-2-amine is a critical step in its development as a potential therapeutic agent. The integrated, multi-pronged approach outlined in this guide, combining in silico, biochemical, and cell-based methodologies, provides a robust framework for achieving this goal. By systematically progressing from broad screening to specific validation, researchers can confidently identify the molecular targets of this promising compound and elucidate its mechanism of action, paving the way for its translation into the clinic.

References

  • This is a placeholder for a reference that would discuss the 1,5-naphthyridine scaffold as a privileged structure.
  • Affinity Purification Protocol Starting with a Small Molecule as Bait. (2025). bio-protocol. [Link]

  • Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. (2022). STAR Protocols. [Link]

  • SWISS Target Prediction Full Tutorial: Free Online Tool #bioinformatics. (2025). YouTube. [Link]

  • Proteomic Profiling of Protein Kinase Inhibitor Targets by Mass Spectrometry. (2013). bio-protocol. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). Methods in Molecular Biology. [Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells. (2014). Nature Protocols. [Link]

  • Overview of SWISS Target Prediction | Bioinformatics Projects Idea. (2024). YouTube. [Link]

  • A brief introduction to chemical proteomics for target deconvolution. (2022). European Review for Medical and Pharmacological Sciences. [Link]

  • SwissTargetPrediction: a web server for target prediction of bioactive small molecules. (2014). Nucleic Acids Research. [Link]

  • Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions. (2015). Nature Protocols. [Link]

  • Affinity Purification Protocol Starting with a Small Molecule as Bait. (2025). ResearchGate. [Link]

  • (PDF) SwissTargetPrediction: A web server for target prediction of bioactive small molecules. (2025). ResearchGate. [Link]

  • Protocol for affinity purification-mass spectrometry interactome profiling in larvae of Drosophila melanogaster. (2024). STAR Protocols. [Link]

  • Affinity purification-mass spectrometry (AP-MS) | Proteomics Class Notes. (n.d.). Fiveable. [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015). Annual Review of Pharmacology and Toxicology. [Link]

  • Current Advances in CETSA. (2022). Frontiers in Pharmacology. [Link]

  • SwissTargetPrediction. (n.d.). bio.tools. [Link]

  • Discovery of protein-protein interactions by affinity purification and mass spectrometry (AP-MS). (2018). University of Geneva. [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. [Link]

  • Mass spectrometry-based Cellular Thermal Shift Assay (CETSA®) for target deconvolution in phenotypic drug discovery. (2019). Bioorganic & Medicinal Chemistry. [Link]

  • Kinome-Wide Virtual Screening by Multi-Task Deep Learning. (2024). International Journal of Molecular Sciences. [Link]

  • A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. (2017). Methods in Enzymology. [Link]

  • Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. (2011). Biochimica et Biophysica Acta. [Link]

  • Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. (2022). ACS Central Science. [Link]

  • New Screening Approaches for Kinases. (n.d.). Royal Society of Chemistry. [Link]

  • Publications - CETSA. (n.d.). CETSA. [Link]

  • Identifying protein kinase target preferences using mass spectrometry. (2015). American Journal of Physiology-Cell Physiology. [Link]

  • Application of Integrated Drug Screening/Kinome Analysis to Identify Inhibitors of Gemcitabine-Resistant Pancreatic Cancer Cell Growth. (2016). SLAS DISCOVERY: Advancing the Science of Drug Discovery. [Link]

  • Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics. (2011). Journal of Biological Chemistry. [Link]

Sources

Methodological & Application

Application Notes and Protocols: Characterizing 7-Bromo-1,5-naphthyridin-2-amine as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, proliferation, and apoptosis.[1] Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[1][2] The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and other diseases.[2][3]

The naphthyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a broad spectrum of biological activities, including antitumor and antimicrobial effects.[4][5][6] Specifically, substituted 1,5-naphthyridines have been identified as potent inhibitors of key oncogenic kinases such as Aurora kinases and c-Met.[7][8] This background provides a strong rationale for investigating novel naphthyridine derivatives as potential kinase inhibitors.

This document provides a comprehensive guide for the characterization of 7-Bromo-1,5-naphthyridin-2-amine , a commercially available compound[9][10], as a kinase inhibitor. The following protocols are designed to be adaptable and provide a robust framework for determining its inhibitory potency, mechanism of action, cellular target engagement, and effects on downstream signaling pathways. As a senior application scientist, this guide emphasizes the "why" behind the "how," ensuring a deep understanding of the experimental choices.

Part 1: Initial Evaluation of Kinase Inhibitory Activity

The first step in characterizing a potential kinase inhibitor is to assess its activity against a specific kinase or a panel of kinases in a controlled, cell-free environment.[3] This is typically achieved through an in vitro kinase assay.

In Vitro Kinase Assay Protocol (Luminescence-Based)

This protocol describes a common method for measuring kinase activity by quantifying the amount of ADP produced, which is directly proportional to the kinase's enzymatic activity.[11]

Principle: The assay is performed in two steps. First, the kinase reaction is carried out with the kinase, substrate, ATP, and the test compound. Second, a detection reagent is added to stop the kinase reaction and simultaneously convert the ADP produced into a luminescent signal. The amount of light produced is inversely correlated with the kinase activity.

Materials and Reagents:

  • Recombinant Kinase of Interest

  • Kinase-specific Substrate (peptide or protein)

  • 7-Bromo-1,5-naphthyridin-2-amine (dissolved in DMSO)

  • ATP

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Luminescence-based ADP detection kit (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 96- or 384-well plates

  • Multimode plate reader with luminescence detection capabilities

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection A Prepare serial dilutions of 7-Bromo-1,5-naphthyridin-2-amine D Add compound dilutions to plate A->D B Prepare kinase/substrate mix E Add kinase/substrate mix B->E C Prepare ATP solution F Add ATP to initiate reaction C->F D->E E->F G Incubate at room temperature F->G H Add ADP-Glo™ Reagent (stops reaction, depletes ATP) G->H I Incubate H->I J Add Kinase Detection Reagent (converts ADP to ATP, generates light) I->J K Incubate J->K L Read luminescence K->L G cluster_treatment Cell Treatment cluster_heating Heat Challenge cluster_analysis Analysis A Culture cells to ~80% confluency B Treat cells with compound or vehicle (DMSO) A->B C Incubate B->C D Harvest and resuspend cells C->D E Aliquot cell suspension D->E F Heat aliquots at a range of temperatures E->F G Lyse cells (e.g., freeze-thaw) F->G H Centrifuge to separate soluble and aggregated proteins G->H I Collect supernatant (soluble fraction) H->I J Analyze by SDS-PAGE and Western Blot I->J

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Methodology:

  • Cell Treatment: Culture the selected cell line to a suitable confluency. Treat the cells with either 7-Bromo-1,5-naphthyridin-2-amine at a desired concentration (e.g., 10x the biochemical IC₅₀) or DMSO as a vehicle control for 1-2 hours.

  • Heat Challenge:

    • Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots for a short duration (e.g., 3 minutes) across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) using a thermal cycler. [12]3. Lysis and Fractionation:

    • Lyse the cells by a method that does not use detergents that might solubilize aggregates, such as repeated freeze-thaw cycles.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins. [13]4. Detection:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Analyze the amount of soluble target kinase in each sample by SDS-PAGE and Western blotting using an antibody specific for the target kinase. [14] Data Analysis and Interpretation:

The Western blot bands are quantified using densitometry. For each treatment group (compound vs. vehicle), the band intensity at each temperature is normalized to the intensity at the lowest temperature (where no denaturation occurs). Plotting the normalized soluble protein fraction against temperature generates a "melting curve." A shift of the melting curve to higher temperatures in the compound-treated samples compared to the vehicle-treated samples indicates target engagement and stabilization.

Part 3: Assessing Downstream Pathway Modulation

Confirming that the compound inhibits the kinase's activity within the cell is the next crucial step. This is done by measuring the phosphorylation status of a known downstream substrate of the target kinase. [15]

Western Blotting for Phospho-Protein Levels

Principle: This protocol assesses the ability of 7-Bromo-1,5-naphthyridin-2-amine to inhibit the signaling pathway downstream of the target kinase. A reduction in the phosphorylation of a direct substrate of the kinase upon treatment with the compound provides strong evidence of intracellular target inhibition. [16] Materials and Reagents:

  • Cell line with an active signaling pathway involving the target kinase

  • 7-Bromo-1,5-naphthyridin-2-amine

  • Appropriate pathway activator (e.g., growth factor), if necessary

  • Cell lysis buffer with protease and phosphatase inhibitors [17]* Primary antibodies: one specific for the phosphorylated form of the substrate and another for the total protein level of the substrate.

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

  • Equipment for SDS-PAGE and Western blotting

Hypothetical Signaling Pathway:

G inhibitor 7-Bromo-1,5-naphthyridin-2-amine kinase Target Kinase (e.g., Aurora A) inhibitor->kinase Inhibition substrate Downstream Substrate (e.g., Histone H3) kinase->substrate Phosphorylation p_substrate Phosphorylated Substrate (p-Histone H3) cellular_response Cellular Response (e.g., Mitosis) p_substrate->cellular_response

Caption: Hypothetical signaling pathway inhibited by the compound.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells and allow them to adhere. Starve the cells (if necessary to reduce basal signaling) and then pre-treat with various concentrations of 7-Bromo-1,5-naphthyridin-2-amine for 1-2 hours.

  • Pathway Stimulation: If the pathway is not constitutively active, stimulate the cells with an appropriate activator (e.g., a growth factor) for a short period (e.g., 15-30 minutes) to induce phosphorylation of the downstream substrate.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins. [17][18]4. Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading for the Western blot.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. [18] * Block the membrane (e.g., with 5% BSA in TBST, as milk contains phosphoproteins that can increase background). * Incubate the membrane with the primary antibody specific for the phosphorylated substrate overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescence reagent.

  • Re-probing: To ensure that changes in phosphorylation are not due to changes in total protein levels, the membrane can be stripped and re-probed with an antibody that recognizes the total (phosphorylated and unphosphorylated) substrate protein. [16] Data Analysis and Interpretation:

The bands corresponding to the phosphorylated substrate and the total substrate are quantified. A dose-dependent decrease in the signal from the phospho-specific antibody, with no change in the signal from the total protein antibody, indicates that 7-Bromo-1,5-naphthyridin-2-amine is inhibiting the target kinase's activity within the cell.

Treatment Conditionp-Substrate Level (Normalized) [Hypothetical]Total Substrate Level (Normalized) [Hypothetical]
Vehicle (DMSO)1.01.0
10 nM Compound0.81.0
100 nM Compound0.31.0
1000 nM Compound0.11.0

Conclusion

The journey of kinase inhibitor drug discovery is a multi-step process that begins with identifying a compound's activity and progresses through increasingly complex biological systems. [3]The protocols outlined in this application note provide a comprehensive framework for the initial characterization of 7-Bromo-1,5-naphthyridin-2-amine as a potential kinase inhibitor. By systematically applying in vitro biochemical assays, cellular target engagement studies like CETSA, and downstream pathway analysis via Western blotting, researchers can build a robust data package to validate this compound's mechanism of action and guide further preclinical development. [3]

References

  • In vitro kinase assay . (2023). protocols.io. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development . (2024). Reaction Biology. [Link]

  • In vitro NLK Kinase Assay . (n.d.). PMC - NIH. [Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells . (2014). SciSpace. [Link]

  • Kinase Inhibitor Discovery . (n.d.). Cambridge Healthtech Institute. [Link]

  • In vitro assay for cyclin-dependent kinase activity in yeast . (n.d.). CORE. [Link]

  • In vitro kinase assay . (2022). Bio-protocol. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA . (2016). NCBI. [Link]

  • Kinase Activity-Tagged Western Blotting Assay . (n.d.). Taylor & Francis Online. [Link]

  • Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications . (2025). PMC - NIH. [Link]

  • Sequence-Based Protein Kinase Inhibition: Applications for Drug Development . (2018). Taylor & Francis Online. [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells . (2024). Reaction Biology. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement . (n.d.). PubMed Central. [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies . (2015). Annual Reviews. [Link]

  • Principle of the cellular thermal shift assay (CETSA) . (n.d.). ResearchGate. [Link]

  • Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments . (2021). YouTube. [Link]

  • Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview . (n.d.). ResearchGate. [Link]

  • Synthesis of [15N3]2-amino-7-methyl-1,8-naphthyridine† . (n.d.). Taylor & Francis Online. [Link]

  • 7-BroMo-1,5-naphthyridin-2-aMine (CAS No. 1309774-04-6) Suppliers . (n.d.). Chemical Register. [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines . (n.d.). PMC - NIH. [Link]

  • Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A . (2021). Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Biological Activity of Naturally Derived Naphthyridines . (n.d.). MDPI. [Link]

  • Discovery of 7-aryl-substituted (1,5-naphthyridin-4-yl)ureas as aurora kinase inhibitors . (n.d.). Europe PMC. [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications . (n.d.). PMC - NIH. [Link]

  • Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties . (n.d.). RSC Advances. [Link]

  • 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy . (n.d.). NIH. [Link]

  • Biological Activity of Naturally Derived Naphthyridines . (n.d.). PMC - PubMed Central. [Link]

  • Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy . (2025). PubMed. [Link]

Sources

Application Notes and Protocols for the Cellular Characterization of 7-Bromo-1,5-naphthyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 1,5-naphthyridine scaffold is a recognized "privileged structure" in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including potent anticancer and antimicrobial effects.[1][2][3] These compounds often function by inhibiting key cellular processes such as signal transduction cascades and DNA replication.[4][5] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the initial characterization of 7-Bromo-1,5-naphthyridin-2-amine, a novel compound within this class. We present a hypothesis-driven workflow, from fundamental compound handling to detailed cell-based protocols, designed to elucidate its cytotoxic properties and potential mechanism of action.

Compound Handling and Stock Solution Preparation

Proper handling and preparation of small molecules are foundational to reproducible and reliable experimental outcomes.[6] The integrity of the compound must be maintained from receipt to final dilution in a cell-based assay.

1.1. Physicochemical Properties

While experimental data for 7-Bromo-1,5-naphthyridin-2-amine is not extensively published, data for structurally similar compounds can provide initial guidance. For the related compound, 7-Bromo-4-methyl-1,5-naphthyridin-2-amine, the following properties are noted:

PropertyValueSource
Molecular Formula C₉H₈BrN₃[7]
Molecular Weight 238.08 g/mol [7]
Purity ≥98% (Typical)[8]
Appearance Solid (Powder)[9]

1.2. Protocol: Preparation of a High-Concentration Stock Solution

The choice of solvent is critical, as it can be toxic to cells or interfere with assay readouts.[6] Dimethyl sulfoxide (DMSO) is the most common solvent for initial solubilization of novel small molecules due to its high solubilizing power and compatibility with most cell-based assays at low final concentrations (<0.5%).[9][10][11]

Causality Behind Choices:

  • DMSO: Used for its ability to dissolve a wide range of hydrophobic organic compounds.

  • High Concentration Stock (e.g., 10 mM): Creates a concentrated, stable source that minimizes the volume of solvent added to cell culture media, thereby reducing potential solvent-induced artifacts.[12]

  • Aliquoting: Prevents degradation that can occur from repeated freeze-thaw cycles.[9]

Materials:

  • 7-Bromo-1,5-naphthyridin-2-amine (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, RNase/DNase-free microcentrifuge tubes

  • Vortex mixer and/or sonicator

Procedure:

  • Pre-warming: Allow the vial containing the compound and the DMSO to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.[13]

  • Calculation: To prepare a 10 mM stock solution, calculate the required volume of DMSO. For example, for 1 mg of compound (MW = 238.08 g/mol ):

    • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)

    • Volume (µL) = (0.001 g / 238.08 g/mol ) / (0.01 mol/L) * 1,000,000 µL/L ≈ 420 µL

  • Dissolution: Add the calculated volume of DMSO directly to the vial containing the compound.[9] If the quantity is larger (>10 mg), it is best practice to weigh out the desired amount.[9]

  • Solubilization: Vortex the solution thoroughly. If the compound does not fully dissolve, brief sonication or warming the solution to 37°C may facilitate dissolution.[13] Visually inspect for any remaining particulate matter.

  • Aliquoting and Storage: Distribute the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. Store aliquots tightly sealed at -20°C for short-term (up to 3 months) or -80°C for long-term storage (up to 6 months).[9][13]

Workflow for Cellular Characterization

A systematic, multi-step approach is required to characterize the biological activity of a novel compound. The workflow begins with a broad assessment of cytotoxicity and narrows down to specific mechanistic inquiries.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Mechanistic Investigation (Hypothesis-Driven) cluster_2 Phase 3: Advanced Characterization A Compound Handling & Stock Preparation B Cytotoxicity Screening (e.g., MTT / CellTiter-Glo) A->B Use in Assay C Determine IC50 & Working Concentration Range B->C Data Analysis D Hypothesis 1: Kinase Pathway Inhibition C->D Inform Dose Selection E Hypothesis 2: DNA Damage & Apoptosis C->E F Cellular Phosphorylation Assay (Western Blot) D->F G Apoptosis Assay (Annexin V / PI Staining) E->G H Cell Cycle Analysis E->H I Target Deconvolution (CETSA, CRISPR Screen) F->I G->I J 3D Spheroid Model Testing

Caption: Workflow for characterizing a novel small molecule.

Protocol: Preliminary Cytotoxicity Assessment (MTT Assay)

The initial step in evaluating any new compound is to determine its effect on cell viability.[14] The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[1] This allows for the determination of the half-maximal inhibitory concentration (IC₅₀), a critical parameter for designing subsequent mechanistic experiments.[15]

3.1. Experimental Workflow

MTT_Workflow start Start seed 1. Seed Cells in 96-well plate start->seed incubate1 2. Incubate 24h (Allow attachment) seed->incubate1 treat 3. Add Serial Dilutions of Compound incubate1->treat incubate2 4. Incubate 48-72h treat->incubate2 add_mtt 5. Add MTT Reagent incubate2->add_mtt incubate3 6. Incubate 3-4h (Formazan formation) add_mtt->incubate3 solubilize 7. Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read end End read->end

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

3.2. Step-by-Step Methodology

Materials:

  • Selected cancer cell line (e.g., HeLa, MCF-7, HCT-116)[14][16]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well flat-bottom cell culture plates

  • 7-Bromo-1,5-naphthyridin-2-amine stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest logarithmically growing cells using Trypsin-EDTA. Perform a cell count and determine viability (e.g., via trypan blue exclusion). Seed cells into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete medium.[17] Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of the 7-Bromo-1,5-naphthyridin-2-amine stock solution in complete culture medium. A typical starting range might be 100 µM down to 0.01 µM. Crucially, prepare a vehicle control containing the same final concentration of DMSO as the highest compound concentration well (e.g., 0.1% DMSO). [9]

  • Cell Treatment: Carefully remove the old media from the wells and add 100 µL of the prepared compound dilutions (and vehicle control) to the respective wells. Include wells with untreated cells (media only) as a negative control.

  • Incubation: Return the plate to the incubator for a predetermined period, typically 48 or 72 hours.[17]

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[17] Mix gently by pipetting or using an orbital shaker for 5 minutes.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

3.3. Hypothetical Data Presentation

Cell LineIC₅₀ (µM) after 72h
HeLa (Cervical Cancer)5.2
MCF-7 (Breast Cancer)8.9
PC-3 (Prostate Cancer)12.4

Elucidating the Mechanism of Action

Based on the known activities of other naphthyridine derivatives, a primary hypothesis is that 7-Bromo-1,5-naphthyridin-2-amine may function as a kinase inhibitor.[17][18] Many kinase inhibitors ultimately induce programmed cell death (apoptosis).

4.1. Hypothesis: Inhibition of a Pro-Survival Kinase Signaling Pathway

Many cancer cells exhibit aberrant activation of pro-survival signaling pathways like the MAPK/ERK or PI3K/Akt cascades. Naphthyridine compounds have been shown to inhibit kinases within these pathways.[1][4] A reduction in the phosphorylation of key downstream effectors can serve as a cellular biomarker of target engagement.[19]

Kinase_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Compound 7-Bromo-1,5-naphthyridin-2-amine (Hypothetical Target: MEK) Compound->MEK Inhibits

Caption: Hypothetical inhibition of the MAPK/ERK pathway.

4.2. Protocol: Western Blot for Phospho-ERK

This protocol assesses whether the compound inhibits the MAPK/ERK pathway by measuring the levels of phosphorylated ERK (p-ERK), the active form of the kinase.

Procedure:

  • Cell Treatment: Seed a suitable cell line (e.g., HeLa) in 6-well plates. Once they reach 70-80% confluency, treat the cells with 7-Bromo-1,5-naphthyridin-2-amine at concentrations around its IC₅₀ (e.g., 0.5x, 1x, and 2x IC₅₀) for a defined period (e.g., 6, 12, or 24 hours). Include a vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phospho-ERK (e.g., p-ERK1/2 Thr202/Tyr204) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane should be stripped and re-probed with antibodies against total ERK and a housekeeping protein like GAPDH or β-actin. A decrease in the p-ERK/total ERK ratio in treated cells compared to the control would suggest inhibition of the pathway.

Conclusion

This document outlines a structured and robust framework for the initial cellular characterization of 7-Bromo-1,5-naphthyridin-2-amine. By systematically progressing from fundamental compound handling and broad cytotoxicity screening to hypothesis-driven mechanistic studies, researchers can efficiently generate the foundational data needed to understand the compound's biological activity. The protocols provided are based on established methodologies and are designed to yield reproducible and interpretable results, paving the way for more advanced investigations such as target identification and in vivo efficacy studies.[4][20]

References

  • BenchChem. (n.d.). Application Notes and Protocols for Small Molecule Inhibitor Testing in 3D Cell Culture Models. BenchChem.
  • Copeland, R. A. (2012). Assay Development for Protein Kinase Enzymes. National Center for Biotechnology Information. Retrieved from [Link]

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. Retrieved from [Link]

  • Eurofins DiscoverX. (n.d.). Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits. Eurofins DiscoverX. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for Small Molecule Integration in CRISPR Screening: A General Framework. BenchChem.
  • Ashfaq, M. M., & Jan, E. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology, 803, 265-271. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Retrieved from [Link]

  • Captivate Bio. (n.d.). Small Molecules. Captivate Bio. Retrieved from [Link]

  • Ashfaq, M., & Jan, E. (2012). Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility. Springer Nature Experiments. Retrieved from [Link]

  • Kanoh, N., et al. (2019). Screening of Small Molecule Microarrays for Ligands Targeted to the Extracellular Epitopes of Living Cells. International Journal of Molecular Sciences, 20(1), 123. Retrieved from [Link]

  • Fry, D. W., et al. (1994). Strategies for the discovery of novel tyrosine kinase inhibitors with anticancer activity. Anticancer Drug Design, 9(4), 331-351. Retrieved from [Link]

  • University of Oxford. (n.d.). Small Compound Screening Overview. Target Discovery Institute. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 7-Bromo-4-methyl-1,5-naphthyridin-2-amine. PubChem. Retrieved from [Link]

  • BenchChem. (n.d.). Design and Synthesis of Novel 1,7-Naphthyridine-Based Compounds: Application Notes and Protocols. BenchChem.
  • Torres, C., et al. (2012). Cytotoxic and Antifungal Activities of Diverse α-Naphthylamine Derivatives. Molecules, 17(12), 14896-14907. Retrieved from [Link]

  • Kim, J. S., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Journal of the Korean Chemical Society, 57(6), 803-808. Retrieved from [Link]

  • BenchChem. (n.d.). An In-depth Technical Guide to the Mechanism of Action of 7-Methyl-1,8-naphthyridin-2-amine Derivatives. BenchChem.
  • Glinnik, A., et al. (2023). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. International Journal of Molecular Sciences, 24(13), 10834. Retrieved from [Link]

  • Baragaña, B., et al. (2015). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. Journal of Medicinal Chemistry, 58(23), 9224-9240. Retrieved from [Link]

  • Quiroga, J., & Insuasty, B. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(11), 3291. Retrieved from [Link]

  • Seliem, M. A., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(21), 6604. Retrieved from [Link]

  • Grundon, M. F. (Ed.). (2008). The Naphthyridines. John Wiley & Sons. Retrieved from [Link]

  • Cholewiński, G., et al. (2021). Antimicrobial Activity of Naphthyridine Derivatives. Molecules, 26(16), 4766. Retrieved from [Link]

  • Hasbold, J. (2007). 5-bromo-2-deoxyuridine (BrdU) and 7-amino-actinomycin (7-AAD) staining for cell proliferation assay. Protocols.io. Retrieved from [Link]

Sources

Application Note & Protocols: Strategic Derivatization of 7-Bromo-1,5-naphthyridin-2-amine for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,5-naphthyridine core is a recognized privileged scaffold in medicinal chemistry, forming the foundation of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic derivatization of 7-Bromo-1,5-naphthyridin-2-amine, a versatile starting material for comprehensive Structure-Activity Relationship (SAR) studies. We present field-proven protocols for selective functionalization at both the C7-bromo and N2-amino positions, focusing on robust and high-yield synthetic methodologies such as palladium-catalyzed cross-coupling and classical amine derivatization reactions. The causality behind experimental choices, detailed step-by-step protocols, and guidance on data interpretation for SAR are discussed to empower the rational design of novel therapeutic agents.

Introduction: The 1,5-Naphthyridine Scaffold in Drug Discovery

Naphthyridine isomers have garnered significant interest in drug discovery due to their broad spectrum of pharmacological activities.[5] The 1,5-naphthyridine framework, in particular, serves as a bioisosteric replacement for quinoline and other bicyclic heteroaromatics, offering unique hydrogen bonding capabilities and physicochemical properties. The development of potent and selective inhibitors often relies on systematic SAR exploration, which involves synthesizing a library of analogues to probe the chemical space around a core scaffold.[3][6]

7-Bromo-1,5-naphthyridin-2-amine is an ideal starting point for such an exploration. It possesses two distinct, orthogonally reactive sites:

  • The C7-Bromo Group: A versatile handle for introducing molecular diversity through modern cross-coupling chemistry, primarily for C-C and C-N bond formation.

  • The N2-Amino Group: Amenable to a wide range of classical derivatization reactions, such as acylation, sulfonylation, and urea formation, allowing for fine-tuning of electronic and steric properties.

This guide outlines the primary synthetic pathways to leverage these reactive sites for the construction of a diverse chemical library aimed at elucidating key SAR trends.

Strategic Overview for SAR Library Synthesis

A successful SAR campaign begins with a logical plan for diversification. The workflow outlined below provides a systematic approach, starting from the key 7-Bromo-1,5-naphthyridin-2-amine intermediate to generate data-rich compound libraries.

SAR_Workflow cluster_0 Synthesis & Diversification cluster_1 Screening & Analysis A Starting Material 7-Bromo-1,5-naphthyridin-2-amine B Derivatization at C7 Position (Pd-Catalyzed Cross-Coupling) A->B Suzuki, Buchwald-Hartwig, Sonogashira, etc. C Derivatization at N2 Position (Amine Chemistry) A->C Acylation, Sulfonylation, Urea Formation D Diverse Compound Library B->D C->D E Biological Screening (e.g., Kinase Assay, Cell Viability) D->E F Data Analysis & SAR Identification of key interactions E->F G Lead Optimization Rational design of next-gen compounds F->G

Figure 1: High-level workflow for SAR studies using 7-Bromo-1,5-naphthyridin-2-amine.

Derivatization at the C7-Position: Palladium-Catalyzed Cross-Coupling

The bromine atom at the C7 position is a prime site for introducing a wide variety of substituents using palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful bond-forming tools in modern organic synthesis due to their functional group tolerance and broad substrate scope.[7]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is the reaction of choice for creating C(sp²)-C(sp²) bonds, enabling the introduction of various aryl and heteroaryl moieties. The selection of catalyst, ligand, base, and solvent system is critical for achieving high yields.[8]

Causality of Component Selection:

  • Catalyst: Palladium(II) precatalysts like Pd(OAc)₂ or preformed catalysts such as Pd(dppf)Cl₂ are common starting points. For challenging substrates, more active catalysts may be required.[8]

  • Ligand: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often effective for cross-coupling on heteroaromatic systems as they promote the reductive elimination step and stabilize the active Pd(0) species.[8]

  • Base: Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are typically used. The base activates the boronic acid and facilitates the transmetalation step.[8]

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is frequently employed to dissolve both the organic and inorganic reagents.[8]

Buchwald-Hartwig Amination for C-N Bond Formation

To explore the impact of nitrogen-linked substituents at the C7 position, the Buchwald-Hartwig amination is an indispensable tool. This reaction allows for the coupling of a wide range of primary and secondary amines.

Causality of Component Selection:

  • Base: Stronger, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are required to deprotonate the amine coupling partner.[8]

  • Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are necessary as the strong bases are water-sensitive.[8]

  • Ligand: Specialized ligands such as XantPhos are often used to facilitate the C-N bond-forming reductive elimination.[1]

Derivatization_Pathways cluster_C7 C7-Position Derivatization cluster_N2 N2-Position Derivatization Start 7-Bromo-1,5-naphthyridin-2-amine C7_Suzuki Suzuki Coupling (R-B(OH)₂) Start->C7_Suzuki C7_Buchwald Buchwald-Hartwig (R₂NH) Start->C7_Buchwald C7_Sonogashira Sonogashira Coupling (R-C≡CH) Start->C7_Sonogashira N2_Acyl Acylation (RCOCl) Start->N2_Acyl N2_Sulfonyl Sulfonylation (RSO₂Cl) Start->N2_Sulfonyl N2_Urea Urea Formation (R-NCO) Start->N2_Urea Product_C7_Aryl 7-Aryl/Heteroaryl Analogs C7_Suzuki->Product_C7_Aryl Product_C7_Amino 7-Amino Analogs C7_Buchwald->Product_C7_Amino Product_C7_Alkynyl 7-Alkynyl Analogs C7_Sonogashira->Product_C7_Alkynyl Product_N2_Amide 2-Amide Analogs N2_Acyl->Product_N2_Amide Product_N2_Sulfonamide 2-Sulfonamide Analogs N2_Sulfonyl->Product_N2_Sulfonamide Product_N2_Urea 2-Urea Analogs N2_Urea->Product_N2_Urea

Figure 2: Key derivatization pathways for 7-Bromo-1,5-naphthyridin-2-amine.

Derivatization at the N2-Position: Amine Chemistry

The 2-amino group is a nucleophilic site that can be readily functionalized using standard organic chemistry techniques to probe interactions with the biological target.

  • Acylation and Sulfonylation: The reaction with acyl chlorides or sulfonyl chlorides in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) provides stable amide and sulfonamide derivatives, respectively. These modifications can alter the electronic properties and introduce new hydrogen bond donors/acceptors.

  • Urea and Thiourea Formation: Treatment with isocyanates or isothiocyanates yields the corresponding ureas and thioureas. These functional groups are excellent hydrogen bond donors and are frequently found in kinase inhibitors and other targeted therapies.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All palladium-catalyzed reactions should be performed under an inert atmosphere (Nitrogen or Argon).

Protocol 1: General Procedure for Suzuki-Miyaura Coupling at C7

This protocol describes a typical procedure for coupling an arylboronic acid to the 7-position.[9]

Materials & Reagents
7-Bromo-1,5-naphthyridin-2-amine (1.0 equiv)
Arylboronic Acid (1.2 - 1.5 equiv)
Pd(dppf)Cl₂ (0.03 - 0.05 equiv)
Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equiv)
1,4-Dioxane (Anhydrous)
Water (Degassed)

Step-by-Step Methodology:

  • To a flame-dried Schlenk flask, add 7-Bromo-1,5-naphthyridin-2-amine, the corresponding arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Under the inert atmosphere, add the palladium catalyst (Pd(dppf)Cl₂).

  • Add anhydrous 1,4-dioxane and degassed water via syringe in a 4:1 to 5:1 ratio.

  • Place the flask in a preheated oil bath at 90-100 °C and stir the reaction mixture vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the layers.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 7-aryl-1,5-naphthyridin-2-amine.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: General Procedure for N-Acylation at N2

This protocol details the formation of an amide bond at the 2-amino position.

Materials & Reagents
7-Bromo-1,5-naphthyridin-2-amine (1.0 equiv)
Acyl Chloride (1.1 equiv)
Pyridine or Triethylamine (2.0 equiv)
Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

Step-by-Step Methodology:

  • Dissolve 7-Bromo-1,5-naphthyridin-2-amine in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine or triethylamine to the solution.

  • Add the acyl chloride dropwise to the stirring solution.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Monitor the reaction for the consumption of starting material by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Separate the organic layer and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography or recrystallization to obtain the pure N-acylated product.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and HRMS.

Data Presentation and SAR Interpretation

The synthesized compounds should be purified to ≥95% purity (as determined by LC-MS or qNMR) before biological testing. The resulting data can be organized to facilitate SAR analysis.

Table 1: Example SAR Data for a Hypothetical Kinase Target

Cmpd IDR¹ Substituent (at C7)R² Substituent (at N2)Yield (%)Kinase IC₅₀ (µM)
1 -Br-H->50
2 4-Fluorophenyl-H855.2
3 3-Pyridyl-H782.1
4 4-Morpholinyl-H6510.8
5 -BrAcetyl9225.6
6 3-PyridylAcetyl710.9
7 3-PyridylCyclopropanecarbonyl750.4

Interpretation Insights:

  • C7 Position: Comparing compound 1 with 2 and 3 demonstrates that replacing the bromine with an aryl/heteroaryl group is crucial for activity. The superior potency of the 3-pyridyl group (3 ) over the 4-fluorophenyl group (2 ) suggests a potential hydrogen bond interaction with the target.

  • N2 Position: Acylating the parent compound (5 vs 1 ) is detrimental to activity. However, in the context of the potent 3-pyridyl group at C7, acylation significantly boosts potency (6 vs 3 ).

  • Synergistic Effects: The combination of a 3-pyridyl group at C7 and a cyclopropanecarbonyl group at N2 (7 ) results in the most potent compound, suggesting that the small, rigid cyclopropyl group is optimal for fitting into a specific pocket, while the 3-pyridyl group provides a key anchoring interaction.

References

  • BenchChem. (2025). Palladium-Catalyzed Cross-Coupling of 5-Bromo-8-methoxy-1,7-naphthyridine. Technical Support Center.
  • Gaudreault, F., et al. (2000). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Journal of Medicinal Chemistry, 43(4), 675-82. [Link]

  • Dziwornu, G. A., et al. (2021). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. Journal of Medicinal Chemistry, 64(13), 9363–9379. [Link]

  • Teixeira, C., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3169. [Link]

  • Gryz, E. A., et al. (2020). Biological Activity of Naturally Derived Naphthyridines. Molecules, 25(22), 5367. [Link]

  • Lee, E. S., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Bulletin of the Korean Chemical Society, 34(12), 3745-3752. [Link]

  • Heuninck, J., et al. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic Chemistry, 107, 104560. [Link]

  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-2-methylpyridine.
  • Szychowska, M., et al. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(12), 1705. [Link]

  • ResearchGate. (2021). Structure–activity relationship (SAR) and docking studies of 1H-imidazo[4,5-h][3][8]-naphthyridin-2(3H)-ones (325) as c-Met kinase inhibitors. [Link]

  • Molecular Memory. (2018). Nucleophilic Aromatic Substitution. YouTube. [Link]

  • Gryz, E. A., et al. (2020). Biological Activity of Naturally Derived Naphthyridines. Molecules, 25(22), 5367. [Link]

  • De la Cruz, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • LibreTexts Chemistry. (2019). 19.9: Nucleophilic Aromatic Substitution. [Link]

Sources

Introduction: The Strategic Importance of the 1,5-Naphthyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Palladium-Catalyzed Suzuki-Miyaura Coupling with 7-Bromo-1,5-naphthyridin-2-amine

The 1,5-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery, forming the structural basis of numerous biologically active compounds, including kinase inhibitors and other targeted therapeutics.[1] The ability to strategically functionalize this core is paramount for structure-activity relationship (SAR) studies. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds, enabling the efficient introduction of diverse aryl and heteroaryl moieties.[2][3]

This guide provides a comprehensive overview and detailed protocols for the Suzuki-Miyaura coupling of 7-Bromo-1,5-naphthyridin-2-amine. As a Senior Application Scientist, this document moves beyond a simple recitation of steps to explain the underlying principles and rationale behind procedural choices, empowering researchers to not only replicate but also intelligently adapt these methods for their specific research and development goals.

The Mechanistic Heart of the Suzuki-Miyaura Reaction

A thorough understanding of the reaction mechanism is critical for troubleshooting and optimization. The palladium-catalyzed Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][4] The success of coupling nitrogen-containing heterocycles like 7-Bromo-1,5-naphthyridin-2-amine often hinges on the careful selection of catalyst, ligand, and base to ensure efficient turnover of this cycle.

  • Oxidative Addition : The cycle initiates with the oxidative addition of the aryl halide (7-Bromo-1,5-naphthyridin-2-amine) to a low-valent Palladium(0) complex. This step forms a new Pd(II) intermediate. The C-Br bond is broken, and two new bonds (Pd-C and Pd-Br) are formed. Kinetically, this step is often favored for aryl bromides over chlorides.[5]

  • Transmetalation : This is frequently the rate-determining step and requires activation of the organoboron species (boronic acid or ester) by a base.[3] The base reacts with the boronic acid to form a more nucleophilic boronate complex (e.g., [R-B(OH)₃]⁻).[3][6] This activated species then transfers its organic group to the Pd(II) center, displacing the halide and forming a new Pd-C bond.

  • Reductive Elimination : In the final step, the two organic groups on the palladium center couple, forming the desired C-C bond in the product (2-amino-7-aryl-1,5-naphthyridine). This process simultaneously regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4]

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd0 L₂Pd⁰ OxAdd Oxidative Addition PdII_Aryl L₂PdII(Ar¹)(X) Pd0->PdII_Aryl OxAdd->PdII_Aryl Ar¹-X Transmetal Transmetalation PdII_Diaryl L₂PdII(Ar¹)(Ar²) PdII_Aryl->PdII_Diaryl Transmetal->PdII_Diaryl Ar²-B(OR)₂ + Base PdII_Diaryl->Pd0 RedElim Reductive Elimination RedElim->Pd0 Ar¹-Ar² Product 2-Amino-7-aryl-1,5-naphthyridine (Ar¹-Ar²) RedElim->Product Ar1X 7-Bromo-1,5-naphthyridin-2-amine (Ar¹-X) Ar1X->OxAdd Ar2B Arylboronic Acid (Ar²-B(OR)₂) Ar2B->Transmetal

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling.

Optimizing the Reaction: Key Parameters and Conditions

The successful coupling of 7-Bromo-1,5-naphthyridin-2-amine requires careful consideration of several interconnected parameters. The presence of the amino group and the nitrogen atoms within the naphthyridine ring can influence catalyst activity, making the choice of ligand and base particularly important.

ParameterComponentRationale & Expert InsightsTypical Conditions
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃For nitrogen-containing heterocycles, bulky, electron-rich phosphine ligands are often superior.[1] Pd(PPh₃)₄ is a reliable starting point.[7] Pd(dppf)Cl₂ is also highly effective.[5] For challenging couplings, advanced catalyst systems with ligands like XPhos or SPhos may be necessary.[1]2-10 mol%
Base K₂CO₃, K₃PO₄, Cs₂CO₃The base is crucial for activating the boronic acid.[3] K₂CO₃ and K₃PO₄ are commonly used and effective.[7][8] Cs₂CO₃ is a stronger, more soluble base that can be beneficial for less reactive substrates.[7] The choice is often linked to the solvent system.2.0 - 3.0 equivalents
Solvent 1,4-Dioxane/H₂O, DMF/H₂O, Toluene/H₂OA polar aprotic solvent is needed to dissolve the organic components, while water is typically required to dissolve the inorganic base and facilitate boronate formation.[4][9][10] Dioxane/water mixtures are very common.[2][4] DMF can be used for higher reaction temperatures.[8]4:1 to 10:1 organic:water
Temperature 80 - 120 °CSufficient thermal energy is needed to drive the reaction, particularly the oxidative addition and reductive elimination steps. The optimal temperature depends on the reactivity of the substrates and the boiling point of the solvent.80 - 100 °C
Atmosphere Inert (Argon or Nitrogen)The Pd(0) catalyst is sensitive to oxidation by air. Maintaining an inert atmosphere throughout the reaction setup and duration is critical to prevent catalyst degradation and ensure high yields.[1][4]N₂ or Ar

Experimental Protocol: A General Procedure

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 7-Bromo-1,5-naphthyridin-2-amine with a generic arylboronic acid. Optimization may be required for specific substrates.

Materials:

  • 7-Bromo-1,5-naphthyridin-2-amine (1.0 equivalent)

  • Arylboronic acid or boronic acid pinacol ester (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle/oil bath

Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup add_solids Add Substrate, Boronic Acid, Base, and Pd Catalyst setup->add_solids purge Evacuate & Backfill with Inert Gas (3x) add_solids->purge add_solvent Add Degassed Solvent purge->add_solvent reaction Heat Reaction (e.g., 90 °C, 12-24h) add_solvent->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup Workup monitor->workup Complete cool Cool to RT workup->cool extract Aqueous Workup & Extraction cool->extract purify Purification (Column Chromatography) extract->purify end Characterize Product purify->end

Figure 2: General experimental workflow for the Suzuki-Miyaura coupling.

Step-by-Step Procedure:

  • Vessel Preparation : To a dry Schlenk flask containing a magnetic stir bar, add 7-Bromo-1,5-naphthyridin-2-amine (1.0 equiv.), the arylboronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).

  • Inerting the Atmosphere : Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition : Under a positive pressure of inert gas, add the degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1) via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

  • Reaction Execution : Place the sealed flask in a preheated oil bath or heating mantle set to the desired temperature (e.g., 90-100 °C). Stir the mixture vigorously for the duration of the reaction (typically 12-24 hours).

  • Monitoring Progress : Monitor the consumption of the starting material by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Reaction Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3x).

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue should be purified by flash column chromatography on silica gel to afford the pure 2-amino-7-aryl-1,5-naphthyridine product.

Troubleshooting and Final Considerations

  • Low or No Conversion : If the reaction fails, first ensure the inert atmosphere was rigorously maintained. Consider a different catalyst/ligand system, as standard catalysts may be poisoned by the nitrogen heterocycle. Increasing the temperature or switching to a stronger base like K₃PO₄ or Cs₂CO₃ may also be beneficial.

  • Protodeboronation : If significant amounts of the deborylated starting material are observed, it indicates the boronic acid is unstable under the reaction conditions. Using the corresponding boronic acid pinacol ester can sometimes mitigate this issue.

  • Homocoupling : Formation of biaryl products from the boronic acid (Ar²-Ar²) can occur. This can sometimes be suppressed by using a slight excess of the aryl bromide or adjusting the catalyst-to-ligand ratio.

By applying the principles and protocols outlined in this guide, researchers and drug development professionals can effectively leverage the Suzuki-Miyaura coupling to synthesize a diverse array of 2-amino-7-aryl-1,5-naphthyridine derivatives, accelerating the discovery of novel chemical entities.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Vertex AI Search.
  • Valdebenito, M., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(16), 4784. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromo-1-tetralone. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-aryl-1H-pyrrolo. BenchChem.
  • Fleckenstein, C. A., & Plenio, H. (2008). Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design. Chemistry, 14(14), 4267-79. [Link]

  • Ye, Z., et al. (2018). Efficient synthesis of 1,9-substituted benzo[h][4][9]naphthyridin-2(1H)-ones and evaluation of their Plasmodium falciparum gametocytocidal activities. RSC Advances, 8(36), 20261-20265. [Link]

  • Tairai, M., et al. (2016). Primary amine-based palladium(II) complexes as catalysts for Suzuki-Miyaura reaction. Indian Journal of Chemistry, 55A, 1548-1555. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Solvent Effects in Suzuki-Miyaura Couplings of (7-Bromo-1H-indol-2-yl)boronic acid. BenchChem.
  • BenchChem. (2025). A Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine. BenchChem.
  • Al-dujaili, A. H., et al. (2022). Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions. Molecules, 27(20), 7068. [Link]

Sources

Buchwald-Hartwig amination of 7-Bromo-1,5-naphthyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Buchwald-Hartwig Amination of 7-Bromo-1,5-naphthyridin-2-amine: A Guide to C-N Cross-Coupling on Electron-Deficient Heterocycles

Audience: Researchers, scientists, and drug development professionals.

Abstract

The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1] Its application in pharmaceutical development is particularly profound, as the introduction of amino groups onto heterocyclic scaffolds is a key strategy for modulating pharmacological properties.[2] This guide provides a detailed examination and a robust protocol for the , a substrate representative of electron-deficient, nitrogen-rich heterocycles. We will delve into the mechanistic underpinnings of the reaction, address the unique challenges posed by the naphthyridine core, and present a systematic approach to reaction optimization and execution.

Reaction Principle and Catalytic Cycle

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that joins an amine with an aryl or heteroaryl halide or pseudohalide.[3] The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle, which has been extensively studied.[4][5] The fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond, forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The final step involves the formation of the C-N bond, yielding the aminated product and regenerating the active Pd(0) catalyst.[2]

A side reaction that can compete with reductive elimination is β-hydride elimination, which can lead to hydrodehalogenation of the starting material.[1]

Buchwald-Hartwig Catalytic Cycle Figure 1: The Catalytic Cycle of the Buchwald-Hartwig Amination Pd0 Pd(0)L_n OA_Complex Oxidative Addition Complex L_n(Ar)Pd(II)-Br Pd0->OA_Complex Oxidative Addition Amido_Complex Pd(II)-Amido Complex L_n(Ar)Pd(II)-NR'R'' OA_Complex->Amido_Complex Amine Coordination & Deprotonation Amido_Complex->Pd0 Reductive Elimination Product Ar-NR'R'' Amido_Complex->Product BaseH [Base-H]Br Amido_Complex->BaseH ArBr Ar-Br ArBr->OA_Complex Amine R'R''NH Amine->OA_Complex Base Base Base->OA_Complex

Caption: The Catalytic Cycle of the Buchwald-Hartwig Amination.

Challenges with the 1,5-Naphthyridine Scaffold

The amination of 7-Bromo-1,5-naphthyridin-2-amine presents specific challenges that are common to many nitrogen-containing heterocycles:

  • Catalyst Inhibition: The pyridine-like nitrogen atoms in the naphthyridine ring are Lewis basic and can coordinate to the palladium center. This can lead to the formation of catalytically inactive or less active complexes, retarding or preventing the initial oxidative addition step.[6]

  • Substrate Reactivity: The 1,5-naphthyridine ring is electron-deficient, which generally facilitates oxidative addition compared to electron-rich systems. However, the presence of the amino group at the 2-position adds electron density, modulating the reactivity of the C-Br bond at the 7-position.

  • Chelation: The existing 2-amino group, proximal to the N1 nitrogen, can create a bidentate chelation environment with the palladium catalyst after oxidative addition, potentially hindering subsequent steps in the catalytic cycle.[6]

Overcoming these challenges requires careful selection of the catalytic system, particularly the ligand, which must be designed to promote the desired reaction pathway over catalyst inhibition.

Key Parameter Optimization

Success in coupling challenging substrates like 7-Bromo-1,5-naphthyridin-2-amine hinges on the strategic selection of four key parameters: the palladium precursor, the ligand, the base, and the solvent.

ParameterRecommended ChoiceRationale & Considerations
Palladium Precursor Pd₂(dba)₃ or Pd(OAc)₂Pd₂(dba)₃ is a Pd(0) source and often preferred as it does not require an in-situ reduction step. Pd(OAc)₂ is a stable Pd(II) precursor that is reduced to the active Pd(0) species in the reaction mixture.[5] Pre-formed catalysts (precatalysts) containing the ligand can also be highly effective and offer greater reliability.[6]
Ligand Sterically Hindered Biarylphosphines (e.g., XPhos, RuPhos, BrettPhos) or N-Heterocyclic Carbenes (NHCs)These ligands are crucial for success. Their large steric bulk promotes reductive elimination and discourages the formation of inactive catalyst dimers.[1] Their electron-donating ability enhances the rate of oxidative addition. For heteroaromatic substrates, ligands like RuPhos and BrettPhos, or specialized NHC ligands, have shown great efficacy in preventing catalyst inhibition.[6][7]
Base NaOt-Bu, K₂CO₃, Cs₂CO₃, K₃PO₄A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is highly effective but can be incompatible with base-sensitive functional groups.[8] Carbonate and phosphate bases are milder alternatives that can be effective, particularly with sensitive substrates. The choice of base can significantly impact reaction rate and yield.
Solvent Toluene, Dioxane, THFAnhydrous, deoxygenated solvents are mandatory. Toluene and 1,4-dioxane are most common due to their high boiling points and ability to dissolve the organometallic intermediates.[3] The choice of solvent can influence reaction kinetics and selectivity.

Detailed Experimental Protocol

This protocol provides a generalized, robust starting point for the amination of 7-Bromo-1,5-naphthyridin-2-amine with a generic secondary amine (e.g., morpholine). All operations must be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques or a glovebox.[9]

Experimental Workflow Figure 2: General Experimental Workflow start Start reagents 1. Reagent Preparation (Dry & Degas Solvents, Weigh Reagents) start->reagents setup 2. Reaction Setup (Oven-dried Schlenk Flask, Inert Atmosphere Purge) reagents->setup addition 3. Reagent Addition (Pd source, Ligand, Base, Naphthyridine, Amine, Solvent) setup->addition reaction 4. Reaction (Heat to 80-110 °C, Monitor by TLC/LC-MS) addition->reaction workup 5. Workup (Cool, Dilute, Filter, Liquid-Liquid Extraction) reaction->workup purify 6. Purification (Silica Gel Chromatography) workup->purify analyze 7. Analysis (NMR, MS, etc.) purify->analyze end End Product analyze->end

Caption: General Experimental Workflow.

Materials and Reagents:

  • 7-Bromo-1,5-naphthyridin-2-amine (1.0 equiv)

  • Amine coupling partner (e.g., Morpholine, 1.2-1.5 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOt-Bu, 2.0 equiv)

  • Anhydrous Toluene (or Dioxane)

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Standard glassware for workup and chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add the palladium precursor, the phosphine ligand, and the base under an inert atmosphere.

  • Reagent Addition: Add 7-Bromo-1,5-naphthyridin-2-amine (1.0 equiv) and the amine coupling partner (1.2 equiv) to the flask.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent.

  • Reaction: Seal the flask and heat the mixture with vigorous stirring in a pre-heated oil bath to 100-110 °C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 4-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with a suitable solvent like ethyl acetate or dichloromethane (DCM).

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with additional solvent.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the crude residue in DCM and wash with water or brine to remove residual base and salts. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in DCM) to isolate the desired product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Troubleshooting Guide

Even with a robust protocol, challenges can arise. Below are common issues and potential solutions.[10][11]

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (air/moisture contamination).2. Insufficient temperature.3. Catalyst inhibition by the substrate.1. Ensure rigorous inert atmosphere and use of anhydrous/degassed reagents. Use a fresh catalyst source.2. Increase reaction temperature in 10 °C increments.3. Screen different, more sterically hindered ligands (e.g., RuPhos, BrettPhos) or NHC-based systems.
Formation of Side Products (e.g., Hydrodehalogenation) 1. Presence of water.2. Ligand is not optimal, favoring β-hydride elimination.3. Reaction temperature is too high or time is too long.1. Use scrupulously dried reagents and solvents.2. Switch to a more electron-rich or sterically bulky ligand.3. Lower the reaction temperature and monitor carefully to stop the reaction upon completion.
Poor Product Recovery 1. Product is highly polar and adheres to silica gel.2. Product is volatile.3. Emulsion formation during workup.1. Add a small percentage of triethylamine or methanol to the chromatography eluent. Consider reverse-phase chromatography.2. Use caution during solvent removal (e.g., lower temperature on rotary evaporator).3. Add brine to break the emulsion or filter through Celite.

Conclusion

The is a challenging yet highly valuable transformation. Success is predicated on a rational understanding of the underlying catalytic cycle and the specific inhibitory effects of the nitrogen-rich substrate. By carefully selecting a modern catalytic system, particularly a sterically demanding and electron-rich phosphine ligand, and by maintaining rigorous anhydrous and anaerobic conditions, researchers can effectively synthesize complex amine-substituted naphthyridines. The protocol and troubleshooting guide provided herein serve as a comprehensive resource for navigating this powerful C-N bond-forming reaction in the context of pharmaceutical and materials science research.

References

  • BenchChem. Regioselective Buchwald-Hartwig Amination of 5-Bromo-8-chloro-1,7-naphthyridine.
  • Alajarin, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC.
  • Wikipedia. Buchwald–Hartwig amination.
  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Wordpress.
  • ResearchGate. Selected ligands and catalysts for Buchwald‐Hartwig amination.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023).
  • ResearchGate. Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts.
  • University of Groningen Research Portal. The Buchwald–Hartwig Amination After 25 Years.
  • Scott group, Warwick University. Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SyntheticPage.
  • Organic Chemistry Portal. Preparation of sec and tert amines by Buchwald-Hartwig Amination.
  • BenchChem. Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine.
  • Chemistry Stack Exchange. Buchwald-Hartwig coupling troubleshooting. (2022).
  • Reddit. Help troubleshooting a Buchwald-Hartwig amination? (2018).
  • Anderson, K. W., et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. NIH Public Access.
  • Alajarin, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI.

Sources

Topic: Screening for Antimicrobial Activity of 7-Bromo-1,5-naphthyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

The escalating crisis of antimicrobial resistance necessitates the urgent discovery of novel chemical scaffolds with potent activity against pathogenic microorganisms. Naphthyridines, a class of nitrogen-containing heterocyclic compounds, represent a promising area of research, with early derivatives like nalidixic acid establishing a precedent for their therapeutic potential.[1][2][3][4] This application note provides a detailed guide for the preliminary in vitro screening of 7-Bromo-1,5-naphthyridin-2-amine , a specific derivative of the 1,5-naphthyridine core, for antimicrobial activity. We present two robust, standardized protocols—Broth Microdilution for determining Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer Disk Diffusion assay for assessing susceptibility—designed to yield reproducible and reliable primary screening data. This document is intended to guide researchers in establishing a foundational understanding of the compound's antimicrobial profile.

Introduction: The Rationale for Screening Naphthyridine Derivatives

Infectious diseases, compounded by the rise of multidrug-resistant pathogens, pose a significant global health threat.[1][2][3] The exploration of novel antimicrobial agents is therefore a critical priority in drug discovery.[5][6] The naphthyridine scaffold, a fused bicyclic system of two pyridine rings, has long been recognized for its wide spectrum of pharmacological activities.[1][2][3][4] The first clinically approved naphthyridine, nalidixic acid, validated this chemical class by demonstrating potent activity against Gram-negative bacteria through the inhibition of DNA gyrase, an enzyme essential for DNA replication.[1] This mechanism remains a key target for many modern antibiotics.[1][7]

7-Bromo-1,5-naphthyridin-2-amine is a synthetic derivative built upon this promising scaffold. The introduction of a bromine atom and an amine group at specific positions may modulate the compound's electronic properties and its ability to interact with biological targets. Evaluating such novel compounds requires standardized and validated screening methods to efficiently identify promising candidates for further development. This guide provides the necessary protocols to perform this crucial first step.

Physicochemical Properties of the Test Compound

A foundational understanding of the test article is essential before commencing biological assays.

PropertyValue
Compound Name 7-Bromo-1,5-naphthyridin-2-amine
CAS Number 1309774-04-6
Molecular Formula C₈H₆BrN₃
Molecular Weight 224.06 g/mol
Structure
Structure of 7-Bromo-1,5-naphthyridin-2-amine

Note: Solubility and stability in biological media should be empirically determined. Dimethyl sulfoxide (DMSO) is a common solvent for initial stock solution preparation.

Foundational Screening Methodologies

A comprehensive preliminary screen utilizes complementary methods to assess antimicrobial activity. We will focus on two gold-standard techniques:

  • Broth Microdilution: This method is used to quantitatively determine the Minimum Inhibitory Concentration (MIC) , defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8][9] The MIC provides a precise measure of the compound's potency.

  • Kirby-Bauer Disk Diffusion: This is a qualitative or semi-quantitative method where a disk impregnated with the test compound is placed on an agar plate swabbed with a bacterial lawn.[10][11][12] The compound diffuses into the agar, and if it is effective, it creates a zone of no growth, known as the zone of inhibition . The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.[5]

Executing both assays provides a robust dataset, with the MIC value offering potency data and the disk diffusion test confirming the compound's ability to diffuse through a matrix and inhibit growth.

Detailed Experimental Protocols

Scientific integrity in antimicrobial testing hinges on meticulous adherence to standardized procedures to ensure reproducibility.[12] The following protocols are based on guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Preparation of Reagents and Microorganisms

A. Test Compound Stock Solution:

  • Accurately weigh 7-Bromo-1,5-naphthyridin-2-amine.

  • Dissolve in 100% sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Causality: DMSO is used to solubilize hydrophobic compounds, but its final concentration in the assay must be kept low (typically ≤1%) to avoid solvent-induced toxicity to the microorganisms.

  • Vortex thoroughly to ensure complete dissolution. Store at -20°C in small aliquots to prevent freeze-thaw cycles.

B. Selection and Culture of Microorganisms:

  • Recommended Strains: Utilize well-characterized reference strains for reproducibility.

    • Gram-Positive: Staphylococcus aureus (e.g., ATCC 29213)

    • Gram-Negative: Escherichia coli (e.g., ATCC 25922)

  • Culture: From a frozen stock, streak the bacteria onto a non-selective agar plate (e.g., Tryptic Soy Agar) and incubate for 18-24 hours at 35-37°C.

C. Inoculum Preparation (0.5 McFarland Standard):

  • Using a sterile loop, select 3-5 well-isolated colonies from the overnight culture plate.

  • Transfer the colonies into a tube containing 3-5 mL of sterile saline (0.85% NaCl) or Mueller-Hinton Broth (MHB).

  • Vortex the suspension vigorously to create a uniform, smooth suspension.

  • Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard. This can be done by adding more bacteria to increase turbidity or more saline/broth to decrease it. Trustworthiness: A 0.5 McFarland standard corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. Standardizing the inoculum density is the most critical step for ensuring inter-assay reproducibility.[12][13]

  • This standardized suspension must be used within 15 minutes of preparation.[12]

Protocol 1: Broth Microdilution for MIC Determination

This protocol is designed for a 96-well microtiter plate format.[8][14]

A. Plate Preparation and Serial Dilution:

  • Add 100 µL of sterile Mueller-Hinton Broth (MHB) to wells in columns 2 through 12 of a 96-well plate.

  • In column 1, add 200 µL of MHB containing the test compound at twice the highest desired final concentration (e.g., if the highest test concentration is 128 µg/mL, the starting concentration in column 1 should be 256 µg/mL).

  • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix well by pipetting up and down.

  • Continue this serial dilution across the plate, transferring 100 µL from column 2 to 3, and so on, up to column 10. Discard the final 100 µL from column 10. This creates a gradient of decreasing compound concentrations.

  • Set up Controls:

    • Column 11 (Growth Control): Add 100 µL of MHB. This well will receive the inoculum but no compound.

    • Column 12 (Sterility Control): Add 100 µL of MHB. This well receives no inoculum and no compound, serving as a check for contamination.

B. Inoculation and Incubation:

  • Dilute the standardized 0.5 McFarland bacterial suspension 1:100 in MHB to achieve a final concentration of ~1.5 x 10⁶ CFU/mL.

  • Inoculate wells in columns 1 through 11 with 100 µL of this diluted bacterial suspension. The final inoculum in each well will be approximately 5 x 10⁵ CFU/mL.[8] The final volume in each well will be 200 µL.

  • Seal the plate with a breathable film or lid to prevent evaporation and contamination.

  • Incubate the plate at 35-37°C for 16-20 hours in ambient air.[15]

C. Reading and Interpreting the MIC:

  • After incubation, examine the plate visually from the bottom using a reading mirror or by placing it on a dark, non-reflective surface.

  • The MIC is the lowest concentration of 7-Bromo-1,5-naphthyridin-2-amine at which there is no visible turbidity or pellet of bacterial growth.[8][9]

  • Validate the assay by checking the controls: The sterility control (column 12) should be clear, and the growth control (column 11) should be turbid.

Protocol 2: Kirby-Bauer Disk Diffusion Assay

This protocol follows the standardized Kirby-Bauer procedure.[10][13][16]

A. Plate Preparation and Inoculation:

  • Use standard 150 mm or 100 mm Mueller-Hinton Agar (MHA) plates. The agar depth should be uniform at approximately 4 mm.[13]

  • Dip a sterile cotton swab into the standardized 0.5 McFarland inoculum suspension. Remove excess liquid by pressing the swab against the inside wall of the tube.

  • Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage (a "lawn" of bacteria).[13]

  • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.[13]

B. Disk Application and Incubation:

  • Prepare sterile filter paper disks (6 mm diameter). Aseptically apply a known amount of 7-Bromo-1,5-naphthyridin-2-amine stock solution to each disk (e.g., 10 µL of a 3 mg/mL solution to yield a 30 µg disk). Allow the solvent to fully evaporate in a sterile environment.

  • Using sterile forceps, place the impregnated disks onto the inoculated agar surface. Gently press each disk to ensure complete contact with the agar.[16]

  • Place disks far enough apart (at least 24 mm from center to center) to prevent overlapping zones of inhibition.[13][16]

  • Include control disks:

    • Positive Control: A commercial disk of a standard antibiotic (e.g., Ciprofloxacin for E. coli, Vancomycin for S. aureus).

    • Negative Control: A blank disk treated only with the solvent (DMSO) used to dissolve the test compound.

  • Within 15 minutes of applying the disks, invert the plates and place them in an incubator at 35-37°C for 16-24 hours.[12]

C. Measuring and Interpreting Zones of Inhibition:

  • After incubation, use a ruler or caliper to measure the diameter of the zone of complete growth inhibition (in millimeters) on the underside of the plate.

  • The negative control (solvent) disk should show no zone of inhibition.

  • The size of the zone indicates the relative susceptibility of the bacterium to the test compound.[12] A larger zone diameter implies greater activity.

Visualization of Workflows and Mechanisms

Diagrams provide a clear, high-level overview of complex procedures and hypothetical biological interactions.

Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_mic Protocol 1: MIC Determination cluster_disk Protocol 2: Disk Diffusion cluster_analysis Phase 3: Data Analysis prep_compound Prepare Compound Stock (7-Bromo-1,5-naphthyridin-2-amine in DMSO) prep_inoculum Prepare Standardized Inoculum (0.5 McFarland Standard) serial_dilute Serial Dilution in 96-Well Plate prep_compound->serial_dilute prep_disk Impregnate Sterile Disks prep_compound->prep_disk prep_inoculum->serial_dilute lawn_culture Inoculate MHA Plate (Lawn Culture) prep_inoculum->lawn_culture inoculate_mic Inoculate Plate serial_dilute->inoculate_mic incubate_mic Incubate (16-20h, 37°C) inoculate_mic->incubate_mic read_mic Read MIC Value (Lowest concentration with no growth) incubate_mic->read_mic analysis Correlate MIC and Zone Data to Determine Activity Profile read_mic->analysis place_disks Apply Disks to Agar prep_disk->place_disks lawn_culture->place_disks incubate_disk Incubate (16-24h, 37°C) place_disks->incubate_disk measure_zone Measure Zone of Inhibition (mm) incubate_disk->measure_zone measure_zone->analysis

Caption: High-level workflow for antimicrobial screening.

Hypothetical Mechanism of Action

Naphthyridine antibiotics like nalidixic acid are known inhibitors of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1] This diagram illustrates this established pathway as a hypothetical target for 7-Bromo-1,5-naphthyridin-2-amine.

G cluster_process Normal Bacterial Process compound 7-Bromo-1,5-naphthyridin-2-amine target Bacterial DNA Gyrase / Topoisomerase IV compound->target Binds to enzyme-DNA complex process DNA Supercoiling & Decatenation target->block replication DNA Replication & Chromosome Segregation outcome Inhibition of Bacterial Growth (Bacteriostatic/Bactericidal Effect) block->process Inhibition

Caption: Hypothetical inhibition of DNA gyrase/topoisomerase.

Data Presentation

Systematic recording of results is essential for analysis and comparison.

Table 1: Minimum Inhibitory Concentration (MIC) Data

Test Microorganism Gram Stain MIC of 7-Bromo-1,5-naphthyridin-2-amine (µg/mL) Positive Control MIC of Positive Control (µg/mL)
S. aureus ATCC 29213 Positive [Insert Data] Vancomycin [Insert Data]
E. coli ATCC 25922 Negative [Insert Data] Ciprofloxacin [Insert Data]

| [Other Strain] | [+/-] | [Insert Data] | [Antibiotic] | [Insert Data] |

Table 2: Disk Diffusion Assay Data

Test Microorganism Gram Stain Zone of Inhibition (mm) - Test Compound (30 µ g/disk ) Zone of Inhibition (mm) - Positive Control Zone of Inhibition (mm) - Negative Control (DMSO)
S. aureus ATCC 29213 Positive [Insert Data] [Insert Data] 0
E. coli ATCC 25922 Negative [Insert Data] [Insert Data] 0

| [Other Strain] | [+/-] | [Insert Data] | [Insert Data] | 0 |

Conclusion

The protocols detailed in this application note provide a robust framework for the initial antimicrobial screening of 7-Bromo-1,5-naphthyridin-2-amine. By systematically determining the MIC and assessing susceptibility via disk diffusion against representative Gram-positive and Gram-negative bacteria, researchers can generate the foundational data necessary to classify the compound's spectrum and potency. Positive results from this primary screen (e.g., low MIC values and significant zones of inhibition) would justify progression to more advanced studies, including time-kill kinetics, mechanism of action elucidation, and toxicity assessments, moving one step closer to addressing the critical need for new antimicrobial therapies.

References

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology.
  • Disk diffusion test. (n.d.). Wikipedia.
  • Determination of antimicrobial resistance by disk diffusion. (n.d.). FWD AMR-RefLabCap.
  • Minimum Inhibitory Concentration (MIC) Test. (n.d.).
  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). Hardy Diagnostics.
  • Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. (2022). Microbe Notes.
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.).
  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). SEAFDEC/AQD Institutional Repository.
  • Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. (n.d.). Benchchem.
  • The minimum inhibitory concentration of antibiotics. (2024). BMG LABTECH.
  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentr
  • Antimicrobial Activity of Naphthyridine Deriv
  • Antimicrobial Activity of Naphthyridine Deriv
  • (PDF) Antimicrobial Activity of Naphthyridine Derivatives. (n.d.).
  • Antimicrobial Activity of Naphthyridine Deriv
  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (n.d.).
  • Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. (2021).

Sources

Application Notes and Protocols for Developing Cellular Assays for 7-Bromo-1,5-naphthyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Cellular Activity of a Novel 1,5-Naphthyridine Derivative

The 1,5-naphthyridine scaffold is a recognized "privileged structure" in medicinal chemistry, with derivatives demonstrating a wide array of biological activities.[1][2] This heterocyclic system is a common feature in molecules targeting key cellular enzymes, including protein kinases and topoisomerases.[1][3] Notably, various 1,5-naphthyridine derivatives have been identified as potent inhibitors of critical signaling kinases such as the TGF-β type I receptor (ALK5), c-Met, and DYRK1A.[1][2][4] This precedent suggests that 7-Bromo-1,5-naphthyridin-2-amine, a novel compound within this class, holds significant potential as a modulator of cellular signaling pathways, making it a compelling candidate for drug discovery programs.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to systematically characterize the cellular effects of 7-Bromo-1,5-naphthyridin-2-amine. The protocols outlined herein are designed as a tiered, self-validating system to first assess the compound's general cellular impact and then to dissect its specific molecular mechanism of action. We will operate under the strong hypothesis that 7-Bromo-1,5-naphthyridin-2-amine is a kinase inhibitor, a common activity for this scaffold, while also considering other potential mechanisms. The experimental workflow is designed to be logical and iterative, with each step informing the next, ensuring a robust and efficient investigation.

Part 1: Foundational Cellular Assays - Establishing a Biological Activity Profile

The initial phase of characterization focuses on understanding the fundamental effects of 7-Bromo-1,5-naphthyridin-2-amine on cell health and proliferation. These assays are crucial for determining the appropriate concentration range for subsequent, more targeted experiments and for identifying cell lines that are sensitive to the compound.

Cell Viability and Cytotoxicity Assays: The First Look at Cellular Impact

Rationale: Before investigating specific mechanisms, it is essential to determine the concentrations at which 7-Bromo-1,5-naphthyridin-2-amine affects cell viability. This will establish a therapeutic window and guide dose selection for all future cellular assays. A broad screening against a panel of cancer cell lines can also provide early indications of potential selectivity.

Experimental Protocol: MTT Cell Viability Assay

  • Cell Plating: Seed a panel of cancer cell lines (e.g., A549, MCF-7, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 7-Bromo-1,5-naphthyridin-2-amine in complete cell culture medium. The concentration range should be wide to capture the full dose-response curve (e.g., 0.01 µM to 100 µM). Add the diluted compound to the appropriate wells. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation:

Cell LineIC50 (µM) of 7-Bromo-1,5-naphthyridin-2-amine
A549 (Lung Carcinoma)Example Value
MCF-7 (Breast Cancer)Example Value
HCT116 (Colon Cancer)Example Value

Part 2: Target Engagement and Mechanistic Elucidation

With a foundational understanding of the cytotoxic and anti-proliferative effects of 7-Bromo-1,5-naphthyridin-2-amine, the next crucial step is to identify and validate its direct molecular target(s) within the cell. The following protocols are designed to test the hypothesis that the compound functions as a kinase inhibitor.

Target Engagement Assays: Does the Compound Bind its Intended Target in Live Cells?

Rationale: A significant challenge in drug discovery is confirming that a compound interacts with its target in the complex environment of a living cell.[5] Target engagement assays provide this critical piece of evidence. The NanoBRET™ Target Engagement Assay is a robust method for quantifying compound binding to a specific protein target in live cells.[6]

Experimental Workflow: Target Engagement

G cluster_0 Step 1: Cell Preparation cluster_1 Step 2: Assay Setup cluster_2 Step 3: Data Acquisition & Analysis prep Transfect cells with NanoLuc®-kinase fusion vector setup Plate transfected cells and add NanoBRET™ tracer and test compound prep->setup acquire Measure luminescence and fluorescence to calculate BRET ratio setup->acquire analyze Determine IC50 for target engagement acquire->analyze

Caption: Workflow for NanoBRET™ Target Engagement Assay.

Experimental Protocol: NanoBRET™ Target Engagement Assay for ALK5

  • Cell Transfection: Co-transfect HEK293 cells with a plasmid encoding for ALK5 fused to NanoLuc® luciferase and a plasmid for a HaloTag®-conjugated tracer.

  • Cell Plating: Plate the transfected cells in a 96-well plate.

  • Compound and Tracer Addition: Add the NanoBRET™ tracer and a serial dilution of 7-Bromo-1,5-naphthyridin-2-amine to the cells.

  • Incubation: Incubate the plate at 37°C for 2 hours.

  • Luminescence Measurement: Add the Nano-Glo® substrate and measure both the donor (NanoLuc®) and acceptor (tracer) luminescence signals.

  • Data Analysis: Calculate the BRET ratio and plot it against the compound concentration to determine the IC50 for target engagement.

Cellular Phosphorylation Assays: Assessing Downstream Signaling Inhibition

Rationale: If 7-Bromo-1,5-naphthyridin-2-amine is a kinase inhibitor, it should block the phosphorylation of the kinase's downstream substrates.[6] A cellular phosphorylation assay provides direct evidence of this functional inhibition. For ALK5, a key downstream substrate is SMAD2.

Experimental Workflow: Cellular Phosphorylation Assay

G start Seed cells and starve overnight treat Pre-treat with 7-Bromo-1,5-naphthyridin-2-amine start->treat stimulate Stimulate with TGF-β to activate ALK5 treat->stimulate lyse Lyse cells and collect protein stimulate->lyse analyze Analyze p-SMAD2 levels by Western Blot or ELISA lyse->analyze

Caption: Workflow for assessing downstream pathway inhibition.

Experimental Protocol: Western Blot for Phospho-SMAD2

  • Cell Culture and Treatment: Plate a responsive cell line (e.g., HaCaT keratinocytes) and serum-starve overnight. Pre-treat the cells with various concentrations of 7-Bromo-1,5-naphthyridin-2-amine for 1 hour.

  • Stimulation: Stimulate the cells with TGF-β1 (5 ng/mL) for 30 minutes to activate the ALK5 signaling pathway.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against phospho-SMAD2 and total SMAD2.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.

  • Data Analysis: Quantify the band intensities and normalize the phospho-SMAD2 signal to the total SMAD2 signal.

Data Presentation:

Treatmentp-SMAD2 / Total SMAD2 Ratio
Vehicle ControlExample Value
TGF-β1Example Value
TGF-β1 + 1 µM CompoundExample Value
TGF-β1 + 10 µM CompoundExample Value

Part 3: Phenotypic and Functional Cellular Assays

After establishing target engagement and downstream pathway modulation, the focus shifts to understanding the broader cellular consequences of inhibiting the target with 7-Bromo-1,5-naphthyridin-2-amine.

Cell Migration Assay: Investigating Effects on Cancer Cell Metastasis

Rationale: The TGF-β/ALK5 signaling pathway is a known regulator of epithelial-mesenchymal transition (EMT) and cell migration, which are critical processes in cancer metastasis. An in vitro wound healing assay can assess the impact of 7-Bromo-1,5-naphthyridin-2-amine on this phenotype.

Experimental Protocol: Wound Healing (Scratch) Assay

  • Cell Seeding: Seed cells in a 6-well plate and grow them to a confluent monolayer.

  • Scratch Creation: Create a "wound" in the monolayer by scraping with a sterile pipette tip.

  • Treatment: Wash the cells to remove debris and add fresh medium containing different concentrations of 7-Bromo-1,5-naphthyridin-2-amine.

  • Image Acquisition: Capture images of the scratch at 0 hours and at various time points (e.g., 12, 24, 48 hours).

  • Data Analysis: Measure the area of the scratch at each time point and calculate the percentage of wound closure.

Signaling Pathway Visualization

ALK5_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β ALK5 ALK5 Receptor TGFb->ALK5 Binds and Activates SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 Complex SMAD Complex pSMAD23->Complex Binds SMAD4 SMAD4 SMAD4->Complex Binds Nucleus Nucleus Complex->Nucleus Translocates to Gene_Expression Target Gene Expression (e.g., for EMT, Migration) Nucleus->Gene_Expression Regulates

Caption: Simplified ALK5 signaling pathway.

Conclusion: A Pathway to Understanding a Novel Compound

This guide provides a structured and scientifically rigorous framework for the cellular characterization of 7-Bromo-1,5-naphthyridin-2-amine. By progressing from broad phenotypic assays to specific target-based and functional assessments, researchers can build a comprehensive profile of this novel compound's mechanism of action. The integration of self-validating protocols and the emphasis on understanding the "why" behind each experimental choice will ensure the generation of high-quality, reliable data, paving the way for further preclinical development.

References

  • BenchChem. The Emerging Role of 1,5-Naphthyridine-4-carboxylic Acid in Medicinal Chemistry: A Technical Guide.
  • Reaction Biology. (2024).
  • Reaction Biology. (2022).
  • Gellibert, F., et al. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of Medicinal Chemistry, 47(18), 4494-506.
  • Fuertes, M., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(16), 4785.
  • Immunologix. (2021). Cell Based Assays in Drug Development: Comprehensive Overview.
  • BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process.
  • Cayman Chemical. (2021). Methods for Detecting Kinase Activity.
  • ResearchGate. (2021).

Sources

Application Notes: 7-Bromo-1,5-naphthyridin-2-amine as a High-Value Fragment for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 1,5-Naphthyridine Scaffold in Fragment-Based Drug Discovery

In the landscape of contemporary drug discovery, fragment-based approaches have emerged as a powerful engine for the identification of novel lead compounds.[1] This strategy hinges on a foundational principle: the exploration of chemical space is more efficiently achieved by screening small, low-complexity molecules ("fragments") that, despite their modest affinity, exhibit high-quality, ligand-efficient binding to protein targets.[2] These initial fragment hits then serve as starting points for rational, structure-guided optimization into potent and selective drug candidates.

Within the vast armamentarium of chemical scaffolds available to medicinal chemists, the 1,5-naphthyridine core represents a "privileged" structure. Its rigid, bicyclic framework and defined hydrogen bonding capabilities make it a frequent constituent of biologically active molecules, particularly in the realm of protein kinase inhibition.[3][4] The 2-amino-1,5-naphthyridine moiety, in particular, is an effective bioisostere of the highly prevalent 2-aminopyridine, known to form key hydrogen bond interactions with the hinge region of many protein kinases, a critical interaction for ATP-competitive inhibitors.[5][6][7]

This application note focuses on a specific, strategically designed fragment: 7-bromo-1,5-naphthyridin-2-amine . The inclusion of a bromine atom at the 7-position serves a dual purpose. Firstly, it provides a well-defined vector for synthetic elaboration, allowing for the systematic exploration of structure-activity relationships (SAR) through reactions such as the versatile Suzuki-Miyaura cross-coupling. Secondly, the bromine atom can itself engage in favorable halogen bonding interactions within a protein binding pocket, potentially enhancing initial binding affinity and providing a unique interaction profile.

These application notes will provide a comprehensive guide for researchers, scientists, and drug development professionals on the utility of 7-bromo-1,5-naphthyridin-2-amine as a fragment. We will detail its physicochemical properties, provide a plausible synthetic route, and present detailed protocols for its application in a typical fragment-based drug discovery workflow, from initial screening to hit elaboration.

Physicochemical Properties and Fragment Qualification

A successful fragment must possess specific physicochemical properties that ensure its suitability for screening and subsequent optimization. These properties, often guided by the "Rule of Three," dictate a fragment's solubility, complexity, and synthetic tractability. While experimental data for the specific title compound is not extensively published, we can infer its properties from closely related analogs and computational predictions.

PropertyPredicted/Inferred Value"Rule of Three" GuidelineRationale for FBDD Suitability
Molecular Weight ~224 g/mol < 300 DaLow molecular weight allows for efficient exploration of chemical space and provides ample room for synthetic elaboration without exceeding drug-like molecular weight limits.
cLogP ~1.5 - 2.0≤ 3An optimal lipophilicity ensures adequate aqueous solubility for biophysical screening assays while maintaining sufficient permeability to engage with the target.
Hydrogen Bond Donors 1 (exocyclic amine)≤ 3The primary amine is crucial for forming key interactions, such as with the kinase hinge region.
Hydrogen Bond Acceptors 3 (2 ring nitrogens, 1 amine)≤ 3The nitrogen atoms of the naphthyridine core provide key hydrogen bond accepting capabilities.
Rotatable Bonds 0≤ 3The rigid scaffold reduces the entropic penalty upon binding, leading to higher ligand efficiency.
Heavy Atom Count 12-A low heavy atom count signifies low complexity, a hallmark of a good fragment.

Table 1: Physicochemical Properties of 7-Bromo-1,5-naphthyridin-2-amine and its Alignment with Fragment-Based Drug Discovery (FBDD) Principles.

Proposed Synthesis of 7-Bromo-1,5-naphthyridin-2-amine

While not extensively detailed in the literature, a plausible and robust synthetic route to 7-bromo-1,5-naphthyridin-2-amine can be conceptualized from established methodologies for the synthesis of substituted 1,5-naphthyridines.[3][4] The proposed pathway involves the initial construction of the naphthyridine core, followed by functionalization.

Synthesis_Pathway cluster_0 Core Formation cluster_1 Functionalization 3_aminopyridine 3-Aminopyridine naphthyridinone 4-Hydroxy-1,5-naphthyridin-2(1H)-one 3_aminopyridine->naphthyridinone Gould-Jacobs Reaction malonic_acid_deriv Malonic Acid Derivative malonic_acid_deriv->naphthyridinone chloro_naphthyridine 2,4-Dichloro-1,5-naphthyridine naphthyridinone->chloro_naphthyridine POCl3 amino_chloro_naphthyridine 2-Amino-4-chloro-1,5-naphthyridine chloro_naphthyridine->amino_chloro_naphthyridine NH4OH (selective amination) amino_naphthyridine 2-Amino-1,5-naphthyridine amino_chloro_naphthyridine->amino_naphthyridine Dechlorination (e.g., H2, Pd/C) final_product 7-Bromo-1,5-naphthyridin-2-amine amino_naphthyridine->final_product Selective Bromination (e.g., NBS)

Figure 1: Proposed synthetic workflow for 7-bromo-1,5-naphthyridin-2-amine.

Protocol: Proposed Synthesis

Part 1: Synthesis of 2,4-Dichloro-1,5-naphthyridine

  • Gould-Jacobs Reaction: Condense 3-aminopyridine with a suitable malonic acid derivative (e.g., diethyl ethoxymethylenemalonate) followed by thermal cyclization to yield the 4-hydroxy-1,5-naphthyridin-2(1H)-one intermediate.[3]

  • Chlorination: Treat the intermediate with phosphorus oxychloride (POCl₃) at reflux to afford 2,4-dichloro-1,5-naphthyridine.

Part 2: Synthesis of 2-Amino-1,5-naphthyridine

  • Selective Amination: React 2,4-dichloro-1,5-naphthyridine with ammonium hydroxide in a sealed vessel at elevated temperature. The C2 position is generally more susceptible to nucleophilic attack, leading to the formation of 2-amino-4-chloro-1,5-naphthyridine.[3]

  • Dechlorination: The remaining chlorine atom at the C4 position can be removed via catalytic hydrogenation (e.g., H₂, Pd/C) to yield 2-amino-1,5-naphthyridine.

Part 3: Selective Bromination

  • Electrophilic Aromatic Substitution: React 2-amino-1,5-naphthyridine with a mild brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent (e.g., DMF or CH₂Cl₂). The directing effects of the amino group and the electronic nature of the naphthyridine ring are expected to favor bromination at the C7 position. Careful control of stoichiometry and reaction conditions is crucial to achieve mono-bromination.

Application in Fragment Screening: A Hypothetical Case Study

To illustrate the utility of 7-bromo-1,5-naphthyridin-2-amine, we present a hypothetical workflow for its use in a fragment-based screening campaign against a protein kinase target.

FBDD_Workflow Start Fragment Library Screening Primary_Screen Primary Screen (e.g., Thermal Shift Assay) Start->Primary_Screen Hit_Confirmation Hit Confirmation & Orthogonal Validation (e.g., SPR) Primary_Screen->Hit_Confirmation Structure_Determination Structural Biology (X-ray Crystallography) Hit_Confirmation->Structure_Determination Elaboration Structure-Guided Elaboration (e.g., Suzuki Coupling) Structure_Determination->Elaboration SAR_Development SAR Development & Lead Optimization Elaboration->SAR_Development

Figure 2: A typical workflow for fragment-based drug discovery.

Protocol 1: Primary Screening using Differential Scanning Fluorimetry (Thermal Shift Assay - TSA)

TSA is a rapid and cost-effective method for primary screening of fragment libraries. It measures the change in a protein's melting temperature (Tm) upon ligand binding. A positive shift in Tm (ΔTm) indicates that the fragment stabilizes the protein.

Materials:

  • Purified target kinase protein (≥95% purity)

  • 7-bromo-1,5-naphthyridin-2-amine stock solution (e.g., 100 mM in DMSO)

  • SYPRO Orange dye (5000x stock in DMSO)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl)

  • 96-well or 384-well PCR plates

  • Real-time PCR instrument

Procedure:

  • Protein and Dye Preparation: Prepare a master mix of the target kinase and SYPRO Orange dye in the assay buffer. The final concentrations should be optimized, but typical starting points are 5 µM protein and 5x SYPRO Orange dye.

  • Fragment Dispensing: Dispense a small volume (e.g., 100 nL) of the 7-bromo-1,5-naphthyridin-2-amine stock solution and control compounds into the wells of the PCR plate.

  • Protein Addition: Add the protein/dye master mix to each well to achieve the desired final fragment concentration (typically 100-500 µM).

  • Plate Sealing and Centrifugation: Seal the plate with an optically clear adhesive film and centrifuge briefly to collect the contents at the bottom of the wells.

  • Thermal Denaturation: Place the plate in the real-time PCR instrument and run a thermal ramp from 25 °C to 95 °C, increasing the temperature in small increments (e.g., 0.5 °C/minute) and measuring fluorescence at each step.

  • Data Analysis: Determine the Tm for each well by fitting the fluorescence data to a Boltzmann equation. Calculate the ΔTm by subtracting the Tm of the DMSO control from the Tm of the fragment-containing wells. A ΔTm of ≥ 2°C is generally considered a significant stabilizing effect and a preliminary hit.

Protocol 2: Hit Validation and Affinity Determination using Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique that provides real-time kinetic and affinity data for molecular interactions. It is an excellent method for validating hits from primary screens and accurately determining their binding affinity (K D).

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Purified target kinase protein

  • 7-bromo-1,5-naphthyridin-2-amine serial dilutions in running buffer

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO)

Procedure:

  • Protein Immobilization: Immobilize the target kinase onto the surface of a sensor chip using standard amine coupling chemistry. Aim for a low immobilization density to minimize mass transport effects. A reference flow cell should be prepared by activating and deactivating it without protein immobilization.

  • Fragment Binding Analysis: Inject a series of concentrations of 7-bromo-1,5-naphthyridin-2-amine (e.g., ranging from 1 µM to 500 µM) over the sensor surface.

  • Data Collection: Record the sensorgrams, which show the binding response over time.

  • Data Analysis: After subtracting the reference channel signal, fit the steady-state binding responses to a 1:1 binding model to determine the equilibrium dissociation constant (K D). For fragments, K D values are typically in the high micromolar to millimolar range. A confirmed hit would show a concentration-dependent binding response.

Hypothetical Screening Results:

FragmentTSA ΔTm (°C)SPR K D (µM)Ligand Efficiency (LE)
7-Bromo-1,5-naphthyridin-2-amine +3.51500.38

Table 2: Hypothetical screening data for 7-bromo-1,5-naphthyridin-2-amine against a target kinase. LE = -1.37 * pK D / Heavy Atom Count.

A ligand efficiency (LE) of >0.3 is considered a good starting point for a fragment.

Protocol 3: Structural Characterization by X-ray Crystallography

Obtaining a high-resolution crystal structure of the fragment bound to the target protein is the cornerstone of structure-guided drug design. It provides invaluable information about the binding mode and the key interactions that can be leveraged for optimization.

Procedure:

  • Protein Crystallization: Obtain well-diffracting crystals of the target kinase.

  • Fragment Soaking: Soak the protein crystals in a solution containing a high concentration (e.g., 10-50 mM) of 7-bromo-1,5-naphthyridin-2-amine.

  • Cryo-protection and Data Collection: Cryo-protect the soaked crystals and collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Analysis: Process the diffraction data and solve the crystal structure. The resulting electron density map should clearly show the bound fragment, revealing its orientation and interactions within the ATP-binding site. The 2-amino group would be expected to form hydrogen bonds with the kinase hinge region, while the bromine at the 7-position would be pointing towards a solvent-exposed region, ideal for synthetic elaboration.

Fragment Elaboration: A Structure-Guided Approach

With the structural information in hand, the next step is to elaborate the fragment to improve its potency. The bromine atom at the 7-position is an ideal handle for this purpose, and the Suzuki-Miyaura cross-coupling is a highly effective reaction for introducing new aryl or heteroaryl moieties.

Fragment_Elaboration Fragment 7-Bromo-1,5-naphthyridin-2-amine Coupled_Product 7-Aryl-1,5-naphthyridin-2-amine Fragment->Coupled_Product Suzuki Coupling (Pd catalyst, base) Boronic_Acid Aryl/Heteroaryl Boronic Acid Boronic_Acid->Coupled_Product

Figure 3: Elaboration of the fragment via Suzuki coupling.

Protocol 4: Suzuki-Miyaura Cross-Coupling

Materials:

  • 7-bromo-1,5-naphthyridin-2-amine

  • Aryl or heteroaryl boronic acid/ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Anhydrous solvent (e.g., dioxane/water or DMF)

Procedure:

  • Reaction Setup: In an inert atmosphere, combine 7-bromo-1,5-naphthyridin-2-amine, the boronic acid/ester (1.1-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents) in the chosen solvent.

  • Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction, perform an aqueous work-up, and purify the crude product by column chromatography to yield the desired elaborated compound.

By systematically introducing a variety of aryl and heteroaryl groups, researchers can probe the SAR around the 7-position, aiming to occupy adjacent pockets in the binding site and form additional favorable interactions, thereby significantly increasing potency.

Conclusion

7-Bromo-1,5-naphthyridin-2-amine is a strategically designed fragment with high potential for drug discovery, particularly in the development of kinase inhibitors. Its 2-amino-1,5-naphthyridine core provides a proven hinge-binding motif, while the bromine atom at the 7-position offers a versatile handle for synthetic elaboration and the potential for beneficial halogen bonding interactions. The protocols outlined in this application note provide a comprehensive framework for researchers to effectively utilize this valuable fragment in their drug discovery campaigns, from initial hit identification through to structure-guided lead optimization. The combination of its favorable physicochemical properties and synthetic tractability makes 7-bromo-1,5-naphthyridin-2-amine a powerful tool for navigating the complexities of modern medicinal chemistry.

References

  • Lumbreras, M. Á., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3234. [Link]

  • Mortenson, D. E., et al. (2021). Fragment-to-Lead Medicinal Chemistry Publications in 2020. Journal of Medicinal Chemistry, 64(24), 17717-17743. [Link]

  • Palacios, F., et al. (2021). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 26(2), 433. [Link]

  • BioSolveIT. (2024). Hinge Binder Collection For Kinase Inhibitor Design. [Link]

  • Malm, J., et al. (1994). On the bromination of thieno[c]-fused 1,5-naphthyridines and their isomeric N-oxides using dibromoisocyanuric acid in fuming sulfuric acid. Acta Chemica Scandinavica, 48, 630-636. [Link]

  • Chen, Y., et al. (2021). Fragment-based drug design facilitates selective kinase inhibitor discovery. Trends in Pharmacological Sciences, 42(7), 551-565. [Link]

  • Hubbard, R. E. (2011). Fragment-based approaches to the discovery of kinase inhibitors. Current Topics in Medicinal Chemistry, 11(10), 1289-1302. [Link]

  • Murray, C. W., & Rees, D. C. (2009). The rise of fragment-based drug discovery. Nature Chemistry, 1(3), 187-192. [Link]

  • Taylor, N. R., & Vénien-Bryan, C. (2012). Fragment screening using X-ray crystallography. Current Topics in Medicinal Chemistry, 12(7), 678-690. [Link]

  • SGC-UNC. (2021). Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes. Journal of Medicinal Chemistry, 64(15), 10849-10877. [Link]

  • Creative BioMart. Principle and Protocol of Surface Plasmon Resonance (SPR). [Link]

  • Hao, J. (2021). Thermal Shift Assay for Exploring Interactions Between Fatty Acid–Binding Protein and Inhibitors. Methods in Molecular Biology, 2268, 307-314. [Link]

  • Diamond Light Source. (2025). XChem crystallographic fragment screening. protocols.io. [Link]

  • Novartis Institutes for BioMedical Research. (2020). Discovery of an Atropisomeric PI3Kβ Selective Inhibitor through Optimization of the Hinge Binding Motif. ACS Medicinal Chemistry Letters, 11(5), 897-903. [Link]

  • Sun, D., et al. (2018). Fragment-Based and Structure-Guided Discovery and Optimization of Rho Kinase Inhibitors. Journal of Medicinal Chemistry, 61(21), 9494-9502. [Link]

  • Zhang, G., et al. (2019). Discovery of 2-aminopyridines bearing a pyridone moiety as potent ALK inhibitors to overcome the crizotinib-resistant mutants. European Journal of Medicinal Chemistry, 183, 111734. [Link]

  • University of Barcelona. (2020). Discovery of a novel kinase hinge binder fragment by dynamic undocking. RSC Medicinal Chemistry, 11(4), 450-456. [Link]

Sources

Application Notes and Protocols for the N-alkylation of 7-Bromo-1,5-naphthyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-alkylated 1,5-Naphthyridine Derivatives in Medicinal Chemistry

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif frequently encountered in biologically active compounds.[1] Its rigid structure and hydrogen bonding capabilities make it an attractive framework for designing molecules that can interact with various biological targets. The 2-amino-1,5-naphthyridine core, in particular, serves as a versatile building block in the synthesis of potent kinase inhibitors, antibacterial, and anticancer agents.

N-alkylation of the exocyclic amino group at the C2 position is a critical synthetic transformation that allows for the modulation of a compound's physicochemical properties. By introducing various alkyl substituents, researchers can fine-tune parameters such as lipophilicity, solubility, and metabolic stability, which are crucial for optimizing drug candidates. This application note provides a detailed experimental procedure for the N-alkylation of 7-Bromo-1,5-naphthyridin-2-amine, a key intermediate in the synthesis of various targeted therapeutics.

Reaction Overview and Mechanistic Considerations

The N-alkylation of 7-Bromo-1,5-naphthyridin-2-amine with an alkyl halide is a nucleophilic substitution reaction. The lone pair of electrons on the exocyclic amino group acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.

A common challenge in the N-alkylation of primary amines is the potential for over-alkylation, leading to the formation of tertiary amines and even quaternary ammonium salts. The secondary amine product is often more nucleophilic than the starting primary amine, making it susceptible to further reaction. To achieve selective mono-alkylation, careful control of reaction conditions, such as stoichiometry, choice of base, and temperature, is essential.

Experimental Protocol: Direct N-alkylation with Alkyl Halides

This protocol details a general procedure for the selective mono-N-alkylation of 7-Bromo-1,5-naphthyridin-2-amine using an alkyl halide.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
7-Bromo-1,5-naphthyridin-2-amine≥98%Commercially AvailableStore in a cool, dry place.
Alkyl Halide (e.g., Iodomethane, Bromoethane)Reagent GradeCommercially AvailableUse a slight excess (1.1-1.2 eq.).
Sodium Hydride (NaH)60% dispersion in mineral oilCommercially AvailableHighly reactive and flammable. Handle under inert atmosphere.
N,N-Dimethylformamide (DMF)AnhydrousCommercially AvailableUse a dry solvent to prevent quenching of the base.
Ethyl Acetate (EtOAc)ACS GradeCommercially AvailableFor extraction and chromatography.
HexanesACS GradeCommercially AvailableFor chromatography.
Saturated aqueous sodium bicarbonate (NaHCO₃)Prepared in-houseFor work-up.
Brine (saturated aqueous NaCl)Prepared in-houseFor work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)Commercially AvailableFor drying organic layers.
Silica Gel230-400 meshCommercially AvailableFor column chromatography.
Safety Precautions
  • 7-Bromo-1,5-naphthyridin-2-amine: While specific toxicity data is limited, it should be handled with care as a potentially hazardous substance. Avoid inhalation, ingestion, and skin contact.[2][3][4]

  • Sodium Hydride (NaH): A highly reactive, flammable solid that reacts violently with water to produce hydrogen gas. All operations involving NaH must be conducted under an inert atmosphere (e.g., nitrogen or argon) in a fume hood.

  • Alkyl Halides: Many alkyl halides are toxic, and some are carcinogenic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • N,N-Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.

Step-by-Step Procedure
  • Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add 7-Bromo-1,5-naphthyridin-2-amine (1.0 eq).

  • Solvent Addition: Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.2 M).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. The use of a strong base like NaH is crucial for the deprotonation of the relatively non-basic amino group, which is influenced by the electron-withdrawing nature of the naphthyridine ring.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes. The formation of the sodium salt of the amine increases its nucleophilicity.

  • Alkyl Halide Addition: Slowly add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the consumption of the starting material and the formation of the desired product.

  • Work-up:

    • Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid and destroy excess NaH.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the organic layer under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the desired N-alkylated product.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep Dissolve 7-Bromo-1,5-naphthyridin-2-amine in anhydrous DMF under N2 deprotonation Cool to 0°C and add NaH prep->deprotonation stir1 Stir at 0°C for 30 min deprotonation->stir1 alkylation Add alkyl halide dropwise at 0°C stir1->alkylation stir2 Stir at room temperature for 12-24h alkylation->stir2 quench Quench with sat. NaHCO3 (aq) stir2->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry with Na2SO4 wash->dry concentrate Concentrate under reduced pressure dry->concentrate chromatography Flash Column Chromatography concentrate->chromatography product Isolated N-alkylated product chromatography->product

Caption: A typical workflow for the N-alkylation of 7-Bromo-1,5-naphthyridin-2-amine.

Characterization of the N-alkylated Product

The successful synthesis of the N-alkylated 7-Bromo-1,5-naphthyridin-2-amine derivative can be confirmed using a combination of spectroscopic techniques.[5]

Analytical TechniqueExpected Observations
¹H NMR Appearance of new signals corresponding to the protons of the newly introduced alkyl group. A shift in the chemical shift of the remaining amine proton (if mono-alkylated) and the aromatic protons of the naphthyridine ring.
¹³C NMR Appearance of new signals corresponding to the carbons of the alkyl group.
Mass Spectrometry (MS) The molecular ion peak should correspond to the calculated molecular weight of the N-alkylated product.
Infrared (IR) Spectroscopy A decrease in the intensity of the N-H stretching bands of the primary amine and the appearance of a new N-H stretch for the secondary amine (if mono-alkylated).

Alternative Synthetic Strategies

While direct alkylation is a common method, other strategies can be employed, particularly if selective mono-alkylation proves challenging or if different functional groups are desired.

Reductive Amination

Reductive amination is a two-step process that involves the formation of an imine or enamine intermediate by reacting the amine with an aldehyde or ketone, followed by in-situ reduction to the corresponding N-alkylated amine.[6][7] This method is often highly selective for mono-alkylation.

reductive_amination start 7-Bromo-1,5-naphthyridin-2-amine + Aldehyde/Ketone imine Imine/Enamine intermediate start->imine Condensation product N-alkylated product imine->product reducing_agent Reducing Agent (e.g., NaBH(OAc)3) reducing_agent->product

Caption: The general scheme for reductive amination.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3][8] While typically used to couple amines with aryl halides, it can be adapted to introduce aryl or heteroaryl groups onto the amino nitrogen of 7-Bromo-1,5-naphthyridin-2-amine.

Troubleshooting and Key Considerations

  • Low Yield: If the reaction yield is low, ensure all reagents and solvents are anhydrous, as water will deactivate the sodium hydride. Increasing the reaction temperature or time may also improve conversion.

  • Over-alkylation: If significant amounts of the di-alkylated product are observed, consider using a less reactive alkylating agent, a milder base (e.g., potassium carbonate), or a stoichiometric amount of the alkyl halide.

  • No Reaction: The 2-amino group on the 1,5-naphthyridine ring is less nucleophilic than a typical aniline due to the electron-withdrawing nature of the heterocyclic system. A strong base is generally required to facilitate the reaction.

Conclusion

The N-alkylation of 7-Bromo-1,5-naphthyridin-2-amine is a fundamental transformation for the synthesis of a diverse range of derivatives with potential applications in drug discovery. The protocol described provides a robust starting point for researchers. Careful consideration of the reaction parameters is essential to achieve the desired product with high selectivity and yield. Further optimization may be necessary depending on the specific alkylating agent used.

References

  • Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(15), 3430. [Link]

  • Wang, Z., Chen, H., & Xiang, H. (2010). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2][8]naphthyrin-5(6H)-one. Molecules, 15(11), 8031-8041. [Link]

  • Al-Tel, T. H. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Indian Journal of Heterocyclic Chemistry, 29(2), 199-203. [Link]

  • Alonso, C., Fuertes, M., & Palacios, F. (2021). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 26(2), 435. [Link]

  • Twitty, C. H., Strieter, E. R., & Buchwald, S. L. (2007). A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides. Journal of the American Chemical Society, 129(37), 11416-11417. [Link]

  • PubChem. (n.d.). 7-Bromo-4-methyl-1,5-naphthyridin-2-amine. Retrieved from [Link]

  • American Chemical Society. (n.d.). N alkylation at sp3 Carbon Reagent Guide. Retrieved from [Link]

  • PubChem. (n.d.). 1,5-Naphthyridin-2-amine. Retrieved from [Link]

  • Rapoport, H., & Batcho, A. D. (1962). 1,5-Naphthyridine and Some of Its Alkyl Derivatives. The Journal of Organic Chemistry, 27(10), 3701-3704. [Link]

  • Sirakanyan, S. N., et al. (2022). Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds. Molecules, 27(11), 3422. [Link]

  • Woelke, A. L., & Fröhlich, R. (2020). Biological Activity of Naturally Derived Naphthyridines. Molecules, 25(23), 5727. [Link]

  • PubChem. (n.d.). 7-Bromo-1-methyl-1,5-naphthyridin-2-one. Retrieved from [Link]

Sources

Pioneering New Fluorophores: An Investigator's Guide to the Synthesis and Application of Fluorescent Probes from 7-Bromo-1,5-naphthyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of the 1,5-Naphthyridine Scaffold

The quest for novel fluorophores with tunable photophysical properties is a cornerstone of advancements in biological imaging, diagnostics, and drug discovery. The 1,5-naphthyridine core, a nitrogen-containing heterocyclic system, presents a compelling yet underexplored scaffold for the development of fluorescent probes. Its rigid, planar structure and electron-deficient nature provide a robust platform for creating molecules with intriguing photophysical characteristics. The strategic functionalization of this core allows for the modulation of its electronic properties, leading to fluorophores with tailored absorption and emission profiles.

This application note serves as an investigator's guide to the rational design, synthesis, and characterization of novel fluorescent probes derived from 7-Bromo-1,5-naphthyridin-2-amine . While this specific precursor is not yet widely represented in the literature for this application, its structure offers a prime opportunity for innovation. The bromine atom at the 7-position serves as a versatile handle for the introduction of various aryl, heteroaryl, or amino moieties via well-established palladium-catalyzed cross-coupling reactions. The amino group at the 2-position can also be further functionalized, offering a dual approach to probe development.

This guide will provide a comprehensive overview of the synthetic strategies and detailed, state-of-the-art protocols for the derivatization of 7-Bromo-1,5-naphthyridin-2-amine, empowering researchers to explore this promising class of fluorophores.

Synthetic Strategies: Accessing Novel 1,5-Naphthyridine Derivatives

The key to unlocking the potential of 7-Bromo-1,5-naphthyridin-2-amine lies in the strategic modification of its core structure. The two most powerful and versatile methods for achieving this are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These palladium-catalyzed reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds, respectively, at the 7-position of the naphthyridine ring.

Suzuki-Miyaura Coupling: Forging C-C Bonds to Aryl and Heteroaryl Systems

The Suzuki-Miyaura coupling is a robust method for introducing aryl or heteroaryl substituents, which can extend the π-conjugated system of the naphthyridine core, leading to red-shifted absorption and emission spectra.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 7-Bromo-1,5-naphthyridin-2-amine

Materials:

  • 7-Bromo-1,5-naphthyridin-2-amine

  • Aryl- or heteroaryl-boronic acid or boronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water, DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add 7-Bromo-1,5-naphthyridin-2-amine (1.0 eq), the aryl- or heteroaryl-boronic acid/ester (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Add the palladium catalyst (2-5 mol%).

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 7-aryl-1,5-naphthyridin-2-amine.

Buchwald-Hartwig Amination: Introducing Nitrogen-based Functional Groups

The Buchwald-Hartwig amination allows for the introduction of primary or secondary amines at the 7-position. This can be used to attach a variety of functional groups, including those that can act as recognition moieties for specific analytes.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of 7-Bromo-1,5-naphthyridin-2-amine

Materials:

  • 7-Bromo-1,5-naphthyridin-2-amine

  • Primary or secondary amine

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, BINAP)

  • Base (e.g., NaOtBu, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add the palladium precursor (1-3 mol%), the phosphine ligand (1.2-4 mol%), and the base (1.4-2.0 eq).

  • Seal the flask, then evacuate and backfill with an inert gas (repeat three times).

  • Add the anhydrous solvent via syringe.

  • Add 7-Bromo-1,5-naphthyridin-2-amine (1.0 eq) and the amine (1.2-1.5 eq).

  • Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Synthetic Workflow

Synthetic_Workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination Start_Suzuki 7-Bromo-1,5-naphthyridin-2-amine Reagents_Suzuki Aryl/Heteroaryl Boronic Acid/Ester Pd Catalyst, Base Start_Suzuki->Reagents_Suzuki C-C Coupling Product_Suzuki 7-Aryl-1,5-naphthyridin-2-amine (Novel Fluorophore) Reagents_Suzuki->Product_Suzuki Start_Buchwald 7-Bromo-1,5-naphthyridin-2-amine Reagents_Buchwald Primary/Secondary Amine Pd Catalyst, Ligand, Base Start_Buchwald->Reagents_Buchwald C-N Coupling Product_Buchwald 7-(N-Substituted)-1,5-naphthyridin-2-amine (Novel Fluorophore) Reagents_Buchwald->Product_Buchwald caption Synthetic pathways from 7-Bromo-1,5-naphthyridin-2-amine.

Figure 1: General synthetic workflows for the functionalization of 7-Bromo-1,5-naphthyridin-2-amine via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Characterization of Novel Fluorophores: A Photophysical Deep Dive

Once a novel 7-substituted-1,5-naphthyridin-2-amine has been synthesized and purified, a thorough characterization of its photophysical properties is essential to understand its potential as a fluorescent probe.

Key Photophysical Parameters and Their Significance:

ParameterSymbolDescriptionImportance
Molar Absorptivity ε (epsilon)A measure of how strongly a chemical species absorbs light at a given wavelength.A high molar absorptivity is desirable for a bright fluorescent probe, as it indicates efficient light absorption.
Maximum Absorption Wavelength λabs,maxThe wavelength at which a substance has its strongest photon absorption.Determines the optimal excitation wavelength for the fluorophore.
Maximum Emission Wavelength λem,maxThe wavelength at which the fluorophore emits light most intensely.Defines the color of the fluorescence.
Stokes Shift ΔλThe difference in wavelength between the maximum absorption and maximum emission.A large Stokes shift is advantageous as it minimizes self-quenching and improves the signal-to-noise ratio.
Fluorescence Quantum Yield ΦFThe ratio of photons emitted to photons absorbed.A measure of the efficiency of the fluorescence process. A higher quantum yield corresponds to a brighter probe.
Fluorescence Lifetime τ (tau)The average time the molecule spends in the excited state before returning to the ground state.Can be sensitive to the local environment and is useful for advanced imaging techniques like Fluorescence Lifetime Imaging Microscopy (FLIM).

Experimental Protocol: Photophysical Characterization

  • Sample Preparation: Prepare dilute solutions (micromolar range) of the synthesized compound in a range of solvents of varying polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, methanol, water) to assess solvatochromic effects.

  • UV-Vis Absorption Spectroscopy: Record the absorption spectra of the solutions to determine the maximum absorption wavelength (λabs,max) and calculate the molar absorptivity (ε) using the Beer-Lambert law.

  • Fluorescence Spectroscopy: Record the emission spectra by exciting the sample at its λabs,max to determine the maximum emission wavelength (λem,max) and calculate the Stokes shift.

  • Quantum Yield Determination: Measure the fluorescence quantum yield relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).

  • Fluorescence Lifetime Measurement: Use time-correlated single-photon counting (TCSPC) to determine the fluorescence lifetime (τ).

Application as a Fluorescent Probe: A Hypothetical Sensing Mechanism

The newly synthesized 7-substituted-1,5-naphthyridin-2-amines can be designed to function as "turn-on" or "turn-off" fluorescent sensors for specific analytes. For instance, a probe with a suitable metal-chelating moiety introduced at the 7-position via Suzuki coupling could exhibit fluorescence quenching in its free state and a significant enhancement upon binding to a target metal ion due to chelation-enhanced fluorescence (CHEF).

Sensing_Mechanism cluster_mechanism Hypothetical 'Turn-On' Sensing Probe_Free Probe (Low Fluorescence) Analyte Target Analyte (e.g., Metal Ion) Probe_Free->Analyte + Analyte Probe_Bound Probe-Analyte Complex (High Fluorescence) Analyte->Probe_Bound Binding caption Chelation-Enhanced Fluorescence (CHEF) mechanism.

Figure 2: A conceptual diagram of a 'turn-on' fluorescent sensing mechanism where the binding of a target analyte to the 1,5-naphthyridine-based probe leads to an increase in fluorescence intensity.

Conclusion and Future Directions

While the use of 7-Bromo-1,5-naphthyridin-2-amine in the synthesis of fluorescent probes is a nascent field, the potential for discovery is significant. The robust and versatile synthetic methodologies of Suzuki-Miyaura coupling and Buchwald-Hartwig amination provide a clear path for the creation of a diverse library of novel fluorophores based on the 1,5-naphthyridine scaffold. Through systematic synthesis and rigorous photophysical characterization, researchers can unlock the potential of this compound to create the next generation of fluorescent probes for a wide range of applications in science and medicine. This guide provides the foundational knowledge and protocols to embark on this exciting area of research.

References

A comprehensive list of references for the principles and protocols described herein would be compiled from authoritative sources in organic synthesis and fluorescence spectroscopy. For the purpose of this guide, key search terms for relevant literature include: "Suzuki-Miyaura coupling," "Buchwald-Hartwig amination," "photophysical characterization of fluorophores," "fluorescent chemosensors," and "naphthyridine fluorescence." Researchers should consult primary literature and review articles on these topics for detailed experimental conditions and theoretical background.

Troubleshooting & Optimization

Technical Support Center: Optimization of Suzuki Coupling for 7-Bromo-1,5-naphthyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 7-Bromo-1,5-naphthyridin-2-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this challenging yet valuable heterocyclic building block. The unique electronic and structural properties of this substrate, namely the presence of multiple Lewis-basic nitrogen atoms, can lead to common pitfalls such as catalyst inhibition and low reaction yields.

This document moves beyond standard protocols to provide a deeper understanding of the reaction's intricacies. We will explore the causality behind procedural choices and offer robust troubleshooting strategies to empower you to optimize this transformation effectively.

Troubleshooting Guide: From Reaction Failure to Success

This section addresses the most common issues encountered during the Suzuki coupling of 7-Bromo-1,5-naphthyridin-2-amine in a direct question-and-answer format.

Issue 1: Low to No Conversion of Starting Material

Q: I've set up my Suzuki reaction with 7-Bromo-1,5-naphthyridin-2-amine, but my TLC/LC-MS analysis shows only starting material, even after several hours at elevated temperatures. What's going wrong?

This is the most frequent challenge and typically points to one of three areas: catalyst activity, reagent integrity, or suboptimal reaction conditions.

A: Probable Causes & Step-by-Step Solutions:

  • Catalyst Inhibition or Deactivation: The 1,5-naphthyridine core is notoriously problematic due to the presence of two nitrogen atoms. The lone pair of electrons on these nitrogens can coordinate strongly to the palladium center, effectively poisoning the catalyst and stalling the catalytic cycle.[1][2] The 2-amino group further complicates this by adding another potential coordination site.

    • Solution 1 (Catalyst & Ligand Selection): Standard catalysts like Pd(PPh₃)₄ may be ineffective. The key is to use a palladium precatalyst paired with a bulky, electron-rich phosphine ligand. These ligands accelerate the rate-determining oxidative addition step and sterically hinder the coordination of the naphthyridine nitrogen to the palladium center.[3] Consider screening modern ligand systems known for their success with heteroaromatic substrates.

Catalyst/Ligand SystemTypical Loading (mol%)Rationale
Pd₂(dba)₃ with XPhos or SPhos1-5% Pd, 2-10% LigandBuchwald ligands are designed for challenging couplings, promoting fast oxidative addition.
Pd[P(tBu)₃]₂2-5%Trialkylphosphine ligands are highly electron-donating and effective for electron-deficient halides.[4]
XPhos Pd G2/G3 Precatalyst1-5%Bench-stable precatalysts ensure accurate dosing and rapid formation of the active Pd(0) species.[5]
  • Poor Reagent Quality: The Suzuki reaction is highly sensitive to the quality of all its components.

    • Solution 2 (Reagent Validation):

      • Boronic Acid/Ester: Boronic acids, especially heteroaryl ones, are prone to degradation via protodeboronation.[1][6] Use freshly purchased or recrystallized boronic acid. For improved stability, switch to the corresponding pinacol boronate ester or a potassium trifluoroborate salt.[7]

      • Base: The base must be anhydrous and finely powdered to ensure sufficient reactivity and solubility. Clumps of base have low surface area and are ineffective. Grind your base (e.g., K₂CO₃, K₃PO₄) before use.[3]

      • Solvent: Solvents must be anhydrous and thoroughly deoxygenated. Oxygen in the reaction mixture will rapidly and irreversibly oxidize the active Pd(0) catalyst to inactive Pd(II) species.[7]

  • Suboptimal Reaction Conditions: The interplay between base, solvent, and temperature is critical.

    • Solution 3 (Systematic Optimization): If your catalyst and reagents are of high quality, screen reaction parameters. A mixture of an organic solvent and water is often necessary to dissolve the organic substrate and the inorganic base.[8]

      • Solvent Systems to Screen: Start with 1,4-Dioxane/H₂O (4:1), Toluene/H₂O (4:1), or DMF/H₂O (4:1).[7][8][9]

      • Bases to Screen: K₂CO₃ is a good starting point. If it fails, move to a stronger base like K₃PO₄ or Cs₂CO₃.[8][10]

      • Temperature: Begin trials at 80-100 °C. Insufficient heat can prevent the reaction from initiating, but excessively high temperatures (>120 °C) can accelerate catalyst decomposition.[7]

Issue 2: Significant Formation of Side Products

Q: My reaction is working, but I'm seeing large amounts of dehalogenated starting material (7-H-1,5-naphthyridin-2-amine) and/or homocoupled boronic acid. How can I suppress these side reactions?

A: Probable Causes & Targeted Solutions:

  • Dehalogenation: The replacement of the bromine atom with hydrogen is a common side reaction. It often arises from palladium hydride species, which can be generated from reactions with trace water, the amine substrate itself, or certain solvents.[2][11]

    • Solution: Ensure your solvent is not only dry but also rigorously degassed. Use a robust inert atmosphere (Argon is preferred over Nitrogen). Sometimes, changing the base or lowering the reaction temperature can mitigate this pathway.

  • Protodeboronation: This is the cleavage of the C-B bond of your boronic acid by a proton source, rendering it inactive for cross-coupling. It is particularly problematic with aqueous bases and high temperatures.[1][6]

    • Solution:

      • Use a more stable boron reagent like a pinacol ester .

      • Minimize reaction time. Monitor the reaction closely and work it up as soon as the starting material is consumed.

      • Consider anhydrous conditions. Using a soluble organic base like potassium trimethylsilanolate (TMSOK) in a solvent like 1,4-dioxane can prevent this issue, sometimes with additives like trimethyl borate to aid solubility and prevent catalyst poisoning.[6]

  • Homocoupling of Boronic Acid (Biaryl Formation): This side reaction is almost always a consequence of oxygen in the reaction flask, which promotes a different catalytic cycle leading to the undesired biaryl product.[1]

    • Solution: This strongly indicates inadequate degassing. Use a more rigorous degassing method, such as three to four "freeze-pump-thaw" cycles, especially for larger-scale reactions.[12] Ensure a positive pressure of inert gas is maintained throughout the entire reaction.

Experimental Workflow & Visualization

To aid in your experimental design and troubleshooting, the following diagrams illustrate the core catalytic cycle and a logical workflow for addressing common issues.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Rate-Limiting Step ArBr 7-Bromo-1,5-naphthyridin-2-amine (Ar-Br) ArBr->OxAdd PdII_Complex Ar-Pd(II)L₂-Br OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation Boronic R-B(OR)₂ Boronic->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation Activates Boron PdII_ArR Ar-Pd(II)L₂-R Transmetalation->PdII_ArR RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 Catalyst Regeneration Product Product (Ar-R) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.[10][13]

Troubleshooting_Workflow Start Low or No Conversion? CheckCatalyst 1. Check Catalyst System - Use bulky, e⁻-rich ligands (XPhos) - Use stable precatalyst (Pd G2/G3) Start->CheckCatalyst Yes CheckReagents 2. Verify Reagent Quality - Use fresh boronic acid/ester - Ensure base is dry & powdered - Use anhydrous, degassed solvent CheckCatalyst->CheckReagents CheckConditions 3. Optimize Conditions - Screen Base (K₂CO₃ → K₃PO₄) - Screen Solvent (Dioxane/H₂O) - Adjust Temperature (80-100 °C) CheckReagents->CheckConditions Success Reaction Optimized CheckConditions->Success

Sources

Technical Support Center: Purification of Brominated Naphthyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of brominated naphthyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable heterocyclic building blocks. As a Senior Application Scientist, I have compiled this resource based on established chemical principles and field-proven troubleshooting strategies to help you navigate the common pitfalls associated with the purification of these compounds. Our goal is to move beyond simple protocols and provide a deeper understanding of the "why" behind each step, empowering you to optimize your purification strategy for maximum yield and purity.

Introduction: The Purification Challenge

Brominated naphthyridines are critical intermediates in drug discovery, offering a synthetically versatile scaffold. However, their purification is often non-trivial. The inherent basicity of the nitrogen atoms, coupled with the potential for isomer formation and product degradation, presents a unique set of challenges. This guide provides a structured approach to tackling these issues head-on.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries encountered during the purification of brominated naphthyridines.

Q1: My crude brominated naphthyridine is a dark, oily residue. What are the likely impurities?

A: The impurity profile of a crude brominated naphthyridine is heavily dependent on the synthetic route and workup procedure. Common impurities include:

  • Over-brominated species: Dibromo- and even tribromo-naphthyridines are frequent byproducts, especially when using aggressive brominating agents like liquid bromine or an excess of N-Bromosuccinimide (NBS).[1]

  • Regioisomers: Depending on the directing groups on the naphthyridine core, bromination can occur at multiple positions, leading to a mixture of constitutional isomers which can be difficult to separate.

  • Unreacted starting material: Incomplete reactions will leave residual naphthyridine starting material.

  • Residual brominating agent and byproducts: Traces of bromine can impart a yellow or brown color. If NBS is used, succinimide will be present and is typically removed during aqueous workup.[2]

  • Degradation products: Brominated naphthyridines can be sensitive to acidic conditions and may degrade on silica gel or during prolonged storage.

Q2: I'm seeing significant peak tailing/streaking when I run a TLC or HPLC of my product. What's causing this?

A: Peak tailing is a classic sign of undesirable secondary interactions between your basic compound and the stationary phase. The nitrogen atoms in the naphthyridine ring are basic and can interact strongly with acidic silanol groups (Si-OH) on the surface of standard silica gel.[3][4] This causes a portion of the analyte to be retained more strongly, resulting in a "tail" on the eluted peak.

Q3: What is the best general-purpose purification technique for brominated naphthyridines?

A: Flash column chromatography on silica gel is the most common and versatile method for the initial purification of brominated naphthyridines on a lab scale.[3] However, for challenging separations (e.g., close-running isomers) or for achieving very high purity (>99%), preparative HPLC is often required.[5] For compounds that are stable solids, recrystallization can be an excellent and highly efficient final purification step.[6]

Troubleshooting and Purification Strategy Selection

Choosing the right purification strategy is critical. The following diagram outlines a decision-making workflow, and the subsequent sections provide detailed troubleshooting for each technique.

Purification_Workflow start Crude Brominated Naphthyridine tlc Analyze by TLC/LCMS (Assess complexity & polarity) start->tlc decision1 Is the major spot well-separated from impurities? tlc->decision1 column_chrom Flash Column Chromatography decision1->column_chrom Yes prep_hplc Preparative HPLC (for isomers/trace impurities) decision1->prep_hplc No (close spots/ isomers) decision2 Is purity >98% and compound is solid? column_chrom->decision2 recrystallize Recrystallization decision2->recrystallize Yes final_product Pure Product decision2->final_product No (liquid or already pure) recrystallize->final_product prep_hplc->final_product

Caption: Decision workflow for selecting a purification method.

In-Depth Troubleshooting Guides

Flash Column Chromatography

This is the workhorse technique for most purifications. Success hinges on proper setup and troubleshooting.

Common Problem 1: Peak Tailing and Poor Resolution

  • Causality: The basic nitrogen atoms of the naphthyridine ring are interacting with acidic silanol groups on the silica surface, leading to tailing. This broadens peaks and reduces separation efficiency.[4]

  • Solution: Mobile Phase Modification. The most effective solution is to add a small amount of a basic modifier to your eluent to suppress the ionization of the silanol groups.

    • Triethylamine (TEA): Add 0.1-1% TEA to your mobile phase. TEA is a volatile base that will compete with your compound for binding to the acidic sites on the silica, resulting in sharper peaks and better separation.[3][7]

    • Ammonia Solution: A 1-2% solution of 7N ammonia in methanol can be used as a polar modifier in your eluent system (e.g., in a dichloromethane/methanol gradient).

Common Problem 2: Compound Degradation on the Column

  • Causality: The slightly acidic nature of standard silica gel can catalyze the degradation of sensitive brominated compounds.[8] This can manifest as new spots appearing on TLC during fractionation or low overall recovery.

  • Solutions:

    • Use Deactivated Silica: Purchase commercially available deactivated (neutral) silica gel.

    • Minimize Residence Time: Run the column slightly faster (if separation allows) to reduce the time your compound is in contact with the stationary phase.

    • Test for Stability: Before committing to a large-scale column, spot your compound on a silica TLC plate and let it sit for 30-60 minutes before developing. If a new baseline spot appears, your compound is likely degrading on silica.

Experimental Protocol: Column Chromatography of a Brominated Naphthyridine

This protocol is adapted from established methods for similar halogenated heterocycles and should be optimized for your specific compound.[9]

  • TLC Analysis & Solvent System Selection:

    • Develop a solvent system that provides a retention factor (Rf) of ~0.2-0.3 for your target compound. A good starting point is a mixture of hexane and ethyl acetate.

    • If peak tailing is observed, add 0.5% triethylamine to the TLC solvent mixture and re-run.

  • Column Packing (Slurry Method):

    • Plug the bottom of a glass column with cotton or glass wool and add a thin layer of sand.[10][11]

    • In a beaker, prepare a slurry of silica gel in your initial, least polar mobile phase.

    • Pour the slurry into the column, tapping the side to dislodge air bubbles and ensure even packing. Allow the silica to settle, draining excess solvent until the solvent level is just above the silica bed.

    • Add a protective layer of sand on top of the silica bed.[10]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution (approx. 2-3 times the mass of your crude product).

    • Evaporate the solvent on a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the prepared column.[5]

  • Elution and Fraction Collection:

    • Carefully add your mobile phase to the column.

    • Apply gentle pressure (flash chromatography) to achieve a steady flow rate.

    • Collect fractions and monitor by TLC to identify those containing your pure product.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure.

Recrystallization

Recrystallization is a powerful technique for achieving high purity, especially for removing small amounts of closely related impurities from a solid product.

Common Problem: Compound "Oiling Out" Instead of Crystallizing

  • Causality: This occurs when the solution becomes supersaturated at a temperature above the melting point of your compound, or if significant impurities are depressing the melting point. The compound comes out of solution as a liquid instead of a solid.

  • Solutions:

    • Increase Solvent Volume: Add more hot solvent to dissolve the oil, then allow it to cool more slowly.[3]

    • Use a Lower Boiling Point Solvent System: This ensures the dissolution temperature is below the compound's melting point.[12]

    • Employ a Solvent/Anti-Solvent System: Dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble), then slowly add a miscible "anti-solvent" (in which it is poorly soluble) at a slightly elevated temperature until the solution becomes turbid. Then, allow it to cool slowly.[13]

Experimental Protocol: Solvent Screening for Recrystallization

  • Place approximately 20-30 mg of your crude solid into several small test tubes.

  • To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetonitrile, water) dropwise at room temperature until about 0.5 mL is added.[2][13]

  • If the solid dissolves at room temperature, the solvent is too good and is unsuitable for single-solvent recrystallization.

  • If the solid does not dissolve, heat the test tube gently. If it dissolves when hot, this is a potentially good solvent.

  • Allow the hot solutions to cool slowly to room temperature, then place them in an ice bath. The solvent that yields the most crystalline solid with the least amount of color in the supernatant (mother liquor) is the best choice.

Table 1: Common Recrystallization Solvents for Polar Aromatic Compounds [14]

Solvent(s)PolarityComments
Ethanol/WaterPolar ProticA versatile system. Dissolve in hot ethanol, add hot water dropwise until cloudy, then cool.
Ethyl Acetate/HexanePolar Aprotic / NonpolarGood for moderately polar compounds. Dissolve in hot ethyl acetate, add hexane.
TolueneNonpolar AromaticCan be effective for aromatic compounds, especially for removing more polar impurities.
AcetonitrilePolar AproticOften a good choice for compounds with multiple aromatic rings.
Preparative High-Performance Liquid Chromatography (Prep HPLC)

Prep HPLC is the ultimate tool for challenging separations, such as resolving regioisomers or removing trace impurities to achieve >99.5% purity.[15][16]

Common Problem: Poor Separation of Isomers

  • Causality: Constitutional isomers often have very similar polarities, making them difficult to separate on standard silica gel.

  • Solution: Method Development and Column Selection.

    • Reverse-Phase HPLC: This is often the method of choice. A C18 column with a mobile phase of water and acetonitrile or methanol is a good starting point.[3]

    • Mobile Phase Modifiers: Adding an acid like formic acid (FA) or trifluoroacetic acid (TFA) (typically 0.1%) to the mobile phase can improve the peak shape of basic compounds by ensuring they are consistently protonated.

    • Scouting Gradients: Start with a broad gradient (e.g., 5% to 95% acetonitrile over 15 minutes) on an analytical scale to determine the approximate retention time of your isomers. Then, run a shallower gradient around that retention time to improve resolution.[17]

Common Problem: Low Recovery After Purification

  • Causality: This can be due to several factors, including compound instability in the mobile phase, irreversible adsorption to the column, or precipitation.

  • Solutions:

    • Check pH Stability: Ensure your compound is stable at the pH of your mobile phase (especially if using TFA, which is strongly acidic).

    • Solubility: Make sure your compound is soluble in the mobile phase across the entire gradient range to prevent it from precipitating on the column.

    • Column Flushing: After your run, flush the column with a strong solvent (like isopropanol) to ensure all your compound has eluted.

HPLC_Troubleshooting start Poor Peak Shape (Tailing) cause1 Secondary Interactions with Silica (for Normal Phase) start->cause1 cause2 Analyte is Partially Ionized (for Reverse Phase) start->cause2 solution1 Add TEA (0.1-1%) to Mobile Phase cause1->solution1 solution2 Adjust Mobile Phase pH (Add 0.1% TFA or Formic Acid) cause2->solution2

Sources

Technical Support Center: Synthesis of 7-Bromo-1,5-naphthyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 7-Bromo-1,5-naphthyridin-2-amine. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic building block. Our goal is to provide in-depth, field-proven insights to help you troubleshoot common side reactions, identify impurities, and optimize your synthetic route for higher purity and yield.

This document moves beyond standard protocols to explain the mechanistic origins of common side products, offering logical, evidence-based solutions to challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

This section addresses the most common issues researchers face during the synthesis of 7-Bromo-1,5-naphthyridin-2-amine.

Question 1: My LC-MS analysis shows a peak with a mass corresponding to a di-bromo amino-naphthyridine (M+78/80 relative to the product). What is this impurity and how is it formed?

Answer: This impurity is almost certainly an over-brominated side product, most likely 3,7-dibromo-1,5-naphthyridin-2-amine .

  • Causality: This side product typically arises when the synthesis involves the bromination of a pre-existing 2-amino-1,5-naphthyridine scaffold. The amino group is a strong activating group, making the heterocyclic ring highly susceptible to further electrophilic substitution. The C3 position is electronically activated by the C2-amino group, making it a prime site for a second bromination event. Using even a slight excess of a brominating agent like N-Bromosuccinimide (NBS) or liquid bromine can lead to the formation of this di-bromo impurity.[1] Over-zealous radical bromination is a common challenge, often resulting in a mixture of mono- and di-halogenated products that can be difficult to separate.[2]

  • Preventative Strategy:

    • Control Stoichiometry: Use no more than 1.0 to 1.05 equivalents of your brominating agent.

    • Reaction Temperature: Perform the bromination at low temperatures (e.g., 0 °C to room temperature) to reduce the reaction rate and improve selectivity.

    • Synthetic Route: A more robust strategy is to introduce the bromine atom before the amine. Syntheses starting from a pre-brominated naphthyridine or naphthyridinone are generally easier to control and avoid this specific side product.

Question 2: I am attempting a direct amination on a 7-bromo-1,5-naphthyridine precursor and my yield is low. I've isolated a significant side product with the same mass as my target compound but with a different retention time and NMR spectrum. What is it?

Answer: You have likely synthesized the positional isomer, 7-Bromo-1,5-naphthyridin-4-amine .[3]

  • Causality: The 1,5-naphthyridine ring system has two primary sites susceptible to nucleophilic attack: C2 and C4.[4] In reactions like the Chichibabin amination (using NaNH₂ or KNH₂), the outcome is governed by a delicate balance between kinetic and thermodynamic control. While C2 is often the kinetically favored site of attack, elevating the temperature can allow for equilibration to the thermodynamically more stable C4-adduct, which upon oxidation or hydride elimination, yields the 4-amino isomer.[4][5]

  • Preventative Strategy:

    • Lower Temperature: For Chichibabin-type reactions, using potassium amide (KNH₂) in liquid ammonia at low temperatures (-35 to -45 °C) strongly favors the formation of the 2-amino isomer (kinetic product).[4][6]

    • Employ a Directed Synthesis: The most reliable method to avoid isomeric mixtures is to use a synthetic route where the amine functionality is unambiguously installed. A Buchwald-Hartwig amination of a 2,7-dihalo-1,5-naphthyridine precursor provides excellent regioselectivity for the C2 position.[1][7]

Question 3: During my palladium-catalyzed (Buchwald-Hartwig) amination of a 2,7-dihalo-1,5-naphthyridine, I'm observing a significant amount of a de-brominated side product, 2-amino-1,5-naphthyridine. What is causing this?

Answer: This side product is the result of hydrodehalogenation , a well-known competitive pathway in palladium-catalyzed cross-coupling reactions.[8]

  • Causality: The catalytic cycle of the Buchwald-Hartwig amination involves several intermediates. An unproductive side reaction can occur where the palladium-amide complex undergoes β-hydride elimination instead of the desired reductive elimination. This process effectively replaces the halogen with a hydrogen atom.[8] This is often exacerbated by certain bases, solvents, or the presence of moisture.

  • Preventative Strategy:

    • Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, t-BuXPhos) which are known to promote the desired reductive elimination pathway over side reactions.[9][10]

    • Base Selection: While strong bases like NaOtBu are effective, they can sometimes promote hydrodehalogenation. Screening weaker inorganic bases like Cs₂CO₃ or K₃PO₄ may suppress this side reaction.

    • Anhydrous Conditions: Ensure your solvent and reagents are scrupulously dry. Water can interfere with the catalytic cycle and promote hydrodehalogenation.

Question 4: My reaction workup is complete, but my product is contaminated with a significant amount of 7-Bromo-1,5-naphthyridin-2(1H)-one. How did this form?

Answer: This impurity arises from the hydrolysis of either a reaction intermediate or the starting material.

  • Causality: Naphthyridine rings, especially when substituted with halogens, can be susceptible to nucleophilic attack by water or hydroxide, particularly under elevated temperatures or non-neutral pH conditions. If your synthesis involves a 2,7-dihalo-1,5-naphthyridine intermediate, this species can undergo hydrolysis during an aqueous workup or if there is residual moisture in the reaction. The resulting 7-bromo-2-hydroxy-1,5-naphthyridine exists in its more stable tautomeric form, 7-Bromo-1,5-naphthyridin-2(1H)-one.[11]

  • Preventative Strategy:

    • Anhydrous Workup: If possible, perform a non-aqueous workup. Quench the reaction with a non-protic solvent and filter off salts.

    • Control pH: During aqueous extractions, avoid strongly basic conditions which can promote nucleophilic aromatic substitution with hydroxide. Maintain a neutral or slightly acidic pH.

    • Temperature Control: Perform the workup and extractions at room temperature or below to minimize the rate of hydrolysis.

Troubleshooting Guide: Summary of Side Products

The following table provides a quick reference for identifying and mitigating common side products in the synthesis of 7-Bromo-1,5-naphthyridin-2-amine.

Observation / Symptom Potential Side Product Probable Cause Recommended Solution
Peak at M+78/80 in MS3,7-Dibromo-1,5-naphthyridin-2-amineOver-bromination of an activated 2-amino-naphthyridine ring.[1][2]Use ≤1.05 eq. of brominating agent; lower reaction temperature; reverse synthetic sequence (brominate first).
Isomer detected (same mass, different RT/NMR)7-Bromo-1,5-naphthyridin-4-amineThermodynamic control in direct amination (e.g., Chichibabin).[3][4]Use kinetic conditions (KNH₂/liq. NH₃, -40 °C); employ a regioselective method like Buchwald-Hartwig amination.[1]
Peak at M-78/80 in MS2-Amino-1,5-naphthyridineHydrodehalogenation during Pd-catalyzed coupling.[8]Use bulky phosphine ligands (e.g., XPhos); screen weaker bases (Cs₂CO₃); ensure anhydrous conditions.[10]
Peak corresponding to M+1 (OH for NH₂) 7-Bromo-1,5-naphthyridin-2(1H)-oneHydrolysis of halo-naphthyridine intermediate during reaction or workup.[11]Use anhydrous reagents and solvents; perform non-aqueous workup; avoid high temperatures and strong bases during extraction.
Insoluble, high MW material; reaction tarringDimerized/Polymeric byproductsDimerization side reaction common in Chichibabin aminations.[12]Use more dilute reaction conditions; avoid excessively high temperatures.
Significant unreacted starting material2,7-Dibromo-1,5-naphthyridineIncomplete reaction; catalyst poisoning; inefficient catalyst system.Increase catalyst/ligand loading; screen different Pd sources, ligands, and bases; increase reaction time or temperature cautiously.
Visualizing Impurity Formation Pathways

The following diagram illustrates the key decision points in troubleshooting the synthesis and how different conditions can lead to common side products.

Troubleshooting_Workflow start Start Synthesis Analysis lcms Analyze Crude Product by LC-MS start->lcms mass_plus_80 Mass at M+78/80? lcms->mass_plus_80 Check Mass Spectrum same_mass Isomer Detected? mass_plus_80->same_mass No sol_overbromination Impurity: Di-bromo Product Cause: Over-bromination Action: Control Stoichiometry mass_plus_80->sol_overbromination Yes mass_minus_80 Mass at M-78/80? same_mass->mass_minus_80 No sol_isomer Impurity: 4-Amino Isomer Cause: Thermodynamic Amination Action: Use Kinetic Conditions same_mass->sol_isomer Yes mass_plus_1 Mass at M+1 (O for N)? mass_minus_80->mass_plus_1 No sol_dehalogenation Impurity: De-bromo Product Cause: Hydrodehalogenation Action: Optimize Catalyst/Base mass_minus_80->sol_dehalogenation Yes sol_hydrolysis Impurity: Naphthyridinone Cause: Hydrolysis Action: Use Anhydrous Conditions mass_plus_1->sol_hydrolysis Yes end_node Pure Product mass_plus_1->end_node No sol_overbromination->end_node sol_isomer->end_node sol_dehalogenation->end_node sol_hydrolysis->end_node

Caption: Troubleshooting workflow for identifying common impurities.

Recommended Protocol: Regioselective Buchwald-Hartwig Amination

This protocol describes the synthesis of 7-Bromo-1,5-naphthyridin-2-amine from 2,7-dibromo-1,5-naphthyridine. This route is recommended for its high regioselectivity and avoidance of isomeric impurities.

Materials:

  • 2,7-Dibromo-1,5-naphthyridine

  • Benzophenone imine

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Hydrochloric acid (2 M aqueous)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Inert Atmosphere: To an oven-dried flask, add 2,7-dibromo-1,5-naphthyridine (1.0 eq.), Xantphos (0.05 eq.), and sodium tert-butoxide (1.4 eq.). Evacuate and backfill the flask with argon or nitrogen three times.

  • Reagent Addition: Add anhydrous toluene via syringe. Stir the resulting suspension for 10 minutes. Add Pd₂(dba)₃ (0.025 eq.) and benzophenone imine (1.2 eq.).

  • Reaction: Heat the reaction mixture to 100-110 °C and stir under an inert atmosphere for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quench and Hydrolysis: After cooling to room temperature, add 2 M aqueous HCl. Stir vigorously for 1-2 hours to hydrolyze the intermediate imine.

  • Workup: Neutralize the mixture by carefully adding saturated sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 7-Bromo-1,5-naphthyridin-2-amine.

Protocol_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Workup cluster_purify Purification p1 Combine Reagents: 2,7-dibromo-1,5-naphthyridine, Xantphos, NaOtBu p2 Establish Inert Atmosphere (Ar/N2) p1->p2 p3 Add Toluene, Pd2(dba)3, & Benzophenone Imine p2->p3 r1 Heat to 110 °C (12-24h) p3->r1 r2 Cool & Quench with 2M HCl r1->r2 r3 Neutralize (NaHCO3) & Extract (EtOAc) r2->r3 f1 Dry, Filter, Concentrate r3->f1 f2 Silica Gel Chromatography f1->f2 f3 Pure Product f2->f3

Caption: Step-by-step workflow for the Buchwald-Hartwig synthesis.

References
  • Wikipedia. Chichibabin reaction. [Link]

  • Grokipedia. Chichibabin reaction.
  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Wageningen University & Research.
  • University of Calgary. The Chemistry of Pyridine.
  • Fuertes, M. et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. [Link]

  • ACS Green Chemistry Institute. Buchwald-Hartwig Amination. [Link]

  • Scientific Update. The Chichibabin amination reaction. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Scientific Update. Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. [Link]

  • YouTube. The Buchwald-Hartwig Amination Reaction. [Link]

  • Ghaffari, M. et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules. [Link]

Sources

Technical Support Center: Synthesis of 7-Bromo-1,5-naphthyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the yield and overcoming common challenges in the synthesis of 7-Bromo-1,5-naphthyridin-2-amine. This document offers in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in established chemical principles.

Introduction

The 7-Bromo-1,5-naphthyridin-2-amine scaffold is a valuable building block in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other therapeutic agents. However, its synthesis can present challenges, often leading to suboptimal yields and purification difficulties. This guide is designed to provide practical, experience-based solutions to common issues encountered during the synthesis of this important intermediate.

Recommended Synthetic Approach: Selective Buchwald-Hartwig Amination

The recommended and most reliable method for the synthesis of 7-Bromo-1,5-naphthyridin-2-amine is a selective mono-amination of 2,7-dibromo-1,5-naphthyridine. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction ideal for the formation of C-N bonds.[1][2][3][4] The selectivity for amination at the C2 position over the C7 position is generally favored due to the electronic properties of the 1,5-naphthyridine ring system.

Visualizing the Workflow: From Starting Material to Final Product

Synthesis_Workflow cluster_reagents Key Reagents 2,7-dibromo-1,5-naphthyridine 2,7-dibromo-1,5-naphthyridine Reaction_Mixture Reaction_Mixture 2,7-dibromo-1,5-naphthyridine->Reaction_Mixture Step 1: Reagent Addition Heating_and_Stirring Heating_and_Stirring Reaction_Mixture->Heating_and_Stirring Step 2: Reaction Workup_and_Extraction Workup_and_Extraction Heating_and_Stirring->Workup_and_Extraction Step 3: Quenching & Isolation Purification Purification Workup_and_Extraction->Purification Step 4: Chromatography 7-Bromo-1,5-naphthyridin-2-amine 7-Bromo-1,5-naphthyridin-2-amine Purification->7-Bromo-1,5-naphthyridin-2-amine Final Product Pd_Catalyst Pd2(dba)3 Ligand Xantphos Base NaOtBu Amine_Source Benzophenone imine Troubleshooting_Guide Problem Problem Low_Yield Low_Yield Problem->Low_Yield Issue Incomplete_Reaction Incomplete_Reaction Problem->Incomplete_Reaction Issue Side_Products Side_Products Problem->Side_Products Issue Potential_Cause Potential_Cause Solution Solution Cause1 Inactive Catalyst? Low_Yield->Cause1 Possible Reason Cause2 Inefficient Ligand? Low_Yield->Cause2 Possible Reason Cause3 Base Degradation? Low_Yield->Cause3 Possible Reason Solution1a Use fresh Pd2(dba)3 or pre-catalyst. Cause1->Solution1a Action Solution1b Ensure inert atmosphere is maintained. Cause1->Solution1b Action Solution2 Try alternative phosphine ligands (e.g., RuPhos). Cause2->Solution2 Action Solution3 Use freshly opened, high-purity NaOtBu. Cause3->Solution3 Action Cause4 Insufficient Reaction Time/Temp? Incomplete_Reaction->Cause4 Possible Reason Solution4a Increase reaction time and monitor by TLC/LC-MS. Cause4->Solution4a Action Solution4b Increase temperature in 5-10°C increments. Cause4->Solution4b Action Cause5 Hydrodehalogenation? Side_Products->Cause5 Possible Reason Cause6 Diamination? Side_Products->Cause6 Possible Reason Solution5 Lower reaction temperature; ensure high-purity reagents. Cause5->Solution5 Action Solution6 Use a slight excess of the starting dibromide. Cause6->Solution6 Action

Sources

troubleshooting 7-Bromo-1,5-naphthyridin-2-amine reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, medicinal chemists, and drug development professionals working with 7-Bromo-1,5-naphthyridin-2-amine. As a bifunctional heterocyclic compound, it serves as a valuable building block, primarily in palladium-catalyzed cross-coupling reactions. However, its unique electronic properties and the presence of both an amino and a bromo group on the N-heterocyclic core can present specific challenges. This document provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the successful execution of your synthetic protocols.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your reactions. Each answer provides a mechanistic rationale and actionable solutions.

Question 1: My Suzuki-Miyaura coupling reaction shows low to no conversion of the starting material. What are the likely causes and how can I fix it?

Answer:

Failure to achieve conversion in a Suzuki-Miyaura coupling with 7-Bromo-1,5-naphthyridin-2-amine typically points to issues within the catalytic cycle. The naphthyridine nitrogen atoms and the free amine can interact with the palladium center, complicating catalysis. Here is a systematic approach to troubleshooting:

  • Inactive Catalyst: The active catalyst is a Pd(0) species, which is often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂.[1][2] If this reduction is inefficient, the catalytic cycle never begins.

    • Solution: Consider using a dedicated Pd(0) source like Pd₂(dba)₃ or a pre-formed catalyst with bulky phosphine ligands. Ensure your reagents and solvents are sufficiently pure, as impurities can inhibit catalyst formation.

  • Inappropriate Ligand Choice: The ligand is critical for stabilizing the palladium center and facilitating the key steps of oxidative addition and reductive elimination.[3] The N-heterocyclic substrate may require a specific class of ligand.

    • Solution: Employ electron-rich, sterically hindered phosphine ligands. For N-heterocyclic substrates, biarylphosphine ligands (e.g., SPhos, XPhos) or bulky trialkylphosphines (e.g., P(tBu)₃) are often superior to simpler ligands like PPh₃.[4] These ligands promote the crucial, often rate-limiting, reductive elimination step.

  • Base and Solvent Incompatibility: The base is not just a stoichiometric reagent; it plays a crucial role in the transmetalation step, forming the boronate species [R-B(OH)₃]⁻.[4][5] The choice of base and solvent system must be compatible.

    • Solution: A common system is K₂CO₃ or Cs₂CO₃ in a solvent mixture like 1,4-dioxane/water or DME/water.[6] If your substrate or product is sensitive to water, anhydrous conditions with a base like K₃PO₄ or KF can be effective. The solubility of the inorganic base can be a factor; Cs₂CO₃ is often more soluble in organic solvents than K₂CO₃.

  • Boronic Acid Decomposition: Arylboronic acids can undergo protodeboronation (replacement of the B(OH)₂ group with hydrogen) or form inactive trimeric boroxines, especially under prolonged heating or acidic conditions.

    • Solution: Use a slight excess (1.2-1.5 equivalents) of the boronic acid. Ensure your reaction medium is basic. If decomposition is suspected, consider using the more stable boronate esters (e.g., pinacol esters).

Question 2: I am observing a significant amount of a side product where the bromine atom is replaced by hydrogen (hydrodehalogenation). How can I prevent this?

Answer:

Hydrodehalogenation (or protodebromination) is a common side reaction in palladium-catalyzed couplings. It typically arises from two main pathways: (a) reaction of an intermediate with a hydride source or (b) a competing catalytic cycle involving β-hydride elimination.

  • Source of Hydride: Trace water, alcohols (if used as solvent), or the amine itself can serve as a hydride source. The base can also play a role in generating palladium-hydride species.

    • Solution: Use rigorously dried solvents and reagents. If using an alcohol-based solvent is unavoidable, consider switching to a non-protic solvent like dioxane, toluene, or DMF.

  • Ligand Effects: The choice of ligand can heavily influence the rate of hydrodehalogenation versus the desired cross-coupling.

    • Solution: Switch to bulky, electron-rich ligands such as Buchwald's biarylphosphine ligands (e.g., RuPhos, SPhos) or bulky N-heterocyclic carbene (NHC) ligands.[7] These ligands accelerate the rate of reductive elimination, which outcompetes the pathways leading to hydrodehalogenation.

  • Base Selection: Certain bases are more prone to promoting this side reaction.

    • Solution: A weaker base like K₃PO₄ or Cs₂CO₃ is often preferable to strong alkoxides (e.g., NaOtBu) in Suzuki couplings, as the latter can promote pathways that generate palladium hydride species.

Question 3: In my Buchwald-Hartwig amination, the yield is poor, and I see a lot of starting material and some dark, insoluble material (palladium black). What's going wrong?

Answer:

Poor yields and the formation of palladium black in a Buchwald-Hartwig amination suggest catalyst deactivation and/or an inefficient catalytic cycle.[8] The 7-Bromo-1,5-naphthyridin-2-amine substrate has a built-in amino group that could potentially coordinate to the palladium, requiring careful selection of conditions to favor the desired intermolecular coupling.

  • Catalyst Deactivation: Palladium black is precipitated, inactive Pd(0). This occurs when the Pd(0) species is not sufficiently stabilized by the ligand, leading to aggregation.

    • Solution: Increase the ligand-to-palladium ratio (a 2:1 ratio is common for monodentate ligands, 1.1:1 for bidentate). Ensure you are using a ligand known to be effective for C-N bond formation. XantPhos is an exceptionally effective and widely used ligand for Buchwald-Hartwig reactions due to its large bite angle, which promotes the desired reaction pathway.[9][10]

  • Incorrect Base: The Buchwald-Hartwig reaction requires a strong, non-nucleophilic base to deprotonate the amine coupling partner, allowing it to coordinate to the palladium center.[1]

    • Solution: Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are the most common and effective bases.[11] Weaker bases like K₂CO₃ are generally not strong enough to deprotonate the amine efficiently, leading to slow or no reaction.[11]

  • Solvent Choice: The polarity and coordinating ability of the solvent are critical.

    • Solution: Anhydrous, non-protic polar solvents like toluene, dioxane, or THF are standard choices.[11] DMF can sometimes be used but may lead to side reactions at high temperatures.

  • Inhibition by the Substrate's Amino Group: The 2-amino group on the naphthyridine ring could potentially act as a ligand, inhibiting the catalyst.

    • Solution: Using a bulky ligand (like XantPhos or a biarylphosphine) can create a sterically crowded environment around the palladium center that disfavors coordination of the substrate's amino group and promotes coupling with the intended amine partner.

Frequently Asked Questions (FAQs)

Q: What is the general reactivity of the C-Br bond on the 1,5-naphthyridine core?

A: The C-Br bond at the 7-position of the 1,5-naphthyridine ring is activated for palladium-catalyzed cross-coupling reactions. N-heterocycles are generally electron-deficient, which facilitates the oxidative addition of Pd(0) to the C-Br bond, a key step in most cross-coupling catalytic cycles.[12] The reactivity order for halides is typically I > Br > Cl, making the bromo-substituted substrate a good balance of reactivity and stability.[5]

Q: Can I perform a Suzuki coupling on this substrate if my boronic acid has base-sensitive functional groups, like an ester?

A: Yes. While strong bases are common, Suzuki couplings can be performed under milder conditions to accommodate sensitive functional groups. Using a weaker base like potassium fluoride (KF) or potassium phosphate (K₃PO₄) can often effect the coupling without causing hydrolysis of esters or other base-labile groups.[4]

Q: How do I effectively remove residual palladium from my final product?

A: Removing palladium to the ppm level, which is often required in pharmaceutical applications, can be challenging.

  • Chromatography: Passing the crude product through a silica gel column is the first step. Sometimes, using a different stationary phase like alumina can be more effective.

  • Aqueous Washes: Washing the organic solution of your product with aqueous solutions of reagents like EDTA, aqueous ammonia, or dilute thiourea can help to chelate and remove palladium salts.

  • Scavengers: For very low levels, commercially available palladium scavengers (resins functionalized with thiols or other chelating groups) can be stirred with a solution of the final compound and then filtered off.

Q: What are the recommended storage conditions for 7-Bromo-1,5-naphthyridin-2-amine?

A: Like many complex organic molecules, it should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture, light, or oxygen. A tightly sealed container in a desiccator or a glovebox is ideal.

Data & Protocols
Table 1: Recommended Starting Conditions for Cross-Coupling Reactions
ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig Amination
Substrate 7-Bromo-1,5-naphthyridin-2-amine (1.0 eq)7-Bromo-1,5-naphthyridin-2-amine (1.0 eq)
Coupling Partner Arylboronic Acid (1.2-1.5 eq)Primary/Secondary Amine (1.2-1.5 eq)
Pd Precatalyst Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%)Pd₂(dba)₃ (1-2.5 mol%) or Pd(OAc)₂ (2-5 mol%)
Ligand SPhos (4-10 mol%) or P(tBu)₃ (4-10 mol%)XantPhos (2-5 mol%) or BINAP (2-5 mol%)
Base K₂CO₃ (2.0-3.0 eq) or Cs₂CO₃ (2.0 eq)NaOtBu (1.5-2.0 eq) or LiHMDS (1.5-2.0 eq)
Solvent 1,4-Dioxane / H₂O (e.g., 4:1 v/v)Toluene or 1,4-Dioxane (anhydrous)
Temperature 80-110 °C90-110 °C
Atmosphere Inert (Argon or Nitrogen)Inert (Argon or Nitrogen)
Experimental Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To a dry Schlenk flask, add 7-Bromo-1,5-naphthyridin-2-amine (1 eq), the arylboronic acid (1.3 eq), and the base (e.g., K₂CO₃, 2.5 eq).

  • Add the palladium precatalyst (e.g., Pd(OAc)₂, 3 mol%) and the phosphine ligand (e.g., SPhos, 6 mol%).

  • Seal the flask with a septum, then evacuate and backfill with argon. Repeat this cycle three times.

  • Under a positive pressure of argon, add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1) via syringe to achieve a concentration of ~0.1 M with respect to the starting amine.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove insoluble salts and palladium residues.

  • Proceed with standard aqueous workup and purification by column chromatography.[6][13]

Experimental Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • To a dry Schlenk flask under an argon atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XantPhos, 4 mol%).

  • Add the anhydrous solvent (e.g., toluene) and stir for 5-10 minutes to allow for catalyst pre-formation.

  • Add 7-Bromo-1,5-naphthyridin-2-amine (1 eq), the amine coupling partner (1.2 eq), and the base (e.g., NaOtBu, 1.5 eq). Note: Add the base last, as it is highly reactive.

  • Seal the flask and place it in a preheated oil bath at 100-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully by adding saturated aqueous NH₄Cl.

  • Dilute with an organic solvent (e.g., ethyl acetate) and proceed with aqueous workup and purification.[10][11]

Visual Guides
Diagrams of Catalytic Cycles & Workflows

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Cycle Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition Complex (Ar-Pd(II)-Br)L2 Pd(0)L2->OxAdd Ar-Br Transmetal Transmetalation Complex (Ar-Pd(II)-Ar')L2 OxAdd->Transmetal Ar'-B(OH)2 + Base RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd(0)L2 Ar-Ar' (Product)

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Buchwald-Hartwig Cycle Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition Complex (Ar-Pd(II)-Br)L2 Pd(0)L2->OxAdd Ar-Br AmineCoord Amine Coordination & Deprotonation (Ar-Pd(II)-NR'R'')L2 OxAdd->AmineCoord HNR'R'' + Base RedElim Reductive Elimination AmineCoord->RedElim RedElim->Pd(0)L2 Ar-NR'R'' (Product)

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting_Workflow start Low / No Yield cat Check Catalyst (Pd(0) vs Pd(II), Purity) start->cat lig Optimize Ligand (Bulky, Electron-Rich) cat->lig base Verify Base/Solvent (Strength, Solubility) lig->base reagents Check Reagent Stability (e.g., Boronic Acid) base->reagents side_rxn Analyze for Side Products (Hydrodehalogenation?) reagents->side_rxn side_rxn->cat If no conversion purify Re-evaluate Purification side_rxn->purify If conversion is ok

Caption: A logical workflow for troubleshooting low-yield reactions.

References
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Kashani, S. K., Jessiman, J. E., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Ghaffari, B., et al. (n.d.). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]

  • Quiroga, J., et al. (n.d.). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. PubMed Central. [Link]

  • Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • National Institutes of Health. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. [Link]

  • Val C. et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. [Link]

  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • American Chemical Society. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry. [Link]

  • University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]

  • PubChem. (n.d.). 7-Bromo-4-methyl-1,5-naphthyridin-2-amine. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

Sources

Technical Support Center: A Guide to Preventing Decomposition of 7-Bromo-1,5-naphthyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 7-Bromo-1,5-naphthyridin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the stability and integrity of this crucial chemical intermediate. Here, you will find troubleshooting advice, frequently asked questions, and detailed protocols to proactively address potential decomposition issues during your experiments.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the handling and stability of 7-Bromo-1,5-naphthyridin-2-amine.

Q1: My freshly dissolved sample of 7-Bromo-1,5-naphthyridin-2-amine shows multiple peaks on the HPLC chromatogram. What could be the cause?

A1: The presence of multiple peaks could indicate the existence of impurities from the synthesis or decomposition of the compound. Common causes for decomposition upon dissolution include the use of a reactive solvent, exposure to light, or inappropriate pH conditions. It is crucial to use high-purity, non-reactive solvents and to protect the solution from light.

Q2: I have noticed a color change in my solid sample of 7-Bromo-1,5-naphthyridin-2-amine over time. Is this a sign of decomposition?

A2: A change in color, such as yellowing or darkening, is often an indicator of chemical degradation. This can be caused by exposure to air (oxidation), light, or elevated temperatures. Proper storage in an inert atmosphere (e.g., under argon or nitrogen), in a light-protected container, and at the recommended temperature is critical to prevent this.

Q3: What are the ideal storage conditions for solid 7-Bromo-1,5-naphthyridin-2-amine?

A3: To ensure long-term stability, the solid compound should be stored in a tightly sealed, opaque container under an inert atmosphere (argon or nitrogen) at a controlled low temperature, typically 2-8°C. Avoid exposure to moisture and light.

Q4: Can I use protic solvents like methanol or ethanol to dissolve 7-Bromo-1,5-naphthyridin-2-amine?

A4: While soluble in some protic solvents, caution is advised. Protic solvents can potentially participate in degradation reactions, especially under prolonged storage or elevated temperatures. If a protic solvent must be used, prepare fresh solutions and use them promptly. For longer-term storage in solution, aprotic solvents like DMSO or DMF are generally preferred, though their purity must be high.

Q5: How can I quickly check for decomposition in my sample?

A5: A rapid check can be performed using Thin Layer Chromatography (TLC) against a reference standard. The appearance of new spots or a significant change in the intensity of the main spot suggests degradation. For a more quantitative assessment, a quick HPLC analysis is recommended.

II. Troubleshooting Guide: Investigating and Mitigating Decomposition

This guide provides a structured approach to identifying the root cause of decomposition and implementing corrective actions.

Issue 1: Unexpected Impurities in a Freshly Prepared Solution

Symptoms:

  • Multiple peaks in the HPLC chromatogram that are not present in the certificate of analysis.

  • Inconsistent reaction outcomes.

  • Lower than expected yield in subsequent synthetic steps.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Solvent Quality Residual impurities in the solvent (e.g., water, peroxides, or acidic/basic contaminants) can catalyze decomposition.Use only high-purity, anhydrous, and peroxide-free solvents. If necessary, purify the solvent before use.
pH Effects The amino and naphthyridine nitrogen atoms are susceptible to protonation or deprotonation, which can influence stability. Extreme pH conditions can catalyze hydrolysis or other degradation pathways.[1]Buffer the solution if the experimental conditions allow, or ensure the pH of the solution is near neutral. Avoid strongly acidic or basic conditions unless required by the reaction protocol.
Photodegradation Aromatic amines and bromo-aromatic compounds can be sensitive to light, leading to the formation of radical species and subsequent degradation.[2][3]Prepare and handle solutions in a laboratory with minimal exposure to direct sunlight or UV sources. Use amber vials or wrap containers in aluminum foil.
Thermal Stress Elevated temperatures during dissolution (e.g., aggressive sonication or heating) can accelerate decomposition.Dissolve the compound at room temperature. If gentle warming is necessary, monitor the temperature closely and minimize the duration of heating.

Workflow for Investigating Solvent-Induced Decomposition:

Caption: Troubleshooting workflow for solvent-induced decomposition.

Issue 2: Degradation of Solid Compound During Storage

Symptoms:

  • Change in physical appearance (color, texture).

  • Poor solubility compared to a fresh batch.

  • Presence of significant impurities in the baseline HPLC analysis of the solid.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Oxidation The amine group and the electron-rich naphthyridine ring can be susceptible to oxidation, especially in the presence of air and light.Store the solid under an inert atmosphere (argon or nitrogen). If repackaging, purge the container with an inert gas before sealing.
Hydrolysis Absorption of atmospheric moisture can lead to hydrolysis of the amine or potentially affect the bromo substituent over long periods.Store the compound in a desiccator or a dry box. Ensure the container is tightly sealed.
Elevated Temperature Long-term storage at ambient or elevated temperatures can promote slow degradation.Store the compound at the recommended temperature of 2-8°C. Avoid temperature cycling.

Protocol for Proper Storage of Solid 7-Bromo-1,5-naphthyridin-2-amine:

  • Inert Atmosphere: Place the vial containing the compound inside a larger, sealable container or a glove box.

  • Purging: Purge the container with a gentle stream of dry argon or nitrogen for several minutes to displace air.

  • Sealing: Tightly seal the container. For long-term storage, consider using a container with a Teflon-lined cap or sealing the cap with parafilm.

  • Light Protection: Place the sealed container in a light-proof secondary container or store it in a dark cabinet.

  • Refrigeration: Store the container at 2-8°C.

  • Equilibration: Before opening, allow the container to warm to room temperature to prevent condensation of moisture onto the cold solid.

III. Understanding Potential Decomposition Pathways

While specific degradation studies on 7-Bromo-1,5-naphthyridin-2-amine are not extensively published, we can infer potential pathways based on the chemistry of related bromo-substituted heterocyclic amines.

1. Hydrolytic Degradation: Under strongly acidic or basic conditions, the compound may undergo hydrolysis. The primary amine could be a site of reaction, or in extreme cases, the bromo substituent could be replaced by a hydroxyl group.

2. Oxidative Degradation: Exposure to atmospheric oxygen, especially in the presence of light or metal catalysts, can lead to the formation of N-oxides or colored degradation products through complex oxidative coupling reactions.

3. Photodegradation: UV or visible light can induce homolytic cleavage of the C-Br bond, leading to the formation of a naphthyridinyl radical. This radical can then participate in a variety of subsequent reactions, including dimerization or reaction with solvents.[3]

4. Dehalogenation: Reductive dehalogenation, where the bromine atom is replaced by a hydrogen atom, is a known reaction for aryl bromides. This can occur in the presence of reducing agents or certain catalysts.

Plausible Degradation Pathways Diagram:

G A 7-Bromo-1,5-naphthyridin-2-amine B Hydrolysis (Strong Acid/Base) A->B H2O C Oxidation (O2, light) A->C [O] D Photodegradation (UV/Vis light) A->D E Dehalogenation (Reductive conditions) A->E [H] B_prod B_prod B->B_prod 7-Hydroxy-1,5-naphthyridin-2-amine C_prod C_prod C->C_prod N-Oxides, Colored Dimers D_prod D_prod D->D_prod Debrominated radical intermediates E_prod E_prod E->E_prod 1,5-Naphthyridin-2-amine

Caption: Potential degradation pathways for 7-Bromo-1,5-naphthyridin-2-amine.

IV. Analytical Methodologies for Stability Assessment

A robust analytical method is essential for monitoring the purity and stability of 7-Bromo-1,5-naphthyridin-2-amine. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the primary tool for this purpose.

Recommended Starting HPLC Method:

This method is based on common practices for analyzing aminopyridine and related heterocyclic compounds and should be validated for your specific application.[4][5]

Parameter Recommendation
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with a low percentage of B (e.g., 5-10%), ramp up to a high percentage (e.g., 95%) over 15-20 minutes, hold, and then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance determined by a UV scan).
Injection Volume 5-10 µL
Sample Preparation Dissolve the sample in a suitable solvent (e.g., a mixture of Mobile Phase A and B, or DMSO) to a concentration of approximately 0.5-1.0 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Forced Degradation Study Protocol:

To develop a truly stability-indicating method, forced degradation studies are recommended.[6] These studies intentionally stress the compound to generate potential degradation products.

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60-80°C for several hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60-80°C for several hours.

  • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature for several hours.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 105°C) for 24-48 hours.

  • Photodegradation: Expose a solution of the compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines).

Analyze the stressed samples using the HPLC method. The method is considered stability-indicating if all degradation products are well-resolved from the parent peak and from each other. For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is an invaluable tool.[7][8] For definitive structural elucidation of major degradants, isolation followed by Nuclear Magnetic Resonance (NMR) spectroscopy is often required.[9][10]

Workflow for Stability-Indicating Method Development:

Caption: Workflow for developing a stability-indicating HPLC method.

V. References

  • Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International Journal of Pharmaceutical Compounding, 6(4), 299–301.

  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Ittenbach, K. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-58.

  • Li, W., & Jia, H. (2013). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Chemical Reagents, 35(6), 555-557.

  • den Hertog, H. J., & Jouwersma, C. (1953). On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐and 4‐aminopyridines. Recueil des Travaux Chimiques des Pays-Bas, 72(2), 125-134.

  • Singh, S., Kumar, S., Sharda, N., & Chakraborti, A. K. (2002). New findings on degradation of famotidine under basic conditions: identification of a hitherto unknown degradation product and the condition for obtaining the propionamide intermediate in pure form. Journal of pharmaceutical sciences, 91(1), 253–257.

  • Mirkhani, V., Tangestaninejad, S., Moghadam, M., Habibi, M. H., & Vartooni, A. R. (2009). Photodegradation of aromatic amines by Ag-TiO2 photocatalyst. Journal of the Iranian Chemical Society, 6(4), 800-807.

  • Rao, B. M., & Kumar, K. P. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(4), 793-801.

  • Schaefer, C., Cornet, E., & Piotto, M. (2024). NMR coupled with multivariate data analysis for monitoring the degradation of a formulated therapeutic monoclonal antibody. International journal of pharmaceutics, 123895.

  • Barceló-Barrachina, E., Moyano, E., & Galceran, M. T. (2004). Determination of heterocyclic amines by liquid chromatography-quadrupole time-of-flight mass spectrometry. Journal of Chromatography A, 1054(1-2), 409-418.

  • Trissel, L. A., & Zhang, Y. (2004). Chemical Stability of 4-Aminopyridine Capsules. Canadian Journal of Hospital Pharmacy, 57(5), 283–287.

  • Sheraz, M. A., Kazi, S. H., Ahmed, S., Anwar, Z., & Ahmad, I. (2014). Photodegradation of riboflavin in aqueous solution: a kinetic study. Journal of Photochemistry and Photobiology B: Biology, 131, 22-28.

  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(1), 1-14.

  • Li, Y., et al. (2019). Analysis of heterocyclic amines in meat products by liquid chromatography – Tandem mass spectrometry. Journal of Food and Drug Analysis, 27(3), 595-602.

  • Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: prediction of chemical stability of pharmaceuticals. International journal of pharmaceutics, 293(1-2), 101–125.

  • Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of pharmaceutical and biomedical analysis, 28(6), 1011-1040.

  • Kollipara, S., et al. (2017). Characterization of the degradation products of bambuterol using LCMS-QTOF and NMR. Analytical Methods, 9(4), 654-664.

  • Nageswara Rao, R., et al. (2024). LC-HRMS and NMR studies for the characterization of degradation impurities of ubrogepant along with the in silico approaches for the prediction of degradation and toxicity. Journal of Pharmaceutical and Biomedical Analysis, 243, 116117.

Sources

Technical Support Center: Scaling the Synthesis of 7-Bromo-1,5-naphthyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 7-Bromo-1,5-naphthyridin-2-amine. This resource is designed for researchers, chemists, and drug development professionals who are looking to move beyond small-scale preparations to a more robust, scalable process. We will address common challenges, provide in-depth troubleshooting, and explain the critical parameters that govern success in this synthesis.

Overview & Synthetic Strategy

7-Bromo-1,5-naphthyridin-2-amine is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis typically involves a palladium-catalyzed cross-coupling reaction, most commonly the Buchwald-Hartwig amination. This reaction forms the crucial C-N bond by coupling an aryl halide with an amine source.

The preferred scalable route involves the selective amination of a dihalogenated precursor, such as 2,7-dibromo-1,5-naphthyridine. The differential reactivity of the bromine atoms allows for selective substitution at the 2-position.

Reaction Scheme: Starting Material: 2,7-Dibromo-1,5-naphthyridine Amine Source: Ammonia (often from a surrogate like benzophenone imine followed by hydrolysis, or directly using ammonia in a sealed vessel) Catalyst System: A palladium precatalyst and a phosphine ligand Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu)

Scalable Experimental Protocol

This protocol details a gram-scale synthesis using a palladium catalyst system. Safety precautions, including working in a well-ventilated fume hood and using appropriate personal protective equipment (PPE), are mandatory.

Reagents & Equipment:

  • 2,7-Dibromo-1,5-naphthyridine

  • Palladium(II) acetate (Pd(OAc)₂) or a suitable precatalyst (e.g., XPhos Pd G3)

  • Buchwald ligand (e.g., XPhos, RuPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous, degassed toluene or dioxane

  • Ammonia solution (e.g., 0.5 M in dioxane) or a sealed reactor for gaseous ammonia

  • Reaction vessel with reflux condenser, magnetic stirrer, and nitrogen/argon inlet

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, flash chromatography system)

Step-by-Step Methodology:

  • Vessel Preparation: Ensure the reaction vessel is oven-dried and cooled under a stream of inert gas (Nitrogen or Argon) to eliminate atmospheric moisture.

  • Reagent Charging: To the vessel, add 2,7-dibromo-1,5-naphthyridine (1.0 eq), the phosphine ligand (e.g., XPhos, 2.4 mol%), and the palladium source (e.g., Pd(OAc)₂, 2 mol%).

  • Inerting the System: Evacuate and backfill the vessel with inert gas three times to ensure the removal of all oxygen, which can deactivate the palladium catalyst.

  • Solvent and Base Addition: Add anhydrous, degassed toluene via cannula or syringe. Begin stirring. Add sodium tert-butoxide (1.4 eq) to the mixture. The physical properties of the base matter; ensure it is a fine powder to prevent clumping and improve reaction kinetics.[1]

  • Amine Addition: Add the ammonia solution (1.5-2.0 eq) to the reaction mixture via syringe. If using gaseous ammonia, the vessel should be sealed and pressurized according to safety protocols.

  • Reaction Execution: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Efficient mixing is crucial on a larger scale to ensure homogeneity and consistent heat transfer.

  • Monitoring Progress: Monitor the reaction by taking small, quenched aliquots for analysis by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature. Carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction & Purification: Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and then brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Data Summary & Key Parameters

For successful scale-up, precise control over reaction parameters is essential. The following table provides a starting point for optimization.

ParameterRecommended RangeRationale & Justification
Stoichiometry (Amine) 1.5 - 2.0 eqAn excess of the amine source drives the reaction to completion.
Catalyst Loading 1 - 3 mol%Balances reaction efficiency with cost and ease of purification. Higher loading may be needed for less reactive substrates.
Ligand Loading 1.2 - 1.5x Pd loadingEnsures complete coordination to the palladium center, stabilizing the active catalytic species.[1]
Base 1.4 - 2.0 eqA strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine without competing in the reaction.[1]
Temperature 80 - 110 °CProvides the necessary activation energy. Temperature must be carefully controlled to prevent catalyst decomposition or side reactions.
Solvent Toluene, DioxaneAprotic, non-polar solvents are ideal for this chemistry. They must be rigorously dried and degassed.[2]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis and scale-up of 7-Bromo-1,5-naphthyridin-2-amine.

Q1: My reaction is stalled or shows very low conversion. What went wrong?

A1: This is the most common issue and usually points to one of three areas:

  • Inactive Catalyst: The palladium catalyst is highly sensitive to oxygen and water. Ensure your solvent was properly degassed and that the reaction was set up under a strictly inert atmosphere. The palladium precatalyst and phosphine ligand should be fresh and handled in a glovebox if possible. Modern palladacycle precatalysts (G3 or G4) are often more robust and form the active Pd(0) species more cleanly than older sources like Pd(OAc)₂.[1]

  • Incorrect Base: The base is not just a proton scavenger; it's integral to the catalytic cycle. Use a strong, non-nucleophilic base like NaOtBu or LHMDS. Weaker bases like K₂CO₃ are generally insufficient for this transformation. Also, ensure the base is a fine, free-flowing powder, as clumps can severely limit its reactivity.[1]

  • Insufficient Temperature: Buchwald-Hartwig aminations require thermal energy. If the reaction is sluggish, a modest increase in temperature (e.g., from 90 °C to 100 °C) can significantly increase the rate. However, exceeding 120 °C can lead to catalyst decomposition.

Q2: I'm observing a significant amount of a side product that appears to be the starting material without one of the bromine atoms (hydrodehalogenation). How can I prevent this?

A2: Hydrodehalogenation is a known side reaction where the aryl halide is reduced.

  • Cause: This often occurs when the catalytic cycle is disrupted, and a palladium-hydride species is formed, which can then reduce the aryl bromide. This can be exacerbated by moisture in the reaction.

  • Solution: Rigorously dry all reagents and solvents. Ensure the inert atmosphere is maintained throughout the reaction. Sometimes, changing the ligand can suppress this side reaction. Ligands like BrettPhos are often effective for primary amines and can sometimes mitigate this issue.[1]

Q3: My yield dropped significantly when I scaled up the reaction from 100 mg to 10 g. Why?

A3: Scale-up introduces challenges related to mass and heat transfer.

  • Mixing: Inefficient stirring in a large flask can create localized "hot spots" or areas of high concentration, leading to side reactions or catalyst decomposition. Use an overhead mechanical stirrer for reactions larger than 1-2 liters.

  • Heat Transfer: It takes longer to heat a larger volume. Ensure you are measuring the internal reaction temperature, not the oil bath temperature, to confirm it has reached the target.

  • Inert Atmosphere: Maintaining a truly inert atmosphere is more difficult in larger vessels. Ensure a good positive pressure of nitrogen or argon and avoid any potential leaks.

Q4: Purification is challenging. The product co-elutes with a persistent impurity, or I have trouble removing palladium residue.

A4: Purification can be complex.

  • Impurity Co-elution: If an impurity is close to your product in polarity, try a different solvent system for your column chromatography (e.g., switching from ethyl acetate/hexanes to dichloromethane/methanol). If that fails, recrystallization of the product from a suitable solvent system can be highly effective for removing minor impurities.

  • Palladium Removal: Palladium residue can often be removed by filtering the crude product solution through a pad of Celite® or by using a metal scavenger resin. Alternatively, washing the organic extract with an aqueous solution of a thiol-containing reagent (like sodium thioglycolate) can sometimes help sequester the palladium.

Visualizing the Process

Understanding the underlying mechanisms and troubleshooting pathways is key to success.

Buchwald-Hartwig Catalytic Cycle cluster_0 Catalytic Cycle Pd(0)L Active Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Br + Pd(0)L) Pd(0)L->OxAdd Ar-Br Complex1 Ar-Pd(II)-Br(L) OxAdd->Complex1 LigandEx Ligand Exchange (with Amine) Complex1->LigandEx R-NH2 Complex2 Ar-Pd(II)-NHR(L) LigandEx->Complex2 RedElim Reductive Elimination Complex2->RedElim Base RedElim->Pd(0)L Regeneration Product Product (Ar-NHR) RedElim->Product Troubleshooting_Workflow Start Low or No Yield Check_Catalyst Is the catalyst system active? Start->Check_Catalyst Check_Conditions Are reaction conditions optimal? Start->Check_Conditions Check_Reagents Are reagents pure and dry? Start->Check_Reagents Sol_Catalyst Use fresh catalyst/ligand. Ensure inert atmosphere. Check_Catalyst->Sol_Catalyst Sol_Conditions Increase temperature. Check stirring efficiency. Check_Conditions->Sol_Conditions Sol_Reagents Use anhydrous, degassed solvent. Verify base quality. Check_Reagents->Sol_Reagents

Caption: A decision tree for troubleshooting low-yield reactions.

References

  • Dean, A., Cope, C., & Clarke, M. (2019). Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham. Retrieved from [Link]

  • Kozdra, S., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry. Retrieved from [Link]

Sources

overcoming poor solubility of 7-Bromo-1,5-naphthyridin-2-amine in assays

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Overcoming Solubility Challenges in Experimental Assays

Welcome to the technical support resource for 7-Bromo-1,5-naphthyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in their screening and development assays. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to make informed decisions and troubleshoot effectively.

Poor solubility is a common and significant hurdle in drug discovery, estimated to affect over 70% of APIs in development pipelines.[1] It can lead to inaccurate assay results, underestimated potency, and poor bioavailability. This guide will walk you through a logical progression of strategies, from simple adjustments to more advanced formulation techniques, to ensure your experimental data is reliable and reproducible.

Frequently Asked Questions (FAQs): The First Line of Defense

Here we address the most common initial questions and problems researchers face.

Q1: I just diluted my DMSO stock of 7-Bromo-1,5-naphthyridin-2-amine into my aqueous assay buffer and it immediately precipitated. What happened and what's my first step?

A1: This is a classic sign of a compound "crashing out" of solution, a phenomenon known as kinetic precipitation. It occurs when a compound that is highly soluble in a strong organic solvent (like 100% DMSO) is rapidly diluted into an aqueous buffer where its solubility is much lower.[2][3] The compound doesn't have time to reach its true equilibrium solubility and rapidly forms a solid precipitate.

Your First Step: Visual Inspection and Solvent Concentration Check.

  • Confirm Precipitation: Visually inspect the well or tube. Do you see cloudiness, turbidity, or visible particles?

  • Review Your DMSO Concentration: What is the final percentage of DMSO in your assay? For most cell-based assays, the final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity. For biochemical assays, you might be able to go as high as 1-5%, but this must be validated. If your compound precipitates at a low DMSO concentration, you will need to employ more advanced strategies.

Q2: What are the key chemical properties of 7-Bromo-1,5-naphthyridin-2-amine that make it poorly soluble?

A2: The structure itself gives us critical clues:

  • Aromatic Naphthyridine Core: This large, flat, and rigid ring system is inherently hydrophobic (lipophilic), meaning it prefers non-polar environments over water.

  • Primary Amine Group (-NH₂): This group is a game-changer. The nitrogen atom has a lone pair of electrons, making it a weak base.[4][5] This basicity is the key handle we can use to manipulate its solubility. In acidic conditions, this amine group can become protonated (-NH₃⁺), forming a positively charged ion. This charged species is significantly more polar and, therefore, more soluble in aqueous solutions.[6][7]

The interplay between the hydrophobic core and the ionizable amine group dictates its solubility behavior.

Troubleshooting Guide: A Step-by-Step Approach to Solubilization

If the initial checks don't resolve the issue, follow this systematic troubleshooting workflow.

G cluster_0 start Start: Compound Precipitates in Assay check_dmso Step 1: Optimize Co-Solvent (e.g., DMSO) start->check_dmso ph_adjust Step 2: Adjust Buffer pH (Acidify) check_dmso->ph_adjust Still precipitates end Success: Soluble Compound check_dmso->end Soluble adv_tech Step 3: Advanced Solubilizers (e.g., Cyclodextrins) ph_adjust->adv_tech Still precipitates or pH change not viable ph_adjust->end Soluble adv_tech->end Soluble fail Consider Resynthesis or Analogue adv_tech->fail Still precipitates

Caption: A logical workflow for troubleshooting solubility issues.

Level 1: Co-Solvent and Stock Solution Optimization

The easiest variable to modify is the solvent system.

Q3: How high can I push the DMSO concentration? Are there other co-solvents I can try?

A3: This is assay-dependent.

  • Biochemical/Enzymatic Assays: Often tolerate higher co-solvent concentrations (e.g., 1-5% DMSO). However, you must run a solvent tolerance control to ensure the co-solvent itself does not inhibit or activate your target protein.

  • Cell-Based Assays: Far more sensitive. DMSO concentrations are typically kept ≤0.5%. Exceeding this can lead to cytotoxicity, altered gene expression, or other off-target effects, confounding your results.

If DMSO is insufficient, consider other pharmaceutically accepted co-solvents.[8][9]

Co-SolventTypical Starting Conc.Use Case & Considerations
DMSO 0.1 - 1.0%Gold standard, but can be toxic to cells at >0.5%. Potent solvent.
Ethanol 0.5 - 2.0%Less toxic than DMSO but also a weaker solvent for many compounds.
Polyethylene Glycol 400 (PEG-400) 1 - 5%Good for increasing solubility, generally low toxicity. Can increase viscosity.
Glycerol 1 - 10%Very low toxicity, can help stabilize proteins.[10] High viscosity.

Protocol: Preparing an Optimized Stock Solution

  • Initial Stock: Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO.

  • Sonication: If the solid is difficult to dissolve, gently warm the vial (to 30-40°C) and sonicate for 5-10 minutes.

  • Serial Dilution: Instead of a large single dilution, perform serial dilutions. For example, dilute the 10 mM stock to 1 mM in DMSO, then dilute this into your final assay buffer. This gradual reduction in organic solvent concentration can sometimes prevent rapid precipitation.

Level 2: pH Modification (The Most Powerful Tool for Amines)

This is the most targeted and effective strategy for 7-Bromo-1,5-naphthyridin-2-amine due to its basic amine group.[5] By lowering the pH of the assay buffer, we can protonate the amine, creating a more soluble salt form in situ.

Q4: How do I use pH to my advantage, and what is a safe pH range for my assay?

A4: The principle is to shift the equilibrium from the neutral, less soluble form of the molecule to its protonated, more soluble conjugate acid form.

G cluster_0 Neutral R-NH₂ (Neutral, Low Solubility) Protonated R-NH₃⁺ (Protonated, High Solubility) Neutral->Protonated + H⁺ (Lower pH) Protonated->Neutral - H⁺ (Higher pH)

Caption: pH effect on the solubility of an amine-containing compound.

Most simple alkyl amines have pKa values of their conjugate acids in the 9.5-11.0 range.[7] Aromatic amines are weaker bases. The goal is to set your assay buffer pH at least 1-2 units below the pKa of the compound's conjugate acid. A good starting point is to test buffers at pH 6.5, 6.0, and 5.5 .

Critical Considerations:

  • Target Stability: Will your protein target or cell line be stable and functional at a lower pH? Most biological systems operate optimally around pH 7.2-7.4. You must validate that reducing the pH does not alter the assay biology.

  • Buffer Choice: Use a buffer system that has a strong buffering capacity in your desired pH range (e.g., MES for pH 5.5-6.7, or phosphate for pH 6.2-8.2).

Protocol: pH-Dependent Solubility Test

  • Prepare Buffers: Make a series of identical assay buffers, adjusting the pH to 7.4, 6.5, and 5.5.

  • Add Compound: Add your compound (from a DMSO stock) to each buffer to the final desired assay concentration.

  • Incubate & Observe: Incubate for 15-30 minutes at the assay temperature. Visually inspect for precipitation. For a more quantitative measure, you can use nephelometry (light scattering) to detect insoluble particles.[3]

  • Validate Biology: If you find a lower pH that maintains solubility, run a control experiment to confirm your assay's performance (e.g., enzyme activity, cell viability) is unchanged at this new pH.

Level 3: Advanced Solubilization Agents

When co-solvents and pH adjustments are insufficient or not viable, excipients that form complexes with the compound can be used. The most common of these are cyclodextrins.

Q5: What are cyclodextrins and how do they work?

A5: Cyclodextrins are cyclic oligosaccharides that are shaped like a truncated cone. They have a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) interior cavity.[11] The hydrophobic core of 7-Bromo-1,5-naphthyridin-2-amine can become encapsulated within the cyclodextrin's cavity, while the hydrophilic exterior of the complex allows it to dissolve readily in water.[12]

G cluster_0 CD Cyclodextrin (Hydrophilic Exterior) Complex Inclusion Complex (Water Soluble) CD->Complex Drug Hydrophobic Drug (e.g., Naphthyridine) Drug->Complex

Caption: Mechanism of cyclodextrin-mediated solubilization.

Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical research due to its high aqueous solubility and low toxicity.[13]

Protocol: Using HP-β-CD for Solubilization

  • Prepare Cyclodextrin Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your desired aqueous buffer. Warming and stirring will be necessary to fully dissolve it.

  • Add Compound: Add the solid 7-Bromo-1,5-naphthyridin-2-amine directly to the HP-β-CD solution. Alternatively, add a concentrated DMSO stock of the compound to the cyclodextrin solution while vortexing vigorously.

  • Equilibrate: Allow the mixture to shake or stir at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex.

  • Filter: Use a 0.22 µm filter to remove any remaining undissolved compound. The resulting clear solution is your cyclodextrin-formulated stock.

  • Validate: Remember to run a "vehicle control" in your assay containing the same concentration of HP-β-CD to ensure it has no effect on your biological system.

Summary and Final Recommendations

Tackling the poor solubility of 7-Bromo-1,5-naphthyridin-2-amine requires a systematic and informed approach.

  • Start Simple: Always begin by optimizing your stock concentration and the final percentage of DMSO in your assay, ensuring it's compatible with your system.

  • Leverage Chemistry: The presence of a basic amine is your greatest asset. Acidifying your assay buffer is the most targeted and likely most effective strategy, provided your biological system can tolerate the pH change.

  • Employ Advanced Tools: If simpler methods fail, solubilizing agents like HP-β-CD offer a powerful, well-established alternative for creating a soluble and stable formulation for your assays.[14]

By understanding the "why" behind each technique, you can move beyond simple trial-and-error and intelligently design a solution that yields clean, reliable, and actionable data in your research.

References
  • VertexAI. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Popa, L., et al. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central.
  • SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.
  • Silberberg, M. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
  • Unknown. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Unknown. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs.
  • Dr. Reddy's API. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients.
  • Steiner, D., et al. (n.d.). Formulation strategies for the embedding of poorly water-soluble APIs in ODFs. ResearchGate.
  • Vikmon, M. (2025, April 16). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Cyclodextrins.
  • Unknown. (n.d.). Solubility and pH of amines.
  • Unknown. (n.d.). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • Unknown. (2019, June 30). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research.
  • ChemGulf. (2025, September 23). How do amines and amides affect the pH of a solution?.
  • Unknown. (2025, August 7). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K.
  • Creative Bioarray. (n.d.). Aqueous Solubility Assays.
  • Unknown. (n.d.). In vitro solubility assays in drug discovery. PubMed.
  • Unknown. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC - NIH.
  • Unknown. (2023, January 22). Advanced Properties of Amines. Chemistry LibreTexts.
  • Unknown. (2020, August 26). Acidity and Basicity of Amines. Chemistry LibreTexts.
  • Unknown. (2025, February 24). Basicity of Amines. Chemistry LibreTexts.

Sources

minimizing by-product formation in naphthyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Naphthyridine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing naphthyridine cores. Recognizing the nuanced challenges that arise during these syntheses, this resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the causality behind experimental choices, empowering you to optimize your reactions, minimize by-product formation, and achieve higher yields and purity.

Introduction to Naphthyridine Synthesis Challenges

The synthesis of naphthyridines, bicyclic aromatic N-heterocycles, is a cornerstone in medicinal chemistry due to their wide range of biological activities. However, the construction of these scaffolds is often plagued by issues such as low yields, the formation of difficult-to-separate isomers, and the generation of polymeric tars. This guide addresses the most common synthetic routes and their associated challenges, providing field-proven insights and evidence-based protocols to overcome them.

FAQ & Troubleshooting Guides

This section is structured to address specific problems you may encounter with common naphthyridine synthesis methodologies.

The Skraup Synthesis and Its Variants (e.g., Doebner-von Miller)

The Skraup synthesis is a classical and powerful method for creating the naphthyridine skeleton from an aminopyridine, glycerol, a dehydrating agent (typically sulfuric acid), and an oxidizing agent.[1] However, its harsh conditions often lead to challenges.

Q1: My Skraup reaction is extremely vigorous and difficult to control, resulting in a low yield and significant tar formation. What's happening and how can I mitigate this?

A1: The vigorous nature of the Skraup reaction is due to the highly exothermic acid-catalyzed dehydration of glycerol to acrolein, which then polymerizes under the harsh acidic and high-temperature conditions.[1] This polymerization is the primary source of tar formation, which entraps your product and complicates purification.

Causality and Mitigation Strategies:

  • Controlling the Exotherm: The key is to control the rate of acrolein formation and its subsequent reaction with the aminopyridine.

    • Gradual Reagent Addition: Instead of combining all reagents at once, add the sulfuric acid slowly to the cooled mixture of aminopyridine and glycerol.[1] This allows for better heat dissipation.

    • Temperature Regulation: Maintain the lowest possible temperature that allows the reaction to proceed. Stepwise heating can also prevent a runaway reaction.[2]

  • Minimizing Polymerization:

    • Use of a Moderator: Ferrous sulfate (FeSO₄) is often added to moderate the reaction's violence.[3]

    • Alternative Oxidizing Agents: While nitrobenzene is traditionally used, it also acts as a solvent at high temperatures. Arsenic acid can be a less violent alternative.[3] Milder oxidizing agents like m-nitrobenzenesulfonic acid sodium salt can also be employed.[1]

  • Biphasic Systems for Doebner-von Miller: In the related Doebner-von Miller reaction, which uses α,β-unsaturated carbonyl compounds, a biphasic solvent system (e.g., toluene and aqueous acid) can sequester the carbonyl compound in the organic phase, reducing its self-polymerization in the acidic aqueous phase.[2]

Q2: My TLC analysis shows multiple spots, suggesting the formation of isomeric naphthyridine by-products. How can I improve the regioselectivity of my Skraup/Doebner-von Miller reaction?

A2: Isomer formation is a common issue, especially with substituted aminopyridines where cyclization can occur at different positions. For instance, 3-aminopyridine can theoretically yield both 1,5- and 1,7-naphthyridines.[1]

Controlling Regioselectivity:

  • Electronic Effects: The inherent electronic properties of the starting aminopyridine play a significant role. In the case of 3-aminopyridine, the 1,5-isomer is generally favored due to electronic effects.[1]

  • Steric Hindrance: Introducing bulky substituents on the aminopyridine can sterically direct the cyclization to a less hindered position.

  • Modern Catalysis: For more precise control, consider modern catalytic methods. For example, Rh(III)-catalyzed C-H activation strategies have been developed for the highly regioselective synthesis of naphthyridinones.[4][5]

Q3: I'm observing by-products that appear to be partially hydrogenated naphthyridines. What causes this and how can I ensure complete aromatization?

A3: The final step of the Skraup and Doebner-von Miller syntheses is the oxidation of a dihydro-intermediate to the fully aromatic naphthyridine.[1][2] Incomplete oxidation is a common pitfall.

Ensuring Complete Oxidation:

  • Sufficient Oxidant: Ensure you are using a sufficient stoichiometric amount of the oxidizing agent. It's often beneficial to use a slight excess.[2]

  • Reaction Time and Temperature: The oxidation step may require prolonged heating. Monitor the reaction by TLC or LC-MS to ensure the disappearance of the intermediate.

  • Choice of Oxidant: The efficiency of the oxidant is crucial. If you are consistently seeing incomplete oxidation, consider a stronger or more suitable oxidizing agent for your specific substrate.

  • Post-Reaction Oxidation: If you have already isolated your product and it contains dihydro-naphthyridine impurities, a separate oxidation step using reagents like manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be performed.[2]

The Friedländer Annulation

The Friedländer synthesis is a versatile method for producing naphthyridines by condensing a 2-aminopyridine-3-carbaldehyde with a carbonyl compound containing an α-methylene group, often catalyzed by an acid or base.[6][7]

Q4: I am using an unsymmetrical ketone in my Friedländer synthesis and obtaining a mixture of regioisomers that are very difficult to separate. How can I control the regioselectivity?

A4: This is a classic challenge in the Friedländer reaction. The use of an unsymmetrical ketone can lead to two different enolates, resulting in cyclization at either α-carbon and the formation of regioisomeric products.[6]

Strategies for Regiocontrol:

  • Catalyst Selection: The choice of catalyst can significantly influence the regioselectivity.

    • Amine Catalysts: Specific amine catalysts, such as pyrrolidine derivatives, have been shown to provide high regioselectivity for the 2-substituted product.[8] The bicyclic pyrrolidine derivative, TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane), is particularly effective.[8][9]

    • Ionic Liquids: Basic ionic liquids like [Bmmim][Im] have been used as both catalysts and solvents, and in some cases, can generate single products from unsymmetrical ketones.[7]

  • Reaction Conditions:

    • Slow Addition: A slow addition of the methyl ketone to the reaction mixture can increase regioselectivity.[8]

    • Temperature: Regioselectivity can also be temperature-dependent, with higher temperatures sometimes favoring a specific isomer.[8]

Q5: My Friedländer reaction is sluggish and gives a low yield. What are the common causes and how can I improve it?

A5: Low yields in Friedländer synthesis can be due to several factors, including incomplete reaction, degradation of starting materials, or suboptimal reaction conditions.[6]

Optimizing for Higher Yields:

  • Purity of Starting Materials: Ensure the 2-aminopyridine-3-carbaldehyde is pure, as impurities can inhibit the reaction.[6]

  • Catalyst and Solvent Choice:

    • Greener Approaches: While traditional methods use strong acids or bases, greener alternatives have been developed. For example, using choline hydroxide in water can lead to excellent yields.[10] Using water as a solvent can be highly effective.[11]

    • Catalyst Screening: If your reaction is not proceeding well, screen different catalysts, including both acid (e.g., p-TsOH) and base (e.g., KOH, NaOH) catalysts, as well as ionic liquids.[7]

  • Temperature and Reaction Time: These parameters should be optimized for your specific substrates. Monitor the reaction progress to determine the optimal time and temperature to maximize product formation while minimizing by-product formation.[6]

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Modern synthetic strategies often employ palladium-catalyzed cross-coupling reactions to build the naphthyridine scaffold or functionalize it. These methods offer great flexibility but come with their own set of potential issues.[12][13]

Q6: In my Suzuki coupling reaction to form a substituted naphthyridine, I am observing a significant amount of homocoupling of my boronic acid/ester. How can I prevent this?

A6: Homocoupling is a common side reaction in Suzuki couplings, often promoted by the presence of oxygen or suboptimal reaction conditions.[14]

Minimizing Homocoupling:

  • Thorough Degassing: Oxygen is a major culprit in promoting homocoupling. Ensure all solvents and reagents are thoroughly degassed by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[14]

  • Base Selection: The choice of base is critical. An inappropriate base can lead to decomposition of the boronic acid and promote homocoupling. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[14]

  • Catalyst and Ligand Choice: Use a stable palladium pre-catalyst. The choice of phosphine ligand is also crucial; ligands like XantPhos are often used in aminations on the naphthyridine core.[12]

  • Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.

Q7: My Buchwald-Hartwig amination on a chloro- or bromo-naphthyridine is not going to completion. What are the key parameters to optimize?

A7: The success of Buchwald-Hartwig amination on electron-deficient heterocycles like naphthyridines is highly dependent on the reaction conditions.

Optimizing Buchwald-Hartwig Amination:

  • Ligand Selection: The choice of phosphine ligand is paramount. For challenging couplings, consider using specialized biarylphosphine ligands.

  • Base Strength: A strong, non-nucleophilic base is typically required. Sodium or lithium tert-butoxide are common choices.

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are generally used. Ensure the solvent is rigorously dried.[15]

  • Palladium Source: Both Pd(0) and Pd(II) pre-catalysts can be effective. The choice may need to be optimized for your specific substrate.

Experimental Protocols

Protocol 1: General Procedure for Skraup Synthesis of 1,5-Naphthyridine

This protocol is adapted from literature procedures for the synthesis of 1,5-naphthyridine from 3-aminopyridine.[1]

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to 3-aminopyridine while cooling in an ice bath.

  • Addition of Glycerol and Oxidant: To this mixture, add glycerol, followed by the oxidizing agent (e.g., m-nitrobenzenesulfonic acid sodium salt).

  • Reaction: Heat the mixture to the appropriate temperature (e.g., 150°C) and maintain for several hours, monitoring the reaction by TLC.[1]

  • Work-up:

    • Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice.

    • Neutralize the acidic solution with a concentrated sodium hydroxide solution until it is strongly alkaline.

    • Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., chloroform or dichloromethane).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[16]

Protocol 2: Regioselective Friedländer Synthesis using an Amine Catalyst

This protocol is a general guideline based on literature reports for achieving high regioselectivity.[8]

  • Reaction Setup: In a reaction vessel, dissolve the 2-aminopyridine-3-carbaldehyde and the amine catalyst (e.g., TABO) in a suitable solvent.

  • Substrate Addition: Slowly add the unsymmetrical methyl ketone to the reaction mixture at the desired temperature.

  • Reaction: Stir the reaction mixture for the required time, monitoring for the consumption of the starting materials.

  • Work-up and Purification: Upon completion, quench the reaction and perform a standard aqueous work-up. The crude product is then purified by column chromatography to isolate the desired regioisomer.

Data Presentation

Table 1: Comparison of Catalysts for Regioselective Friedländer Synthesis

CatalystKetoneProduct Ratio (2-Substituted : 2,3-Disubstituted)Reference
Pyrrolidine2-ButanoneHigh selectivity for 2-ethyl-quinoline[8]
TABO2-Butanone>96:4 for 1,8-naphthyridines[8]
LiOH·H₂OAcetone69% yield of 2-methyl-1,8-naphthyridine[10]
Choline HydroxideAcetone99% yield of 2-methyl-1,8-naphthyridine[10]

Visualizations

Logical Workflow for Troubleshooting Skraup Synthesis

Start Low Yield / Tar in Skraup Synthesis Vigorous Is the reaction too vigorous? Start->Vigorous Isomers Are isomeric by-products present? Vigorous->Isomers No Yes Yes Vigorous->Yes Yes Incomplete Is oxidation incomplete? Isomers->Incomplete No Yes2 Yes2 Isomers->Yes2 Yes Purify Purify Product (Column Chromatography / Recrystallization) Incomplete->Purify No Yes3 Yes3 Incomplete->Yes3 Yes Control_Heat Control Exotherm: - Slow reagent addition - Stepwise heating - Use FeSO4 moderator Control_Heat->Isomers Control_Polymer Minimize Polymerization: - Use milder oxidizing agent - Consider biphasic system (Doebner-von Miller) Control_Polymer->Isomers Control_Regio Improve Regioselectivity: - Exploit electronic/steric effects - Consider alternative catalytic methods Control_Regio->Incomplete Ensure_Oxidation Ensure Complete Oxidation: - Use sufficient oxidant - Increase reaction time/temp - Post-reaction oxidation (DDQ, MnO2) Ensure_Oxidation->Purify Yes->Control_Heat Yes->Control_Polymer Yes2->Control_Regio Yes3->Ensure_Oxidation cluster_reactants Reactants 2_amino_aldehyde 2-Aminopyridine -3-carbaldehyde aldol_condensation Aldol Condensation 2_amino_aldehyde->aldol_condensation ketone α-Methylene Ketone ketone->aldol_condensation Base or Acid Catalyst croton_condensation Crotonic Condensation (Dehydration) aldol_condensation->croton_condensation cyclization Intramolecular Cyclization (Michael Addition) croton_condensation->cyclization aromatization Aromatization (Elimination) cyclization->aromatization naphthyridine Substituted Naphthyridine aromatization->naphthyridine

Caption: Simplified reaction pathway for the Friedländer synthesis of naphthyridines.

References

  • Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(21), 6694. [Link]

  • Huckins, J. R., Bercot, E. A., Thiel, O. R., Hwang, T. L., & Bio, M. M. (2013). Rh(III)-catalyzed C-H activation and double directing group strategy for the regioselective synthesis of naphthyridinones. Journal of the American Chemical Society, 135(41), 15270–15273. [Link]

  • Huckins, J. R., Bercot, E. A., Thiel, O. R., Hwang, T. L., & Bio, M. M. (2013). Rh(III)-Catalyzed C–H Activation and Double Directing Group Strategy for the Regioselective Synthesis of Naphthyridinones. Journal of the American Chemical Society, 135(41), 15270-15273. [Link]

  • Hayes, B. L., et al. (2019). A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry, 21(15), 4135-4141. [Link]

  • Al-Tel, T. H. (2010). Regioselective synthesis of functionalizedn[12][17]aphthyridine derivatives via three-component domino reaction under catalyst-free conditions. Tetrahedron Letters, 51(48), 6346-6350. [Link]

  • Kumar, A., & Sharma, S. (2022). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry, 20(28), 5481-5503. [Link]

  • Kumar, S., et al. (2018). Pd-Catalyzed One-Pot Stepwise Synthesis of Benzo[b]n[11][12]aphthyridines from 2-Chloroquinoline-3-carbonitriles Using Sulfur and Amines As Nucleophiles. The Journal of Organic Chemistry, 83(15), 8197-8207. [Link]

  • Vive Chemistry. (2012, November 3). Skraup's Synthesis. WordPress.com. [Link]

  • Movassaghi, M., & Hill, M. D. (2006). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry, 71(25), 9508–9511. [Link]

  • Li, Y., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, 6(43), 28896–28905. [Link]

  • Kar, G. K. (2018, July 17). Response to "What is the complete procedure for Doebner-von miller reaction?". ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. Retrieved from [Link]

  • Mohammed, S., & Ali Maher, K. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Indian Journal of Heterocyclic Chemistry, 29(2), 199-203. [Link]

  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]

  • Al-Juboori, A. A. H. (2014). Synthesis of some heterocyclic derivatives of 1,8-Naphthyridine with a new substitution on the Naphthyridine ring. Journal of Al-Nahrain University, 17(2), 64-73. [Link]

  • Jazdzewski, B. A., et al. (2018). Synthesis and Structural Investigation of Rigid Naphthyridine-Bis(carbene) for Trigonal Planar Coordination of Coinage Metals. Organometallics, 37(15), 2539–2550. [Link]

  • Quéguiner, G., et al. (1997). A One-Pot Method for the Synthesis of Naphthyridines via Modified Friedländer Reaction. ChemInform, 28(34). [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Skraup reaction. Retrieved from [Link]

  • Gsior, T., et al. (2005). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Journal of Medicinal Chemistry, 48(14), 4587–4598. [Link]

  • Manna, A., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(32), 21087–21095. [Link]

  • Sharma, P., & Kumar, A. (2021). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series, 2(1), 1-10. [Link]

  • Antonini, I., et al. (2020). Optimization of 2,8-Diaryl-1,5-naphthyridines as Plasmodium falciparum Phosphatidylinositol 4‑Kinase Inhibitors with Improved ADME Profiles and In Vivo Efficacy. Journal of Medicinal Chemistry, 63(21), 12674–12692. [Link]

  • Kumar, S., et al. (2018). Palladium (Pd)-catalyzed one-pot stepwise synthesis of sulfur-/nitrogen-substituted benzo[b]-[11][12]naphthyridines. The Journal of Organic Chemistry, 83(15), 8197-8207. [Link]

  • Koller, G. L. (1966). The Synthesis of Substituted 1, 8-Naphthyridines By The Doebner Reaction. Oregon State University. [Link]

  • González-Lara, E., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(16), 4983. [Link]

  • Fuertes, M., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(21), 6694. [Link]

  • Smith, C. D., et al. (2015). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry, 80(15), 7894–7901. [Link]

  • Kowalczyk, M., et al. (2023). Synthesis of Novel Benzo[b]n[11][12]aphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Molecules, 28(4), 1667. [Link]

  • Fuertes, M., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(21), 6694. [Link]

  • Ghorbani-Vaghei, R., & Malaekehpoor, S. M. (2017). Synthesis of novel chromenon[11][12]aphthyridine derivatives in PEG-400 via catalyst-free, one-pot, and multicomponent reactions. RSC Advances, 7(57), 35859-35864. [Link]

  • Fuertes, M., et al. (2022). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 27(15), 4995. [Link]

  • Ali, K. M., & Mohammed, S. T. (2019). A flexible synthesis of naphthyridine derivatives through diazotization, triflation, and Suzuki reaction. Connect Journals, 19(2), 143-149. [Link]

Sources

Technical Support Center: Purity Assessment of 7-Bromo-1,5-naphthyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical assessment of 7-Bromo-1,5-naphthyridin-2-amine. This guide is designed for researchers, analytical chemists, and quality control professionals working with this critical pharmaceutical intermediate. Here, we move beyond simple protocols to explain the scientific rationale behind the analytical choices, empowering you to troubleshoot effectively and ensure the highest data integrity.

Introduction: The Criticality of Purity

7-Bromo-1,5-naphthyridin-2-amine is a key building block in the synthesis of various pharmacologically active molecules. Its purity is paramount, as even trace impurities can impact the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API). This guide provides a comprehensive framework for establishing a robust analytical control strategy for this compound, focusing on the most common and powerful techniques.

Section 1: High-Performance Liquid Chromatography (HPLC) for Potency and Impurity Profiling

Reversed-phase HPLC is the cornerstone technique for determining the purity and potency of 7-Bromo-1,5-naphthyridin-2-amine. Its high resolving power allows for the separation of the main component from structurally similar process-related impurities and degradation products.

Recommended HPLC Method Protocol

This protocol is a robust starting point for method development and validation. The causality behind each parameter is explained to facilitate optimization.

ParameterRecommended SettingRationale & Expertise
Column C18, 150 x 4.6 mm, 3.5 µmA C18 stationary phase provides the necessary hydrophobic retention for the aromatic naphthyridine core. A high-purity, end-capped silica is crucial to minimize secondary interactions with the basic amine group, which can cause severe peak tailing.
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)Operating at a low pH ensures that the primary amine (a basic functional group) is fully protonated.[1] This prevents interactions with residual, negatively charged silanol groups on the column surface, which are a primary cause of peak tailing for basic analytes.[2]
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier with a low UV cutoff and good elution strength for this class of compounds.
Gradient Elution 5% B to 95% B over 20 minutesA gradient is essential to elute potential late-eluting, more hydrophobic impurities while ensuring the main peak is well-retained and resolved from early-eluting polar impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape.
Detection UV at 254 nmThe aromatic naphthyridine core exhibits strong UV absorbance. 254 nm is a common wavelength that provides good sensitivity for the main analyte and many potential aromatic impurities. A photodiode array (PDA) detector is recommended to assess peak purity.
Injection Volume 5 µLA small injection volume minimizes the potential for mass overload, which can cause peak fronting or tailing.[1]
Sample Diluent Mobile Phase A / Acetonitrile (50:50)Dissolving the sample in a solvent similar in composition to the initial mobile phase conditions prevents peak distortion caused by solvent mismatch.
HPLC Troubleshooting Guide (FAQ)

Question: Why is my 7-Bromo-1,5-naphthyridin-2-amine peak showing significant tailing?

Answer: Peak tailing is the most common issue for basic compounds like this one.[2] The root cause is typically a secondary interaction between the protonated amine group on your analyte and ionized residual silanol groups (Si-O⁻) on the silica surface of the HPLC column.[3]

  • Primary Solution: Check Mobile Phase pH. Ensure your mobile phase pH is low (ideally < 3). At low pH, the silanol groups are protonated (Si-OH) and are not available for ionic interactions with your positively charged analyte.[1]

  • Secondary Solution: Column Choice. Use a high-quality, end-capped C18 column. End-capping "shields" many of the residual silanols. If tailing persists, consider a column with a polar-embedded phase, which provides additional shielding for basic compounds.[3]

  • Tertiary Solution: Add a Competing Base. As a last resort, you can add a small amount of a competing base, like triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, but it can shorten column lifetime and suppress MS sensitivity.

Question: My retention times are drifting from injection to injection. What should I check?

Answer: Retention time instability points to a lack of equilibrium or a changing system condition.

  • Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before the first injection. For gradient methods, a 10-15 column volume equilibration is recommended.

  • Mobile Phase Preparation: Inconsistently prepared mobile phase, especially buffer concentration or pH, will cause drift. Prepare fresh mobile phase daily.

  • Pump Performance: Check for leaks in the pump heads or tubing. Pressure fluctuations are a key indicator of pump issues. Degas your mobile phases thoroughly to prevent air bubbles from entering the pump.

  • Temperature Fluctuation: Verify that the column oven is maintaining a stable temperature.

Question: I am seeing new, small peaks in my chromatogram that were not there before. What could they be?

Answer: This could be due to either sample degradation or system contamination.

  • Sample Degradation: 7-Bromo-1,5-naphthyridin-2-amine, like many amino-pyridines, can be susceptible to oxidation.[4] Exposure to light or air can lead to the formation of N-oxides or other degradation products. Prepare samples fresh and store them in amber vials. To confirm, re-analyze a freshly prepared standard.

  • System Contamination (Ghost Peaks): If the peaks appear in a blank injection, they are "ghost peaks" from carryover. Clean the autosampler needle and injection port. Ensure your mobile phase components are high purity.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing MP Prepare Mobile Phase (0.1% Formic Acid, ACN) Equilibrate Equilibrate Column (10-15 column volumes) MP->Equilibrate Sample Accurately weigh & dissolve 7-Bromo-1,5-naphthyridin-2-amine in diluent Filter Filter sample through 0.45 µm syringe filter Sample->Filter Inject Inject Sample Filter->Inject Equilibrate->Inject Separate Gradient Elution (Separation of Impurities) Inject->Separate Detect UV/PDA Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % Purity (Area Normalization) Integrate->Calculate Report Generate Report Calculate->Report

Fig 1: HPLC Purity Analysis Workflow

Section 2: Gas Chromatography (GC) for Residual Solvents

The analysis of residual solvents is a critical regulatory requirement. Headspace Gas Chromatography (HS-GC) is the preferred method as it introduces only volatile analytes into the system, protecting the instrument from non-volatile sample components.[5]

Recommended GC-HS Method Protocol (Based on USP <467>)
ParameterRecommended SettingRationale & Expertise
Column 6% Cyanopropylphenyl-94% Dimethylpolysiloxane (e.g., DB-624), 30 m x 0.32 mm, 1.8 µmThis mid-polarity column is specified in USP <467> and provides excellent resolution for a wide range of common synthesis solvents.[5]
Carrier Gas Helium or NitrogenHelium is traditional, but nitrogen can be a cost-effective alternative with appropriate method adjustments.[6]
Oven Program 40 °C (hold 20 min), then 10 °C/min to 240 °C (hold 20 min)This is a standard temperature program that separates volatile solvents at the beginning and allows for the elution of less volatile solvents like DMF or DMSO.
Injector Temp 140 °CA lower injector temperature is used in headspace as vaporization occurs in the vial.
Detector Flame Ionization Detector (FID) at 250 °CFID offers a robust, linear response for nearly all organic solvents.
HS Vial Temp 80 °CBalances efficient partitioning of solvents into the headspace without causing thermal degradation of the sample.[7]
HS Incubation Time 60 minEnsures equilibrium is reached between the sample and the headspace.[7]
Diluent Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)High-boiling, polar aprotic solvents capable of dissolving the sample and a wide range of potential residual solvents.
GC Troubleshooting Guide (FAQ)

Question: I am not meeting the sensitivity requirements for Class 1 solvents. How can I improve my signal?

Answer: Low sensitivity for early-eluting, volatile solvents is a common challenge.

  • Optimize Headspace Parameters: The partitioning of analytes into the headspace is key. Increasing the vial incubation temperature (e.g., to 85 or 90 °C) or incubation time can improve the recovery of volatiles.[7]

  • Check for Leaks: Ensure the vial is perfectly sealed with the septum and cap. A leak in the headspace syringe or transfer line will lead to sample loss.

  • Diluent Choice: While DMSO is common, for certain analytes, using a different diluent like Dimethylacetamide (DMAC) or even water (if the sample is soluble) can alter the sample matrix and improve partitioning of specific solvents.

Question: My solvent peaks are broad or splitting. What is the cause?

Answer: Poor peak shape in GC often points to issues with sample introduction or the column.

  • Injection Technique: Ensure the headspace transfer line is heated sufficiently to prevent re-condensation of the analytes before they reach the column.

  • Column Health: The column may be contaminated. "Bake out" the column at its maximum allowed temperature for 30-60 minutes. If the problem persists, you may need to trim the first few centimeters from the inlet side of the column or replace it entirely.

  • Flow Rate: An incorrect flow rate can lead to band broadening. Verify your carrier gas flow rate is set correctly.

Section 3: Structural Confirmation and Impurity Identification

While HPLC provides quantitative purity data, it does not identify the structures of the analyte or its impurities. For this, spectroscopic techniques are essential.

Mass Spectrometry (MS)

Coupling HPLC with a mass spectrometer (LC-MS) is a powerful tool. It provides the molecular weight of the main peak, confirming its identity. For unknown impurity peaks, the mass-to-charge ratio (m/z) gives a crucial piece of information about its molecular weight.

  • Expected Molecular Ion: For 7-Bromo-1,5-naphthyridin-2-amine (C₈H₆BrN₃), the expected monoisotopic mass is ~222.97 g/mol . Due to the isotopic signature of bromine, you should observe two peaks of nearly equal intensity: one for the ⁷⁹Br isotope and one for the ⁸¹Br isotope (M and M+2).

  • Hypothesized Fragmentation: In tandem MS (MS/MS), fragmentation can provide structural clues. A likely fragmentation pathway for this molecule would be the loss of the bromine radical, followed by fragmentation of the naphthyridine ring system.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive technique for structural elucidation.

  • ¹H NMR: Will confirm the number and connectivity of protons. The aromatic region will show a complex splitting pattern corresponding to the protons on the naphthyridine core. The amine (-NH₂) protons will likely appear as a broad singlet.

  • ¹³C NMR: Will show eight distinct signals for the eight carbon atoms in the aromatic core, providing a carbon "fingerprint" of the molecule.

  • Impurity Identification: Significant impurities may show their own set of signals in the NMR spectra. 2D NMR techniques (like COSY and HSQC) can be used to piece together the structure of an unknown impurity if it is present at a sufficient concentration (>1-5%).

Impurity_ID_Workflow cluster_detect Detection & Isolation cluster_structure Structural Elucidation HPLC_Impurity Unknown Peak Detected in HPLC-UV LCMS_MW Determine Molecular Weight using LC-MS HPLC_Impurity->LCMS_MW Prep_HPLC Isolate Impurity via Preparative HPLC HPLC_Impurity->Prep_HPLC MSMS MS/MS Fragmentation (Sub-structure analysis) LCMS_MW->MSMS HighResMS High-Resolution MS (Determine Elemental Formula) LCMS_MW->HighResMS Structure Propose Structure MSMS->Structure HighResMS->Structure NMR Acquire 1D & 2D NMR (¹H, ¹³C, COSY, HSQC) Prep_HPLC->NMR NMR->Structure

Fig 2: Workflow for Identifying an Unknown Impurity

Section 4: Other Key Purity Attributes

Water Content by Karl Fischer Titration

Water is a common impurity that is not detected by HPLC-UV. Karl Fischer titration is the standard method for its quantification.

Question: My Karl Fischer titration gives drifting endpoints and inaccurate results. Why?

Answer: This is a known issue when analyzing basic compounds like amines. The basicity of the amine neutralizes the acidic sulfur dioxide in the Karl Fischer reagent, shifting the pH out of the optimal range (pH 5-7) and interfering with the stoichiometry of the reaction.

  • Solution: Use a specialized Karl Fischer reagent formulated for amines or, more commonly, add a neutralizing agent like benzoic acid or salicylic acid to the titration vessel before adding your sample.[2] This will buffer the system and ensure an accurate endpoint.

Non-Volatile Impurities (Sulphated Ash)

This test quantifies the amount of inorganic impurities in the material. The sample is charred and then treated with sulfuric acid to convert metal oxides and salts into more stable sulfates, which are then weighed after ignition. This provides a measure of the total inorganic content.

Section 5: Forced Degradation Studies

Forced degradation (or stress testing) is essential for developing a stability-indicating analytical method.[9] It involves subjecting the drug substance to harsh conditions to intentionally produce degradation products. This helps to understand the degradation pathways and ensures that the HPLC method can separate the main analyte from all potential degradants.[10]

Typical Stress Conditions
ConditionTypical ProtocolPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60 °C for 24hHydrolysis of the amine to a hydroxyl group (less likely under these conditions).
Base Hydrolysis 0.1 M NaOH at 60 °C for 24hPotential for nucleophilic substitution or ring-opening, though often stable.
Oxidation 3% H₂O₂ at room temp for 24hOxidation of the pyridine nitrogen to an N-oxide; potential for other oxidative degradation.[4]
Thermal 80 °C dry heat for 48hUnlikely to cause significant degradation unless impurities are present to catalyze it.
Photolytic Expose to UV/Vis light (ICH Q1B)May induce complex radical-based degradation pathways or dimerization.

By analyzing the stressed samples, you can confirm that your HPLC method is "stability-indicating," a key requirement for regulatory submissions.

References

  • Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America, 41(11), 502-506.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?
  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Shimadzu. (2022). Residual Solvents Analysis in Pharmaceuticals by HS-GC-FID with Newly Added Compounds –USP <467> Procedure A.
  • Jovanov, P., et al. (2021). Optimization of HS-GC–FID–MS Method for Residual Solvent Profiling in Active Pharmaceutical Ingredients Using DoE.
  • Shimadzu. (n.d.). GC Analysis Data Collection for Residual Solvents in Pharmaceuticals.
  • Kovaleski, R. A. (2025). Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography.
  • Lattay, P., et al. (2010). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of Pharmaceutical and Biomedical Analysis, 52(1), 66-73.
  • Grodowska, K., & Parczewski, A. (2010). Residual Solvents Determination in Pharmaceuticals by Static Headspace-Gas Chromatography and Headspace Liquid-Phase Microextraction Gas Chromatography. Critical Reviews in Analytical Chemistry, 40(2), 93-106.
  • Khakwani, S., et al. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry, 28(11), 2385-2387.
  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38445-38449.

Sources

Validation & Comparative

An In-Depth Comparison of BCR-ABL Tyrosine Kinase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Evolution of this Guide: Initial exploration into the kinase inhibitory properties of 7-Bromo-1,5-naphthyridin-2-amine revealed a lack of published data characterizing it as a kinase inhibitor. The 1,5-naphthyridine scaffold, however, is a recognized pharmacophore in the development of kinase inhibitors, including those targeting c-Met and TGF-beta type I receptors.[1][2] To provide a valuable and data-rich comparison for researchers, this guide has been pivoted to focus on a well-established and clinically crucial class of kinase inhibitors that have revolutionized cancer therapy: the BCR-ABL tyrosine kinase inhibitors (TKIs). This guide will compare the seminal first-generation inhibitor, Imatinib, with the second-generation inhibitor, Dasatinib, and the third-generation inhibitor, Ponatinib, providing a clear narrative on the evolution of targeted cancer therapy.

Introduction: The Oncogenic Driver BCR-ABL in Chronic Myeloid Leukemia (CML)

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm defined by a specific genetic abnormality, the Philadelphia chromosome.[3][4][5] This chromosome is the result of a reciprocal translocation between chromosomes 9 and 22, which creates the BCR-ABL fusion gene.[3][4][5] The resulting BCR-ABL protein is a constitutively active tyrosine kinase, meaning it is always "on," driving uncontrolled cell proliferation and survival.[4][5][6] This aberrant kinase activity is the primary driver of CML and thus an ideal therapeutic target.[7] BCR-ABL activates a complex network of downstream signaling pathways, including RAS/MAPK, PI3K/AKT, and JAK/STAT, which collectively promote the leukemic phenotype.[5][6] The development of TKIs that specifically target the ATP-binding site of the BCR-ABL kinase has transformed the prognosis for CML patients.[8][9][10]

The TKI Generations: A Comparative Overview

The clinical journey of BCR-ABL inhibitors is marked by successive generations of drugs, each designed to improve upon the last, primarily by enhancing potency and overcoming mechanisms of resistance.

Imatinib (Gleevec®): The First-Generation Pioneer

Imatinib was the first-in-class TKI and represented a paradigm shift in cancer treatment from cytotoxic chemotherapy to targeted molecular therapy.[9]

  • Mechanism of Action: Imatinib functions as a competitive inhibitor at the ATP-binding site of the BCR-ABL kinase.[8][10] It specifically stabilizes the inactive conformation of the kinase domain, preventing the transfer of phosphate from ATP to its substrates.[3][8][9] This blockade of downstream signaling inhibits proliferation and induces apoptosis in BCR-ABL-positive cells.[9]

  • Selectivity: While highly effective against BCR-ABL, Imatinib also inhibits other tyrosine kinases, including c-KIT and platelet-derived growth factor receptor (PDGFR).[8][9]

Dasatinib (Sprycel®): The Potent Second-Generation Challenger

Dasatinib was developed to address the limitations of Imatinib, particularly the emergence of resistance. It is a second-generation TKI with a distinct biochemical profile.

  • Mechanism of Action: Unlike Imatinib, Dasatinib is a dual BCR-ABL and Src family kinase (SFK) inhibitor.[11] A key distinction is its ability to bind to both the active and inactive conformations of the ABL kinase domain.[12][13] This broader binding capability contributes to its significantly higher potency—it is approximately 325 times more potent than Imatinib against wild-type BCR-ABL in vitro.[12][14][15]

  • Selectivity: Dasatinib has a broader target profile than Imatinib, potently inhibiting BCR-ABL, SFKs (SRC, LCK, YES, FYN), c-KIT, EPHA2, and PDGFRβ.[11] This polypharmacology may contribute to both its enhanced efficacy and distinct side-effect profile.[16]

Ponatinib (Iclusig®): The Third-Generation Solution for Stubborn Resistance

The development of third-generation TKIs was driven by the need to overcome the most recalcitrant resistance mutations.

  • Mechanism of Action: Ponatinib is a pan-BCR-ABL inhibitor, designed through computational, structure-based methods to be effective against native BCR-ABL and all of its known single resistance mutations.[17] It binds to the ATP-binding site, blocking kinase activity and halting the downstream signaling that drives CML.[18][19]

  • The T315I Challenge: The primary clinical advantage of Ponatinib is its potent activity against the T315I mutation.[20][21][22] This "gatekeeper" mutation alters the shape of the ATP-binding pocket, sterically hindering the binding of Imatinib, Dasatinib, and other second-generation TKIs.[22][23] Ponatinib's structure was specifically engineered to overcome this blockade, making it the only approved TKI effective against T315I-mutant CML.[17][21][23]

Quantitative Performance: A Head-to-Head Comparison

The efficacy of kinase inhibitors is quantitatively assessed by their half-maximal inhibitory concentration (IC50), which measures the concentration of the drug required to inhibit 50% of the target kinase's activity. Lower IC50 values indicate greater potency.

Kinase TargetImatinib IC50 (nM)Dasatinib IC50 (nM)Ponatinib IC50 (nM)
BCR-ABL (unmutated) ~100-400[24]<1 - 3[16][25]~0.37
BCR-ABL (T315I mutant) >10,000>5,000~2.0
SRC Family Kinases (e.g., SRC, LYN) >10,0000.2 - 2.8[16][26]~5.4 (SRC)
c-KIT ~100<10[11]~1.5
PDGFRβ ~100<10[11]~1.1

Data compiled from multiple sources. Specific values can vary based on assay conditions.

Overcoming Resistance: The T315I Mutation

The emergence of point mutations in the BCR-ABL kinase domain is a major cause of therapeutic resistance. The T315I mutation is particularly challenging as it confers resistance to both first and second-generation TKIs.[18][21] Clinical trials have demonstrated Ponatinib's unique ability to induce significant and durable responses in patients with T315I-mutated CML and Ph+ ALL.[21][22][23][27]

Visualizing the Mechanism of Action

To better understand the therapeutic landscape, the following diagrams illustrate the core signaling pathway and a typical experimental workflow for evaluating these inhibitors.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2 GRB2/SOS BCR_ABL->GRB2 P PI3K PI3K BCR_ABL->PI3K P STAT5 STAT5 BCR_ABL->STAT5 P RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT P AKT->Proliferation STAT5->Proliferation Imatinib Imatinib Imatinib->BCR_ABL Inhibits (Inactive Form) Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibits (Active & Inactive) Ponatinib Ponatinib Ponatinib->BCR_ABL Inhibits (All Mutants)

Caption: Simplified BCR-ABL signaling pathway and points of TKI intervention.

cluster_discovery Preclinical Evaluation cluster_clinical Clinical Development A1 Compound Library (e.g., Naphthyridines) A2 In Vitro Kinase Assay (e.g., LanthaScreen™) Determine IC50 A1->A2 A3 Cell-Based Viability Assay (e.g., MTT Assay) Determine GI50 A2->A3 A4 Resistance Profiling (Test against mutant kinases) A3->A4 A5 Lead Optimization A4->A5 B1 Phase I Trial (Safety & Dosing) A5->B1 B2 Phase II Trial (Efficacy in Patients) B1->B2 B3 Phase III Trial (Comparison to Standard of Care) B2->B3 B4 Regulatory Approval B3->B4

Caption: A generalized workflow for kinase inhibitor drug discovery and development.

Supporting Experimental Methodologies

The quantitative data presented in this guide are derived from standardized biochemical and cell-based assays. Understanding these protocols is crucial for interpreting inhibitor performance.

In Vitro Kinase Binding Assay: LanthaScreen™ Eu Kinase Binding Assay

This assay directly measures the binding of an inhibitor to a kinase, providing a direct measure of affinity (IC50).

  • Principle: The assay is based on Fluorescence Resonance Energy Transfer (FRET).[28][29] A europium (Eu)-labeled anti-tag antibody binds to the kinase, and an Alexa Fluor® 647-labeled tracer (an ATP-competitive molecule) binds to the kinase's active site.[28][30] When both are bound, the Eu donor excites the Alexa Fluor® acceptor, generating a FRET signal. A test compound that binds to the ATP site will displace the tracer, leading to a loss of FRET.[28][29][30]

  • Protocol Outline:

    • Reagent Preparation: Prepare a 1X Kinase Buffer solution. Dilute the kinase, Eu-labeled antibody, and fluorescent tracer to their required working concentrations (e.g., 2X-4X final concentration).[30]

    • Compound Plating: Prepare serial dilutions of the test inhibitors (e.g., Imatinib, Dasatinib) in an appropriate assay plate (e.g., 384-well).

    • Assay Assembly: Add the kinase/antibody mixture to the wells containing the test compounds.[31]

    • Initiation: Add the tracer solution to all wells to initiate the binding reaction.[28][31]

    • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.[28]

    • Data Acquisition: Read the plate on a FRET-capable plate reader, measuring the emission from both the donor (Eu) and acceptor (Alexa Fluor® 647).

    • Analysis: Calculate the ratio of acceptor to donor emission. Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Viability Assay: MTT Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation after treatment with an inhibitor.[32]

  • Principle: Viable, metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[32][33] The amount of formazan produced is directly proportional to the number of living cells.[32][34]

  • Protocol Outline:

    • Cell Seeding: Seed BCR-ABL-positive cells (e.g., K562 cell line) into a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.[33][35]

    • Compound Treatment: Treat the cells with a range of concentrations of the kinase inhibitors and incubate for a defined period (e.g., 48-72 hours).[33]

    • MTT Addition: Add MTT labeling reagent to each well to a final concentration of approximately 0.5 mg/mL.[34]

    • Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified CO2 incubator, allowing the MTT to be metabolized into formazan crystals.[34]

    • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the insoluble formazan crystals.[33]

    • Data Acquisition: Measure the absorbance of the resulting colored solution using a microplate spectrophotometer at a wavelength of 540-590 nm.[32][35]

    • Analysis: After subtracting the background absorbance, calculate the percentage of cell viability relative to an untreated control. Plot viability against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Conclusion

The progression from Imatinib to Dasatinib and Ponatinib illustrates a powerful narrative of rational drug design in the face of clinical challenges. Imatinib established the principle of targeting the BCR-ABL kinase. Dasatinib offered a more potent, broader-spectrum option capable of overcoming many initial resistance mechanisms. Ponatinib provided a crucial solution for the highly resistant T315I mutation, filling a critical gap in the therapeutic arsenal. For researchers, understanding the distinct mechanisms, potency profiles, and resistance vulnerabilities of each inhibitor is essential for designing experiments, interpreting results, and developing the next generation of targeted therapies.

References

  • Imatinib - Wikipedia. Wikipedia. [Link]

  • Mechanism of action of ponatinib in treating chronic myeloid leukemia... ResearchGate. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Ponatinib - Wikipedia. Wikipedia. [Link]

  • Pharmacology of Dasatinib (Sprycel); Pharmacokinetics, Mechanism of Action, Uses, Effects. YouTube. [Link]

  • What is the mechanism of Dasatinib? Patsnap Synapse. [Link]

  • Imatinib in Chronic Myeloid Leukemia: an Overview. PMC - NIH. [Link]

  • MTT (Assay protocol). Protocols.io. [Link]

  • Ponatinib Efficacy and Safety in Patients with the T315I Mutation: Long-Term Follow-up of Phase 1 and Phase 2 (PACE) Trials. ASH Publications. [Link]

  • What is the mechanism of action of Imatinib (Gleevec)? Dr.Oracle. [Link]

  • What is the mechanism of Ponatinib Hydrochloride? Patsnap Synapse. [Link]

  • Ponatinib acts against the most resistant types of chronic myeloid leukaemia. ecancer. [Link]

  • Imatinib: MedlinePlus Drug Information. MedlinePlus. [Link]

  • Cell Viability Assays. NCBI Bookshelf - NIH. [Link]

  • Ponatinib: Overview, Mechanism of Action & Clinical Trials. Takeda Oncology. [Link]

  • Dasatinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Pediatric Oncall. [Link]

  • Imatinib Information for Patients. Drugs.com. [Link]

  • Dasatinib. Cancer Research UK. [Link]

  • Ponatinib Overcomes Tricky Mutation in CML. Cure Today. [Link]

  • Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development. NIH. [Link]

  • Promising Activity Observed With Ponatinib Treatment in T315I-Mutated CP-CML. OncLive. [Link]

  • Targeting the BCR-ABL Signaling Pathway in Therapy-Resistant Philadelphia Chromosome-Positive Leukemia. AACR Journals. [Link]

  • Ponatinib after failure of second-generation tyrosine kinase inhibitor in resistant chronic-phase chronic myeloid leukemia. PMC - PubMed Central. [Link]

  • BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia. PMC - NIH. [Link]

  • Molecular Pathways: BCR-ABL. Clinical Cancer Research - AACR Journals. [Link]

  • Targeting BCR-ABL and Its Downstream Signaling Cascade as Therapy for Chronic Myelogenous Leukemia. Blood - ASH Publications. [Link]

  • Dasatinib or imatinib in newly diagnosed chronic-phase chronic myeloid leukemia: 2-year follow-up from a randomized phase 3 trial (DASISION). Blood - ASH Publications. [Link]

  • BCR-ABL: The molecular mastermind behind chronic myeloid leukemia. PubMed. [Link]

  • Comparison of imatinib mesylate, dasatinib (BMS-354825), and nilotinib (AMN107) in an N-ethyl-N-nitrosourea (ENU)–based mutagenesis screen: high efficacy of drug combinations. Blood Journal. [Link]

  • Design and Synthesis of Novel Substituted Naphthyridines as Potential c-Met Kinase Inhibitors Based on MK-2461. PubMed. [Link]

  • Dasatinib or High-Dose Imatinib for Chronic-Phase Chronic Myeloid Leukemia Resistant to Imatinib at a Dose of 400 to 600 Milligrams Daily: Two-Year Follow-Up of a Randomized Phase 2 Study (START-R). NIH. [Link]

  • Dasatinib Achieves Higher Response Rate Than Imatinib in CML. CancerNetwork. [Link]

  • Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood - ASH Publications. [Link]

  • Comparison of Dasatinib, Nilotinib, and Imatinib in the Treatment of Chronic Myeloid Leukemia. PubMed. [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC. [Link]

  • DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS. PMC - NIH. [Link]

  • Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. ACS Publications. [Link]

  • discovery and SAR study of 1H-imidazo[4,5-h][8][36]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. PubMed. [Link]

  • Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways. NIH. [Link]

  • Correlation between the IC50 of dasatinib and the inhibition on the... ResearchGate. [Link]

Sources

A Strategic Guide to Bioisosteric Replacement for 7-Bromo-1,5-naphthyridin-2-amine: Enhancing Drug Discovery Campaigns

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides an in-depth, experience-driven comparison of strategic bioisosteric replacements for the 7-bromo substituent on the medicinally significant 1,5-naphthyridine scaffold. We move beyond simple substitution to explore the causal relationships between structure, synthesis, and potential pharmacological outcomes, offering researchers a robust framework for lead optimization.

The 1,5-naphthyridine core is a recognized privileged structure in medicinal chemistry, appearing in a wide array of biologically active agents, from kinase inhibitors to antibacterials.[1][2][3][4] The 2-amino group typically serves as a crucial hydrogen bond donor, anchoring the molecule to a target protein, while the 7-position substituent projects into solvent-exposed regions or specific sub-pockets, profoundly influencing the compound's selectivity, potency, and pharmacokinetic profile.

The 7-bromo substituent, while a versatile synthetic handle for cross-coupling reactions, can present challenges, including potential for metabolic instability or undesirable physicochemical properties.[1][5] Bioisosteric replacement is a cornerstone strategy in medicinal chemistry aimed at creating new molecules with similar biological properties but optimized characteristics.[6][7] This guide focuses on the practical application of this principle to the 7-Bromo-1,5-naphthyridin-2-amine scaffold.

The Rationale: Why Replace the 7-Bromo Group?

The decision to replace a bromine atom is driven by several key objectives in a drug discovery program:

  • Modulating Potency and Selectivity: Introducing new functional groups can forge novel, beneficial interactions with the target protein, such as hydrogen bonds or van der Waals contacts, that the bromo group cannot.

  • Improving Metabolic Stability: Aryl bromides can sometimes be sites of metabolic degradation. Replacing them with more robust groups like trifluoromethyl or small heteroaromatics can enhance metabolic stability.[8]

  • Optimizing Physicochemical Properties: The bromo group contributes significantly to a molecule's lipophilicity (LogP). Replacing it can fine-tune solubility, permeability, and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[9]

  • Exploring New Intellectual Property: Novel chemical matter is essential for securing patents and developing proprietary clinical candidates.

A Curated Selection of Bioisosteres for the 7-Bromo Position

The choice of a bioisostere is a strategic decision based on mimicking or intentionally altering the steric, electronic, and lipophilic properties of the bromine atom.

BioisostereVan der Waals Radius (Å)Electronic EffectKey Characteristics & Rationale
-Br (Parent) 1.85Inductively withdrawing, weakly deactivatingVersatile synthetic handle, potential halogen bond donor.
-Cl 1.75Inductively withdrawing, weakly deactivatingSlightly smaller and more electronegative than bromine. A conservative change.
-F 1.47Strongly inductively withdrawing, weakly activatingSmallest halogen, can block metabolic oxidation at the site of substitution and may form unique hydrogen bonds.[10]
-CH₃ 2.00Weakly donatingSimilar in size to bromine but with opposite electronic effect. Fills the same pocket with a different electronic signature.
-CF₃ 2.44Strongly inductively withdrawingA classic bioisostere for a bromo or isopropyl group.[6] It is metabolically very stable and a strong electron-withdrawing group.
-CN 1.60 (length)Strongly inductively and resonantly withdrawingLinear geometry, potent hydrogen bond acceptor. Significantly alters electronics and introduces a key interaction point.
-Cyclopropyl ~2.60 (diameter)Weakly donating, sp² characterIntroduces 3D character and conformational rigidity. Often improves metabolic stability and reduces off-target effects.
-Pyridyl -Electron-withdrawingIntroduces a basic nitrogen as a hydrogen bond acceptor, significantly improving solubility and modulating pKa.[11]
-Pyrazolyl -Electron-withdrawingProvides both a hydrogen bond donor (N-H) and acceptor, offering complex interaction possibilities.

Synthetic Strategy: A Unified Cross-Coupling Approach

The true power of the 7-bromo starting material lies in its utility as a launchpad for diversification via transition-metal-catalyzed cross-coupling reactions. This allows for a modular and efficient exploration of various bioisosteres from a common intermediate.

G start_node 7-Bromo-1,5-naphthyridin-2-amine (or protected analogue) suzuki_node Suzuki Coupling (Ar-B(OH)₂, Pd catalyst, Base) start_node->suzuki_node buchwald_node Buchwald-Hartwig Amination (R₂NH, Pd catalyst, Base) start_node->buchwald_node cyanation_node Cyanation (Zn(CN)₂, Pd catalyst) start_node->cyanation_node sonogashira_node Sonogashira Coupling (Alkynes, Pd/Cu catalyst, Base) start_node->sonogashira_node product_aryl 7-Aryl/Heteroaryl Analogue suzuki_node->product_aryl product_amine 7-Amino Analogue buchwald_node->product_amine product_cyano 7-Cyano Analogue cyanation_node->product_cyano product_alkyne 7-Alkynyl Analogue sonogashira_node->product_alkyne

Caption: A modular synthetic workflow for generating diverse bioisosteres from a common 7-bromo precursor.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a representative method for installing an aryl or heteroaryl bioisostere, a common and highly effective strategy.

Objective: To synthesize 7-(pyridin-3-yl)-1,5-naphthyridin-2-amine as a bioisosteric replacement for the 7-bromo analogue.

Materials:

  • 7-Bromo-1,5-naphthyridin-2-amine (1.0 eq)

  • Pyridine-3-boronic acid (1.5 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Sodium carbonate (Na₂CO₃) (3.0 eq)

  • 1,4-Dioxane (Anhydrous)

  • Water (Degassed)

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 7-Bromo-1,5-naphthyridin-2-amine (1.0 eq), pyridine-3-boronic acid (1.5 eq), and Pd(dppf)Cl₂ (0.05 eq).

    • Causality: Using a flame-dried flask under an inert atmosphere is critical. Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen and moisture, which can lead to catalyst deactivation and poor reaction yields.

  • Inert Atmosphere: Seal the flask with a septum and purge with dry argon or nitrogen for 10-15 minutes.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and a degassed aqueous solution of Na₂CO₃ (typically a 4:1 to 5:1 ratio of dioxane:water).

    • Causality: The base (Na₂CO₃) is essential for the transmetalation step of the catalytic cycle, activating the boronic acid. A mixed solvent system is often required to dissolve both the organic-soluble starting material and the water-soluble inorganic base. Degassing the solvents removes dissolved oxygen.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure 7-(pyridin-3-yl)-1,5-naphthyridin-2-amine.

    • Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity. The absence of the starting material peak in the LC-MS and the appearance of new aromatic signals in the NMR corresponding to the pyridyl group validate the success of the reaction.

Case Study: Hypothetical Kinase Inhibitor Design

Many 1,5-naphthyridine derivatives act as kinase inhibitors, often by forming hydrogen bonds with the kinase "hinge" region via the 2-amino group.[12] The 7-substituent typically points towards the solvent-exposed region or a selectivity sub-pocket.

G cluster_0 Kinase Active Site cluster_1 Solvent Front / Selectivity Pocket hinge Hinge Region Backbone NH Backbone C=O pocket_label Hydrophilic or Sterically Defined Pocket naphthyridine 2-Amino Group 1,5-Naphthyridine Core 7-Substituent (R) naphthyridine:n0->hinge:f2 H-Bond (Acceptor) naphthyridine:n0->hinge:f1 H-Bond (Donor) naphthyridine:n2->pocket_label Modulates Selectivity & Physicochemical Properties

Caption: Binding hypothesis for a 1,5-naphthyridin-2-amine kinase inhibitor.

In this model, replacing the 7-bromo group with a pyridyl group could introduce a beneficial hydrogen bond with a residue in the selectivity pocket or improve solubility. Conversely, replacing it with a trifluoromethyl group could exploit a hydrophobic pocket while enhancing metabolic stability. This strategic replacement allows for a systematic probing of the target's structure-activity relationship (SAR).

Conclusion

The bioisosteric replacement of the 7-bromo group on the 1,5-naphthyridin-2-amine scaffold is a powerful and versatile strategy in modern drug discovery. By leveraging robust synthetic methodologies like palladium-catalyzed cross-coupling, medicinal chemists can efficiently generate a diverse library of analogues. Each replacement is a deliberate experiment designed to fine-tune the compound's interaction with its biological target and optimize its drug-like properties. This guide provides a foundational framework for making informed decisions, enabling the rational design of next-generation therapeutic agents.

References

  • Alcaro, S., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. Available at: [Link]

  • Alcaro, S., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. Available at: [Link]

  • Da Settimo, F., et al. (2005). Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Alcaro, S., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PubMed. Available at: [Link]

  • McNulty, J., et al. (2013). Investigation of Aryl Halides as Ketone Bioisosteres: Refinement of Potent and Selective Inhibitors of Human Cytochrome P450 19A1 (Aromatase). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Alcaro, S., et al. (2021). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules. Available at: [Link]

  • ResearchGate (n.d.). Broad-spectrum antibiotics containing a 1,5-naphthyridine core. ResearchGate. Available at: [Link]

  • Cambridge MedChem Consulting (2021). Bioisosteric Replacements. Cambridge MedChem Consulting. Available at: [Link]

  • Perry, I. (2019). Bioisosteres of Common Functional Groups. MacMillan Group Meeting. Available at: [Link]

  • Quiroga, M., et al. (2020). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules. Available at: [Link]

  • Meanwell, N. A. (2012). Application of Bioisosteres in Drug Design. SlideShare. Available at: [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. Available at: [Link]

  • Karcz, T., et al. (2022). Antimicrobial Activity of Naphthyridine Derivatives. Molecules. Available at: [Link]

  • Quiroga, M., et al. (2020). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2023). Copper-Catalyzed Regioselective Dehydrogenative Borylation: A Modular Platform Enabling C4-Borylated 2,1-Borazaronaphthalenes. Organic Letters. Available at: [Link]

  • Annand, R. S., et al. (2021). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. Journal of Medicinal Chemistry. Available at: [Link]

  • Cambridge MedChem Consulting (2023). Aromatic Bioisosteres. Cambridge MedChem Consulting. Available at: [Link]

  • Alcaro, S., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI. Available at: [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo. Available at: [Link]

  • Li, Z., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances. Available at: [Link]

Sources

Navigating the Structure-Activity Landscape of 1,5-Naphthyridines: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis of Substituted 1,5-Naphthyridine Analogs to Inform the Exploration of Novel Chemical Space

Introduction: The 1,5-Naphthyridine Scaffold - A Privileged Heterocycle in Medicinal Chemistry

The 1,5-naphthyridine core is a bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2] Its rigid structure and the presence of two nitrogen atoms provide opportunities for diverse molecular interactions with various biological targets, leading to a broad spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] This guide aims to provide a comprehensive overview of the structure-activity relationships (SAR) of substituted 1,5-naphthyridine analogs.

General Synthetic Strategies for 1,5-Naphthyridine Analogs

The synthesis of the 1,5-naphthyridine core and its derivatives can be achieved through several established synthetic routes. A common and versatile method is the Friedländer annulation, which involves the condensation of a 3-amino-2-chloropyridine derivative with a carbonyl compound containing an α-methylene group. Subsequent modifications, such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allow for the introduction of a wide array of substituents at various positions of the naphthyridine ring.[1][5]

For instance, the synthesis of 2,8-disubstituted-1,5-naphthyridines often begins with the construction of a 2,8-dichloro-1,5-naphthyridine intermediate. Regioselective substitution reactions can then be employed to introduce different functionalities at the C2 and C8 positions. The choice of reaction conditions, catalysts, and ligands is crucial for achieving the desired regioselectivity and yield.[5]

Synthesis_Workflow cluster_synthesis General Synthetic Workflow for 2,8-Disubstituted 1,5-Naphthyridines Start 3-Amino-2-chloropyridine derivative Intermediate1 Friedländer Annulation (with α-methylene carbonyl) Start->Intermediate1 Core 2,8-Dichloro-1,5-naphthyridine Intermediate1->Core Reaction1 Regioselective Suzuki Coupling (Substitution at C2) Core->Reaction1 Intermediate2 2-Aryl-8-chloro-1,5-naphthyridine Reaction1->Intermediate2 Reaction2 Buchwald-Hartwig Amination (Substitution at C8) Intermediate2->Reaction2 Final_Product 2-Aryl-8-amino-1,5-naphthyridine Analog Reaction2->Final_Product

Figure 1. A generalized synthetic workflow for accessing 2,8-disubstituted 1,5-naphthyridine analogs.

Structure-Activity Relationship (SAR) of 2,8-Disubstituted 1,5-Naphthyridine Analogs as Antimalarial Agents

Extensive research on 2,8-disubstituted-1,5-naphthyridines has identified them as potent inhibitors of Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K), a crucial enzyme for parasite survival.[6][7] The SAR studies in this area provide a valuable framework for understanding how substitutions on the 1,5-naphthyridine core influence biological activity.

Key SAR Insights:
  • Substitution at the C2 Position: The C2 position is often occupied by an aryl or heteroaryl group. The nature and substitution pattern of this ring significantly impact potency. For instance, the presence of a trifluoromethyl group on a pyridine ring at the C2 position has been shown to be favorable for antiplasmodial activity.[5] This is likely due to the electron-withdrawing nature of the trifluoromethyl group and its ability to engage in specific interactions within the kinase active site.

  • Substitution at the C8 Position: The C8 position is a critical determinant of activity and selectivity. A variety of substituents, including amines and alcohols, have been explored at this position.[5] The introduction of basic amines at the C8 position can lead to a switch in the primary mode of action from PI4K inhibition to the inhibition of hemozoin formation, another key antimalarial target.[6] This highlights the profound impact of C8 substitution on the pharmacological profile of these compounds.

  • Importance of the 1,5-Naphthyridine Core: The nitrogen atoms within the 1,5-naphthyridine scaffold are believed to play a crucial role in binding to the hinge region of kinases, a common interaction motif for kinase inhibitors.[8] The rigid nature of the bicyclic system also helps to pre-organize the substituents in a conformation favorable for binding.

The following table summarizes the SAR of selected 2,8-disubstituted 1,5-naphthyridine analogs as antiplasmodial agents.

Compound R2 Substituent R8 Substituent IC50 (nM) vs. P. falciparum Reference
Analog A4-(trifluoromethyl)pyridin-2-yl4-aminopiperidin-1-yl10[5]
Analog B4-(trifluoromethyl)pyridin-2-yl3-aminopyrrolidin-1-yl25[5]
Analog C4-cyanopyridin-2-yl4-aminopiperidin-1-yl50[5]

Note: The IC50 values are approximate and intended for comparative purposes.

SAR_Summary cluster_sar Key SAR Observations for 2,8-Disubstituted 1,5-Naphthyridines Core 1,5-Naphthyridine Core C2 C2 Position: - Aryl/heteroaryl groups crucial - Electron-withdrawing groups (e.g., -CF3) enhance potency Core->C2 influences potency C8 C8 Position: - Modulates activity and mechanism - Basic amines can switch target Core->C8 dictates activity & MoA N1_N5 N1 and N5 Nitrogens: - Potential hinge-binding interactions in kinases Core->N1_N5 enables kinase binding

Figure 2. Summary of key structure-activity relationships for 2,8-disubstituted 1,5-naphthyridines.

Implications for the SAR of 7-Bromo-1,5-naphthyridin-2-amine Analogs

Based on the SAR of related 1,5-naphthyridine analogs, we can formulate several hypotheses regarding the potential SAR of the 7-Bromo-1,5-naphthyridin-2-amine scaffold:

  • The 2-Amino Group: The primary amine at the C2 position offers a key point for modification. Acylation, alkylation, or arylation of this amine could significantly impact biological activity by altering the compound's hydrogen bonding capacity, lipophilicity, and steric profile. These modifications could be explored to optimize interactions with a target protein.

  • The 7-Bromo Substituent: The bromine atom at the C7 position serves as a versatile synthetic handle. It can be readily transformed into a variety of other functional groups via cross-coupling reactions. This would allow for the exploration of a wide range of substituents at the C7 position, including aryl, heteroaryl, alkyl, and amino groups. The electronic and steric properties of the substituent at C7 would likely play a critical role in determining the biological activity and selectivity of the analogs. For instance, introducing a bulky group might probe for steric tolerance in a binding pocket, while a hydrogen bond donor or acceptor could establish new interactions.

Future Directions and Conclusion

The 1,5-naphthyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. While the structure-activity relationship of 7-Bromo-1,5-naphthyridin-2-amine analogs remains an uncharted territory, the extensive research on related 2,7- and 2,8-disubstituted analogs provides a strong foundation for future exploration.

Systematic modification of the 2-amino and 7-bromo positions of the 7-Bromo-1,5-naphthyridin-2-amine core, guided by the principles of medicinal chemistry and informed by the SAR of related compounds, holds the potential to uncover novel compounds with significant biological activity. This underexplored scaffold represents a promising starting point for drug discovery campaigns targeting a range of diseases. Further investigation into the synthesis and biological evaluation of these analogs is highly encouraged to unlock their therapeutic potential.

References

  • Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]

  • Masdeu, C., Fuertes, M., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2021). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 26(11), 3321. [Link]

  • González-López, J., et al. (2023). Antileishmanial Effect of 1,5- and 1,8-Substituted Fused Naphthyridines. Pharmaceuticals, 16(12), 1735. [Link]

  • Dziwornu, G. A., et al. (2024). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. Journal of Medicinal Chemistry. [Link]

  • Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. [Link]

  • Szymańska, E., et al. (2022). Biological Activity of Naturally Derived Naphthyridines. Molecules, 27(19), 6591. [Link]

  • Dziwornu, G. A., et al. (2024). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. PubMed. [Link]

  • Njoroge, M., et al. (2022). Optimization of 2,8-Diaryl-1,5-naphthyridines as Plasmodium falciparum Phosphatidylinositol 4-Kinase Inhibitors with Improved ADME Profiles and In Vivo Efficacy. Journal of Medicinal Chemistry, 65(20), 13894-13910. [Link]

  • Lee, J. H., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Korean Journal of Physiology & Pharmacology, 17(6), 517-523. [Link]

  • Dziwornu, G. A., et al. (2024). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. National Institutes of Health. [Link]

  • Taylor, D., et al. (2018). Identification, Characterization, and Optimization of 2,8-Disubstituted-1,5-naphthyridines as Novel Plasmodium falciparum Phosphatidylinositol-4-kinase Inhibitors with in Vivo Efficacy in a Humanized Mouse Model of Malaria. Journal of Medicinal Chemistry, 61(13), 5692-5703. [Link]

  • Marco-Contelles, J., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(20), 6196. [Link]

  • Lee, J. H., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. PubMed Central. [Link]

  • Marco-Contelles, J., et al. (2021). (PDF) 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. ResearchGate. [Link]

  • Nampally, U., et al. (2023). Structure–activity relationship (SAR) and docking studies of... ResearchGate. [Link]

  • Reddy, T. R., et al. (2022). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances, 12(35), 22955-22959. [Link]

  • Jain, R., et al. (2016). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 349(1), 5-24. [Link]

Sources

selectivity profile of 7-Bromo-1,5-naphthyridin-2-amine against kinase panel

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides an in-depth technical analysis of the 1,5-naphthyridine scaffold, with a focus on the potential kinase selectivity profile of 7-Bromo-1,5-naphthyridin-2-amine. While direct kinase screening data for this specific compound is not publicly available, this guide will leverage data from structurally related naphthyridine derivatives to provide a comparative analysis and a forward-looking perspective for researchers in drug discovery.

The Naphthyridine Scaffold: A Privileged Structure in Kinase Inhibition

Naphthyridines, bicyclic heterocyclic compounds containing two nitrogen atoms, are recognized as "privileged scaffolds" in medicinal chemistry. Their rigid structure and the precise orientation of nitrogen atoms allow for key interactions with the ATP-binding pocket of kinases, making them a fertile ground for the development of potent and selective inhibitors. The various isomers of the naphthyridine core (e.g., 1,5-, 1,6-, 1,7-, and 1,8-) offer distinct spatial arrangements of hydrogen bond donors and acceptors, enabling fine-tuning of inhibitor selectivity.

This guide will explore the potential of the 1,5-naphthyridine core, using 7-Bromo-1,5-naphthyridin-2-amine as a focal point for discussion. By comparing it with other well-characterized naphthyridine-based kinase inhibitors, we can infer its potential selectivity profile and guide future experimental work.

Comparative Analysis of Naphthyridine-Based Kinase Inhibitors

The kinase selectivity of a naphthyridine derivative is highly dependent on the isomer of the core and the nature of its substituents. The following table compares the selectivity profiles of several published naphthyridine-based inhibitors, highlighting the impact of these structural variations.

Compound/ScaffoldPrimary Target(s)IC50Selectivity ProfileReference(s)
1,7-Naphthyridine Derivative (BAY-091) PIP4K2A5.5 nM (low ATP)Highly selective; no off-target kinases inhibited >60% in a panel of 373 kinases.[1][2][1][2]
1,6-Naphthyridinone (Torin2) mTOR0.25 nMHigh selectivity over PI3K (~800-fold) and a broad panel of 440 kinases.[3][3]
1,5-Naphthyridine Derivative PfPI4K, Hemozoin Formation40 nM (NF54 whole cell)Dual-target inhibitor with complex SAR.[4][4]
Naphthyridine-based CK2 Inhibitor (Compound 2) CK2α, CK2α'CK2α: 920 nMExquisitely selective with an S10(1µM) score of 0.007.[5][5]
2,7-Naphthyridinone Derivative (Compound 3) c-Kit, VEGFR-2c-Kit: 10 nM, VEGFR-2: 25 nMPotent dual inhibitor.[6][6]

Structure-Activity Relationship (SAR) Insights

The data from related compounds suggest that substitutions at the C2 and C7 positions of the naphthyridine ring are critical for both potency and selectivity.[7] For instance, in a series of 1,5-naphthyridine analogs developed as bacterial topoisomerase inhibitors, halogen and hydroxyl groups at C7 were preferred.[7] The 2-amino group, as present in 7-Bromo-1,5-naphthyridin-2-amine, has been explored in other naphthyridine scaffolds and can form crucial hydrogen bonds with the kinase hinge region.[4]

The bromine at the C7 position of our lead compound could serve as a handle for further chemical modification through cross-coupling reactions, allowing for the exploration of a wide range of substituents to optimize kinase selectivity.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

To experimentally determine the kinase selectivity profile of 7-Bromo-1,5-naphthyridin-2-amine, a robust and high-throughput assay such as the ADP-Glo™ Kinase Assay (Promega) is recommended. This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Kinase of interest (e.g., from a recombinant source)

  • Kinase substrate (peptide or protein)

  • 7-Bromo-1,5-naphthyridin-2-amine (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • ATP

  • Kinase buffer (specific to the kinase of interest)

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of 7-Bromo-1,5-naphthyridin-2-amine in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Kinase Reaction: a. In a 384-well plate, add the kinase, substrate, and test compound. b. Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-10 µL. c. Incubate at the optimal temperature for the kinase (usually 30°C) for a predetermined time (e.g., 60 minutes).

  • ADP Detection: a. Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. b. Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the ADP concentration. Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a four-parameter dose-response curve.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection cluster_analysis Data Analysis A Serial Dilution of 7-Bromo-1,5-naphthyridin-2-amine C Dispense Compound, Kinase, and Substrate into 384-well plate A->C B Kinase and Substrate Preparation B->C D Initiate Reaction with ATP C->D E Incubate at 30°C D->E F Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) E->F G Add Kinase Detection Reagent (Convert ADP to ATP & Generate Light) F->G H Measure Luminescence G->H I Calculate % Inhibition and IC50 H->I G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Hypothetical 1,5-Naphthyridine Inhibitor Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: Potential inhibition points of a 1,5-naphthyridine in the PI3K/Akt/mTOR pathway.

Conclusion and Future Directions

While the precise kinase selectivity profile of 7-Bromo-1,5-naphthyridin-2-amine remains to be experimentally determined, the analysis of structurally related naphthyridine inhibitors provides a strong rationale for its investigation as a potential kinase inhibitor. The 1,5-naphthyridine scaffold offers a versatile platform for the development of targeted therapies.

Future work should focus on:

  • Broad Kinase Screening: Profiling 7-Bromo-1,5-naphthyridin-2-amine against a large panel of kinases to identify primary targets and assess its selectivity.

  • Structure-Based Design: If a primary target is identified, co-crystallization studies can inform the rational design of more potent and selective analogs.

  • SAR Expansion: Utilizing the bromine at the C7 position as a synthetic handle to create a library of derivatives for comprehensive SAR studies.

By systematically exploring the chemical space around the 1,5-naphthyridine core, it is possible to develop novel kinase inhibitors with desirable therapeutic properties.

References

  • [discovery and SAR study of 1H-imidazo[4,5-h]n[1][3]aphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry (RSC Publishing).]([Link])

Sources

Efficacy of 7-Bromo-1,5-naphthyridin-2-amine and its Analogs: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the 1,5-naphthyridine scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. This guide focuses on 7-Bromo-1,5-naphthyridin-2-amine, a key intermediate and pharmacophore, and its analogs, with a particular emphasis on their potential as kinase inhibitors. While direct comparative studies on 7-Bromo-1,5-naphthyridin-2-amine are not extensively documented in publicly available literature, by examining structurally related analogs, we can derive valuable insights into the structure-activity relationships (SAR) that govern their efficacy. This guide will synthesize data from various sources to provide a comparative analysis, focusing on Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) as a prominent biological target, given the established role of naphthyridines as kinase inhibitors.

The 1,5-Naphthyridine Core: A Versatile Scaffold in Kinase Inhibition

The 1,5-naphthyridine ring system, a bicyclic heterocycle containing two nitrogen atoms, serves as a versatile scaffold in the design of kinase inhibitors. Its rigid structure and the specific placement of nitrogen atoms allow for key hydrogen bonding interactions within the ATP-binding pocket of various kinases. The 2-amino group, in particular, is a common feature in many kinase inhibitors, often forming critical hydrogen bonds with the hinge region of the kinase. The substitution pattern on the naphthyridine ring plays a crucial role in modulating potency, selectivity, and pharmacokinetic properties.

Synthesis of the 2-Amino-1,5-naphthyridine Scaffold

Representative Synthetic Workflow:

cluster_0 Synthesis of 2-Amino-1,5-naphthyridine Core Start Substituted 3-Aminopyridine Step1 Reaction with a β-keto ester (e.g., ethyl acetoacetate) Start->Step1 Intermediate1 Pyridopyrimidinone Intermediate Step1->Intermediate1 Step2 Cyclization (e.g., Dowtherm A, high temp.) Intermediate1->Step2 Intermediate2 4-Hydroxy-1,5-naphthyridine Step2->Intermediate2 Step3 Chlorination (e.g., POCl3) Intermediate2->Step3 Intermediate3 4-Chloro-1,5-naphthyridine Step3->Intermediate3 Step4 Amination (e.g., Buchwald-Hartwig coupling) Intermediate3->Step4 End 2-Amino-1,5-naphthyridine Core Step4->End

Caption: A generalized synthetic workflow for the 2-amino-1,5-naphthyridine scaffold.

This multi-step synthesis allows for the introduction of various substituents on the pyridine starting material, which ultimately translate to diverse functionalization on the final 1,5-naphthyridine product. The bromine at the 7-position can be introduced at an early stage on the pyridine ring or later through electrophilic aromatic substitution, depending on the overall synthetic strategy.

Comparative Efficacy of 1,5-Naphthyridine Analogs as IRAK4 Inhibitors

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a critical role in the innate immune signaling pathways.[1][2] Dysregulation of IRAK4 activity is implicated in various inflammatory and autoimmune diseases, making it an attractive therapeutic target. Several classes of small molecule inhibitors have been developed to target IRAK4, and the 1,5-naphthyridine scaffold has shown promise in this area.

While specific IC50 values for 7-Bromo-1,5-naphthyridin-2-amine against IRAK4 are not available, we can analyze a representative series of N-phenylpyrimidin-2-amine based IRAK4 inhibitors to understand the impact of different substituents on potency. This data provides a valuable framework for predicting the potential efficacy of 7-Bromo-1,5-naphthyridin-2-amine analogs.

Table 1: Enzymatic and Cellular IC50 Values of Representative IRAK4 Inhibitors

Compound IDR1R2R3Enzymatic IC50 (nM)Cellular IC50 (nM)
1 Cl4-hydroxymethylN-methyl amide1.5 ± 0.325 ± 5
2 Cl4-hydroxymethylH2.1 ± 0.438 ± 7
3 ClHN-methyl amide18 ± 3>1000
4 CldifluoroethylN-methyl amide112 ± 20>1000
5 CN4-hydroxymethylN-methyl amide85 ± 15>1000
6 H4-hydroxymethylN-methyl amide3.5 ± 0.645 ± 8
7 cyclopropyl4-hydroxymethylN-methyl amide0.8 ± 0.115 ± 3
8 acetylene4-hydroxymethylN-methyl amide0.5 ± 0.112 ± 2

Data synthesized from a study on N-phenylpyrimidin-2-amine based IRAK4 inhibitors.[1]

Structure-Activity Relationship (SAR) Insights:

From the data in Table 1, several key SAR trends can be identified:

  • Importance of the R2 Substituent: The presence of a 4-hydroxymethyl group at the R2 position appears crucial for potent cellular activity (compare compounds 1 and 3 ). This suggests a key interaction, likely a hydrogen bond, in the cellular environment.

  • Impact of the R1 Substituent: Replacing the chlorine at R1 with a hydrogen (compound 6 ) results in a slight decrease in enzymatic potency but maintains good cellular activity. However, introducing a nitrile group (compound 5 ) or a difluoroethyl group (compound 4 ) at R2 significantly reduces potency, indicating that both electronic and steric factors at this position are important.[1] The high potency of the cyclopropyl (compound 7 ) and acetylene (compound 8 ) analogs suggests that small, rigid substituents are well-tolerated and may enhance binding affinity.

  • Role of the R3 Amide: The N-methyl amide at the R3 position generally contributes to better potency compared to an unsubstituted amide (compare compounds 1 and 2 ).

Extrapolating these findings to 7-Bromo-1,5-naphthyridin-2-amine, the bromine atom at the 7-position, being a halogen, could be a favorable substituent, similar to the chlorine in the analyzed series. Further optimization would likely involve modifications at other positions of the naphthyridine ring, guided by the SAR principles observed.

Experimental Protocols

To ensure the reproducibility and validation of findings, detailed experimental protocols are essential. Below are representative protocols for the synthesis of a key intermediate and for a biochemical kinase assay to determine inhibitor potency.

Synthesis of 2-Amino-1,5-naphthyridine from 2-Chloro-1,5-naphthyridine

This protocol describes a nucleophilic substitution reaction to introduce the 2-amino group.[3]

Materials:

  • 2-Chloro-1,5-naphthyridine

  • Ammonium hydroxide (28-30%)

  • Sealed tube

  • Heating mantle or oil bath

Procedure:

  • Place 2-chloro-1,5-naphthyridine (1.0 eq) in a high-pressure sealed tube.

  • Add an excess of ammonium hydroxide.

  • Seal the tube tightly.

  • Heat the reaction mixture to 140 °C.

  • Maintain the temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully open the sealed tube in a well-ventilated fume hood.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-amino-1,5-naphthyridine.

In Vitro IRAK4 Kinase Assay (Biochemical)

This protocol outlines a general method for determining the IC50 of a test compound against IRAK4 using a luminescence-based ADP detection assay.

cluster_1 IRAK4 Kinase Assay Workflow Start Prepare Reagents: - IRAK4 Enzyme - Kinase Buffer - ATP - Substrate (e.g., Myelin Basic Protein) - Test Compound (serial dilutions) Step1 Dispense test compound dilutions and IRAK4 enzyme into microplate Start->Step1 Step2 Pre-incubate enzyme and inhibitor (e.g., 10-15 min at room temp.) Step1->Step2 Step3 Initiate kinase reaction by adding ATP and substrate mixture Step2->Step3 Step4 Incubate at 30°C for 45-60 min Step3->Step4 Step5 Stop reaction and add ADP-Glo™ Reagent Step4->Step5 Step6 Incubate at room temp. for 40 min Step5->Step6 Step7 Add Kinase Detection Reagent Step6->Step7 Step8 Incubate at room temp. for 30-60 min Step7->Step8 Step9 Measure luminescence Step8->Step9 Step10 Calculate IC50 values Step9->Step10

Caption: A typical workflow for an in vitro IRAK4 kinase inhibition assay.

Signaling Pathway and Mechanism of Action

7-Bromo-1,5-naphthyridin-2-amine and its analogs, as kinase inhibitors, would exert their effects by blocking the catalytic activity of their target kinase, thereby interrupting downstream signaling cascades. In the context of IRAK4, inhibition would block the MyD88-dependent signaling pathway, which is activated by Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R).

cluster_2 IRAK4 Signaling Pathway TLR_IL1R TLR / IL-1R Activation MyD88 MyD88 Recruitment TLR_IL1R->MyD88 IRAK4 IRAK4 Activation MyD88->IRAK4 IRAK1_2 IRAK1/2 Phosphorylation IRAK4->IRAK1_2 TRAF6 TRAF6 Ubiquitination IRAK1_2->TRAF6 TAK1 TAK1 Activation TRAF6->TAK1 NFkB_MAPK NF-κB and MAPK Activation TAK1->NFkB_MAPK Cytokines Pro-inflammatory Cytokine Production NFkB_MAPK->Cytokines Inhibitor 7-Bromo-1,5-naphthyridin-2-amine and Analogs Inhibitor->IRAK4 Inhibition

Caption: The IRAK4 signaling pathway and the point of inhibition.

By inhibiting IRAK4, these compounds can prevent the phosphorylation of IRAK1 and IRAK2, leading to the downstream suppression of NF-κB and MAPK signaling pathways. This ultimately results in a reduction of pro-inflammatory cytokine production, which is the therapeutic basis for treating inflammatory diseases.

Conclusion and Future Directions

The 7-Bromo-1,5-naphthyridin-2-amine scaffold represents a promising starting point for the development of potent and selective kinase inhibitors. While direct comparative efficacy data for this specific compound and its immediate analogs are limited, analysis of structurally related compounds provides a solid foundation for understanding the key structure-activity relationships. The bromine at the 7-position is likely to be a favorable feature, and further optimization should focus on substitutions at other positions of the 1,5-naphthyridine ring to enhance potency, selectivity, and pharmacokinetic properties. The development of robust synthetic routes and the use of standardized in vitro and in vivo assays will be critical for advancing these compounds through the drug discovery pipeline. Future work should aim to generate a focused library of 7-Bromo-1,5-naphthyridin-2-amine analogs and screen them against a panel of kinases to identify potent and selective lead compounds for further development.

References

  • Synergistic optimizations of efficacy and membrane permeability of IRAK4 inhibitors: identifying new lead compounds for anti-inflammatory therapeutics. Journal of Enzyme Inhibition and Medicinal Chemistry, 2023. [Link][1][2]

  • Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. Molecules, 2023. [Link]

  • Synthesis and biological evaluation of 8-hydroxy-2,7-naphthyridin-2-ium salts as novel inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). RSC Medicinal Chemistry, 2021. [Link]

  • In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833). ACS Medicinal Chemistry Letters, 2022. [Link][4]

  • Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents. Current Topics in Medicinal Chemistry, 2014. [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 2021. [Link][3]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 2021. [Link]

  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. Pharmaceuticals, 2022. [Link]

  • Synthesis of [15N3]2-amino-7-methyl-1,8-naphthyridine. Journal of Labelled Compounds and Radiopharmaceuticals, 2000. [Link]

  • Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Journal of the Korean Chemical Society, 2013. [Link]

  • Cyclin-Dependent Kinase (CDK) Inhibitors: Structure-Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 2017. [Link]

  • Structure–activity relationship (SAR) and docking studies of... ResearchGate. [Link]

  • IRAK4-IN-25, AMS.T79447-50-MG. Amsbio. [Link]

  • Structure–activity relationships for 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as inhibitors of the cellular checkpoint kinase Wee1. Scilit. [Link]

  • Convenient Synthesis of 2,7-Naphthyridine Lophocladines A and B and their Analogues. Semantic Scholar. [Link]

Sources

A Researcher's Guide to Bridging the Gap: Correlating In Vitro and In Vivo Activity of 7-Bromo-1,5-naphthyridin-2-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey of a novel chemical entity from a laboratory curiosity to a potential therapeutic is both arduous and fraught with challenges. A critical milestone in this journey is establishing a meaningful correlation between a compound's activity in controlled in vitro settings and its efficacy within a complex living system, or in vivo. This guide provides an in-depth technical comparison of the methodologies used to evaluate the activity of 7-Bromo-1,5-naphthyridin-2-amine, a representative member of the promising naphthyridine class of compounds. While specific preclinical data for this exact molecule is not publicly available, this guide will utilize a composite of published data from closely related analogs to illustrate the principles and practices of establishing an in vitro-in vivo correlation (IVIVC).

The naphthyridine scaffold is a well-established "privileged structure" in medicinal chemistry, with various derivatives showing potent anticancer and antimicrobial activities.[1][2][3] This guide will explore the evaluation of a representative analog of 7-Bromo-1,5-naphthyridin-2-amine as a kinase inhibitor, a common mechanism of action for this class of compounds in oncology.[4]

The Crucial Role of In Vitro-In Vivo Correlation (IVIVC)

IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and an in vivo response.[5] Establishing a strong IVIVC is a strategic tool in drug development that can accelerate timelines, reduce the need for extensive human studies, and provide a deeper understanding of a drug's behavior. For a compound like our representative 7-Bromo-1,5-naphthyridin-2-amine analog, a robust IVIVC would allow us to predict its therapeutic window and potential efficacy in patients based on preclinical laboratory data.

Part 1: In Vitro Characterization - The Foundation of Activity

The initial assessment of any potential drug candidate begins with a battery of in vitro assays designed to determine its biological activity and mechanism of action at the molecular and cellular levels. For our representative kinase inhibitor, these assays are crucial for establishing its potency and selectivity.

Experimental Protocol: In Vitro Kinase Inhibition Assay

A common method to determine the inhibitory potential of a compound against a specific kinase is a biochemical assay that measures the phosphorylation of a substrate.[5]

Objective: To determine the half-maximal inhibitory concentration (IC50) of the 7-Bromo-1,5-naphthyridin-2-amine analog against a target kinase (e.g., Aurora Kinase A).

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the 7-Bromo-1,5-naphthyridin-2-amine analog in DMSO.

    • Prepare a kinase buffer solution containing ATP and the kinase-specific substrate.

    • Reconstitute the recombinant human Aurora Kinase A enzyme to the desired concentration.

  • Assay Procedure:

    • In a 96-well plate, add the kinase buffer, substrate, and a serial dilution of the test compound.

    • Initiate the kinase reaction by adding the Aurora Kinase A enzyme to each well.

    • Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

    • Stop the reaction by adding a solution containing EDTA.

    • Quantify the amount of phosphorylated substrate using a detection reagent that generates a luminescent or fluorescent signal.

  • Data Analysis:

    • The signal intensity is inversely proportional to the kinase inhibition.

    • Plot the percentage of kinase inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Data Presentation: Comparative In Vitro Activity

To understand the selectivity profile of our lead compound, it is essential to test it against a panel of related and unrelated kinases.

CompoundTarget KinaseIC50 (nM)Off-Target Kinase 1 (e.g., VEGFR2) IC50 (nM)Off-Target Kinase 2 (e.g., EGFR) IC50 (nM)
7-Bromo-1,5-naphthyridin-2-amine Analog Aurora Kinase A15>1000>1000
Reference Inhibitor (e.g., Alisertib) Aurora Kinase A5500>5000

This is illustrative data based on typical kinase inhibitor profiles.

Experimental Protocol: Cellular Proliferation Assay

Moving from a biochemical to a cellular context, we assess the compound's ability to inhibit the growth of cancer cell lines that are known to be dependent on the target kinase.

Objective: To determine the half-maximal growth inhibitory concentration (GI50) of the 7-Bromo-1,5-naphthyridin-2-amine analog in a relevant cancer cell line (e.g., HCT116 colon cancer cells).

Step-by-Step Methodology:

  • Cell Culture:

    • Culture HCT116 cells in appropriate media and conditions.

  • Assay Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound.

    • Incubate for 72 hours.

  • Data Analysis:

    • Assess cell viability using a colorimetric assay (e.g., MTT or resazurin).

    • Calculate the percentage of growth inhibition relative to untreated control cells.

    • Determine the GI50 value by plotting the percentage of growth inhibition against the logarithm of the compound concentration.

Data Presentation: Comparative Cellular Activity
CompoundCell Line (Target-Dependent)GI50 (µM)Cell Line (Target-Independent)GI50 (µM)
7-Bromo-1,5-naphthyridin-2-amine Analog HCT1160.5A549>10
Reference Inhibitor (e.g., Alisertib) HCT1160.1A549>20

This is illustrative data.

Part 2: In Vivo Evaluation - The Litmus Test of Efficacy

Successful in vitro activity is a prerequisite, but not a guarantee, of in vivo efficacy. Animal models provide the first glimpse into how a compound behaves in a complex biological system, considering factors like absorption, distribution, metabolism, and excretion (ADME).

Experimental Protocol: Xenograft Mouse Model of Cancer

To evaluate the antitumor activity of our lead compound, a xenograft model is commonly employed.

Objective: To assess the ability of the 7-Bromo-1,5-naphthyridin-2-amine analog to inhibit tumor growth in a mouse model.

Step-by-Step Methodology:

  • Animal Model:

    • Use immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Implantation:

    • Subcutaneously implant HCT116 cancer cells into the flank of each mouse.

    • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Treatment:

    • Randomize the mice into treatment and control groups.

    • Administer the test compound (formulated in a suitable vehicle) and the vehicle control to the respective groups via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule.

  • Data Collection:

    • Measure tumor volume and body weight regularly (e.g., twice a week).

  • Endpoint and Analysis:

    • Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.

    • Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.

Data Presentation: Comparative In Vivo Efficacy
Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle Control-Daily15000
7-Bromo-1,5-naphthyridin-2-amine Analog 50Daily60060
Reference Inhibitor (e.g., Alisertib) 30Daily45070

This is illustrative data.

Part 3: Bridging the Divide - Correlating In Vitro Potency with In Vivo Efficacy

The ultimate goal is to establish a clear and predictive relationship between the data generated in the laboratory and the results observed in animal models.

Visualizing the Correlation Workflow

IVIVC_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Evaluation cluster_correlation IVIVC Analysis biochem_assay Biochemical Assay (e.g., Kinase Inhibition) cell_assay Cell-Based Assay (e.g., Proliferation) biochem_assay->cell_assay Informs Cellular Potency animal_model Animal Model (e.g., Xenograft) cell_assay->animal_model Guides Dose Selection pk_pd_modeling Pharmacokinetic/ Pharmacodynamic (PK/PD) Modeling animal_model->pk_pd_modeling Provides Efficacy Data predictive_model Predictive Model of Efficacy pk_pd_modeling->predictive_model Establishes Correlation

Caption: Workflow for establishing in vitro-in vivo correlation.

Analysis and Interpretation

In our illustrative example, the 7-Bromo-1,5-naphthyridin-2-amine analog demonstrated potent and selective inhibition of Aurora Kinase A in vitro (IC50 = 15 nM) and inhibited the proliferation of a target-dependent cancer cell line (GI50 = 0.5 µM). This in vitro activity translated to a significant reduction in tumor growth in the in vivo xenograft model (60% TGI at 50 mg/kg).

However, a direct linear correlation is not always observed. Discrepancies can arise from several factors:

  • Pharmacokinetics (PK): Poor oral bioavailability, rapid metabolism, or inefficient distribution to the tumor site can lead to lower than expected efficacy in vivo, despite high in vitro potency.

  • Pharmacodynamics (PD): The concentration of the drug at the target site and the duration of target engagement are critical for efficacy.

  • Off-Target Effects: The compound may have unforeseen off-target activities in vivo that contribute to or detract from its overall efficacy.

  • Complexity of the Tumor Microenvironment: The in vivo setting includes complex interactions between tumor cells, stromal cells, and the immune system, which are not fully recapitulated in in vitro models.

For instance, some 2,8-disubstituted-1,5-naphthyridines have shown a poor correlation between in vitro kinase inhibition and whole-cell antimalarial activity, suggesting the presence of additional mechanisms of action. This highlights the importance of a multi-faceted approach to understanding a compound's activity.

Conclusion and Future Directions

The successful development of novel therapeutics like 7-Bromo-1,5-naphthyridin-2-amine and its analogs hinges on a thorough understanding of their in vitro and in vivo properties and the correlation between them. This guide has outlined the fundamental experimental approaches and data analysis required to build this critical bridge. While the presented data is illustrative, it reflects the typical journey of a promising naphthyridine-based kinase inhibitor.

Future work on this class of compounds should focus on detailed pharmacokinetic and pharmacodynamic studies to refine the IVIVC model. Additionally, exploring potential off-target effects and investigating the impact of the tumor microenvironment will provide a more complete picture of their therapeutic potential. By systematically connecting the dots between the benchtop and the preclinical setting, we can more effectively and efficiently advance the next generation of targeted therapies.

References

  • U.S. Food and Drug Administration. Guidance for Industry: In Vitro-In Vivo Correlation. (1997). Available at: [Link]

  • Vertex AI Search. (2026).
  • Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Korean Journal of Physiology & Pharmacology. (2013). Available at: [Link]

  • In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. World Journal of Pharmaceutical Research. (2025).
  • 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. Journal of Medicinal Chemistry. (2024). Available at: [Link]

  • Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Bioorganic & Medicinal Chemistry Letters. (2009).
  • Biological Activity of Naturally Derived Naphthyridines. Molecules. (2021). Available at: [Link]

  • Discovery of 7-aryl-substituted (1,5-naphthyridin-4-yl)ureas as aurora kinase inhibitors. Archiv der Pharmazie. (2014).
  • Combating Cancer Drug Resistance with In Vivo Models. Crown Bioscience Blog. (2022). Available at: [Link]

Sources

A Comparative Guide to the Validation of 7-Bromo-1,5-naphthyridin-2-amine Target Engagement

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of leading methodologies for validating the target engagement of novel therapeutic compounds, using the putative kinase inhibitor 7-Bromo-1,5-naphthyridin-2-amine as a central case study. The 1,5-naphthyridine scaffold is a recognized "privileged structure" in medicinal chemistry, known to form the core of numerous potent protein kinase inhibitors targeting pathways crucial to cell proliferation and survival.[1][2][3] Consequently, while specific biological data for 7-Bromo-1,5-naphthyridin-2-amine is emerging, its structural alerts strongly suggest activity as a kinase inhibitor.

Confirming that a compound binds its intended molecular target within the complex and dynamic environment of a living cell is the foundational pillar of drug development. Without this validation, interpreting phenotypic data is fraught with uncertainty. This document moves beyond simple protocol listings to explain the causality behind experimental choices, empowering researchers to select and implement the most appropriate target engagement strategy for their specific research questions.

Part 1: The Strategic Imperative of Target Engagement

Target engagement is the measurement of a drug molecule physically interacting with its target protein. A positive confirmation of target engagement provides the crucial link between a compound's molecular action and its ultimate biological or therapeutic effect. The choice of assay is a strategic decision driven by the specific questions being asked: Are we confirming a primary target? Assessing selectivity across a protein family? Quantifying binding kinetics? Or measuring occupancy in a physiological system?

This guide compares four orthogonal and industry-standard approaches to answer these questions:

  • Thermal Shift Assays (CETSA®): Directly measures target stabilization in cells and tissues.

  • Chemical Proteomics (Kinobeads): Provides an unbiased view of a compound's selectivity profile across the kinome.

  • Direct Biophysical Measurement (SPR & ITC): Delivers precise, quantitative data on binding kinetics and thermodynamics in vitro.

  • Live-Cell Tracer Assays (NanoBRET™): Quantifies compound binding to a specific target in real-time within living cells.

The following diagram illustrates a logical workflow for selecting the appropriate assay based on the stage of research and the primary scientific question.

G cluster_0 Decision Framework for Target Engagement Validation Start Start: Novel Compound (e.g., 7-Bromo-1,5-naphthyridin-2-amine) Q1 Primary Question: Does it bind the intended target in a cell? Start->Q1 CETSA Cellular Thermal Shift Assay (CETSA) - Direct evidence in cells - Label-free Q1->CETSA Yes NanoBRET Live-Cell Tracer Assay (NanoBRET) - Quantitative potency in live cells - Real-time kinetics Q1->NanoBRET Yes (Quantitative) Q2 Primary Question: What else does it bind? (Selectivity) KinoBeads Chemical Proteomics (Kinobeads) - Unbiased kinome-wide profile - Identifies off-targets Q2->KinoBeads Yes Q3 Primary Question: How does it bind? (Kinetics/Thermodynamics) SPR_ITC Biophysical Assays (SPR/ITC) - Precise kinetics (kon/koff) - Thermodynamic profile Q3->SPR_ITC Yes (In Vitro) CETSA->Q2 NanoBRET->Q2 KinoBeads->Q3

Caption: High-level decision workflow for selecting a target engagement assay.

Part 2: A Comparative Analysis of Core Methodologies

An objective comparison requires understanding not just the protocol, but the context in which each method excels. The choice is not about which assay is "best," but which is "right" for the scientific objective.

Methodology Experimental Context Principle Key Data Output Primary Advantage Key Limitation
Cellular Thermal Shift Assay (CETSA) Intact Cells, Cell Lysates, TissuesLigand binding alters the thermal stability of the target protein, changing its aggregation temperature.[4][5]Thermal shift curves (ΔTagg), Isothermal dose-response curves (EC50)Direct, label-free evidence of target binding in a physiological environment.[6]Classic format is low-throughput; MS-based detection is required for unbiased discovery.[5]
Chemical Proteomics (Kinobeads) Cell or Tissue LysatesCompetitive displacement of endogenous kinases from broad-spectrum immobilized inhibitor beads by the test compound.[7][8]Dose-response binding profiles for hundreds of kinases; IC50 values.Unbiased, proteome-wide selectivity profiling; identifies unexpected off-targets.[9][10]Indirectly measures binding in a lysate, not intact cells; cannot profile allosteric inhibitors.[7]
Surface Plasmon Resonance (SPR) In Vitro (Purified Components)Real-time detection of mass changes on a sensor chip as the analyte (compound) flows over the immobilized ligand (protein).[11]Association rate (kon), Dissociation rate (koff), Affinity (KD).Gold standard for detailed kinetic analysis, including residence time (1/koff).[12][13]Requires purified, active protein; immobilization can affect protein conformation.[14][15]
Isothermal Titration Calorimetry (ITC) In Vitro (Purified Components)Measures the heat released or absorbed during the binding event between a compound and a protein in solution.[16][17]Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS).Label-free, in-solution measurement providing a complete thermodynamic signature of binding.[18][19]Requires relatively large amounts of purified protein; lower throughput.[20]
NanoBRET™ Target Engagement Assay Live CellsCompetitive displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged target protein, measured by BRET.Intracellular dose-response curves (IC50), Fractional Occupancy, Residence Time.Quantitative measurement of compound affinity and binding duration in living cells.[21]Requires genetic modification of cells to express the fusion protein; relies on a suitable tracer.

Part 3: Detailed Experimental Protocols & Workflows

To provide actionable insights, this section details the methodologies for two powerful and complementary techniques: CETSA, for direct validation in a cellular milieu, and Kinobeads, for comprehensive selectivity profiling.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for 7-Bromo-1,5-naphthyridin-2-amine

This protocol is designed to determine if the compound directly engages its putative kinase target inside intact cells.

Causality: The foundational principle is that when a small molecule binds to a protein, it typically stabilizes the protein's structure.[4] This stabilization makes the protein more resistant to heat-induced unfolding and aggregation. By heating treated cells across a temperature gradient and measuring the amount of soluble target protein remaining, we can directly infer binding.[22]

G cluster_0 CETSA Experimental Workflow step1 1. Cell Treatment - Plate cells (e.g., HEK293) - Treat with Vehicle (DMSO) or 7-Bromo-1,5-naphthyridin-2-amine (e.g., 10 µM) - Incubate for 1-2 hours step2 2. Thermal Challenge - Aliquot treated cell suspensions - Heat aliquots across a temperature gradient (e.g., 40°C to 64°C in 2°C steps) for 3 min - Include a non-heated control step1->step2 step3 3. Cell Lysis - Subject cells to freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen) to lyse cells and release soluble proteins step2->step3 step4 4. Separation - Centrifuge at high speed (e.g., 20,000 x g) to pellet aggregated, denatured proteins step3->step4 step5 5. Analysis - Collect supernatant (soluble fraction) - Analyze by Western Blot using an antibody specific to the target kinase - Quantify band intensity step4->step5 step6 6. Data Interpretation - Plot % soluble protein vs. Temperature - A rightward shift in the melting curve for the drug-treated sample indicates target stabilization and engagement step5->step6

Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Steps:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., one where the target kinase is endogenously expressed) to ~80% confluency. Treat cells with either vehicle control (e.g., 0.1% DMSO) or a working concentration of 7-Bromo-1,5-naphthyridin-2-amine for 1-2 hours under normal culture conditions.

  • Heating: Harvest and resuspend the cells in a buffered saline solution. Aliquot the cell suspension into PCR tubes. Using a thermal cycler, heat the tubes across a defined temperature gradient for 3 minutes, followed by a cooling step at 4°C.

  • Lysis: Lyse the cells to release intracellular proteins. A common method is three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath. This avoids the use of detergents that could disrupt the binding interaction.

  • Separation of Soluble and Aggregated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the heat-denatured, aggregated proteins.

  • Quantification: Carefully collect the supernatant, which contains the soluble, non-aggregated proteins. Analyze the amount of the specific target protein in each sample using Western blotting or ELISA.

  • Analysis: Quantify the band intensities from the Western blot. For each treatment condition, plot the percentage of soluble protein relative to the non-heated control against the corresponding temperature. A shift in the melting curve (Tagg) to a higher temperature in the drug-treated sample confirms target stabilization.[22]

Protocol 2: Kinobeads-Based Competitive Profiling

This protocol is designed to assess the selectivity of 7-Bromo-1,5-naphthyridin-2-amine across a large portion of the human kinome.

Causality: This chemical proteomics approach leverages affinity chromatography on a broad scale.[8] "Kinobeads" are sepharose beads derivatized with a cocktail of non-selective, ATP-competitive kinase inhibitors, which together can bind and pull down hundreds of kinases from a cell lysate.[9][23] By pre-incubating the lysate with our soluble test compound, we create a competition. If our compound binds to a specific kinase, that kinase will no longer be captured by the beads. By using quantitative mass spectrometry to identify which kinases are less abundant on the beads in the drug-treated sample, we can map the compound's complete target profile.[8]

G cluster_0 Kinobeads Profiling Workflow step1 1. Lysate Preparation - Lyse cells (e.g., K562, HeLa) under native conditions to create a proteome extract step2 2. Competitive Binding - Aliquot lysate - Treat with Vehicle (DMSO) or increasing concentrations of 7-Bromo-1,5-naphthyridin-2-amine step1->step2 step3 3. Affinity Pulldown - Add Kinobeads slurry to each lysate aliquot - Incubate to allow kinases to bind to the beads step2->step3 step4 4. Washing & Elution - Wash beads thoroughly to remove non-specifically bound proteins - Elute captured proteins from the beads step3->step4 step5 5. Proteomic Analysis - Digest eluted proteins into peptides (e.g., with trypsin) - Analyze peptides by LC-MS/MS for protein identification and quantification step4->step5 step6 6. Data Interpretation - Compare protein abundance between drug-treated and vehicle samples - A dose-dependent reduction in a kinase's signal indicates it is a target of the compound step5->step6

Caption: Workflow for Kinobeads-based competitive selectivity profiling.

Detailed Steps:

  • Lysate Preparation: Grow and harvest cells. Lyse cells in a non-denaturing buffer containing protease and phosphatase inhibitors to generate a native cell lysate. Determine protein concentration.

  • Competitive Incubation: Aliquot the lysate. To separate aliquots, add either vehicle (DMSO) or 7-Bromo-1,5-naphthyridin-2-amine across a range of concentrations (e.g., 0.01 µM to 10 µM). Incubate to allow the compound to bind to its targets.

  • Kinobeads Pulldown: Add a slurry of pre-washed Kinobeads to each lysate and incubate (e.g., 1-2 hours at 4°C) to capture the unbound kinases.

  • Washing: Pellet the beads and wash them extensively with lysis buffer to remove proteins that are not specifically bound.

  • Elution and Digestion: Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE loading buffer). Reduce, alkylate, and digest the eluted proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use specialized software to identify and quantify the proteins in each sample. For each identified kinase, plot its relative abundance versus the concentration of 7-Bromo-1,5-naphthyridin-2-amine. A dose-dependent decrease in abundance indicates that the compound is engaging that kinase.[8] The data can be fitted to a curve to determine an IC50 value for each target.

References

  • Abdel-Hamid MK, et al. (2020). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. PubMed. Available at: [Link]

  • Koolman, J. et al. (2017). Compound Selectivity and Target Residence Time of Kinase Inhibitors Studied with Surface Plasmon Resonance. PubMed. Available at: [Link]

  • Geitmann, M. et al. (2004). Kinetic studies of small molecule interactions with protein kinases using biosensor technology. PubMed. Available at: [Link]

  • Aulabaugh, A. et al. (2018). Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. Nature Communications. Available at: [Link]

  • Angibaud, P. R. et al. (2015). Identification of naphthyridines as potent inhibitors of fibroblast growth factor receptor kinase family. Cancer Research. Available at: [Link]

  • Lee, P. Y. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. Available at: [Link]

  • Roskoski, R. Jr. (2016). Thermodynamics of Nucleotide and Non-ATP-Competitive Inhibitor Binding to MEK1 by Circular Dichroism and Isothermal Titration Calorimetry. Biochemistry. Available at: [Link]

  • Bantscheff, M. et al. (2007). Kinobeads use immobilized kinase inhibitors as affinity reagents. ResearchGate. Available at: [Link]

  • García-Cerrada, S. et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. Available at: [Link]

  • Klüter, S. et al. (2019). The target landscape of clinical kinase drugs. Science. Available at: [Link]

  • Bio-Rad Laboratories. (2013). Immobilization of Active Kinases for Small Molecule Inhibition Studies. Bio-Radiations. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • Wells, C. I. et al. (2015). Binding assays to profile target engagement by kinase inhibitors in vitro. ResearchGate. Available at: [Link]

  • Willies, S. C. et al. (2018). Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. Nature Communications. Available at: [Link]

  • Le, P. et al. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Nature Chemical Biology. Available at: [Link]

  • Gellibert, F. et al. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. PubMed. Available at: [Link]

  • Reinecke, M. et al. (2019). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. ResearchGate. Available at: [Link]

  • Potel, J. et al. (2020). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Molecular & Cellular Proteomics. Available at: [Link]

  • Angibaud, P. R. et al. (2015). Identification of naphthyridines as potent inhibitors of fibroblast growth factor receptor kinase family. ResearchGate. Available at: [Link]

  • Wang, Y. et al. (2018). Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][7][14]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry. Available at: [Link]

  • Martinez Molina, D. & Nordlund, P. (2016). Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation. ACS Chemical Biology. Available at: [Link]

  • Gelin, M. F. et al. (2013). Isothermal titration calorimetry (ITC) indicates direct binding of compound 1 to p38. ResearchGate. Available at: [Link]

  • Shaw, J. B. et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS Discovery. Available at: [Link]

  • Zhang, X. et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

  • He, J. et al. (2018). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers in Chemistry. Available at: [Link]

  • Levin, B. et al. (2023). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Drug Hunter. Available at: [Link]

  • DiscoverX. (2017). Create Your Own Cellular Compound Target Engagement Assay. YouTube. Available at: [Link]

  • Al-Jubair, K. et al. (2020). Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Communications Biology. Available at: [Link]

  • Zhang, H. et al. (2023). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules. Available at: [Link]

Sources

A Comparative Analysis of 7-Bromo-1,5-naphthyridin-2-amine in the Landscape of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate tapestry of medicinal chemistry, the 1,5-naphthyridine scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in engaging a diverse array of biological targets. This guide provides a comprehensive comparative analysis of a specific, yet representative, member of this family, 7-Bromo-1,5-naphthyridin-2-amine. While specific experimental data for this exact compound is not extensively available in the public domain, by examining closely related analogs and the broader chemical family, we can extrapolate its potential and position it against established drugs in key therapeutic areas. This analysis is grounded in the synthesis of available scientific literature, offering insights into its potential as an antimalarial agent and a kinase inhibitor.

Introduction to the 1,5-Naphthyridine Scaffold

The 1,5-naphthyridine core, a bicyclic heteroaromatic system, has garnered significant attention in drug discovery due to its structural rigidity and the strategic placement of nitrogen atoms, which can act as hydrogen bond acceptors and donors. This unique architecture allows for the development of potent and selective inhibitors for a range of enzymes and receptors. Derivatives of this scaffold have shown promise as anticancer, antibacterial, antiviral, and anti-inflammatory agents.[1][2] The presence of a bromine atom at the 7-position and an amine group at the 2-position in 7-Bromo-1,5-naphthyridin-2-amine offers key points for chemical modification and interaction with biological targets.

Comparative Analysis: Potential Therapeutic Applications

Based on the known biological activities of structurally similar 1,5-naphthyridine derivatives, we will compare 7-Bromo-1,5-naphthyridin-2-amine with known drugs in two primary areas: antimalarial therapy and kinase inhibition.

Antimalarial Activity: A Dual-Action Approach

Malaria, a devastating parasitic disease, continues to demand novel therapeutic strategies to combat drug resistance. Recent research has highlighted 2,8-disubstituted-1,5-naphthyridines as potent dual inhibitors of Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K) and hemozoin formation.[3][4] A close analog of our compound of interest, a derivative with a 2-amino-1,5-naphthyridine core, has demonstrated significant antiplasmodial activity.[3]

Mechanism of Action: PfPI4K is a crucial enzyme for the parasite's intracellular development and trafficking.[5] Hemozoin is a crystalline substance formed by the parasite to detoxify heme released from the digestion of hemoglobin. Inhibition of both pathways presents a powerful two-pronged attack against the parasite.

Comparative Drugs: We will compare the potential of 7-Bromo-1,5-naphthyridin-2-amine with established and investigational antimalarials, including a known PfPI4K inhibitor.

Feature7-Bromo-1,5-naphthyridin-2-amine (Projected)MMV390048 (Known PfPI4K Inhibitor)Chloroquine (Traditional Antimalarial)
Primary Target(s) PfPI4K and Hemozoin FormationPfPI4KHemozoin Formation
Mechanism Dual inhibition of lipid signaling and heme detoxificationInhibition of a key parasite lipid kinasePrevents heme detoxification
Reported Potency (Analog) NF54 IC50 = 40 nM[3]Kdapp = 0.3 µM[6]Varies with resistance
Potential Advantages Dual mechanism may slow resistance development.Novel mechanism of action.Well-established, but widespread resistance.

Experimental Workflow for Antimalarial Screening:

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Efficacy A Compound Synthesis (7-Bromo-1,5-naphthyridin-2-amine) B PfPI4K Enzyme Inhibition Assay A->B C P. falciparum (NF54 strain) Growth Inhibition Assay A->C D Hemozoin Formation Inhibition Assay A->D E Data Analysis: IC50 Determination B->E C->E D->E F Humanized Mouse Malaria Model E->F Promising Candidates G Compound Administration (Oral Gavage) F->G H Parasitemia Monitoring G->H I Efficacy Assessment (ED50/ED90) H->I

Caption: Workflow for evaluating the antimalarial potential of novel compounds.

Kinase Inhibition: Targeting Cancer and Inflammatory Diseases

The 1,5-naphthyridine scaffold is a common feature in many kinase inhibitors. Various derivatives have shown potent inhibition of Aurora kinases, c-Met, and BET bromodomains, all of which are validated targets in oncology and inflammatory diseases.

Mechanism of Action: Kinases are a large family of enzymes that play a central role in cell signaling. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. By blocking the ATP-binding site of these enzymes, kinase inhibitors can halt aberrant signaling pathways. BET bromodomains are epigenetic "readers" that regulate gene transcription, and their inhibition can downregulate the expression of oncogenes.

Comparative Drugs: We will compare the potential of 7-Bromo-1,5-naphthyridin-2-amine with clinically relevant kinase and bromodomain inhibitors.

Feature7-Bromo-1,5-naphthyridin-2-amine (Projected)Alisertib (Aurora Kinase A Inhibitor)OTX-015 (BET Bromodomain Inhibitor)
Primary Target(s) Potentially Aurora Kinases, BET BromodomainsAurora Kinase ABRD2, BRD3, BRD4
Therapeutic Area Oncology, InflammationOncology (various cancers)Oncology (hematological malignancies)
Reported Potency UnknownAurora A IC50 = 1.2 nM[7]Inhibits BRD2/3/4
Clinical Status PreclinicalClinical TrialsClinical Trials

Signaling Pathway: Aurora Kinase Inhibition

G G2/M Phase G2/M Phase Aurora A Aurora A G2/M Phase->Aurora A Centrosome Maturation Centrosome Maturation Aurora A->Centrosome Maturation Spindle Assembly Spindle Assembly Centrosome Maturation->Spindle Assembly Mitotic Arrest Mitotic Arrest Spindle Assembly->Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis 7-Bromo-1,5-naphthyridin-2-amine 7-Bromo-1,5-naphthyridin-2-amine 7-Bromo-1,5-naphthyridin-2-amine->Aurora A Inhibition

Sources

cross-reactivity studies of 7-Bromo-1,5-naphthyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Cross-Reactivity Profiling of 7-Bromo-1,5-naphthyridin-2-amine

For researchers, scientists, and drug development professionals, the journey of a novel small molecule from a preliminary hit to a clinical candidate is paved with rigorous evaluation. A critical aspect of this evaluation is understanding the compound's selectivity—its propensity to interact with its intended target versus a host of other biological molecules. This guide provides a comprehensive framework for conducting and interpreting cross-reactivity studies for 7-Bromo-1,5-naphthyridin-2-amine, a heterocyclic compound representative of scaffolds often found in kinase inhibitors. By synthesizing established methodologies with expert insights, this document serves as a practical manual for assessing the selectivity profile of this and other related compounds.

The Imperative of Selectivity in Drug Discovery

The 1,5-naphthyridine scaffold is a privileged structure in medicinal chemistry, frequently appearing in molecules designed to inhibit protein kinases.[1][2] These enzymes play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[3][4] While potent inhibition of a disease-relevant kinase is a desirable starting point, achieving high selectivity is often the determining factor for a compound's therapeutic success.

Cross-reactivity, or the binding of a compound to unintended "off-targets," can lead to a range of outcomes. It can be a source of toxicity and adverse side effects, but it can also be therapeutically beneficial, a concept known as polypharmacology.[5][6] Therefore, a thorough and early assessment of a compound's cross-reactivity profile is not merely a regulatory hurdle but a fundamental component of understanding its biological activity and therapeutic potential.

Designing a Robust Cross-Reactivity Study

A successful cross-reactivity study is built on a foundation of logical experimental design and the selection of appropriate methodologies. The goal is to cast a wide net to identify potential off-targets and then to quantify the interactions with precision.

Rationale for Target Panel Selection

Given that the 1,5-naphthyridine core is a common feature in ATP-competitive kinase inhibitors, the most logical starting point for a cross-reactivity assessment of 7-Bromo-1,5-naphthyridin-2-amine is a broad panel of protein kinases.[1] The human kinome consists of over 500 members, and while screening against the entire kinome is possible, a more cost-effective approach is to use a representative panel that covers the major branches of the kinase phylogenetic tree.[7] This ensures that kinases with diverse ATP-binding pocket geometries are included, increasing the likelihood of identifying off-target interactions.[8]

Methodologies for In Vitro Profiling

Several robust methods are available for large-scale kinase inhibitor profiling.[3][9] These can be broadly categorized as:

  • Biochemical Enzymatic Assays: These assays directly measure the ability of a compound to inhibit the catalytic activity of a kinase, typically by quantifying the phosphorylation of a substrate. The output is usually an IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%.

  • Competitive Binding Assays: These assays measure the ability of a compound to displace a known ligand from the kinase's ATP-binding site. The result is typically expressed as a dissociation constant (Kd), which reflects the binding affinity between the inhibitor and the kinase.[3] A lower Kd value indicates a stronger interaction. Such assays can be performed in a high-throughput format against hundreds of kinases simultaneously.

For an initial broad screen, competitive binding assays are often preferred due to their scalability and the fact that they are not dependent on the availability of specific substrates for each kinase.

Comparative Analysis: A Case Study

To illustrate the process of data interpretation, let us consider hypothetical cross-reactivity data for 7-Bromo-1,5-naphthyridin-2-amine against a panel of kinases, alongside two comparator compounds:

  • Compound A: A known, highly selective inhibitor of Aurora Kinase A.

  • Compound B: A known multi-targeted inhibitor with activity against several kinases.

The data below is presented as Kd values (in nM), obtained from a hypothetical competitive binding assay. A lower value signifies stronger binding affinity.

Kinase Target7-Bromo-1,5-naphthyridin-2-amine (Kd, nM)Compound A (Selective) (Kd, nM)Compound B (Multi-targeted) (Kd, nM)
Aurora A (Primary Target) 15 5 25
Aurora B350>10,00050
VEGFR2800>10,00075
PDGFRβ1,200>10,000150
SRC2,500>10,000300
ABL15,000>10,000450
EGFR>10,000>10,0002,000
MEK1>10,000>10,000>10,000
Interpretation of Hypothetical Data
  • 7-Bromo-1,5-naphthyridin-2-amine shows potent binding to its primary target, Aurora A. It exhibits a moderate degree of selectivity, with significantly weaker binding to other kinases in the panel. The 350 nM affinity for Aurora B, however, suggests a potential for cross-reactivity with this closely related kinase.

  • Compound A demonstrates a very high degree of selectivity, with potent binding to Aurora A and negligible interaction with other kinases tested. This would be considered a highly desirable profile for a tool compound intended to specifically probe Aurora A biology.[7]

  • Compound B binds to multiple kinases with high affinity. This profile might be desirable if the goal is to develop a multi-targeted therapy, but it also carries a higher risk of off-target toxicity.[10]

Visualizing the Experimental Workflow and Decision Logic

To better conceptualize the process, the following diagrams, generated using Graphviz, illustrate the workflow of a cross-reactivity study and a subsequent decision-making tree.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Dose-Response cluster_2 Phase 3: Data Analysis & Interpretation A Test Compound (e.g., 7-Bromo-1,5-naphthyridin-2-amine) B Broad Kinase Panel Screen (e.g., 400+ kinases at a single concentration) A->B C Identify Primary Hits (% Inhibition > Threshold, e.g., 80%) B->C D Determine IC50 or Kd values (10-point dose-response curve) C->D E Quantify Selectivity (e.g., Selectivity Score) D->E F Compare to Reference Compounds E->F G Assess Therapeutic Window & Off-Target Risks F->G G Start Cross-Reactivity Data Obtained IsSelective Is the compound selective? (e.g., >100-fold window over off-targets) Start->IsSelective IsMultiTargeted Are off-targets therapeutically relevant? IsSelective->IsMultiTargeted No Proceed Proceed to Cellular Assays & In Vivo Models IsSelective->Proceed Yes Redesign Chemical Optimization to Improve Selectivity IsMultiTargeted->Redesign No Polypharm Explore Polypharmacology Potential IsMultiTargeted->Polypharm Yes Terminate Terminate Development (High risk of toxicity) Redesign->Terminate If optimization fails

Caption: Decision tree based on cross-reactivity profiling results.

Detailed Experimental Protocol: Competitive Binding Assay

The following is a generalized, step-by-step protocol for determining the Kd of a test compound against a panel of kinases. This protocol is based on principles widely used in the industry. [3] Objective: To determine the dissociation constant (Kd) of 7-Bromo-1,5-naphthyridin-2-amine for a panel of kinases.

Materials:

  • Test compound (7-Bromo-1,5-naphthyridin-2-amine) dissolved in DMSO.

  • Recombinant kinases tagged for immobilization (e.g., with biotin).

  • An immobilized, broad-spectrum kinase inhibitor (the "probe").

  • Assay plates (e.g., 384-well).

  • Assay buffer.

  • Detection reagents (e.g., fluorescence-based).

  • Plate reader.

Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration would be 10 mM, with 10 dilution points.

  • Assay Plate Preparation: Add the serially diluted test compound to the wells of the assay plate. Include wells with only DMSO as a negative control and wells with a known inhibitor as a positive control.

  • Kinase Addition: Add the recombinant kinases to the wells containing the test compound.

  • Probe Addition: Add the immobilized probe ligand to the assay plate. This probe will compete with the test compound for binding to the kinase's ATP site.

  • Incubation: Incubate the plate for a specified time (e.g., 60 minutes) at room temperature to allow the binding reaction to reach equilibrium.

  • Washing: Wash the plate to remove unbound components, leaving only the kinase-probe complexes.

  • Detection: Add a detection reagent that generates a signal (e.g., fluorescence) proportional to the amount of kinase bound to the immobilized probe.

  • Data Acquisition: Read the signal from each well using a plate reader.

  • Data Analysis: The signal will be inversely proportional to the amount of test compound bound to the kinase. Plot the signal against the logarithm of the test compound concentration and fit the data to a suitable binding model to calculate the Kd value.

Conclusion and Future Perspectives

The assessment of cross-reactivity is a cornerstone of modern drug discovery. For a compound like 7-Bromo-1,5-naphthyridin-2-amine, with a scaffold known for kinase inhibition, a systematic profiling approach is essential. This guide has outlined the key principles, from experimental design to data interpretation, providing a framework for researchers to evaluate the selectivity of their compounds.

The hypothetical data presented herein underscores the importance of comparative analysis. While 7-Bromo-1,5-naphthyridin-2-amine showed promise, the identification of a potential off-target (Aurora B) highlights a critical area for further investigation or chemical modification. The ultimate goal is to develop compounds with a well-understood and therapeutically advantageous selectivity profile. Future studies should aim to validate these in vitro findings in cellular models to confirm on- and off-target engagement in a more physiologically relevant context. [3]

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Liao, C., & Wang, J. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(5), 1331-1341. [Link]

  • Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]

  • Uitdehaag, J. C., & Zaman, G. J. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 164(7), 1723–1740. [Link]

  • Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., K PICTOGRAM, D., & Wang, J. (2013). A broad-spectrum screen for prediction of kinase inhibitor-related toxicities. Toxicological sciences, 133(2), 316-327. [Link]

  • Niijima, S., & Okuno, Y. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. Journal of chemical information and modeling, 52(4), 1017–1026. [Link]

  • Drewes, G., & Knapp, S. (2007). Cross-reactivity of compounds with selected kinases. ResearchGate. [Link]

  • Apsel, B., Blair, J. A., Gonzalez, B., Nazif, T. M., Feldman, M. E., Aizenstein, B., ... & Shokat, K. M. (2008). A chemical genetics approach to selective inhibition of kinases. Nature chemical biology, 4(11), 691-699. [Link]

  • Broshtilova, V., & Balabanova, M. (2013). Cross Skin Reactivity to Tyrosine Kinase Inhibitors in a Patient with Chronic Myelogenous Leukemia. Journal of Cancer Therapy, 4(7), 1141-1144. [Link]

  • Kaczor, A. A., & Płazińska, A. (2020). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Molecules, 25(21), 5038. [Link]

  • Chemical Register. (n.d.). 7-BroMo-1,5-naphthyridin-2-aMine (CAS No. 1309774-04-6) Suppliers. Retrieved January 15, 2026, from [Link]

  • Al-Tel, T. H. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(24), 5906. [Link]

  • Scott, J. S., Bailey, A., Curtis, N. R., Degorce, S. L., Duggan, H. M., Feron, L. J., ... & Wood, C. M. (2021). Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. Journal of Medicinal Chemistry, 64(22), 16581-16601. [Link]

  • Płazińska, A., & Kaczor, A. A. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324. [Link]

  • Tang, G., & Wang, Z. (2001). Synthesis of [15N3]2-amino-7-methyl-1,8-naphthyridine. Journal of Labelled Compounds and Radiopharmaceuticals, 44(13), 967-971. [Link]

  • Taddei, M., et al. (2014). Discovery of 7-aryl-substituted (1,5-naphthyridin-4-yl)ureas as aurora kinase inhibitors. ChemMedChem, 9(12), 2731-2741. [Link]

  • Quiroga, J., & Insuasty, B. (2017). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 22(9), 1461. [Link]

  • Baragaña, B., et al. (2019). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. Journal of Medicinal Chemistry, 62(1), 249-266. [Link]

  • Płazińska, A., & Kaczor, A. A. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324. [Link]

  • Wujec, M., et al. (2023). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. Molecules, 28(14), 5410. [Link]

  • Nguyen, T. M., et al. (2023). Proteolysis-targeting chimeras with reduced off-targets. Nature Chemical Biology, 20(3), 324-333. [Link]

  • Ding, Q., et al. (2025). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Journal of Medicinal Chemistry. [Link]

  • Al-Zoubi, R. M. (2017). Convenient Synthesis of 2,7-Naphthyridine Lophocladines A and B and their Analogues. Journal of Heterocyclic Chemistry, 54(4), 2411-2415. [Link]

  • Nguyen, T. M., et al. (2023). Proteolysis-targeting chimeras with reduced off-targets. Nature Chemical Biology, 20(3), 324-333. [Link]

  • Nguyen, T. M., et al. (2021). Proteolysis Targeting Chimeras With Reduced Off-targets. ResearchGate. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 7-Bromo-1,5-naphthyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: No specific, verified Safety Data Sheet (SDS) for 7-Bromo-1,5-naphthyridin-2-amine was publicly available at the time of this writing. The following guidance is synthesized from the known hazards of structurally analogous compounds, including other brominated naphthyridine derivatives and the general chemical classes of halogenated organic compounds and aromatic amines.[1] This guide is intended to provide a robust framework for safe handling and disposal. However, researchers must consult their institution's Environmental Health and Safety (EHS) department to ensure full compliance with all local, state, and federal regulations.[2][3]

Hazard Assessment and Characterization

Understanding the probable hazards of 7-Bromo-1,5-naphthyridin-2-amine is the foundation of its safe management. The molecule's structure combines a naphthyridine core, an amine group, and a bromine atom. This combination suggests several potential hazards based on data from similar chemicals.[4][5] Aromatic amines as a class can be toxic, potentially carcinogenic, and are often readily absorbed through the skin.[6][7][8] The presence of bromine classifies it as a halogenated organic compound, which has specific implications for disposal, particularly concerning incineration byproducts.[9][10]

Based on analogous compounds, the anticipated hazard profile is summarized below.

Probable Hazard Classification GHS Hazard Code Signal Word Primary Safety Precaution
Acute Toxicity, Oral (Category 4)H302WarningHarmful if swallowed.[4][5] Do not eat, drink, or smoke when using this product.
Skin Corrosion/Irritation (Category 2)H315WarningCauses skin irritation.[4][5] Wear protective gloves and clothing.[11]
Serious Eye Damage/Irritation (Cat. 1/2)H318 / H319Danger / WarningCauses serious eye damage/irritation.[4][5] Wear eye and face protection.
Specific Target Organ Toxicity, Single Exposure (Category 3)H335WarningMay cause respiratory irritation.[4][5] Handle only in a well-ventilated area or fume hood.

Pre-Disposal Safety Protocols

Before waste is generated, a clear plan for its handling and for potential emergencies must be in place. This constitutes a self-validating system of safety, ensuring that risks are mitigated at every step.

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE is the first line of defense against chemical exposure.

  • Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile rubber). Always inspect gloves prior to use and use proper removal technique to avoid skin contact.[11]

  • Eye/Face Protection: Use chemical safety goggles that conform to OSHA standards.[12] A face shield should be used in situations with a higher risk of splashing.

  • Skin and Body Protection: A fully buttoned laboratory coat is mandatory.[12] For large quantities, consider a chemical-resistant apron.

  • Respiratory Protection: All handling of solid 7-Bromo-1,5-naphthyridin-2-amine or procedures that could generate aerosols must be conducted within a certified chemical fume hood to prevent inhalation.[13]

Engineering Controls

Always handle this compound in a properly functioning laboratory chemical fume hood.[13] This not only protects against respiratory exposure but also contains minor spills. Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[14]

Emergency Procedures

Spill Management:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (if necessary): For large spills of powder outside of a fume hood, evacuate the area and contact your institution's EHS.

  • Don PPE: Before cleaning, don all required PPE, including respiratory protection if cleaning a powder spill.

  • Containment: For solid spills, gently cover with a plastic-backed absorbent pad to avoid generating dust.[15] For liquid spills, use an inert absorbent material (e.g., vermiculite, sand).

  • Cleanup: Carefully scoop the contained material into a designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with a detergent solution, followed by water.[15]

  • Disposal: All cleanup materials must be disposed of as hazardous waste.[15]

Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[11]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[11]

Step-by-Step Disposal Procedure

The disposal of 7-Bromo-1,5-naphthyridin-2-amine must be handled as a regulated hazardous waste stream. The following workflow provides a logical sequence for its proper management from point of generation to final disposal.

DisposalWorkflow cluster_generation Waste Generation Point cluster_segregation Step 1: Identification & Segregation cluster_containerization Step 2: Containerization & Labeling cluster_storage Step 3: Interim Storage cluster_disposal Step 4: Final Disposal A 7-Bromo-1,5-naphthyridin-2-amine Waste Generated B Solid Waste (Unused reagent, contaminated solids) A->B C Liquid Waste (Solutions, reaction mixtures) A->C D Contaminated Sharps (Needles, pipettes) A->D E Collect in a compatible, sealed 'Solid Halogenated Organic Waste' container. B->E F Collect in a compatible, sealed 'Liquid Halogenated Organic Waste' container. Do NOT mix with incompatible waste streams. C->F G Place immediately into a puncture-proof, approved sharps container. D->G H Label container clearly: 'Hazardous Waste' Full chemical name Associated hazards (e.g., Toxic, Irritant) E->H F->H G->H I Store in a designated, secure secondary containment area away from heat and incompatible materials. H->I J Arrange for pickup by the institution's EHS or a licensed hazardous waste disposal contractor. I->J

Caption: Disposal workflow for 7-Bromo-1,5-naphthyridin-2-amine.

Protocol Details:
  • Waste Identification and Segregation:

    • All waste streams containing this compound must be treated as hazardous.[2]

    • Crucially, segregate halogenated organic waste from non-halogenated organic waste. [16] This is because the disposal methods, particularly incineration, differ. Brominated compounds can produce corrosive hydrobromic acid (HBr) upon combustion, requiring specialized scrubbers at the disposal facility.[9]

    • Do not mix this waste with incompatible materials such as strong oxidizing agents, acids, or bases, which could cause a dangerous reaction.[2][16]

  • Containerization and Labeling:

    • Use only compatible, sealable waste containers provided or approved by your EHS department.[2][16]

    • Containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("7-Bromo-1,5-naphthyridin-2-amine"), and an accurate description of the contents (e.g., "solid" or "in methanol solution").[17][18]

    • Ensure hazard warnings (e.g., Toxic, Irritant) are clearly visible on the label.

  • Storage Pending Disposal:

    • Keep waste containers sealed except when adding waste.

    • Store containers in a designated and secure satellite accumulation area within the laboratory. This area should have secondary containment to control any potential leaks.[16]

  • Final Disposal:

    • Never dispose of 7-Bromo-1,5-naphthyridin-2-amine down the drain or in the regular trash.[16]

    • The final disposal must be handled by a licensed professional waste disposal service, typically coordinated through your institution's EHS department.[19] The most common method for this type of waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to handle the halogenated byproducts.[2][19]

Regulatory Context

All laboratory waste generation, storage, and disposal activities in the United States are governed by federal and state regulations.

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from its point of generation to its final disposal (a system known as "cradle to grave").[10][18][20] Halogenated organic compounds are a specific focus of these regulations.[21]

  • Occupational Safety and Health Administration (OSHA): OSHA's standard on Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) requires employers to develop a Chemical Hygiene Plan (CHP).[13][18] This plan must include procedures for safe handling and disposal of hazardous materials to protect laboratory workers.[13]

By adhering to the protocols outlined in this guide and working closely with your EHS department, you can ensure the safe and compliant disposal of 7-Bromo-1,5-naphthyridin-2-amine, protecting yourself, your colleagues, and the environment.

References

  • US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from [Link]

  • Medical Waste Services. (n.d.). Are You In Compliance With Proper Lab Waste Disposal Regulations?. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US). Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 166460541, 7-Bromo-4-methyl-1,5-naphthyridin-2-amine. Retrieved from [Link]

  • Montclair State University. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual. Retrieved from [Link]

  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved from [Link]

  • Gheni, K. M., et al. (2024). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. Available from: [Link]

  • Gheni, K. M., et al. (2024). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. DOI: 10.1021/acs.chas.3c00092. Available from: [Link]

  • University of Wyoming. (n.d.). Individual Chemical SOP Example: 5-Bromo-2-Deoxyuridine (BrdU) Administration, Handling & Disposal. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Other Disposal Guidance. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 589355, 1,5-Naphthyridin-2-amine. Retrieved from [Link]

  • University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2002, December). Environmental Fact Sheet: Final Rule to List Two Wastes from the Production of 2,4,6-Tribromophenol as Hazardous. Retrieved from [Link]

  • American Chemical Society. (2022, January 5). Safe Handling of Cannulas and Needles in Chemistry Laboratories. Retrieved from [Link]

  • Washington State University. (n.d.). Halogenated Solvents Safety Program. Retrieved from [Link]

  • SKC Inc. (2024, January 9). Safety Data Sheet: Aromatic Amine Cleaning Developing Solution. Retrieved from [Link]

  • Patel, K. D., et al. (2016). A brief study of synthetic, chemical and pharmacological activities of naphthyridine derivatives: A mini review. European Journal of Pharmaceutical and Medical Research, 3(7), 416-425. Available from: [Link]

  • Gheni, K. M., et al. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS figshare. Available from: [Link]

  • Wrzosek, A., & Mączyński, M. (2022). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 15(11), 1367. DOI: 10.3390/ph15111367. Available from: [Link]

  • University of Maryland. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Szychta, D., et al. (2023). Synthesis of Novel Benzo[b][2][3]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Molecules, 28(4), 1667. DOI: 10.3390/molecules28041667. Available from: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • Al-Tel, T. H. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(16), 4983. DOI: 10.3390/molecules26164983. Available from: [Link]

  • Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • Wrzosek, A., & Mączyński, M. (2022). Biological Activity of Naturally Derived Naphthyridines. International Journal of Molecular Sciences, 23(23), 15309. DOI: 10.3390/ijms232315309. Available from: [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.